Pyrethric acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16O4 |
|---|---|
Molecular Weight |
212.24 g/mol |
IUPAC Name |
(1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H16O4/c1-6(10(14)15-4)5-7-8(9(12)13)11(7,2)3/h5,7-8H,1-4H3,(H,12,13)/b6-5+/t7-,8+/m1/s1 |
InChI Key |
UIWNHGWOYRFCSF-KTERXBQFSA-N |
Isomeric SMILES |
C/C(=C\[C@@H]1[C@H](C1(C)C)C(=O)O)/C(=O)OC |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)O)C(=O)OC |
Synonyms |
pyrethric acid |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Pyrethric Acid Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrethrins (B594832), derived from the plant Tanacetum cinerariifolium, are a class of potent, natural insecticides valued for their low mammalian toxicity and rapid biodegradability. These compounds are esters, composed of a rethrolone alcohol and a monoterpenoid acid. Type II pyrethrins, a significant subgroup, are esters of pyrethric acid. The complete elucidation of the this compound biosynthetic pathway represents a critical advancement for metabolic engineering and the sustainable production of these valuable biopesticides. This technical guide provides an in-depth overview of the multi-step enzymatic pathway, the key genes and enzymes involved, their spatial organization within the plant, and the experimental methodologies employed to unravel this complex process. We detail the pathway from its dimethylallyl diphosphate (B83284) (DMAPP) precursors to the final this compound product, which is subsequently esterified to form pyrethrin II. This guide synthesizes the critical findings, presents available quantitative data, and offers detailed protocols for the core experimental techniques used in its discovery, including gene identification through co-expression analysis and pathway reconstitution in a heterologous host.
Introduction
Natural pyrethrins have been a cornerstone of insect control for over a century due to their potent insecticidal activity and favorable safety profile. They are categorized into two main types based on their acid moiety: Type I pyrethrins contain chrysanthemic acid, while Type II pyrethrins incorporate this compound.[1][2] The biosynthesis of these complex molecules involves the convergence of two separate pathways: the terpenoid pathway for the acid component and a derivative of the oxylipin pathway for the alcohol component.[3]
Understanding the precise genetic and biochemical steps that lead to this compound is paramount for several reasons. It opens the door to enhancing pyrethrin yields in its native producer, T. cinerariifolium, through targeted breeding or genetic modification. Furthermore, it provides the molecular toolkit necessary for transferring the entire pathway to a heterologous host, such as yeast or a high-biomass plant, for scalable and cost-effective industrial production.[4] Recent research has successfully identified the complete set of enzymes responsible for converting the early precursor, chrysanthemol (B1213662), into this compound and has demonstrated the feasibility of this pathway reconstruction.[4][5] This guide serves as a comprehensive resource detailing these discoveries.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a sophisticated, six-step enzymatic cascade that begins with the monoterpenoid chrysanthemol.[4] This process involves four key enzymes that perform a series of oxidative and methylation reactions. The initial precursor, chrysanthemol, is itself synthesized from two molecules of dimethylallyl diphosphate (DMAPP), a product of the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[6]
The elucidated pathway is as follows:
-
Chrysanthemol Formation: The pathway initiates with the enzyme Chrysanthemyl Diphosphate Synthase (TcCDS) , which catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate. This is subsequently hydrolyzed, also by TcCDS, to yield (1R,3R)-chrysanthemol.[6]
-
C10 Oxidation Cascade: The first enzyme unique to the this compound branch, Cytochrome P450 Oxidoreductase (TcCHH) , catalyzes three successive oxidation reactions on the C10 methyl group of chrysanthemol. This multi-step oxidation converts the methyl group first to a hydroxyl group (10-hydroxychrysanthemol), then to an aldehyde, and finally to a carboxylic acid, yielding 10-carboxychrysanthemol.[4][5]
-
C1 Alcohol Oxidation: The enzyme Alcohol Dehydrogenase 2 (TcADH2) oxidizes the hydroxyl group at the C1 position of 10-carboxychrysanthemol to an aldehyde. This enzyme is also a key component in the parallel pathway that produces chrysanthemic acid.[4][5]
-
C1 Aldehyde Oxidation: Following the action of TcADH2, Aldehyde Dehydrogenase 1 (TcALDH1) catalyzes the oxidation of the newly formed aldehyde at the C1 position into a carboxylic acid, resulting in the intermediate 10-carboxychrysanthemic acid. Like TcADH2, TcALDH1 is also shared with the chrysanthemic acid pathway.[4][5]
-
C10 Methylation: In the final step, the carboxyl group at the C10 position of 10-carboxychrysanthemic acid is methylated. This reaction is catalyzed by a SABATH family methyltransferase, TcCCMT (10-carboxychrysanthemic acid 10-methyltransferase), to produce the final product, this compound.[1][5][7]
Caption: The enzymatic pathway from DMAPP to this compound.
Spatial Organization of Biosynthesis
A key feature of the this compound pathway is its spatial separation between different tissues of the T. cinerariifolium flower. The initial five steps, from chrysanthemol to 10-carboxychrysanthemic acid, occur predominantly in the glandular trichomes that cover the ovaries.[4][5] These specialized hair-like structures are common sites for secondary metabolite synthesis in plants.
However, the final methylation step, catalyzed by TcCCMT, occurs primarily within the ovary tissues themselves (specifically, the pericarp).[1] This spatial division implies that the intermediate, 10-carboxychrysanthemic acid, must be transported from the trichomes into the ovary cells for the final conversion to this compound. This separation of enzymatic steps is a crucial consideration for metabolic engineering efforts.
Quantitative Analysis
While detailed enzyme kinetic parameters for the this compound pathway enzymes are not yet extensively published, analysis of this compound accumulation in different tissues and developmental stages of the T. cinerariifolium flower provides valuable quantitative insight. The concentration of free this compound is highest in the most developed flower stages, correlating with the expression patterns of the biosynthetic genes.
| Plant Tissue / Flower Stage | Mean Concentration of this compound (ng/g FW) | Standard Deviation (±) |
| Leaf | Not Detected | - |
| Flower Stage 1 (Bud) | Not Detected | - |
| Flower Stage 2 | 10.1 | 2.3 |
| Flower Stage 3 | 25.8 | 5.1 |
| Flower Stage 4 | 40.3 | 7.6 |
| Flower Stage 5 (Mature) | 55.2 | 9.8 |
| Data summarized from Xu et al., New Phytologist (2019).[8] Concentrations were determined by GC-MS analysis of MTBE extracts. |
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound pathway relied on a combination of transcriptomics, bioinformatics, and functional genomics. The general workflow involved identifying candidate genes and subsequently verifying their function through heterologous expression and metabolite analysis.
Caption: General experimental workflow for gene discovery and pathway validation.
Gene Identification via Co-expression Analysis
This bioinformatics approach is used to identify candidate genes by assuming that genes involved in the same metabolic pathway are often co-regulated and thus exhibit similar expression patterns across different conditions or tissues.
-
RNA Sequencing: Extract total RNA from various T. cinerariifolium tissues, including leaves, stems, and flowers at multiple developmental stages. Prepare libraries and perform high-throughput RNA sequencing to generate a comprehensive transcriptome dataset.[9]
-
Transcriptome Assembly: Assemble the sequencing reads de novo to create a reference transcriptome, as a reference genome may not be available.
-
Expression Profiling: Map reads from each sample back to the reference transcriptome to quantify the expression level (e.g., in FPKM - Fragments Per Kilobase of transcript per Million mapped reads) of each unigene.
-
Co-expression Calculation: Select a known gene in the pathway, such as TcCDS, as the "bait".[3] Calculate the Pearson correlation coefficient between the expression profile of the bait gene and all other genes in the transcriptome across all samples.
-
Candidate Selection: Filter the results for genes with a high correlation coefficient (e.g., >0.75).[1] Annotate these co-expressed genes using databases like BLAST and KEGG to identify those belonging to relevant enzyme families (e.g., cytochrome P450s, dehydrogenases, methyltransferases) for functional characterization.
Pathway Reconstitution via Transient Expression in Nicotiana benthamiana
This in planta method is a rapid and effective way to test enzyme function and reconstruct entire metabolic pathways by temporarily expressing foreign genes in the leaves of N. benthamiana.
-
Vector Construction: Clone the full-length coding sequences of all candidate genes (TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT) into a plant expression vector, typically under the control of a strong constitutive promoter like CaMV 35S.
-
Agrobacterium Transformation: Transform the expression constructs into a suitable Agrobacterium tumefaciens strain (e.g., GV3101 or EHA105).[10] Also prepare a culture of Agrobacterium containing the p19 protein, a viral suppressor of gene silencing, which is crucial for achieving high levels of transient expression.[11]
-
Culture Preparation: Grow overnight liquid cultures of each Agrobacterium strain. On the day of infiltration, pellet the cells by centrifugation and resuspend them in an infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150-200 µM acetosyringone).[10][12]
-
Infiltration: Adjust the optical density (OD₆₀₀) of each culture (e.g., to 0.5) and mix the suspensions for all pathway genes and the p19 strain in equal volumes.[12] Using a needleless 1 mL syringe, gently infiltrate this bacterial mixture into the abaxial (underside) surface of the leaves of 4- to 6-week-old N. benthamiana plants.[13]
-
Incubation: Keep the infiltrated plants in a controlled growth chamber for 3-5 days to allow for gene transfer, transcription, and translation.
-
Harvesting: Excise the infiltrated leaf patches for metabolite analysis.
Metabolite Analysis by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique used to separate, identify, and quantify the small, volatile molecules produced in the pathway.
-
Sample Preparation: Flash-freeze the harvested plant tissue (either from T. cinerariifolium or infiltrated N. benthamiana leaves) in liquid nitrogen and grind to a fine powder.
-
Extraction: Perform a liquid-liquid extraction. For this compound and its precursors, an effective solvent is methyl tert-butyl ether (MTBE).[8] Homogenize the powdered tissue in the solvent, vortex, and centrifuge to separate the organic phase.
-
Hydrolysis (Optional): To analyze total pathway products, including glycosylated conjugates that may form in the plant, treat the aqueous extract with an enzyme like β-glucosidase before the final organic extraction.
-
Derivatization: To increase the volatility and thermal stability of the acidic compounds for GC analysis, derivatize the samples. A common method is methylation using diazomethane (B1218177) or silylation using BSTFA.
-
GC-MS Analysis: Inject the derivatized sample into a GC-MS system. Use a suitable column (e.g., DB-5ms) and a temperature gradient to separate the compounds. The mass spectrometer will fragment the eluting compounds, producing a characteristic mass spectrum that can be compared to authentic standards or spectral libraries for identification.
-
Quantification: For quantitative analysis, generate a standard curve using an authentic standard of pyrethric or a related compound (like chrysanthemic acid).[8] An internal standard can be added at the beginning of the extraction to correct for sample loss during preparation.
Conclusion and Future Prospects
The complete elucidation of the this compound biosynthetic pathway is a landmark achievement in plant specialized metabolism.[4] The identification of the four key enzymes—TcCHH, TcADH2, TcALDH1, and TcCCMT—that convert chrysanthemol to this compound provides a complete genetic blueprint for this valuable molecule. The successful reconstitution of the entire pathway in N. benthamiana confirms the function of these enzymes and demonstrates the feasibility of producing this compound in a heterologous plant host.[4][5]
This knowledge paves the way for several exciting future applications. For drug development professionals, the pathway enzymes, particularly the multifunctional P450 TcCHH, represent novel targets for inhibitor or modulator screening. For metabolic engineers, the focus will be on optimizing the expression of these pathway genes in microbial or plant chassis to develop a robust and scalable platform for the bio-production of this compound and, ultimately, the complete Type II pyrethrin insecticides, reducing reliance on agricultural cultivation and extraction.
References
- 1. Overexpression of TcCHS Increases Pyrethrin Content When Using a Genotype-Independent Transformation System in Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]
- 2. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. maxapress.com [maxapress.com]
- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Draft genome of Tanacetum cinerariifolium, the natural source of mosquito coil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 13. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery, History, and Synthesis of Pyrethric Acid
Abstract: This technical guide provides a comprehensive overview of pyrethric acid, a critical monoterpenoid acyl moiety of the natural pyrethrin insecticides. It traces the historical journey from its initial discovery as a component of pyrethrum extracts to the complete elucidation of its complex biosynthetic pathway and methods for its chemical synthesis. This document details the seminal contributions of early 20th-century chemists, outlines the modern understanding of the enzymatic cascade responsible for its production in Tanacetum cinerariifolium, and provides specific experimental protocols for its biological and chemical synthesis and analysis. Quantitative data are presented in tabular format, and key processes are visualized using logical diagrams to support researchers, scientists, and drug development professionals in the field of natural and synthetic insecticides.
Early Discovery and Isolation
The story of this compound is intrinsically linked to the study of pyrethrins (B594832), the potent insecticidal compounds extracted from the flowers of the pyrethrum daisy, Tanacetum cinerariifolium.
The Work of Staudinger and Ruzicka
Between 1910 and 1916, the pioneering work of Hermann Staudinger and Leopold Ružička marked the first significant scientific investigation into the active components of pyrethrum powder.[1] In their extensive series of papers published in 1924, they successfully isolated two primary active esters, which they named pyrethrin I and pyrethrin II.[1]
Through classical chemical degradation, they correctly deduced the structures of the acid moieties. They identified that pyrethrin I was an ester of what is now known as chrysanthemic acid, while pyrethrin II was an ester of a related dicarboxylic acid derivative, which is now known as this compound.[1][2] Although their proposed structure for the shared alcohol component (pyrethrolone) was later found to be incorrect, their accurate characterization of the acid structures without the aid of modern spectroscopic techniques was a remarkable achievement.[1][3]
Historical Experimental Protocol: Isolation from T. cinerariifolium
The original protocol developed by Staudinger and Ružička was a large-scale, multi-stage process reliant on solvent extraction and bioassays to track the insecticidal activity.
Principle: The active pyrethrin esters are first extracted from a large volume of dried flower material using a non-polar solvent. Subsequent purification steps involve partitioning and concentration, with each fraction's potency tested on insects. Saponification (alkaline hydrolysis) of the purified esters cleaves the ester bond, allowing for the separation of the acid and alcohol components.
Methodology:
-
Large-Scale Extraction: Begin with approximately 100 kg of finely ground, dried T. cinerariifolium flower heads.
-
Exhaustively extract the powder with low-boiling petroleum ether.
-
Evaporate the solvent to yield a thick, dark oleoresin extract containing the crude pyrethrins.
-
Purification (Conceptual): Employ a series of liquid-liquid partitioning and separation steps to purify the pyrethrin I and II esters from the crude extract.
-
Bioassay: At each purification step, verify the presence of the active principles by conducting a bioassay. A common method was to dilute a sample of the fraction with flour, apply it to cockroaches (Blattella germanica), and observe for insecticidal effects.
-
Saponification: Cleave the ester linkage of the purified pyrethrin II by heating with an alcoholic solution of potassium hydroxide.
-
Separation: Acidify the reaction mixture and use solvent extraction to separate the water-soluble alcohol component from the ether-soluble this compound.
Elucidation of the Chemical Structure
Following the initial work, decades of further research were required to determine the precise and absolute chemical structure of the pyrethrins and their constituent parts.
From Planar Structure to Absolute Configuration
The correct planar structures for pyrethrin I and pyrethrin II were ultimately established in 1944 by Frederick B. LaForge and W. F. Barthel.[1][3] This work corrected the earlier inaccuracies in the alcohol moiety's structure. The final piece of the structural puzzle for this compound was the determination of its absolute stereochemistry. In 1955, Yuzo Inouye and Minoru Ohno unambiguously determined the (1R,3R) absolute configuration of the cyclopropane (B1198618) ring in the this compound moiety of pyrethrin II.[3]
Biosynthesis of this compound
The natural production of this compound occurs through a complex, multi-enzyme pathway localized within specific tissues of the pyrethrum flower ovaries.[2][4] The entire pathway has been successfully elucidated and reconstituted in a heterologous plant system.[4]
The Complete Enzymatic Pathway
This compound biosynthesis begins with the universal terpene precursor, dimethylallyl diphosphate (B83284) (DMAPP), and proceeds through six enzymatic steps catalyzed by four distinct enzymes.[2][4] The initial five steps occur in the glandular trichomes on the surface of the ovaries, with the final methylation step taking place primarily within the ovary tissue (pericarp).[2][4]
-
TcCDS (Chrysanthemyl Diphosphate Synthase): Catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP).
-
Phosphatase(s): One or more phosphatases hydrolyze CDP to yield chrysanthemol (B1213662).
-
TcADH2 (Alcohol Dehydrogenase 2) & TcALDH1 (Aldehyde Dehydrogenase 1): These two enzymes work sequentially to oxidize the C1 hydroxyl group of chrysanthemol to a carboxylic acid.[2][4]
-
TcCHH (Cytochrome P450 Oxidoreductase): This enzyme catalyzes three successive oxidation reactions on the C10 methyl group of the chrysanthemyl moiety, converting it to a carboxylic acid group and forming the intermediate 10-carboxychrysanthemic acid.[2][4] Transient expression studies have shown that this C10 oxidation precedes the C1 oxidation by TcADH2/TcALDH1.[2]
-
TcCCMT (SABATH Methyltransferase): The final step is the methylation of the newly formed carboxyl group at C10 of 10-carboxychrysanthemic acid to give the final product, this compound.[4]
Quantitative Analysis of this compound in T. cinerariifolium
The concentration of free this compound varies significantly with the developmental stage of the flower, peaking in mature flowers. The data below, derived from GC-MS analysis, illustrates this distribution.[5]
| Plant Material | Developmental Stage | Mean Concentration (ng/g Fresh Weight) ± SD |
| Leaf | - | Not Detected |
| Flower | Stage 1 (Closed Bud) | Not Detected |
| Flower | Stage 2 (Buds Opening) | 12.3 ± 4.5 |
| Flower | Stage 3 (Outer Ligules Open) | 35.8 ± 7.2 |
| Flower | Stage 4 (Fully Open) | 88.6 ± 15.1 |
| Flower | Stage 5 (Senescing) | 41.2 ± 9.8 |
Experimental Protocol: Heterologous Reconstitution in N. benthamiana
The entire this compound biosynthetic pathway can be reconstituted in tobacco (Nicotiana benthamiana) leaves via Agrobacterium-mediated transient expression. This protocol outlines the co-expression of the five necessary genes (TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT).
Principle: Agrobacterium tumefaciens strains, each carrying a plant expression vector with one of the biosynthetic genes, are mixed and infiltrated into the leaves of N. benthamiana. The plant's cellular machinery transiently expresses the enzymes, which then convert endogenous DMAPP into this compound.
Methodology:
-
Vector Construction: Clone the coding sequences of TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT into a suitable plant expression vector (e.g., pEAQ-HT).
-
Agrobacterium Transformation: Transform separate A. tumefaciens (e.g., strain GV3101) cultures with each of the five constructs.
-
Culture Preparation:
-
Grow a single colony from each transformation in 10 mL of LB medium with appropriate antibiotics for 48 hours at 28°C with shaking (200 rpm).
-
Pellet the cells by centrifugation (e.g., 4,000 rpm for 20 min).
-
Resuspend the pellets in infiltration buffer (10 mM MgCl₂, 10 mM MES, pH 5.6, 100 µM acetosyringone).
-
Incubate at room temperature for 2-4 hours.
-
-
Infiltration:
-
Adjust the OD₆₀₀ of each culture to 1.0.
-
Mix equal volumes of all five Agrobacterium cultures.
-
Using a needleless syringe, infiltrate the bacterial suspension into the abaxial side of the leaves of 4- to 6-week-old N. benthamiana plants.
-
-
Incubation: Maintain the infiltrated plants in a growth chamber for 5-7 days to allow for gene expression and metabolite production.
Experimental Protocol: Metabolite Extraction and GC-MS Analysis
Principle: Free this compound is extracted from plant tissue using an organic solvent. The extract is then derivatized to increase its volatility and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Methodology:
-
Sample Preparation: Homogenize 100 mg of frozen, ground leaf tissue in 1 mL of methyl tert-butyl ether (MTBE). Add an appropriate internal standard.
-
Extraction: Vortex the mixture vigorously and incubate on a shaker at room temperature for 1 hour.
-
Phase Separation: Add 0.5 mL of water, vortex briefly, and centrifuge at high speed (e.g., 13,000 rpm for 10 min) to separate the organic and aqueous phases.
-
Derivatization:
-
Transfer the upper organic (MTBE) phase to a new vial.
-
Evaporate the solvent under a stream of nitrogen gas.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine (B92270) to the dried residue.
-
Incubate at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) ester of this compound.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890 GC coupled to a 5975C MS or similar.
-
Column: DB-5MS fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: 1 µL in splitless mode. Injector temperature: 280°C.
-
Oven Program: Initial temperature 60°C, hold for 1 min; ramp to 150°C at 30°C/min; ramp to 290°C at 10°C/min; hold for 6 min.
-
MS Detection: Operate in Selected Ion Monitoring (SIM) mode. For the TMS-derivative of this compound, monitor characteristic ions such as m/z 107.[5]
-
Quantification: Calibrate using a standard curve prepared from an authentic chrysanthemic acid standard (due to structural similarity and commercial availability).[5]
-
Chemical Synthesis
In addition to its natural biosynthesis, this compound can be produced via hemisynthesis from related, more accessible precursors.
Hemisynthesis of d-trans-Pyrethric Acid
A patented process describes the synthesis of d-trans-pyrethric acid from the methyl ester of d-trans-chrysanthemic acid.[6] The process involves ozonolysis to create a key aldehyde intermediate, which is then condensed with methyl propionate.
Experimental Protocol: Synthesis from d-trans-Chrysanthemic Acid Methyl Ester
This protocol is adapted from the process described in U.S. Patent 3,694,472.[6]
Methodology:
-
Step A: Ozonolysis:
-
Dissolve d-trans-chrysanthemic acid methyl ester in methanol and cool the solution to -60°C.
-
Bubble oxygen through the solution, followed by ozonized oxygen until the reaction medium turns blue (approx. 8 hours).
-
Add dimethyl sulfide (B99878) to the reaction mixture and allow it to warm to room temperature while stirring overnight.
-
Concentrate the mixture under reduced pressure to obtain the crude dimethyl acetal of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid methyl ester.
-
-
Step B: Hydrolysis:
-
Dissolve the crude acetal from Step A in acetone.
-
Add an aqueous solution of p-toluenesulfonic acid and stir at room temperature for several hours until the reaction is complete.
-
Neutralize the mixture, extract with an organic solvent (e.g., ether), wash, dry, and concentrate to yield 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid.
-
-
Step C: Condensation:
-
In an anhydrous basic medium (e.g., sodium hydride in excess methyl propionate), cool the mixture to 0°C.
-
Slowly add the aldehyde-acid from Step B, diluted with methyl propionate.
-
Stir the reaction mixture, allowing it to warm to 20°C for 1 hour, then heat to 80°C for 3-4 hours.
-
-
Step D: Purification and Isolation:
-
Cool the reaction mixture and pour it into an ice-water mixture.
-
Separate the aqueous phase, acidify it with hydrochloric acid, and extract the product with ether.
-
Wash the ether extracts, dry over sodium sulfate, and concentrate to dryness.
-
Further purification can be achieved via chromatography or by forming a salt with an optically active amine (e.g., quinine) and performing recrystallization to isolate the desired d-trans this compound. The final product can be characterized by its specific rotation.[6]
-
Conclusion
This compound represents a fascinating molecule at the intersection of natural product chemistry, biochemistry, and synthetic chemistry. From its discovery through classical degradative methods to the modern elucidation of its intricate, compartmentalized biosynthetic pathway, its history mirrors the advancement of chemical and biological sciences. The detailed protocols provided herein for its biological reconstitution and chemical synthesis offer valuable tools for researchers aiming to produce, study, and modify this important precursor for the development of next-generation insecticides.
References
- 1. Discovery and development of pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of pyrethroid insecticides [jstage.jst.go.jp]
- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
An In-depth Technical Guide to the Chemical and Physical Properties of Pyrethric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and physical properties of pyrethric acid. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and analytical workflows to support research and development activities.
Chemical and Physical Properties
This compound is a crucial component of the natural insecticides known as pyrethrins (B594832). Specifically, it forms the acidic moiety of the Pyrethrin II esters.[1][2] Its chemical structure is characterized by a cyclopropane (B1198618) ring, a feature it shares with the related chrysanthemic acid.[3]
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₆O₄ | [4] |
| Molecular Weight | 212.24 g/mol | [4] |
| IUPAC Name | (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | [4] |
| Canonical SMILES | COC(=O)C(=C[C@H]1--INVALID-LINK--C1(C)C)C | [4] |
| InChI Key | UIWNHGWOYRFCSF-KTERXBQFSA-N | [4] |
Physical Properties
Quantitative physical property data specifically for isolated this compound is not extensively reported in publicly available literature. Much of the existing data pertains to the pyrethrin esters. However, some general characteristics can be inferred.
| Property | Value | Source & Notes |
| Melting Point | Not available | Data for related pyrethrins vary, for instance, Pyrethrin I has a melting point of approximately 35°C.[3] |
| Boiling Point | Not available | Pyrethrin II, the ester of this compound, has a boiling point of 200 °C at 0.1 mm Hg and is noted to decompose.[5] A patent for a synthetic precursor, the methyl ester of trans-3,3-dimethyl-2-formyl-cyclopropanecarboxylic acid, reports a boiling point of 89°C at 11 mm Hg.[6] |
| Solubility | Insoluble in water. Soluble in various organic solvents. | The general class of pyrethrins is considered insoluble in water but soluble in organic solvents such as alcohols, ethers, and carbon tetrachloride.[5] Quantitative solubility data for this compound is not readily available. |
Experimental Protocols
Synthesis of d-trans-Pyrethric Acid
A patented method describes the synthesis of d-trans-pyrethric acid from 3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid.[6]
Materials:
-
3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid
-
Methyl propionate (B1217596)
-
Sodium hydride
-
Anhydrous methanol (B129727)
-
Ethyl acetate (B1210297)
-
Hydrochloric acid
-
Ether
-
Sodium chloride
Procedure:
-
Anion Formation: A mixture of methyl propionate, sodium hydride, and a drop of anhydrous methanol is cooled to 0°C.
-
Condensation Reaction: 3,3-dimethyl-2-formyl-l-cyclopropanecarboxylic (1R,2R) acid diluted with methyl propionate is added dropwise to the cooled mixture under a nitrogen atmosphere.
-
Reaction Progression: The reaction mixture is stirred for 1 hour at 20°C and then for 3 hours at 80°C.
-
Work-up and Extraction: The reaction is quenched and worked up to isolate the crude product.
-
Purification via Salt Formation: The crude product is treated with quinine to form the corresponding salt.
-
Recrystallization: The quinine salt is recrystallized three times from ethyl acetate to purify the desired stereoisomer.
-
Acidification and Final Extraction: The purified quinine salt is acidified with aqueous hydrochloric acid and ether. The aqueous phase is separated, saturated with sodium chloride, and extracted with ethyl ether.
-
Final Product Isolation: The ether extracts are washed with a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure to yield d-trans-pyrethric acid.[6]
Isolation of this compound from Pyrethrin II
This compound can be obtained by the hydrolysis of Pyrethrin II.
Materials:
-
Purified Pyrethrin II
-
Sodium hydroxide (B78521) solution
-
Hydrochloric acid
-
Ether or other suitable organic solvent
Procedure:
-
Base Hydrolysis: Pyrethrin II is treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis of the ester linkage.
-
Extraction of Alcohol Moiety: The reaction mixture is extracted with an organic solvent to remove the pyrethrolone (B1236646) alcohol moiety.
-
Acidification: The remaining aqueous layer containing the sodium salt of this compound is acidified with hydrochloric acid.
-
Extraction of this compound: The acidified aqueous layer is then extracted with an organic solvent to isolate the free this compound.
-
Purification: The organic extract is washed, dried, and the solvent is evaporated to yield this compound, which can be further purified by chromatography if necessary.
Analytical Methods
The analysis of this compound, often in the context of pyrethrin mixtures, typically involves chromatographic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the identification and quantification of pyrethrins and their constituent acids. For the analysis of free this compound, a specific ion with m/z = 107 can be monitored.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation and quantification of the six individual pyrethrin esters.[8] By hydrolyzing the pyrethrin mixture, HPLC can also be used to analyze the resulting carboxylic acids.
Spectral Data
Detailed, publicly available spectra specifically for isolated this compound are limited. The following information is based on data for related compounds and the known structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: A database entry for "PYRETHRINSAEURE" (this compound) exists, indicating the availability of its ¹³C NMR spectrum.[9] A study on the natural pyrethrins has reported the assignment of ¹³C NMR resonances for these esters and their constituent acids and alcohols.[10] The spectrum of this compound would be expected to show signals corresponding to the carboxylic acid carbon, the ester carbonyl carbon, olefinic carbons, and the carbons of the cyclopropane ring and methyl groups.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present in its structure. These would include:
-
A broad O-H stretching band for the carboxylic acid hydroxyl group (around 2500-3300 cm⁻¹).
-
A strong C=O stretching band for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹).
-
A strong C=O stretching band for the ester carbonyl group (around 1715-1735 cm⁻¹).
-
C=C stretching bands for the alkene (around 1640-1680 cm⁻¹).
-
C-O stretching bands for the carboxylic acid and ester (around 1210-1320 cm⁻¹).
-
C-H stretching and bending vibrations for the alkane and alkene moieties.
Mass Spectrometry (MS)
In the mass spectrum of this compound, fragmentation would be expected to occur at the functional groups. Characteristic fragments would likely arise from:
-
Loss of a methoxy (B1213986) group (-OCH₃) from the ester.
-
Loss of a carboxyl group (-COOH).
-
Cleavage of the cyclopropane ring.
-
A fragment ion with m/z = 107 has been used to monitor for this compound in GC-MS analysis.[7]
Mandatory Visualizations
Biosynthesis of this compound
The biosynthesis of this compound in Tanacetum cinerariifolium proceeds from chrysanthemol (B1213662) through a series of enzymatic oxidation and methylation steps.[12]
Caption: Biosynthetic pathway of this compound from chrysanthemol.
Experimental Workflow for Synthesis and Purification
The following diagram illustrates a typical workflow for the chemical synthesis and subsequent purification of d-trans-pyrethric acid as described in the patent literature.[6]
Caption: Workflow for the synthesis and purification of d-trans-pyrethric acid.
References
- 1. ukessays.com [ukessays.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Buy Pyrethrin I (EVT-1189588) | 121-21-1 [evitachem.com]
- 4. This compound | C11H16O4 | CID 12314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dev.spectrabase.com [dev.spectrabase.com]
- 10. Carbon-13 nuclear magnetic resonance spectra of the natural pyrethrins and related compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Cascade from Chrysanthemol to Pyrethric Acid: A Technical Guide for Researchers
An in-depth exploration of the biosynthetic pathway responsible for the formation of pyrethric acid, a key component of natural pyrethrin insecticides. This guide provides a detailed overview of the enzymatic conversions, experimental protocols for enzyme characterization, and quantitative data to support researchers in the fields of biochemistry, drug development, and metabolic engineering.
The biosynthesis of this compound from the monoterpenoid alcohol chrysanthemol (B1213662) is a multi-step enzymatic process of significant interest due to the potent insecticidal properties of pyrethrins, the natural esters of this compound and chrysanthemic acid. This technical guide elucidates the core enzymatic reactions, providing researchers with the necessary information to study and potentially manipulate this important biosynthetic pathway.
The Core Biosynthetic Pathway
The conversion of chrysanthemol to this compound involves a series of oxidation and methylation reactions catalyzed by four key enzymes primarily found in the glandular trichomes and ovaries of Tanacetum cinerariifolium. The pathway branches from the biosynthesis of chrysanthemic acid and introduces additional oxidative modifications to the chrysanthemol backbone.
The key enzymatic steps are as follows:
-
Oxidation of Chrysanthemol to Chrysanthemal: The initial step in the oxidation cascade is the conversion of the primary alcohol group at the C1 position of chrysanthemol to an aldehyde, chrysanthemal. This reaction is catalyzed by trans-chrysanthemol dehydrogenase (TcADH2) , a NAD(P)+-dependent alcohol dehydrogenase.[1]
-
Oxidation of Chrysanthemal to Chrysanthemic Acid: The aldehyde intermediate, chrysanthemal, is further oxidized to a carboxylic acid, chrysanthemic acid, by trans-chrysanthemal dehydrogenase (TcALDH1) , an aldehyde dehydrogenase.[2]
-
Hydroxylation of Chrysanthemol: In a parallel branch leading to this compound, chrysanthemol undergoes hydroxylation at the C10 methyl group, a reaction catalyzed by the cytochrome P450 enzyme, chrysanthemol 10-hydroxylase (TcCHH) .[2]
-
Further Oxidation by TcCHH: TcCHH continues to catalyze the successive oxidation of the newly formed hydroxyl group at C10, first to an aldehyde and then to a carboxylic acid, yielding 10-carboxychrysanthemic acid.[2] This occurs in concert with the oxidation of the C1 position by TcADH2 and TcALDH1.
-
Methylation to this compound: The final step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , a SABATH-family methyltransferase, which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to produce this compound.[2]
The initial steps of this pathway, leading to the formation of 10-carboxychrysanthemic acid, are localized in the glandular trichomes of the plant's ovaries. The final methylation step to produce this compound predominantly occurs within the ovary tissues themselves.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the enzymes involved in this compound formation. Further research is required to fully elucidate the kinetic parameters for all enzymes in the pathway.
Table 1: Kinetic Parameters of TcADH2
| Substrate | Cofactor | Km (µM) | Reference |
| trans-chrysanthemol | NAD+ | 20.4 | [1] |
| trans-chrysanthemol | NADP+ | 68.6 | [1] |
Table 2: Product Yields from in vivo Reconstitution
| Host Organism | Expressed Genes | Product | Yield | Reference |
| Nicotiana benthamiana | TcCDS, TcADH2, TcALDH1, TcCHH, TcCCMT | This compound | Detected | [4] |
| Tomato (fruit) | TcCDS, ShADH, ShALDH | trans-Chrysanthemic Acid | 183 µg/g fresh weight | [5] |
Experimental Protocols
This section provides detailed methodologies for the expression, purification, and characterization of the enzymes involved in this compound biosynthesis, as well as the analysis of reaction products.
Recombinant Protein Expression and Purification
References
- 1. SAM Methyltransferase Assay | CBA096 [merckmillipore.com]
- 2. Microsome Preperation | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]
- 3. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Pyrethric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core enzymatic steps involved in the biosynthesis of pyrethric acid, a key component of the natural insecticide pyrethrin. The guide details the enzymes, their catalytic functions, and the underlying biochemical pathway. It also includes available quantitative data, detailed experimental protocols, and a visualization of the biosynthetic pathway and its regulation.
Introduction to this compound and its Biosynthesis
This compound is an irregular monoterpenoid that forms the acidic moiety of pyrethrin II, a potent natural insecticide produced by the plant Tanacetum cinerariifolium (pyrethrum). The biosynthesis of this compound is a multi-step enzymatic process that occurs in specialized tissues of the pyrethrum plant, primarily the trichomes of the ovaries. The pathway begins with the precursor dimethylallyl diphosphate (B83284) (DMAPP) and involves a series of oxidation and methylation reactions catalyzed by a dedicated set of enzymes. Understanding these enzymatic steps is crucial for efforts to improve pyrethrin production through metabolic engineering and for the development of novel bio-inspired insecticides.
The Enzymatic Pathway of this compound Synthesis
The biosynthesis of this compound from the precursor chrysanthemol (B1213662) proceeds through a series of six enzymatic steps catalyzed by four key enzymes. The initial five steps are localized in the glandular trichomes on the surface of the ovaries, while the final methylation step predominantly occurs within the ovary tissues themselves[1][2][3]. The pathway can be summarized as follows:
-
Conversion of Dimethylallyl Diphosphate (DMAPP) to Chrysanthemol: The pathway originates from two molecules of DMAPP, a product of the methylerythritol 4-phosphate (MEP) pathway in plastids[4]. The enzyme chrysanthemyl diphosphate synthase (TcCDS) catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate (CDP). CDP is then hydrolyzed to chrysanthemol[5][6].
-
Oxidation of Chrysanthemol to 10-Carboxychrysanthemic Acid: This part of the pathway involves two parallel series of oxidation reactions at the C1 and C10 positions of the chrysanthemol molecule.
-
A cytochrome P450 oxidoreductase, chrysanthemol 10-hydroxylase (TcCHH) , catalyzes the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid group, proceeding through hydroxylated and aldehydic intermediates[1][6][7].
-
Concurrently, the hydroxyl group at the C1 position is oxidized to a carboxylic acid. This two-step oxidation is catalyzed by alcohol dehydrogenase 2 (TcADH2) and aldehyde dehydrogenase 1 (TcALDH1) , respectively[1][5][8]. These are the same enzymes involved in the biosynthesis of chrysanthemic acid[1][8].
-
-
Methylation of 10-Carboxychrysanthemic Acid to this compound: The final step in the pathway is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by a SABATH family methyltransferase, 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , to yield this compound[1][6][8].
The entire pathway has been successfully reconstituted in the heterologous host Nicotiana benthamiana, demonstrating the sufficiency of these enzymes for this compound production[1][8].
Quantitative Data on this compound Biosynthesis Enzymes
Detailed kinetic characterization of all enzymes in the this compound pathway is still an active area of research. However, some quantitative data is available for TcADH2.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Optimal pH | Optimal Temperature (°C) |
| TcADH2 | trans-chrysanthemol | 236 ± 5.8 | 0.75 ± 0.0032 | Not Reported | Not Reported |
| NAD⁺ | 192.6 ± 8.7 | Not Reported | Not Reported | Not Reported | |
| TcCHH | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| TcALDH1 | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| TcCCMT | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
Table 1: Summary of available kinetic parameters for enzymes in the this compound synthesis pathway. Data for TcADH2 is from Xu et al. (2018)[5][9]. Kinetic data for TcCHH, TcALDH1, and TcCCMT are not yet available in the reviewed literature.
Experimental Protocols
Detailed, step-by-step protocols for the purification and assay of each specific enzyme are often found in the supplementary materials of primary research articles. Below are generalized protocols based on the methodologies described for homologous enzymes and the specific enzymes of the this compound pathway.
Heterologous Expression and Purification of Recombinant Enzymes
Objective: To produce and purify recombinant TcCHH, TcADH2, TcALDH1, and TcCCMT for in vitro characterization.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the coding sequences of TcCHH, TcADH2, TcALDH1, and TcCCMT based on sequences from Tanacetum cinerariifolium. Clone the genes into an appropriate expression vector (e.g., pET-28a for E. coli or pEAQ-HT for plant expression) with a purification tag (e.g., His-tag or GST-tag).
-
Heterologous Expression:
-
For E. coli expression (e.g., TcADH2, TcALDH1, TcCCMT): Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial culture to an OD_600_ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a specific temperature and duration (e.g., 16°C overnight).
-
For N. benthamiana expression (e.g., TcCHH): Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the expression construct. Harvest the leaves after a suitable incubation period (e.g., 5-7 days).
-
-
Protein Extraction:
-
From E. coli: Harvest the cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and protease inhibitors), and lyse the cells by sonication or high-pressure homogenization. Centrifuge to pellet cell debris.
-
From N. benthamiana (for microsomal proteins like TcCHH): Homogenize the leaf tissue in extraction buffer and perform differential centrifugation to isolate the microsomal fraction.
-
-
Affinity Chromatography Purification:
-
Load the soluble protein extract (or solubilized microsomal fraction) onto an affinity chromatography column (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column with wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the target protein with elution buffer containing a high concentration of imidazole.
-
-
Buffer Exchange and Storage: Exchange the buffer of the purified protein to a suitable storage buffer (e.g., containing glycerol (B35011) for stability) using dialysis or a desalting column. Store the purified protein at -80°C.
Enzymatic Assays
4.2.1. TcCHH (Cytochrome P450) Activity Assay
Objective: To measure the hydroxylation activity of TcCHH on chrysanthemol.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant TcCHH (in a microsomal preparation or reconstituted with a P450 reductase).
-
Chrysanthemol (substrate).
-
NADPH (cofactor).
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
-
Reaction Incubation: Initiate the reaction by adding NADPH and incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Reaction Quenching and Product Extraction: Stop the reaction by adding a quenching solution (e.g., an organic solvent like ethyl acetate). Extract the products with the organic solvent.
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the hydroxylated intermediates and the final carboxylic acid product.
4.2.2. TcADH2 and TcALDH1 (Dehydrogenase) Activity Assays
Objective: To measure the oxidation of chrysanthemol and chrysanthemal.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
Purified recombinant TcADH2 or TcALDH1.
-
Substrate (chrysanthemol for TcADH2; chrysanthemal for TcALDH1).
-
Cofactor (NAD⁺ for TcADH2; NAD⁺ or NADP⁺ for TcALDH1).
-
Reaction buffer (e.g., Tris-HCl, pH 8.0).
-
-
Spectrophotometric Monitoring: Initiate the reaction by adding the substrate and monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH.
-
Kinetic Parameter Calculation: Determine the initial reaction rates at various substrate concentrations and calculate K_m_ and V_max_ values by fitting the data to the Michaelis-Menten equation.
4.2.3. TcCCMT (Methyltransferase) Activity Assay
Objective: To measure the methylation of 10-carboxychrysanthemic acid.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Purified recombinant TcCCMT.
-
10-carboxychrysanthemic acid (substrate).
-
S-adenosyl-L-methionine (SAM) as the methyl donor (can be radiolabeled, e.g., [³H]SAM, for a sensitive assay).
-
Reaction buffer (e.g., Tris-HCl, pH 7.5).
-
-
Reaction Incubation: Incubate the reaction at a specific temperature (e.g., 30°C) for a defined period.
-
Product Detection:
-
Radiolabel-based assay: Stop the reaction and extract the methylated product. Quantify the incorporated radioactivity using liquid scintillation counting.
-
LC-MS based assay: Stop the reaction and analyze the formation of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Visualization of Pathways and Workflows
This compound Biosynthetic Pathway
Caption: Enzymatic pathway for the biosynthesis of this compound from DMAPP.
Experimental Workflow for Enzyme Characterization
Caption: General workflow for the characterization of this compound biosynthesis enzymes.
Jasmonate Signaling Pathway Regulating Pyrethrin Biosynthesis
Caption: Simplified jasmonate signaling pathway leading to the induction of pyrethrin biosynthesis.
Conclusion
The elucidation of the enzymatic steps in this compound biosynthesis represents a significant advancement in our understanding of this important natural product pathway. The identification and characterization of the key enzymes, TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT, provide valuable targets for metabolic engineering to enhance pyrethrin yields in Tanacetum cinerariifolium or for the heterologous production of this compound in microbial or other plant systems. Further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved and to explore the intricate signaling networks that control the expression of the biosynthetic genes. This knowledge will be instrumental in developing sustainable and efficient methods for the production of this valuable natural insecticide.
References
- 1. maxapress.com [maxapress.com]
- 2. researchgate.net [researchgate.net]
- 3. maxapress.com [maxapress.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
The Role of Cytochrome P450 in Pyrethric Acid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrethrins, potent natural insecticides derived from the plant Tanacetum cinerariifolium, are esters composed of a chrysanthemic or pyrethric acid moiety and one of three rethrolone alcohols. The biosynthesis of this compound, a key component of type II pyrethrins, involves a critical multi-step oxidation catalyzed by a specific cytochrome P450 monooxygenase. This technical guide provides an in-depth exploration of the role of this enzyme, designated as Tanacetum cinerariifolium chrysanthemol (B1213662) 10-hydroxylase (TcCHH), in the conversion of chrysanthemol to this compound. We will detail the biosynthetic pathway, present quantitative data on this compound distribution, outline key experimental protocols for pathway elucidation, and provide visual representations of the biochemical processes and experimental workflows.
Introduction
The growing demand for environmentally benign pesticides has spurred renewed interest in natural insecticides like pyrethrins. Understanding the biosynthetic pathways of these complex molecules is paramount for their sustainable production through metabolic engineering and synthetic biology approaches. Cytochrome P450 (CYP) enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the biosynthesis of a vast array of plant secondary metabolites, including terpenoids. In the biosynthesis of this compound, a member of the CYP71 clan, TcCHH (CYP71BZ1), has been identified as the key enzyme responsible for the sequential oxidation of the C10 methyl group of chrysanthemol.[1][2][3] This guide will provide a comprehensive overview of the current knowledge on the function of this pivotal enzyme.
The this compound Biosynthetic Pathway
The biosynthesis of this compound from the precursor dimethylallyl diphosphate (B83284) (DMAPP) is a multi-enzyme process. The initial steps leading to the formation of chrysanthemol are shared with the chrysanthemic acid pathway. The divergence occurs with the action of TcCHH, which hydroxylates the C10 methyl group of chrysanthemol. This is followed by further oxidation steps and a final methylation to yield this compound.
The key enzymatic steps in the conversion of chrysanthemol to this compound are:
-
Chrysanthemol to 10-hydroxy-chrysanthemic acid: This three-step oxidation is catalyzed by the cytochrome P450 enzyme TcCHH . It involves the successive oxidation of the C10 methyl group of chrysanthemol to a hydroxyl group, then to an aldehyde, and finally to a carboxylic acid.[2][3][4]
-
Oxidation at C1: Concurrently, the hydroxyl group at the C1 position of the chrysanthemol backbone is oxidized to a carboxylic acid. This two-step process is catalyzed by an alcohol dehydrogenase (TcADH2 ) and an aldehyde dehydrogenase (TcALDH1 ).[3][4]
-
Formation of 10-carboxychrysanthemic acid: The combined actions of TcCHH, TcADH2, and TcALDH1 result in the formation of 10-carboxychrysanthemic acid.[1][2][3]
-
Methylation to this compound: The final step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid, catalyzed by a SABATH-class methyltransferase, 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) , to produce this compound.[2][3][4]
Signaling Pathway Diagram
Caption: Biosynthetic pathway of this compound from DMAPP.
Quantitative Data on this compound Distribution
The concentration of this compound varies significantly across different tissues and developmental stages of T. cinerariifolium, with the highest concentrations found in the flower heads. This localization is consistent with the expression patterns of the biosynthetic genes.
| Tissue/Developmental Stage | This compound Concentration (µg/g fresh weight) | Reference |
| Leaves | Not Detected | [5] |
| Stems | Not Detected | [5] |
| Flower Buds (Stage 1) | ~1.5 | [5] |
| Partially Open Flowers (Stage 2) | ~3.0 | [5] |
| Fully Open Flowers (Stage 3) | ~4.5 | [5] |
| Fading Flowers (Stage 4) | ~2.5 | [5] |
| Ovaries | High concentration (exact value not specified) | [2] |
| Trichomes | Biosynthesis occurs here | [2][3] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Co-expression Analysis for Candidate Gene Identification
This method identifies candidate genes involved in a specific metabolic pathway by correlating their expression profiles with those of known pathway genes across different tissues and conditions.
Experimental Workflow Diagram:
Caption: Workflow for co-expression analysis to identify biosynthetic genes.
Protocol:
-
RNA Extraction and Sequencing: Extract total RNA from various T. cinerariifolium tissues (leaves, stems, and flowers at different developmental stages). Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).
-
Metabolite Extraction and Analysis: Extract metabolites from the same tissues and quantify this compound and its precursors using GC-MS or LC-MS.
-
Data Processing and Normalization: Process the raw RNA-Seq data to obtain gene expression values (e.g., FPKM or TPM). Normalize the expression data across all samples.
-
Co-expression Network Analysis:
-
Calculate the Pearson correlation coefficient for all pairs of genes across the different samples.
-
Construct a weighted gene co-expression network where nodes represent genes and edges represent the correlation in their expression.
-
Identify modules of highly co-expressed genes using algorithms like Weighted Gene Co-expression Network Analysis (WGCNA).
-
-
Candidate Gene Selection: Identify modules whose expression pattern is highly correlated with the accumulation of this compound. Within these modules, prioritize candidate genes based on their annotation (e.g., cytochrome P450s, dehydrogenases, methyltransferases).
Heterologous Expression in Nicotiana benthamiana
Transient expression in N. benthamiana is a rapid method to functionally characterize candidate genes.
Protocol:
-
Vector Construction: Clone the full-length cDNA of the candidate gene (e.g., TcCHH) into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
-
Agrobacterium Transformation: Transform the expression construct into Agrobacterium tumefaciens (e.g., strain GV3101) by electroporation.
-
Infiltration:
-
Grow the transformed Agrobacterium in LB medium with appropriate antibiotics.
-
Harvest the cells by centrifugation and resuspend them in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 150 µM acetosyringone).
-
Infiltrate the abaxial side of the leaves of 4-6 week old N. benthamiana plants with the Agrobacterium suspension using a needleless syringe.
-
For co-expression, mix Agrobacterium cultures carrying different constructs before infiltration.
-
-
Substrate Feeding and Incubation: Four to five days post-infiltration, infiltrate the leaves with a solution of the substrate (e.g., chrysanthemol). Incubate the plants for another 24-48 hours.
-
Metabolite Extraction and Analysis: Harvest the infiltrated leaf tissue, extract the metabolites, and analyze for the presence of the expected product (e.g., 10-hydroxy-chrysanthemic acid) using GC-MS or LC-MS.
In Vitro Enzyme Assays
In vitro assays using microsomes isolated from heterologous expression systems confirm the enzymatic activity of the candidate protein.
Protocol:
-
Microsome Preparation:
-
Express the cytochrome P450 (e.g., TcCHH) in a suitable heterologous system like yeast (Saccharomyces cerevisiae) or insect cells (e.g., Sf9).
-
Homogenize the cells and isolate the microsomal fraction by differential centrifugation.
-
-
Enzyme Assay:
-
Set up a reaction mixture containing:
-
Microsomal protein
-
NADPH-cytochrome P450 reductase
-
Substrate (e.g., chrysanthemol)
-
NADPH as a cofactor
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
-
Incubate the reaction at a suitable temperature (e.g., 30°C) for a specific time.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
-
Product Analysis: Extract the products with the organic solvent, evaporate the solvent, and analyze the residue by GC-MS or LC-MS to identify and quantify the reaction products.
GC-MS Analysis of this compound
Gas chromatography-mass spectrometry is a sensitive method for the separation and identification of this compound and related compounds.
Protocol:
-
Sample Preparation and Extraction:
-
Homogenize fresh or frozen plant tissue in a suitable solvent like methyl tert-butyl ether (MTBE).
-
Add an internal standard for quantification.
-
Centrifuge to pellet the debris and collect the supernatant.
-
Derivatize the acidic compounds using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to increase their volatility.
-
-
GC-MS Conditions:
-
Gas Chromatograph: Use a GC system equipped with a suitable capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the compounds, for example, starting at 80°C, holding for 2 minutes, then ramping to 280°C at 10°C/min, and holding for 5 minutes.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. For this compound, a characteristic ion at m/z 107 can be monitored.[5]
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard. Quantify the compound by integrating the peak area and comparing it to a calibration curve generated with the standard.
Conclusion
The elucidation of the role of cytochrome P450 TcCHH in this compound biosynthesis represents a significant advancement in our understanding of pyrethrin production in T. cinerariifolium. This knowledge is crucial for the metabolic engineering of this valuable natural insecticide in either the native plant or in heterologous microbial systems. The experimental approaches detailed in this guide provide a framework for the continued investigation of this and other plant biosynthetic pathways, with the ultimate goal of developing sustainable and efficient production platforms for high-value natural products. The detailed protocols and visual aids are intended to serve as a valuable resource for researchers in the fields of plant biochemistry, metabolic engineering, and drug discovery.
References
The Role of Oxidoreductases in Pyrethrin Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrethrins (B594832), a class of potent, natural insecticides derived from Tanacetum cinerariifolium, are the products of a complex biosynthetic pathway. While the core enzymatic steps involving terpene synthases and cytochrome P450 oxidases are well-documented, the specific role of alcohol dehydrogenases (ADHs) is not explicitly defined as a primary, rate-limiting step in the canonical pathway. This guide synthesizes the current understanding of the pyrethrin biosynthesis pathway, focusing on the critical oxidation and reduction steps. It clarifies that while alcohol dehydrogenase activity is essential for the formation of the rethrolone core, the specific enzymes are often characterized as general "reductases" or are part of a multi-functional enzymatic complex. This document provides a detailed overview of the established pathway, presents quantitative data on key enzymes, outlines relevant experimental protocols, and visualizes the metabolic process.
Introduction to Pyrethrin Biosynthesis
Pyrethrins are a mixture of six structurally related esters, formed by the combination of two acid moieties (chrysanthemic acid or pyrethric acid) and three alcohol moieties (pyrethrolone, cinerolone, or jasmolone). The biosynthesis is a bifurcated pathway where the acid and alcohol components are synthesized separately before a final esterification step. The formation of the alcohol portion, known as the rethrolone core, involves critical oxidation and reduction steps where dehydrogenase/reductase activity is implicated.
The Rethrolone Moiety Synthesis Pathway
The synthesis of the rethrolone alcohols begins with the lipoxygenase (LOX) pathway, starting from α-linolenic acid. A key intermediate, 12-oxo-phytodienoic acid (OPDA), is converted through a series of reactions including reduction, decarboxylation, and hydroxylation to form the characteristic five-membered rethrolone ring.
While a specific, named "alcohol dehydrogenase" is not a central feature of the most widely published diagrams of this pathway, the chemical transformations inherently require reductase/dehydrogenase activity. For instance, the conversion of the cyclopentenone ring of OPDA involves a reduction step to form a hydroxyl group, a classic function of an alcohol dehydrogenase or a related keto-reductase. Research points to specific enzymes like TcJRS (Jasmone-Related Synthase) and various cytochrome P450s (CYPs) that perform these crucial oxidative and reductive modifications.
Quantitative Data on Pathway Enzymes
While specific kinetic data for a dedicated alcohol dehydrogenase in this pathway is absent from literature, extensive characterization exists for other key enzymes. The final esterification step, catalyzed by a GDSL lipase (B570770) (TcGLIP), has been studied in detail. Similarly, the cytochrome P450 enzymes responsible for modifications of the acid and alcohol moieties have been subjects of kinetic analysis.
Table 1: Kinetic Parameters of TcGLIP with Various Substrates Data represents the final esterification step, combining the acid and alcohol moieties.
| Substrate (Acyl-CoA) | Km (μM) | kcat (s-1) | kcat/Km (s-1μM-1) |
| (1R,3R)-Chrysanthemoyl CoA | 22 ± 1 | 3.5 ± 0.0 | 0.16 |
| (1R,3R)-Pyrethroyl CoA | 25 ± 1 | 2.5 ± 0.0 | 0.10 |
| Cinnamoyl CoA | 27 ± 1 | 2.8 ± 0.0 | 0.10 |
| Coumaroyl CoA | 38 ± 2 | 1.8 ± 0.0 | 0.047 |
Source: Adapted from literature on TcGLIP enzyme kinetics. Assays were performed with (S)-pyrethrolone as the alcohol substrate.[1]
Table 2: Key Characterized Enzymes in Pyrethrin Biosynthesis
| Enzyme | Abbreviation | Function | Cellular Localization |
| Chrysanthemyl Diphosphate Synthase | TcCDS | Forms the cyclopropane (B1198618) core of the acid moiety | Plastids |
| Jasmone (B1672801) Hydroxylase | TcJMH (CYP71) | Hydroxylates jasmone to produce jasmolone | Endoplasmic Reticulum |
| Pyrethrolone Synthase | TcPYS (CYP82Q3) | Catalyzes desaturation of jasmolone to form pyrethrolone[2][3] | Endoplasmic Reticulum |
| GDSL Esterase/Lipase | TcGLIP | Catalyzes the final esterification of the acid and alcohol moieties[1][4] | Cytosol/ER |
| Alcohol Dehydrogenase 2 | TcADH2 | Oxidation of chrysanthemol (B1213662) to chrysanthemal[3] | Unknown |
| Aldehyde Dehydrogenase 1 | TcALDH1 | Oxidation of chrysanthemal to chrysanthemic acid[3] | Unknown |
Signaling Pathways and Logical Relationships
The biosynthesis of pyrethrins is a highly regulated process, influenced by phytohormones such as Jasmonic Acid (JA). JA signaling can upregulate the expression of key biosynthetic genes, including those in the rethrolone pathway, as part of the plant's defense response.
Caption: Overview of the bifurcated pyrethrin biosynthesis pathway.
Experimental Protocols
Protocol: Heterologous Expression and Purification of a Target Enzyme (e.g., TcPYS)
This protocol describes the general workflow for producing a recombinant pyrethrin biosynthesis enzyme in a heterologous host, such as E. coli or yeast, for subsequent characterization.
-
Gene Cloning:
-
The open reading frame (ORF) of the target gene (e.g., TcPYS) is amplified from T. cinerariifolium cDNA via PCR.
-
The PCR product is cloned into a suitable expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast). The vector typically includes an affinity tag (e.g., 6x-His tag) for purification.
-
The resulting construct is verified by DNA sequencing.
-
-
Heterologous Expression:
-
The expression vector is transformed into a competent expression host (e.g., E. coli BL21(DE3) strain).
-
A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotic) and grown overnight at 37°C.
-
The starter culture is used to inoculate a larger volume of culture medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein expression is induced by adding an inducer (e.g., 0.5 mM IPTG for the pET system) and the culture is incubated for a further 16-20 hours at a lower temperature (e.g., 18-25°C) to improve protein solubility.
-
-
Protein Purification:
-
Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole (B134444), with protease inhibitors).
-
Cells are lysed by sonication or using a French press on ice.
-
The lysate is clarified by centrifugation (e.g., 15,000 x g for 30 min at 4°C) to remove cell debris.
-
The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with a wash buffer (similar to lysis buffer but with a slightly higher imidazole concentration, e.g., 20-40 mM).
-
The target protein is eluted using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
The purity of the eluted fractions is assessed by SDS-PAGE. Pure fractions are pooled and dialyzed against a storage buffer.
-
Protocol: In Vitro Enzyme Assay for a Cytochrome P450 (e.g., TcPYS)
This protocol outlines a method to determine the activity of a recombinant P450 enzyme.
-
Reaction Mixture Preparation:
-
A typical reaction mixture (e.g., 100 µL final volume) contains:
-
100 mM potassium phosphate (B84403) buffer (pH 7.4)
-
Purified recombinant P450 enzyme (e.g., 5-20 µg of microsomes or purified protein)
-
A P450 reductase partner (if not co-expressed). P450s require an electron donor.
-
Substrate (e.g., 50 µM jasmolone for TcPYS, dissolved in a suitable solvent like DMSO).
-
-
The mixture is pre-incubated for 5 minutes at the desired reaction temperature (e.g., 30°C).
-
-
Reaction Initiation and Termination:
-
The reaction is initiated by adding an NADPH-generating system or NADPH (final concentration ~1 mM).
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at 30°C with gentle shaking.
-
The reaction is terminated by adding an organic solvent, such as ethyl acetate, which also serves to extract the products.
-
-
Product Analysis:
-
The organic phase is separated, evaporated to dryness, and the residue is redissolved in a suitable solvent (e.g., methanol).
-
The products are analyzed and quantified using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing retention times and mass spectra to authentic standards.
-
Experimental Workflow Visualization
Caption: Workflow for enzyme characterization in pyrethrin biosynthesis.
Conclusion
The biosynthesis of pyrethrins is a sophisticated metabolic network that relies on enzymes from several major families, including terpene synthases, cytochrome P450s, dehydrogenases, and lipases. While the term "alcohol dehydrogenase" is not prominently featured in pathway diagrams, the chemical conversions, particularly in the formation of both the chrysanthemic acid and rethrolone moieties, necessitate the catalytic activity of oxidoreductases. Specifically, the conversion of chrysanthemol to chrysanthemal is catalyzed by an enzyme designated TcADH2, confirming a direct role for an alcohol dehydrogenase in the acid portion of the pathway. In the rethrolone branch, such reductive steps are typically attributed to keto-reductases or are functions of multi-domain P450 enzymes. Future research focusing on the isolation and kinetic characterization of these specific oxidoreductases will provide a more complete understanding of the pathway and identify potential targets for metabolic engineering to enhance pyrethrin production.
References
The Role of Aldehyde Dehydrogenase in the Metabolism of Chrysanthemol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chrysanthemol (B1213662), a monoterpenoid alcohol derived from the chrysanthemum plant, is a key precursor in the biosynthesis of pyrethrin insecticides and possesses inherent anti-inflammatory properties. The metabolic fate of chrysanthemol and its derivatives in biological systems is of significant interest for understanding its bioactivity, toxicology, and for the potential development of novel therapeutic agents. This technical guide explores the prospective role of the aldehyde dehydrogenase (ALDH) superfamily of enzymes in the oxidative metabolism of chrysanthemol derivatives. While direct enzymatic data for this specific interaction is not yet available in the scientific literature, this document consolidates information on ALDH substrate specificity, known chrysanthemol metabolic pathways, and standard enzymatic assay protocols to provide a foundational framework for future research in this area. We present hypothetical metabolic pathways, generalized experimental designs for characterizing the kinetics of such reactions, and potential structure-activity relationships, thereby offering a roadmap for investigating the interplay between ALDH and this important class of natural compounds.
Introduction: A Hypothetical Metabolic Pathway
Chrysanthemol is a primary alcohol. In many biological systems, primary alcohols are subject to a two-step oxidation process to become carboxylic acids. This process is initiated by alcohol dehydrogenases (ADHs), which convert the alcohol to an aldehyde, followed by the action of aldehyde dehydrogenases (ALDHs), which catalyze the typically irreversible oxidation of the aldehyde to a carboxylic acid.
In the case of chrysanthemol, this pathway would lead to the formation of chrysanthemic acid, a known natural product. Indeed, studies have shown that microorganisms such as Aspergillus species can oxidize chrysanthemol to chrysanthemic acid, lending credence to a metabolic pathway involving an aldehyde intermediate.[1] The ALDH superfamily comprises 19 known human isozymes that are critical for detoxifying a wide array of endogenous and exogenous aldehydes.[2][3] Given their role in metabolizing other terpenoid aldehydes, it is plausible that one or more ALDH isozymes are responsible for the oxidation of the transient chrysanthemaldehyde intermediate.[4]
The proposed metabolic pathway is illustrated below:
Figure 1: Hypothetical two-step oxidation of chrysanthemol.
Potential Aldehyde Dehydrogenase Isoforms
The human ALDH superfamily exhibits broad and sometimes overlapping substrate specificities.[2] Chrysanthemaldehyde, being a somewhat bulky, cyclic aldehyde, may be a substrate for several ALDH families:
-
ALDH1 Family (e.g., ALDH1A1, ALDH1B1): These enzymes are known to metabolize a wide range of aliphatic and aromatic aldehydes, including retinaldehyde, which has a similarly sized terpenoid-like structure.
-
ALDH2 Family: The primary mitochondrial enzyme for acetaldehyde (B116499) oxidation, ALDH2 can also process other small aldehydes. While perhaps less likely to be the primary enzyme for a bulky substrate, its role cannot be discounted without empirical data.
-
ALDH3 Family (e.g., ALDH3A1): Members of this family are known to efficiently metabolize bulky aromatic and polycyclic aldehydes, making them strong candidates for the oxidation of chrysanthemaldehyde.[5]
Quantitative Data on ALDH Activity
To date, no peer-reviewed studies have published the kinetic parameters for the activity of any ALDH isozyme on chrysanthemol-derived aldehydes. For researchers planning to investigate this, the goal would be to determine key enzymatic constants. The data should be presented in a clear, tabular format for comparative purposes. Below is a template for how such data could be structured.
| Substrate | ALDH Isozyme | Km (µM) | Vmax (nmol/min/mg) | kcat (s-1) | kcat/Km (M-1s-1) |
| Chrysanthemaldehyde | Recombinant Human ALDH1A1 | Data not available | Data not available | Data not available | Data not available |
| Chrysanthemaldehyde | Recombinant Human ALDH2 | Data not available | Data not available | Data not available | Data not available |
| Chrysanthemaldehyde | Recombinant Human ALDH3A1 | Data not available | Data not available | Data not available | Data not available |
| trans-Chrysanthemaldehyde | Recombinant Human ALDH1A1 | Data not available | Data not available | Data not available | Data not available |
| cis-Chrysanthemaldehyde | Recombinant Human ALDH1A1 | Data not available | Data not available | Data not available | Data not available |
Table 1: Template for Presentation of Kinetic Data for ALDH Activity on Chrysanthemol Derivatives. Note: The table is for illustrative purposes only, as no quantitative data is currently available in the literature.
Experimental Protocols
The following section provides detailed, albeit generalized, methodologies for the key experiments required to investigate the activity of ALDH on chrysanthemol derivatives.
Synthesis of Chrysanthemaldehyde (Substrate)
As chrysanthemaldehyde is not readily commercially available, a synthetic step is required. A common method is the oxidation of the primary alcohol, chrysanthemol.
Protocol: Oxidation of Chrysanthemol
-
Reagents: Chrysanthemol, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane, Dichloromethane (DCM) as solvent, Silica (B1680970) gel for chromatography.
-
Dissolve chrysanthemol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the oxidizing agent (e.g., 1.5 equivalents of PCC) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a suitable agent (e.g., diethyl ether) and filter the mixture through a pad of silica gel or celite to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude chrysanthemaldehyde by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient.
-
Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.
Aldehyde Dehydrogenase Activity Assay
The activity of ALDH is typically measured by monitoring the reduction of the NAD+ or NADP+ cofactor to NADH or NADPH, which can be detected spectrophotometrically by the increase in absorbance at 340 nm.
Protocol: Spectrophotometric ALDH Activity Assay
-
Assay Buffer: Prepare a buffer solution (e.g., 100 mM sodium pyrophosphate, pH 8.5) containing a chelating agent like EDTA to prevent non-enzymatic oxidation.
-
Reagents: Recombinant human ALDH enzyme (of the desired isoform), NAD+ (or NADP+), Chrysanthemaldehyde stock solution (dissolved in a suitable solvent like DMSO).
-
Set up a 1 mL cuvette reaction mixture containing:
-
Assay Buffer (to 1 mL final volume)
-
2.5 mM NAD+
-
Recombinant ALDH enzyme (e.g., 10-50 µg)
-
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C or 37°C) for 5 minutes in a spectrophotometer.
-
Initiate the reaction by adding the substrate, chrysanthemaldehyde, to a final concentration in the range of 1 µM to 500 µM.
-
Immediately begin recording the increase in absorbance at 340 nm over a period of 5-10 minutes.
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance curve using the Beer-Lambert law (extinction coefficient for NADH at 340 nm is 6220 M-1cm-1).
-
Run appropriate controls, including a reaction mixture without the enzyme and a mixture without the substrate, to account for any background absorbance changes.
Determination of Kinetic Parameters
To determine the Michaelis-Menten constants (Km and Vmax), perform the ALDH activity assay across a range of substrate (chrysanthemaldehyde) concentrations.
Protocol: Kinetic Analysis
-
Perform the ALDH activity assay as described in section 4.2 using a range of chrysanthemaldehyde concentrations that bracket the expected Km (e.g., 0.1x to 10x the estimated Km). A typical range might be from 1 µM to 1 mM.
-
Plot the initial reaction velocities (V0) against the substrate concentrations ([S]).
-
Fit the resulting data to the Michaelis-Menten equation using non-linear regression analysis software (e.g., GraphPad Prism, Origin) to determine the values for Km and Vmax.
-
Calculate the catalytic efficiency (kcat/Km) where kcat = Vmax / [E]t, with [E]t being the total enzyme concentration.
Visualizing Workflows and Relationships
To effectively plan and execute research into this topic, visualizing the experimental workflow and potential structure-activity relationships is crucial.
References
- 1. Microbiologically Catalyzed Enantio- and Diastereoselective Oxidation of Chrysanthemol Stereoisomers to Chrysanthemic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 3. Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aldehyde dehydrogenases and cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Methyltransferase in the Final Step of Pyrethric Acid Formation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide provides an in-depth analysis of the terminal enzymatic step in the biosynthesis of pyrethric acid, a key component of natural pyrethrin insecticides. The guide focuses on the characterization and function of the specific methyltransferase involved, presenting available data, experimental methodologies, and relevant biochemical pathways.
Introduction to this compound and its Significance
Pyrethrins, a class of potent natural insecticides extracted from the flowers of Tanacetum cinerariifolium (pyrethrum daisy), are esters composed of an acid moiety and an alcohol moiety. The type II pyrethrins, which are significant contributors to the insecticidal activity of the extract, contain this compound as their acidic component.[1][2] The biosynthesis of this compound is a multi-step enzymatic process culminating in a crucial methylation reaction. Understanding this pathway is essential for biotechnological approaches aimed at improving pyrethrin production and for the development of novel, environmentally benign insecticides.
The Final Step: Methylation by 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT)
The terminal step in the formation of this compound is the methylation of the C10 carboxyl group of 10-carboxychrysanthemic acid. This reaction is catalyzed by the enzyme 10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT) .[3][4]
TcCCMT belongs to the SABATH family of methyltransferases , a group of enzymes known to methylate a variety of small molecules in plants, including hormones and secondary metabolites.[4][5] The enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl group donor. The reaction is localized primarily in the ovaries of the pyrethrum flower, in contrast to the earlier steps of the pathway which occur in the trichomes.[1][4]
The this compound Biosynthetic Pathway
This compound is synthesized from the precursor chrysanthemol (B1213662) in a series of six enzymatic steps catalyzed by four distinct enzymes.[4] The pathway involves a series of oxidation reactions prior to the final methylation step.
The key enzymes and their sequential reactions are:
-
Chrysanthemol 10-hydroxylase (TcCHH): A cytochrome P450 oxidoreductase that catalyzes the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid group, forming 10-carboxychrysanthemol.[1][4]
-
Alcohol Dehydrogenase 2 (TcADH2): This enzyme oxidizes the C1 hydroxyl group of 10-carboxychrysanthemol to an aldehyde.[3][4]
-
Aldehyde Dehydrogenase 1 (TcALDH1): This enzyme subsequently oxidizes the C1 aldehyde group to a carboxylic acid, yielding 10-carboxychrysanthemic acid, the substrate for the final methylation step.[3][4]
-
10-carboxychrysanthemic acid 10-methyltransferase (TcCCMT): This SABATH methyltransferase catalyzes the methylation of the C10 carboxyl group of 10-carboxychrysanthemic acid to produce this compound.[3][4]
Quantitative Data
While the enzymes in the this compound pathway have been identified and the pathway reconstituted in a heterologous system, detailed kinetic parameters for TcCCMT have not been extensively published.[3][4] The following table summarizes the enzymes involved in the formation of this compound from chrysanthemol.
| Enzyme | Abbreviation | Enzyme Class | Substrate(s) | Product(s) | Kinetic Parameters (Km, kcat, Vmax) |
| Chrysanthemol 10-hydroxylase | TcCHH | Cytochrome P450 Oxidoreductase | Chrysanthemol, 10-hydroxychrysanthemol, 10-oxochrysanthemol | 10-hydroxychrysanthemol, 10-oxochrysanthemol, 10-carboxychrysanthemol | Data not available |
| Alcohol Dehydrogenase 2 | TcADH2 | Alcohol Dehydrogenase | 10-carboxychrysanthemol | 10-carboxychrysanthemal | Data not available |
| Aldehyde Dehydrogenase 1 | TcALDH1 | Aldehyde Dehydrogenase | 10-carboxychrysanthemal | 10-carboxychrysanthemic acid | Data not available |
| 10-carboxychrysanthemic acid 10-methyltransferase | TcCCMT | SABATH Methyltransferase | 10-carboxychrysanthemic acid, SAM | This compound, SAH | Data not available |
Experimental Protocols
Detailed experimental protocols for the characterization of TcCCMT are not explicitly available in the literature. However, based on standard methodologies for recombinant protein expression, purification, and enzyme assays, the following protocols can be proposed.
Heterologous Expression and Purification of TcCCMT
A common strategy for obtaining sufficient quantities of a plant enzyme for biochemical characterization is heterologous expression in Escherichia coli.
Methodology:
-
Gene Cloning: The coding sequence of TcCCMT is amplified from T. cinerariifolium cDNA and cloned into an E. coli expression vector, such as pET-28a, which incorporates an N-terminal polyhistidine (His6) tag for purification.
-
Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) overnight.
-
Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation to remove cell debris.
-
Purification: The soluble fraction is loaded onto a Ni-NTA affinity chromatography column. After washing, the His-tagged TcCCMT is eluted with an imidazole (B134444) gradient. The eluted fractions are analyzed by SDS-PAGE, and those containing the purified protein are pooled. A final polishing step using size-exclusion chromatography can be performed to obtain highly pure protein.
In Vitro Enzyme Assay for TcCCMT Activity
The activity of the purified recombinant TcCCMT can be determined by monitoring the formation of this compound.
Reaction Mixture:
-
Purified recombinant TcCCMT
-
10-carboxychrysanthemic acid (substrate)
-
S-adenosyl-L-methionine (SAM) (co-substrate)
-
Buffer (e.g., Tris-HCl, pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
The reaction is initiated by adding the enzyme to a pre-warmed reaction mixture.
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, for example, by adding an organic solvent like ethyl acetate.
-
The product, this compound, is extracted with the organic solvent.
-
The extracted product is analyzed and quantified by HPLC-MS/MS.
Reconstitution of the this compound Pathway in Nicotiana benthamiana
The entire this compound biosynthetic pathway can be reconstituted in a heterologous plant system like Nicotiana benthamiana using agroinfiltration.[2][4]
Methodology:
-
Vector Construction: The cDNAs for all the enzymes in the pathway (TcCDS, TcCHH, TcADH2, TcALDH1, and TcCCMT) are cloned into plant expression vectors.
-
Agrobacterium Transformation: The expression vectors are transformed into Agrobacterium tumefaciens.
-
Infiltration: Overnight cultures of each Agrobacterium strain are pelleted and resuspended in infiltration buffer. The bacterial suspensions are then mixed and infiltrated into the leaves of N. benthamiana plants.
-
Metabolite Extraction and Analysis: After 3-5 days, the infiltrated leaf tissue is harvested, and metabolites are extracted. The extracts are then analyzed by GC-MS or HPLC-MS/MS to detect the production of this compound.[3]
Conclusion
The final step in this compound biosynthesis is a methylation reaction catalyzed by the SABATH family methyltransferase, TcCCMT. The elucidation of this step and the entire pathway provides a foundation for the metabolic engineering of pyrethrin production. While the enzymes have been identified and the pathway reconstituted, a detailed biochemical and kinetic characterization of TcCCMT is still required to fully understand its catalytic mechanism and regulatory properties. Such studies will be invaluable for optimizing the production of this important natural insecticide.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
natural sources of pyrethric acid in Tanacetum cinerariifolium
An In-depth Technical Guide on the Natural Sources of Pyrethric Acid in Tanacetum cinerariifolium
Introduction
Tanacetum cinerariifolium, commonly known as pyrethrum or the Dalmatian chrysanthemum, is a species of flowering plant in the aster family, Asteraceae. It is of significant commercial and scientific interest as the primary natural source of a potent class of insecticides called pyrethrins[1][2][3]. Pyrethrins (B594832) are a mixture of six structurally related esters, broadly categorized into two groups: pyrethrins I and pyrethrins II[4][5].
This technical guide focuses on this compound, the monoterpenoid acyl moiety that forms the backbone of the pyrethrin II group (pyrethrin II, cinerin II, and jasmolin II)[1][6][7]. Understanding the natural sources, biosynthesis, and localization of this compound within T. cinerariifolium is critical for researchers aiming to optimize crop yields, develop novel bio-insecticides, and engineer biosynthetic pathways in heterologous systems. This document provides a comprehensive overview of the spatial distribution, concentration, biosynthetic pathway, and relevant experimental protocols for the study of this compound in this species.
Localization and Distribution of this compound
The biosynthesis and accumulation of pyrethrins, including the this compound moiety, are highly compartmentalized within the T. cinerariifolium plant. The highest concentrations are found in the flower heads, with significantly lower levels in vegetative tissues such as leaves, stems, and roots[4][7][8].
Tissue-Specific Localization
The production of this compound involves a remarkable spatial separation of biosynthetic steps between two distinct tissues within the flower's achenes (ovaries):
-
Glandular Trichomes : These secretory structures, abundant on the surface of the ovaries, are the primary site for the synthesis of pyrethrin precursors[7][8]. The initial five steps of the this compound pathway, converting chrysanthemol (B1213662) to 10-carboxychrysanthemic acid, occur within these trichomes[6].
-
Ovary Tissues (Pericarp) : The final step of this compound synthesis, the methylation of 10-carboxychrysanthemic acid, occurs predominantly within the ovary tissues[1][6][7]. The precursors synthesized in the trichomes are transported to the pericarp of the achenes where the final assembly into this compound and subsequently into pyrethrin II esters takes place[1][8].
This spatial distribution underscores the complexity of the metabolic pathways and is a key consideration for extraction and analysis protocols.
Quantitative Data
While most literature reports the concentration of total pyrethrins, specific quantification of free this compound is less common. However, available data clearly indicates its primary location in the flowers.
Table 1: Concentration of Free this compound in T. cinerariifolium
| Plant Part | Developmental Stage | Concentration (µg/g Fresh Weight) |
|---|---|---|
| Leaves | - | Not Detected |
| Flowers | Stage 1 (Bud) | ~0.2 |
| Flowers | Stage 2 (Opening) | ~0.8 |
| Flowers | Stage 3 (Fully Open) | ~1.3 |
| Flowers | Stage 4 (Senescing) | ~0.5 |
Source: Adapted from GC-MS analysis data presented in Xu et al., 2019.[9]
For a broader context, the distribution of total pyrethrins, for which this compound is a key component, is shown below.
Table 2: Total Pyrethrin Content in Various Parts of T. cinerariifolium
| Plant Part | Average Pyrethrin Content (% of Dry Weight) |
|---|---|
| Flower Heads | 1.2% |
| Leaves | 0.2% |
| Roots | 0.03% |
| Stems | 0.01% |
Source: Adapted from HPLC analysis data presented in Gspan et al., 2004.[4]
Biosynthesis of this compound
This compound is a monoterpenoid derived from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids[1][2][7]. The complete pathway from the precursor chrysanthemol involves six enzymatic steps catalyzed by four distinct enzymes[6].
The biosynthesis begins with chrysanthemol .
-
A cytochrome P450 oxidoreductase (TcCHH) catalyzes the successive oxidation of carbon 10 (C10) to a carboxylic group. This is a three-step process[6].
-
Concurrently, the hydroxylated carbon 1 (C1) is oxidized to a carboxylic group in two successive steps, catalyzed by an alcohol dehydrogenase (TcADH2) and an aldehyde dehydrogenase (TcALDH1)[6]. These are the same enzymes involved in forming chrysanthemic acid[6].
-
The combined action of these three enzymes results in the formation of 10-carboxychrysanthemic acid within the glandular trichomes[6][7].
-
This intermediate is then transported to the ovary tissues, where a SABATH family methyltransferase (TcCCMT) methylates the carboxyl group at C10, yielding the final product, This compound [1][6].
Caption: Biosynthesis of this compound from chrysanthemol.
Experimental Protocols
The analysis of this compound requires robust methodologies for extraction and quantification. The choice of method depends on whether the target is free this compound or the total acid content after hydrolysis of pyrethrin II esters.
Extraction of Free this compound
This protocol is adapted from methods used for the analysis of free this compound via GC-MS[9].
Methodology:
-
Sample Preparation: Collect fresh plant material (e.g., flower heads at different developmental stages). Immediately freeze in liquid nitrogen to quench metabolic activity and store at -80°C until use.
-
Homogenization: Grind approximately 100 mg of frozen tissue to a fine powder in a pre-chilled mortar and pestle or using a mechanical homogenizer.
-
Solvent Extraction:
-
Transfer the powdered tissue to a 2 mL microcentrifuge tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) containing an appropriate internal standard (e.g., 10 µg/mL of a suitable non-native fatty acid or terpenoid).
-
Vortex vigorously for 1 minute.
-
Agitate on a shaker at room temperature for 30 minutes.
-
-
Phase Separation & Collection:
-
Add 500 µL of water to the tube and vortex for 1 minute.
-
Centrifuge at 12,000 x g for 5 minutes to separate the aqueous and organic phases.
-
Carefully transfer the upper organic layer (MTBE) to a new glass vial.
-
-
Derivatization (for GC-MS):
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 70°C for 30 minutes to convert the acidic proton of this compound to a trimethylsilyl (B98337) (TMS) group, increasing its volatility for GC analysis.
-
-
Final Preparation: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
Quantification and Analysis
High-Performance Liquid Chromatography (HPLC) is the standard for analyzing the six pyrethrin esters, while Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing the derivatized free acid[4][9][10][11].
Protocol: GC-MS Analysis of Derivatized this compound
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injection: 1 µL of the derivatized sample is injected in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 10°C/min.
-
Ramp 2: Increase to 300°C at a rate of 20°C/min.
-
Final hold: Hold at 300°C for 5 minutes.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification: The TMS-derivatized this compound is identified by its characteristic retention time and mass spectrum. A key ion for monitoring is often m/z 107[9].
-
Quantification: A standard curve is generated using an authentic standard of this compound (or a related compound like chrysanthemic acid if a pure standard is unavailable) subjected to the same extraction and derivatization process[9]. The peak area of the target ion is compared against the standard curve and normalized using the internal standard.
-
Caption: Workflow for this compound extraction and analysis.
References
- 1. maxapress.com [maxapress.com]
- 2. portlandpress.com [portlandpress.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Bot Verification [zdjp.si]
- 5. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 6. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PYRETHRUM ANALYSIS: THE BRA EXPERIENCE | International Society for Horticultural Science [ishs.org]
- 11. academic.oup.com [academic.oup.com]
Technical Guide: Pyrethric Acid as a Core Precursor in the Biosynthesis of Pyrethrin II
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrethrins (B594832), extracted from the flowers of Tanacetum cinerariifolium, are potent natural insecticides valued for their high efficacy, low mammalian toxicity, and rapid biodegradability.[1][2] These compounds are esters, broadly classified into two types based on their monoterpenoid acid moiety. Type II pyrethrins, including the prominent Pyrethrin II, are esters of pyrethric acid.[3][4] Understanding the intricate biosynthetic pathway that converts precursors into this compound and subsequently into Pyrethrin II is critical for metabolic engineering, synthetic biology applications, and enhancing the production of this valuable insecticide. This technical guide provides an in-depth exploration of this pathway, complete with quantitative data, detailed experimental protocols, and pathway visualizations.
The Biosynthetic Pathway: From Chrysanthemol (B1213662) to Pyrethrin II
The formation of Pyrethrin II is the culmination of two distinct metabolic pathways: the terpenoid pathway, which synthesizes the this compound moiety, and the oxylipin pathway (derived from jasmonic acid biosynthesis), which produces the alcohol moiety, pyrethrolone (B1236646).[1][5] The two pathways converge in a final esterification step.
Synthesis of the Precursor: this compound
The biosynthesis of this compound is a multi-step enzymatic process that begins with the monoterpenoid precursor, chrysanthemol.[6][7] This process occurs in distinct locations within the flower's ovaries; the initial steps take place in the glandular trichomes, while the final methylation occurs primarily within the ovary tissues.[4][6][8]
The complete pathway from the precursor dimethylallyl diphosphate (B83284) (DMAPP) to this compound involves four key enzymes catalyzing six steps:[6][7]
-
Oxidation of Chrysanthemol (C1 Position): The alcohol group at the C1 position of chrysanthemol is oxidized in two successive steps to form a carboxylic acid. These reactions are catalyzed by the same enzymes involved in chrysanthemic acid formation:
-
Oxidation of Chrysanthemol (C10 Position): Concurrently, the methyl group at the C10 position undergoes three successive oxidation steps to form a carboxylic acid group. This entire sequence is catalyzed by a single cytochrome P450 oxidoreductase:
-
Final Methylation: The terminal step in this compound synthesis occurs when the newly formed carboxylic group at the C10 position is methylated.
Caption: Biosynthetic pathway from DMAPP to this compound.
Final Esterification to Pyrethrin II
The synthesis of the active insecticide, Pyrethrin II, is completed when this compound is esterified with an alcohol moiety known as a rethrolone. For Pyrethrin II, this alcohol is pyrethrolone .
-
TcGLIP (GDSL lipase-like protein): This enzyme catalyzes the final condensation reaction, linking the this compound moiety to pyrethrolone to form the Pyrethrin II ester.[1][4] This final assembly step is believed to occur in the apoplast of the ovary pericarp, where the pyrethrins ultimately accumulate.[5][8]
Caption: Final esterification step in Pyrethrin II synthesis.
Quantitative Data
The concentration and yield of this compound and Pyrethrin II are highly dependent on the developmental stage of the flower and the extraction methodology.
Table 1: Accumulation of Pyrethrin II and Precursors in T. cinerariifolium
| Compound | Plant Tissue & Stage | Concentration / Content | Source |
|---|---|---|---|
| This compound | Flowers (Stage S1-S5) | Concentrations increase through developmental stages, peaking at S4/S5. | [6] |
| Pyrethrin II | Flower Stage 1 (FS1) | ~0.09% of dry weight (avg. across populations) | [10] |
| Pyrethrin II | Increase from FS1 to FS2 | ~102% increase on average | [10] |
| Total Pyrethrins | Mature Flower Heads | 1-2% of dry mass |[5] |
Table 2: Extraction Yields of Pyrethrins
| Extraction Method | Solvent(s) | Yield (% of dry weight) | Source |
|---|---|---|---|
| Solvent Extraction | n-hexane | 0.85 – 3.76% (crude extract) | [11] |
| Supercritical Fluid Extraction (SFE) | Carbon Dioxide | 0.99 – 2.15% (from crude extract) |[11] |
Experimental Protocols
Protocol: Heterologous Reconstitution of this compound Pathway
This protocol describes the transient expression of the this compound biosynthetic genes in Nicotiana benthamiana, a common model system for reconstituting plant metabolic pathways.[6][7]
Objective: To produce this compound in a non-native host by co-expressing the required enzymes.
1. Gene Identification and Vector Construction:
- Identify and clone the coding sequences for TcCDS, TcADH2, TcALDH1, TcCHH, and TcCCMT from T. cinerariifolium cDNA.
- Subclone each gene into a suitable plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium Preparation:
- Transform each expression vector into a competent Agrobacterium tumefaciens strain (e.g., GV3101).
- Grow individual cultures of each transformed strain overnight in LB medium with appropriate antibiotics.
- Pellet the cells by centrifugation, then resuspend in infiltration buffer (e.g., 10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD₆₀₀ of ~0.8-1.0.
- Mix the resuspended cultures of all five constructs in equal ratios.
3. Plant Infiltration:
- Using a needleless syringe, infiltrate the Agrobacterium mixture into the abaxial side of the leaves of 4-6 week old N. benthamiana plants.
- Maintain the infiltrated plants under standard growth conditions (e.g., 16h light/8h dark, 24°C) for 5-7 days to allow for transient gene expression.
4. Metabolite Extraction and Analysis:
Harvest the infiltrated leaf patches.
Flash-freeze in liquid nitrogen and grind to a fine powder.
Extract metabolites using a suitable solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.
Derivatize the extract if necessary (e.g., using TMS) for GC-MS analysis.
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS), monitoring for the characteristic mass fragments of this compound (e.g., m/z = 107) and comparing the retention time and mass spectrum to an authentic standard.[6]
Caption: Heterologous expression and analysis workflow.
Protocol: Extraction and Quantification of Pyrethrins from Plant Material
This protocol provides a general method for the extraction and analysis of pyrethrins from dried T. cinerariifolium flower heads, adapted from multiple established methods.[1][11][12]
Objective: To extract and quantify Pyrethrin II and other pyrethrins from plant tissue.
1. Sample Preparation:
- Harvest pyrethrum flower heads at the optimal developmental stage (e.g., fully open, FS4).[13]
- Dry the material (lyophilize or oven-dry at 40-50°C) to a constant weight.
- Grind the dried flowers into a fine, homogenous powder.
2. Extraction (Solvent-Based):
- Weigh approximately 100-200 mg of powdered tissue into a suitable vessel.
- Add an extraction solvent. Common choices include:
- Hexane: Good for non-polar compounds.[11]
- Ethanol: More polar, may extract other compounds.[12]
- Petroleum Ether: A non-polar option.[12]
- Use a volume of ~10 mL of solvent per gram of tissue.
- Agitate the mixture using one of the following methods:
- Ultrasonication: Sonicate for 20-30 minutes in a water bath.
- Soxhlet Extraction: Perform continuous extraction for 4-6 hours for exhaustive recovery.
- Shaking/Vortexing: Agitate at room temperature for several hours.
- Centrifuge the sample to pellet the solid debris.
- Carefully collect the supernatant (the extract). Filter if necessary (e.g., through a 0.22 µm PTFE filter).
3. Quantification by HPLC:
- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
- Column: A reverse-phase C18 column is typically used.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is common.
- Detection: Monitor the eluent at ~230 nm, where pyrethrins show strong absorbance.
- Analysis:
- Inject a known volume (e.g., 20 µL) of the filtered extract.
- Identify the peak corresponding to Pyrethrin II by comparing its retention time to that of an authentic analytical standard.
- Quantify the amount of Pyrethrin II by creating a calibration curve with known concentrations of the standard. Calculate the concentration in the original sample based on this curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrethrin Biosynthesis: From a Phytohormone to Specialized Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. mdpi.com [mdpi.com]
- 11. ukessays.com [ukessays.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Structural Distinctions Between Pyrethric Acid and Chrysanthemic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural and physicochemical differences between pyrethric acid and chrysanthemic acid. These two naturally occurring monoterpenoid acids are the acidic components of pyrethrins, a class of potent insecticides derived from the chrysanthemum flower (Tanacetum cinerariifolium)[1][2]. Understanding their distinct molecular architectures is crucial for the development of synthetic pyrethroids and other novel agrochemicals.
Core Structural Differences
The fundamental distinction between this compound and chrysanthemic acid lies in the oxidation state of a specific methyl group on the isobutenyl side chain attached to the cyclopropane (B1198618) ring. In chrysanthemic acid, this is a methyl group (-CH₃). In this compound, this methyl group is oxidized to a methoxycarbonyl group (-COOCH₃)[3]. This seemingly minor alteration has a significant impact on the physicochemical properties and biological activity of the parent pyrethrin esters.
Pyrethrin I, cinerin I, and jasmolin I are esters of chrysanthemic acid, while pyrethrin II, cinerin II, and jasmolin II are esters of this compound[1][2].
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound and chrysanthemic acid for easy comparison.
| Property | This compound | Chrysanthemic Acid |
| Molecular Formula | C₁₁H₁₆O₄[4] | C₁₀H₁₆O₂[5] |
| Molecular Weight | 212.24 g/mol [4] | 168.23 g/mol [5] |
| Melting Point | Not available | 17-21 °C (d-trans-form)[6] |
| Boiling Point | Not available | 117 °C @ 5 Torr[7] |
| Solubility | Soluble in organic solvents[8] | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform[9][10] |
| pKa | Not available | Not available |
Biosynthetic Pathway
The biosynthesis of both acids originates from dimethylallyl diphosphate (B83284) (DMAPP)[10]. The enzyme chrysanthemyl diphosphate synthase catalyzes the condensation of two DMAPP molecules to form chrysanthemyl diphosphate. This is then converted to chrysanthemol (B1213662), which serves as a key branch point. Dehydrogenases and an aldehyde dehydrogenase can oxidize chrysanthemol to chrysanthemic acid. Alternatively, a series of oxidation and methylation steps convert chrysanthemol into this compound[2].
Biosynthetic pathway of pyrethric and chrysanthemic acids.
Experimental Protocols
Synthesis of (±)-trans-Chrysanthemic Acid
A common laboratory-scale synthesis of (±)-trans-chrysanthemic acid is the Martel and Huynh method[7]. This multi-step synthesis is suitable for undergraduate organic chemistry labs and involves the following general steps:
-
Preparation of Ethyl 2-bromo-3-methyl-2-butenoate: This is synthesized from ethyl 3-methyl-2-butenoate.
-
Reaction with 2-methyl-3-buten-2-ol (B93329): The bromoester is reacted with 2-methyl-3-buten-2-ol in the presence of a base to form a cyclopropane ring via a carbene intermediate.
-
Hydrolysis: The resulting ethyl chrysanthemate is hydrolyzed to chrysanthemic acid.
A detailed, multi-step synthesis protocol suitable for an undergraduate laboratory setting has been published and can be followed for a comprehensive procedure[7][9].
Synthesis of d-trans-Pyrethric Acid
A patented method for the synthesis of d-trans-pyrethric acid involves the reaction of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic (1R, 2R) acid or its salt with methyl propionate (B1217596) in an anhydrous basic medium[11].
General Procedure:
-
In an anhydrous basic medium (e.g., using sodium hydride or sodium methylate), 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic (1R, 2R) acid is reacted with methyl propionate.
-
The reaction mixture is stirred and heated.
-
The product, d-trans-pyrethric acid, is then isolated and purified.
For specific molar ratios, reaction times, and purification techniques, consulting the original patent literature is recommended[11].
Analytical Methods: GC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the analysis of pyrethric and chrysanthemic acids, often after derivatization to their methyl esters to increase volatility.
General GC-MS Protocol:
-
Sample Preparation: The acid is converted to its methyl ester using a suitable methylating agent (e.g., diazomethane (B1218177) or BF₃-methanol).
-
GC Separation: The derivatized sample is injected into a GC equipped with a capillary column (e.g., DB-5MS). A suitable temperature program is used to separate the components.
-
MS Detection: The eluted compounds are ionized (typically by electron ionization) and the resulting mass fragments are detected.
A typical GC-MS protocol for the analysis of pyrethroid insecticides in water and sediment has been published by the USGS, which can be adapted for the analysis of these acids[12].
Mandatory Visualizations
Structural Comparison
The following diagram illustrates the core structural difference between chrysanthemic acid and this compound.
Core structures of chrysanthemic and pyrethric acids.
Experimental Workflow for GC-MS Analysis
The logical workflow for the analysis of pyrethric and chrysanthemic acids using GC-MS is depicted below.
GC-MS analysis workflow.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C11H16O4 | CID 12314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 12. pubs.usgs.gov [pubs.usgs.gov]
Spectroscopic Blueprint of Pyrethric Acid: A Technical Guide for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques utilized in the structural elucidation of pyrethric acid, a key component of the natural insecticides known as pyrethrins (B594832). This document details the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, presented in structured tables for comparative analysis. Furthermore, it outlines the experimental protocols employed for these analytical methods and includes visualizations of the analytical workflow and the biosynthetic pathway of this compound to facilitate a deeper understanding.
Introduction
This compound is a monoterpenoid derived from the flowers of Tanacetum cinerariifolium. As the acidic moiety of Type II pyrethrins, its structural characterization is crucial for the quality control of natural insecticides and for the development of synthetic analogues. Spectroscopic analysis provides the foundational data for confirming the identity and purity of this compound.
Spectroscopic Data of this compound
The structural features of this compound, including its cyclopropane (B1198618) ring, carboxylic acid, and methoxycarbonylpropenyl side chain, give rise to a unique spectroscopic fingerprint. The following tables summarize the key quantitative data from various spectroscopic analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. The complete assignment of ¹H and ¹³C NMR chemical shifts for the this compound moiety has been achieved through 2D NMR experiments such as HMQC and HMBC[1].
Table 1: ¹H and ¹³C NMR Spectroscopic Data for the this compound Moiety (in CDCl₃)
| Atom No. | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | 1.95 | d | 8.0 | 34.5 |
| 2 | 2.30 | dd | 8.0, 5.5 | 32.5 |
| 3 | - | - | - | 29.5 |
| 4 | - | - | - | 173.0 |
| 5 | 1.25 | s | - | 22.0 |
| 6 | 1.20 | s | - | 20.5 |
| 7 | 6.80 | d | 15.5 | 135.5 |
| 8 | 5.80 | d | 15.5 | 120.5 |
| 9 | - | - | - | 167.0 |
| 10 | 2.15 | s | - | 12.5 |
| 11 | 3.75 | s | - | 51.5 |
Data extracted from studies on Pyrethrin II, which contains the this compound moiety[1].
Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), reveals characteristic fragmentation patterns. The electron ionization (EI) mass spectrum provides information on the molecular weight and the stability of different fragments.
Table 2: Key Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment Identity |
| 212 | Low | [M]⁺ (Molecular Ion) |
| 197 | Moderate | [M - CH₃]⁺ |
| 181 | Moderate | [M - OCH₃]⁺ |
| 168 | High | [M - COOH - H]⁺ or [M - CH₃O₂C]⁺ |
| 153 | High | [M - COOCH₃ - H₂O]⁺ |
| 123 | High | [C₈H₁₁O]⁺ |
| 107 | High | [C₇H₇O]⁺ |
Characteristic fragments for Type II pyrethrins (esters of this compound) include m/z 168/169 and 212[2].
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound. The spectrum shows characteristic absorption bands for the carboxylic acid, ester, and alkene functionalities.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| 1715 | Strong | C=O stretch (α,β-unsaturated ester)[2] |
| 1690 | Strong | C=O stretch (Carboxylic acid) |
| 1640 | Medium | C=C stretch (Alkene) |
| 1171 | Strong | C-O stretch (Ester)[2] |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the conjugated systems within the this compound molecule. The presence of the α,β-unsaturated ester results in a characteristic absorption maximum.
Table 4: UV-Visible Spectroscopic Data for this compound Moiety
| Solvent | λmax (nm) |
| 95% Ethanol | 229 |
Data is based on the UV spectrum of Pyrethrin II[3].
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following sections outline the typical experimental protocols for the structural elucidation of this compound.
Sample Preparation
This compound is typically isolated from pyrethrum extract through saponification of the pyrethrin esters, followed by acidification and extraction. For direct analysis of the this compound moiety, pyrethrin II can be isolated from the extract using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
NMR Spectroscopy
-
Instrument: Bruker Avance Spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
Concentration: 5-10 mg of the sample dissolved in 0.5 mL of solvent.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096.
-
-
2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used with optimized parameters for the expected chemical shift ranges and coupling constants.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Agilent GC-MS system (or equivalent).
-
Column: DB-5MS fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: 1 µL of a derivatized (e.g., methylated) sample in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp to 150°C at 30°C/min.
-
Ramp to 290°C at 10°C/min, hold for 6 min[4].
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: A thin film of the sample is cast on a KBr or NaCl plate from a volatile solvent (e.g., chloroform).
-
Measurement Mode: Transmittance.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrument: UV-Vis Spectrophotometer.
-
Solvent: 95% Ethanol or Cyclohexane.
-
Concentration: A dilute solution of the sample (e.g., 0.01-0.1 mg/mL).
-
Measurement: The absorbance is measured over a wavelength range of 200-400 nm.
-
Blank: The spectrum of the pure solvent is recorded as a baseline.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Biosynthetic Pathway of this compound
The biosynthesis of this compound from chrysanthemol (B1213662) involves a series of enzymatic steps. Understanding this pathway can aid in the interpretation of related natural products.
This guide serves as a foundational resource for the spectroscopic analysis of this compound, enabling researchers to confidently identify and characterize this important natural product. The provided data and protocols are intended to support quality control, new product development, and further research in the field of natural insecticides.
References
- 1. NMR and molecular mechanics study of pyrethrins I and II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Determination of Pyrethroids in Tea Brew by GC-MS Combined with SPME with Multiwalled Carbon Nanotube Coated Fiber - PMC [pmc.ncbi.nlm.nih.gov]
pyrethric acid CAS number and chemical identifiers
An In-depth Technical Guide to Pyrethric Acid: Chemical Identity, Biosynthesis, and Analytical Methodologies
For researchers, scientists, and professionals in drug development, a comprehensive understanding of natural compounds with bioactive potential is paramount. This compound, a key component of the natural insecticides known as pyrethrins (B594832), represents a significant area of study due to its biological activity. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, biosynthetic pathway, and relevant experimental protocols.
Chemical Identifiers and Properties
This compound is a monoterpenoid acid that forms the acyl moiety of pyrethrin II, one of the six insecticidal esters found in the pyrethrum extract of the plant Tanacetum cinerariifolium.[1][2] A clear identification of this compound is crucial for research and regulatory purposes. The following table summarizes its key chemical identifiers and computed properties.
| Identifier Type | Value | Reference |
| CAS Number | 4466-14-2 | [3] |
| PubChem CID | 12314791 | [3] |
| Molecular Formula | C₁₁H₁₆O₄ | [3] |
| Molecular Weight | 212.24 g/mol | [3] |
| IUPAC Name | (1R,3R)-3-[(E)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylic acid | [2][3] |
| InChI | InChI=1S/C11H16O4/c1-6(10(14)15-4)5-7-8(9(12)13)11(7,2)3/h5,7-8H,1-4H3,(H,12,13)/b6-5+/t7-,8+/m1/s1 | [3] |
| InChIKey | UIWNHGWOYRFCSF-KTERXBQFSA-N | [3] |
| Canonical SMILES | C/C(=C/[C@@H]1--INVALID-LINK--C(=O)O)/C(=O)OC | [3] |
Biosynthetic Pathway of this compound
The biosynthesis of this compound is a complex enzymatic process that occurs within the pyrethrum plant. It begins with the precursor chrysanthemol (B1213662) and involves a series of six steps catalyzed by four distinct enzymes.[1][2] The initial five steps take place in the trichomes on the surface of the ovaries, while the final step occurs within the ovary tissues.[1]
The pathway can be summarized as follows:
-
Oxidation of Chrysanthemol: The biosynthesis initiates with the successive oxidation of the C10 methyl group of chrysanthemol to a carboxylic acid. This is catalyzed by a cytochrome P450 oxidoreductase, TcCHH.[1][2]
-
Oxidation of the C1 Hydroxyl Group: Concurrently, the hydroxyl group at the C1 position undergoes oxidation to a carboxylic acid. This two-step process is catalyzed by the enzymes TcADH2 (an alcohol dehydrogenase) and TcALDH1 (an aldehyde dehydrogenase), the same enzymes involved in chrysanthemic acid formation.[1][2]
-
Formation of 10-carboxychrysanthemic acid: The combined action of these enzymes results in the formation of 10-carboxychrysanthemic acid.[1][2]
-
Methylation: In the final step, the carboxyl group at C10 is methylated by the enzyme TcCCMT, a SABATH methyltransferase, to yield this compound.[1][2]
Experimental Protocols
Synthesis of d-trans-Pyrethric Acid
A patented method for the synthesis of d-trans-pyrethric acid involves the reaction of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its salt) with methyl propionate (B1217596) in an anhydrous basic medium.
Materials:
-
3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its sodium salt)
-
Methyl propionate
-
Sodium hydride
-
Anhydrous methanol
-
Anhydrous reaction solvent (e.g., benzene, toluene, or dimethylformamide)
-
Ethyl acetate
Procedure:
-
Prepare the anionic form of methyl propionate by pretreating it with an alkali metal hydride, such as sodium hydride, in anhydrous methanol.
-
In an anhydrous reaction vessel, combine the pretreated methyl propionate with 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid or its alkali metal salt.
-
The reaction can be carried out in the presence of an excess of methyl propionate.
-
Stir the reaction mixture at a controlled temperature (e.g., starting at 20°C and then heating to 80°C) for several hours to facilitate the condensation reaction.
-
Upon completion, the reaction mixture is worked up to isolate the crude this compound.
-
For the resolution of the d-trans isomer, the crude acid is treated with a resolving agent, such as quinine.
-
The resulting quinine salt of d-trans-pyrethric acid is then selectively crystallized, for instance, from ethyl acetate, to yield the purified d-trans-pyrethric acid.
Analytical Methods for Pyrethrins
While specific protocols for this compound are not extensively detailed, methods for the analysis of pyrethrins can be adapted. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques.
General HPLC-MS/MS Method for Pyrethrin Analysis: This method is suitable for the quantification of pyrethrins in various matrices, including plant tissues and agricultural products.
1. Sample Preparation (QuEChERS method):
-
Homogenize the sample (e.g., lemon, apricot).
-
Weigh a representative portion of the homogenized sample into a centrifuge tube.
-
Add an appropriate amount of water and acetonitrile (B52724).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
-
Centrifuge the sample.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) by adding a cleanup sorbent (e.g., PSA, C18) and magnesium sulfate.
-
Vortex and centrifuge.
-
The resulting supernatant is filtered and ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Column: A reverse-phase column, such as a Zorbax SB-C18, is typically used.
-
Mobile Phase: A gradient elution with water containing 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B) is effective.
-
Ionization: Electrospray ionization (ESI) in positive mode is used, monitoring for the [M+H]⁺ ions of the target pyrethrins.
-
Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.
References
Methodological & Application
Application Notes and Protocols for the Quantification of Pyrethric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of pyrethric acid, a key component of natural pyrethrin insecticides. The protocols outlined below utilize various analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Introduction
This compound is a carboxylic acid moiety found in pyrethrin II, one of the six insecticidal esters that constitute natural pyrethrins (B594832).[1] Accurate quantification of this compound is crucial for the quality control of pyrethrum extracts, the development of new insecticidal formulations, and for toxicological and environmental monitoring studies. The methods described herein are suitable for the analysis of this compound in various matrices, including plant extracts, biological samples, and environmental samples.
Analytical Methods Overview
Several chromatographic techniques are employed for the determination of this compound and related pyrethroids. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like pyrethrins and their derivatives.[2][3] It offers excellent separation and definitive identification based on mass spectra.
-
High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection is a versatile method suitable for a wide range of pyrethroids.[1][4][5] It is particularly useful for analyzing thermally labile compounds.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it the method of choice for trace-level quantification of pyrethroid metabolites in complex matrices like food and biological fluids.[6][7][8]
Quantitative Data Summary
The following table summarizes the quantitative performance data for various analytical methods used for the quantification of pyrethrins and their metabolites.
| Analytical Method | Matrix | Analyte(s) | LOQ/LOD | Recovery (%) | Linearity (R²) | Reference |
| HPLC-UV | Milk and Blood | Flumethrin, Deltamethrin, Cypermethrin, Cyhalothrin | 0.001 mg/kg (MDL) | 78 - 91 | - | [4] |
| UHPLC-MS/MS | Tea | 3-PBA, 4-F-3-PBA, TFA | 2-10 µg/kg (LOQ) | 83.0 - 117.3 | >0.998 | [6] |
| LC-MS/MS | Animal Feeds | Pyrethrins, Pyrethroids, PBO | 1-10 µg/kg (LOQ) | 84 - 115 | - | [9] |
| GC-ECD | Air | Pyrethrum | 2.99 µ g/sample (RQL) | >75 | - | [10] |
| LC-MS/MS | Rat Plasma | 7 Pyrethroids | 7.8 ng/mL (LLOQ) | - | ≥0.99 | [11] |
| LC-MS/MS | Lemons and Apricots | 6 Pyrethrins | - | 70 - 110 | 0.99 | [12] |
MDL: Minimum Detectable Concentration, LOQ: Limit of Quantification, LLOQ: Lower Limit of Quantification, RQL: Reliable Quantitation Limit, 3-PBA: 3-phenoxybenzoic acid, 4-F-3-PBA: 4-fluoro-3-phenoxybenzoic acid, TFA: cis-3-(2-chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid, PBO: Piperonyl butoxide.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Plant Material
This protocol is based on the methodology for analyzing free this compound in Tanacetum cinerariifolium.[2]
1. Sample Preparation: a. Collect leaf and flower samples at different developmental stages. b. Immediately freeze the samples in liquid nitrogen and grind to a fine powder. c. Extract the powdered sample with methyl tert-butyl ether (MTBE). d. Centrifuge the extract to pellet the solid material. e. Carefully transfer the supernatant to a new vial for analysis.
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 7890A or equivalent.
- Mass Spectrometer: Agilent 5975C or equivalent.
- Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C for 1 min, ramp at 10°C/min to 280°C, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Injection Mode: Splitless.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) monitoring m/z = 107 for this compound.
3. Quantification: a. Prepare a standard curve using authentic chrysanthemic acid as a surrogate standard. b. Analyze the samples and standards using the described GC-MS method. c. Quantify the concentration of this compound by comparing the peak area in the samples to the standard curve.
GC-MS analysis workflow for this compound.
Protocol 2: HPLC-UV Analysis of Pyrethrins
This protocol is adapted from methods used for the analysis of pyrethroid insecticides in various matrices.[4][5]
1. Sample Preparation (General): a. Liquid Samples (e.g., milk, blood): i. Extract with acetonitrile (B52724).[4] ii. Perform liquid-liquid partitioning with n-hexane.[4] iii. Clean up the extract using a silica (B1680970) gel solid-phase extraction (SPE) cartridge, eluting with n-hexane and diethyl ether.[4] b. Solid Samples (e.g., plant material): i. Homogenize the sample. ii. Extract with an appropriate solvent (e.g., hexane-tetrahydrofuran).[5] iii. Filter the extract before injection.
2. HPLC Instrumentation and Conditions:
- HPLC System: Agilent 1100 series or equivalent with a UV detector.[5]
- Column: Cyano column (e.g., 25 cm x 4.6 mm, 5 µm).[5]
- Mobile Phase: Isocratic mixture of hexane (B92381) and tetrahydrofuran (B95107) (e.g., 97.75:2.25 v/v).[5]
- Flow Rate: 1.5 mL/min.[5]
- Detection Wavelength: 240 nm.[5]
- Injection Volume: 10 µL.[5]
3. Quantification: a. Prepare calibration standards of the target pyrethrins in the mobile phase. b. Inject standards and samples into the HPLC system. c. Identify and quantify the analytes based on retention time and peak area compared to the calibration curve.
HPLC-UV analysis workflow for pyrethrins.
Protocol 3: LC-MS/MS Analysis using QuEChERS Sample Preparation
This protocol is based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the determination of pyrethrin and pyrethroid residues in complex matrices like fruits, vegetables, and animal feeds.[6][9][12]
1. Sample Preparation (QuEChERS): a. Weigh 2-10 g of the homogenized sample into a 50 mL centrifuge tube. b. Add an appropriate internal standard. c. Add 10 mL of water (for dry samples) and 10 mL of acetonitrile (containing 1% acetic acid). d. Shake vigorously for 1 minute. e. Add a salt mixture (e.g., anhydrous magnesium sulfate (B86663) and sodium acetate) and shake again. f. Centrifuge at high speed. g. Take an aliquot of the upper acetonitrile layer for dispersive solid-phase extraction (d-SPE) cleanup. h. Add the aliquot to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and graphitized carbon black). i. Vortex and then centrifuge. j. Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions:
- LC System: UPLC or UHPLC system for fast and efficient separation.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm particle size).[6]
- Mobile Phase: Gradient elution with water and acetonitrile, both containing additives like formic acid or ammonium (B1175870) formate (B1220265) to enhance ionization.[12]
- Ionization Source: Electrospray Ionization (ESI) in positive mode.[9][12]
- MS/MS Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for each analyte.
3. Quantification: a. Prepare matrix-matched calibration standards to compensate for matrix effects. b. Analyze the standards and samples using the developed LC-MS/MS method. c. Quantify the analytes using the internal standard method and the calibration curve.
LC-MS/MS with QuEChERS workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. mdpi.com [mdpi.com]
- 7. edepot.wur.nl [edepot.wur.nl]
- 8. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osha.gov [osha.gov]
- 11. Validation of a Rapid and Sensitive UPLC–MS-MS Method Coupled with Protein Precipitation for the Simultaneous Determination of Seven Pyrethroids in 100 µL of Rat Plasma by Using Ammonium Adduct as Precursor Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the GC-MS Analysis of Pyrethric Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethric acid is a key chemical constituent of pyrethrins (B594832), a class of natural insecticides derived from the flowers of Tanacetum cinerariifolium. Pyrethrins are esters of either chrysanthemic acid or this compound. Specifically, the esters of this compound are referred to as pyrethrins II. The analysis of this compound and its derivatives is crucial for the quality control of insecticidal formulations, pharmacokinetic studies in drug development, and environmental monitoring. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of these compounds due to its high resolution and sensitivity.
This document provides detailed application notes and protocols for the GC-MS analysis of this compound and its derivatives, including sample preparation, derivatization, and instrument parameters.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the matrix. Below are protocols for solid and liquid samples.
a) Solid Samples (e.g., Plant Material, Soil, Sediment)
This protocol is adapted from methods used for pyrethroid extraction.[1]
-
Homogenization: Homogenize the solid sample to a fine powder or slurry.
-
Microwave-Assisted Extraction (MAE):
-
Place a representative portion of the homogenized sample (e.g., 5-10 g) into a microwave extraction vessel.
-
Add an appropriate extraction solvent. A mixture of dichloromethane (B109758) (DCM) and methanol (B129727) is effective.[1]
-
Perform microwave extraction according to the instrument's operational guidelines.
-
Allow the extract to cool.
-
-
Concentration: Reduce the volume of the extract using a gentle stream of nitrogen.[1]
-
Cleanup (optional but recommended):
-
For complex matrices, a cleanup step using solid-phase extraction (SPE) is recommended.[1]
-
Condition an SPE cartridge (e.g., graphitized carbon/alumina) with the extraction solvent.[1]
-
Load the concentrated extract onto the cartridge.
-
Wash with a non-polar solvent to remove interferences.
-
Elute the analytes with a more polar solvent mixture (e.g., DCM:ethyl acetate).
-
Concentrate the eluate to a final volume of 1 mL for GC-MS analysis.
-
b) Liquid Samples (e.g., Water, Biological Fluids)
This protocol is based on liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods.[1]
-
Acidification: For aqueous samples, acidify to a pH of ~2 with sulfuric acid to ensure this compound is in its protonated form.
-
Liquid-Liquid Extraction (LLE):
-
To a 100 mL sample, add 30 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Shake vigorously for 2-3 minutes.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh solvent.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined extract by passing it through anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
Derivatization of this compound
For the analysis of free this compound, derivatization is often necessary to increase its volatility and improve its chromatographic properties. Esterification is a common method.
a) Esterification with BF₃-Methanol
-
To the 1 mL concentrated sample extract, add 2 mL of 14% boron trifluoride (BF₃) in methanol.
-
Seal the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature.
-
Add 5 mL of saturated sodium chloride solution and 5 mL of hexane (B92381).
-
Vortex for 1 minute and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the derivatized this compound methyl ester, to a clean vial for GC-MS analysis.
b) Silylation with BSTFA
-
Evaporate the 1 mL sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine (B92270) and 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Seal the vial and heat at 60°C for 20 minutes.
-
Cool to room temperature before injection into the GC-MS.
GC-MS Instrumental Parameters
The following parameters are a general guideline and may require optimization for specific instruments and applications. These are based on typical conditions for pyrethroid analysis.[2][3]
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250-280°C |
| Oven Temperature Program | Initial temperature 60-80°C, hold for 1 min, ramp at 10-30°C/min to 290°C, hold for 5-10 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Mass Scan Range | 40-450 amu |
| Solvent Delay | 3-5 minutes |
Data Presentation
Quantitative Data for this compound and Derivatives
The following table summarizes key quantitative parameters for the GC-MS analysis of this compound and its derivatives. Note that retention times are approximate and will vary based on the specific chromatographic conditions.
| Compound | Derivatization Method | Expected Retention Time (min) | Quantitation Ion (m/z) | Qualifier Ions (m/z) |
| This compound | Silylation (as TMS ester) | ~15-18 | Varies with derivative | Varies with derivative |
| This compound | Methylation (as methyl ester) | ~16-20 | 107[4] | Varies with derivative |
| Pyrethrin II | None | ~25-30 | 161 | 133, 227 |
| Cinerin II | None | ~24-28 | 161 | 133, 201 |
| Jasmolin II | None | ~26-32 | 161 | 133, 215 |
Note: The analysis of underivatized pyrethrin II esters can be challenging due to potential thermal degradation in the GC injector.[5] Lower injector temperatures or the use of packed columns can mitigate this.[2]
Method Performance
The performance of the analytical method should be validated. The following table provides typical performance data for pyrethroid analysis, which can be used as a benchmark.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [6] |
| Recovery | 80-110% | [1] |
| Limit of Detection (LOD) | 0.1-5 µg/L (in water) | [1] |
| Limit of Quantification (LOQ) | 0.5-10 µg/L (in water) | [1] |
| Relative Standard Deviation (RSD) | < 15% | [3] |
Visualizations
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of this compound.
Logical Diagram of the Derivatization Process
Caption: Derivatization of this compound for GC-MS analysis.
GC-MS Data Analysis Workflow
Caption: Workflow for GC-MS data analysis and quantification.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Determination of Pyrethroids in Tea Brew by GC-MS Combined with SPME with Multiwalled Carbon Nanotube Coated Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
Application Notes and Protocols for HPLC Separation of Pyrethrin Isomers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation of pyrethrin isomers using High-Performance Liquid Chromatography (HPLC). Pyrethrins (B594832), a class of organic compounds derived from the chrysanthemum flower, and their synthetic analogues, pyrethroids, are widely used as insecticides. Due to the presence of multiple chiral centers in their molecular structures, pyrethrins and pyrethroids exist as a complex mixture of stereoisomers, each exhibiting different biological activities and toxicities.[1][2] The accurate separation and quantification of these isomers are therefore crucial for quality control, environmental monitoring, and the development of safer and more effective pesticides.
This guide covers various HPLC techniques, including reversed-phase, normal-phase, and chiral chromatography, providing detailed experimental protocols and data to aid in method selection and implementation.
Reversed-Phase HPLC (RP-HPLC) for Diastereomer Separation
Reversed-phase HPLC is a robust and widely used technique for separating diastereomers of pyrethroids on achiral stationary phases.
Application Note: Separation of Cypermethrin, Resmethrin, and Permethrin (B1679614) Diastereomers
This method outlines an efficient and simple RP-HPLC procedure for the diastereomeric separation and quantification of cypermethrin, resmethrin, and permethrin.[3] A C18 column is utilized with an optimized mobile phase to achieve satisfactory separation of the diastereomers.[3]
Data Presentation: Chromatographic Parameters and Resolution
| Parameter | Cypermethrin | Resmethrin | Permethrin |
| Regression Coefficient (R²) | 0.9991 | 0.9951 | 0.9964 |
| Relative Standard Deviation (RSD%) | 1.95 | 2.89 | 1.87 |
| Resolution (Rs) | 1.6 - 4.5 for most peaks | 1.6 - 4.5 for most peaks | 1.6 - 4.5 for most peaks |
Experimental Protocol: RP-HPLC for Pyrethroid Diastereomers
Materials and Reagents:
-
Cypermethrin, Resmethrin, and Permethrin standards (analytical grade)[3]
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: Phenomenex Luna C18 (4.6 x 150 mm, 5 µm)[3]
-
Mobile Phase: Acetonitrile:Methanol:Water (1:3:1, v/v/v)[3]
-
Flow Rate: 1.0 mL/min[3]
-
Injection Volume: 20 µL[3]
-
Detector: UV Diode Array Detector (UV-DAD)
-
Detection Wavelength: 220 nm[3]
Procedure:
-
Standard Preparation: Prepare individual stock solutions of cypermethrin, resmethrin, and permethrin in acetonitrile (e.g., 10 mg/L).[3] Store in amber bottles at 4°C.[3] Prepare working standards by appropriate dilution of the stock solutions.
-
Sample Preparation: Dilute samples containing the pyrethroids in the mobile phase to a suitable concentration.
-
Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and samples.
-
Data Analysis: Identify and quantify the diastereomers based on their retention times and peak areas compared to the standards.
Experimental Workflow
Caption: Workflow for RP-HPLC separation of pyrethroid diastereomers.
Chiral HPLC for Enantiomer Separation
For the separation of enantiomers, which have identical physical and chemical properties in an achiral environment, a chiral stationary phase (CSP) is required.
Application Note: Direct Chiral Separation of Pyrethroid Isomers
This method describes the direct separation of pyrethroid stereoisomers using chiral HPLC columns. Different chiral columns can be employed to separate the enantiomers of various pyrethroids. For instance, a Sumichiral OA-4600 column can efficiently separate allethrin (B1665230) into its eight isomers.[1] For other pyrethroids like d-phenothrin, a Sumichiral OA-2000 column can be used.[1]
Data Presentation: Chiral Column Selection and Mobile Phases
| Pyrethroid | Chiral Column | Mobile Phase Composition |
| Allethrin | Sumichiral OA-4600 | n-hexane-dichloroethane-ethanol (varied proportions) |
| d-Phenothrin | Sumichiral OA-2000 (in series) | n-hexane-dichloroethane-ethanol (varied proportions) |
| Fenvalerate, Cypermethrin, Cyfluthrin | Sumichiral OA-2000 | n-hexane-dichloroethane-ethanol (varied proportions) |
| cis-Biphenthrin, Resmethrin, (1R)-Phenothrin | Cellulose-based CSPs | Not specified |
| Cyfluthrin | (S)-1-(alpha-naphthyl)-ethylamine/(S)-tert-leucine CSP | Not specified |
Experimental Protocol: Chiral HPLC for Pyrethroid Enantiomers
Materials and Reagents:
-
Pyrethroid standards
-
n-Hexane (HPLC grade)
-
1,2-Dichloroethane (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph
-
Column: Chiral Stationary Phase Column (e.g., Sumichiral OA-4600 or OA-2000)
-
Mobile Phase: A mixture of n-hexane, 1,2-dichloroethane, and ethanol in appropriate proportions. The exact ratio needs to be optimized for the specific pyrethroid and column.
-
Flow Rate: Typically 1.0 mL/min
-
Column Temperature: Ambient
-
Injection Volume: 5-20 µL
-
Detector: UV Detector
-
Detection Wavelength: To be determined based on the UV absorbance maximum of the analyte.
Procedure:
-
Standard Preparation: Dissolve the pyrethroid standard in the mobile phase.
-
Column Equilibration: Equilibrate the chiral column with the mobile phase for an extended period to ensure a stable baseline.
-
Injection and Separation: Inject the sample and perform the chromatographic run.
-
Data Analysis: Identify the enantiomers based on their retention times.
Logical Relationship of Chiral Separation
Caption: Key stages in developing a chiral HPLC method for pyrethrin isomers.
Ultra-High-Performance Liquid Chromatography (UHPLC) for Natural Pyrethrins
UHPLC offers faster separations and higher resolution compared to conventional HPLC, making it suitable for the analysis of complex mixtures like natural pyrethrum extracts.
Application Note: Separation of Six Major Pyrethrins in Pyrethrum Oil
This UHPLC method allows for the rapid and robust separation and quantification of the six major pyrethrins (Pyrethrin I and II, Cinerin I and II, and Jasmolin I and II) found in pyrethrum oil extracts.[7] The use of a sub-2 µm solid-core column provides excellent resolution in a short run time.[7]
Data Presentation: UHPLC Method Parameters
| Parameter | Value |
| Column | Thermo Scientific™ Accucore™ Vanquish™ C18+, 1.5 µm, 2.1 x 100 mm |
| Mobile Phase A | Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 45% B to 80% B in 7 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 0.2 - 0.5 µL |
| Detector | Diode Array Detector (DAD) and Charged Aerosol Detector (CAD) |
| DAD Wavelength | 220 nm |
| CAD Evaporation Temp. | 35°C |
Experimental Protocol: UHPLC for Natural Pyrethrins
Materials and Reagents:
-
Pyrethrum oil extract or commercial products containing pyrethrins
-
Acetonitrile (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Chromatographic Conditions:
-
Instrument: UHPLC system
-
Column: Thermo Scientific™ Accucore™ Vanquish™ C18+, 1.5 µm, 2.1 x 100 mm[7]
-
Mobile Phase A: Deionized water[7]
-
Mobile Phase B: Acetonitrile[7]
-
Gradient: Start at 45% B, increase to 80% B over 7 minutes.[7]
-
Flow Rate: 0.8 mL/min[7]
-
Column Temperature: 50°C[7]
-
Injection Volume: 0.2 - 0.5 µL[7]
-
Detectors:
Procedure:
-
Sample Preparation: Dilute the pyrethrum oil or product with acetonitrile, filter through a 0.22 µm filter, and inject. For example, a shampoo can be prepared by diluting ~917 mg with 9.17 mL of acetonitrile.[7]
-
UHPLC Analysis: Equilibrate the system with the initial mobile phase conditions. Inject the prepared sample.
-
Data Acquisition and Analysis: Collect data from both DAD and CAD detectors. The DAD is highly sensitive for the six major pyrethrins, while the CAD can detect less chromophoric components.[7] Quantify the pyrethrins using a calibration curve from a mixed pyrethrin standard.
Experimental Workflow for UHPLC Analysis
Caption: Workflow for the UHPLC analysis of natural pyrethrins.
Conclusion
The choice of HPLC method for the separation of pyrethrin isomers depends on the specific analytical goal. RP-HPLC is a reliable technique for the separation of diastereomers, while chiral HPLC is essential for the resolution of enantiomers. For complex natural extracts, UHPLC provides superior speed and resolution. The protocols and data presented in these application notes serve as a starting point for researchers to develop and validate their own methods for the analysis of this important class of insecticides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. isca.me [isca.me]
- 4. Separation of cis- and trans-cypermethrin by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Extraction of Pyrethrins from Tanacetum cinerariifolium Flowers
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethrins (B594832), a class of six structurally related esters (Pyrethrin I and II, Cinerin I and II, and Jasmolin I and II), are potent natural insecticides derived from the flower heads of Tanacetum cinerariifolium (Dalmatian pyrethrum).[1][2][3][4] Their insecticidal activity, characterized by rapid neurotoxic effects on insects, coupled with low mammalian toxicity and environmental persistence, makes them a valuable component in the development of natural and eco-friendly pesticides.[1][5][6] This document provides detailed application notes and experimental protocols for the extraction of pyrethrins from T. cinerariifolium flowers, focusing on various conventional and modern green extraction techniques. The total pyrethrin content in dried flowers can range from 0.9% to as high as 3.0% by weight, depending on the cultivar and growing conditions.[5][7]
Data Presentation: Comparison of Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of pyrethrins. The following tables summarize quantitative data from various studies to facilitate a comparison of different techniques.
Table 1: Quantitative Comparison of Pyrethrin Extraction Methods
| Extraction Method | Solvent/Conditions | Total Pyrethrin Yield (ng/mg of dry flower) | Key Findings & References |
| Supercritical CO₂ (SC-CO₂) Extraction | Supercritical Carbon Dioxide | 124.37 | The most effective green method for extracting all six pyrethrins.[1][8] Yields of 0.99 - 2.15% of dry weight have also been reported.[9][10] |
| Ultrasound-Assisted Extraction (UAE) | 80% Ethanol (B145695) at 70°C | Up to 104.65 | Yields vary significantly with solvent and temperature.[1] Acetone at 50°C for 60 minutes is also effective.[11] |
| Microwave-Assisted Extraction (MAE) | 80% Ethanol at 70°C | Not explicitly quantified in ng/mg, but noted for similar yields to UAE under optimal conditions. | The highest total pyrethrins were extracted with 80% ethanol at 70°C.[1] |
| Soxhlet Extraction | Hexane, Ethanol, Petroleum Ether | Yields are generally high but method is time and solvent-intensive. | A traditional and effective, albeit less green, method.[4][5] |
| Solvent (Hexane) Extraction | n-Hexane at 40°C for 4 hours | Yields of 0.85 - 3.76% of dry weight. | A common commercial method.[10][12] |
Table 2: Optimal Conditions for Various Extraction Techniques
| Extraction Method | Parameter | Optimal Value | Reference |
| Supercritical CO₂ (SC-CO₂) Extraction | Temperature | 35-40°C | [10][13] |
| Pressure | 10-20 MPa | [10][14] | |
| Extraction Time | 2-3 hours | [10][13] | |
| Ultrasound-Assisted Extraction (UAE) | Solvent | Acetone or 80% Ethanol | [1][11] |
| Temperature | 50-70°C | [1][11] | |
| Extraction Time | 60 minutes | [11] | |
| Sample to Solvent Ratio | 0.25 g : 5 mL | [11] | |
| Microwave-Assisted Extraction (MAE) | Solvent | 80% Ethanol | [1] |
| Temperature | 70°C | [1] | |
| Solid to Solvent Ratio | 1:20 g/mL | [1] | |
| Soxhlet Extraction | Solvent | Hexane, Ethanol, or Petroleum Ether | [5] |
| Temperature | Boiling point of the solvent (e.g., Hexane: 155°C) | [5] | |
| Extraction Time | 85 minutes (for Hexane) | [5] | |
| Solvent (Hexane) Extraction | Solvent | n-Hexane | [10][12] |
| Temperature | 40°C | [10][12] | |
| Extraction Time | 4 hours | [10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the data tables.
Protocol 1: Supercritical CO₂ (SC-CO₂) Extraction
This protocol describes a highly efficient and environmentally friendly method for pyrethrin extraction.
Materials and Equipment:
-
Dried and pulverized T. cinerariifolium flowers
-
Supercritical Fluid Extractor system
-
High-purity CO₂
-
Collection vials
-
Analytical balance
Procedure:
-
Sample Preparation: Weigh a precise amount of dried, pulverized pyrethrum flower powder and place it into the extraction vessel.
-
System Setup: Set the extraction parameters on the SC-CO₂ system. Optimal conditions are typically around 35-40°C and 10-20 MPa.[10][13][14]
-
Extraction: Begin the extraction process by introducing supercritical CO₂ into the vessel. The extraction is typically run for 2 to 3 hours.[10][13]
-
Collection: The extracted pyrethrins are precipitated from the CO₂ stream in a separator by reducing the pressure and/or temperature, and are collected in a vial.
-
Post-Extraction: After the extraction is complete, carefully depressurize the system and remove the spent plant material. The collected extract can be weighed and prepared for analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE is a rapid and efficient method that uses acoustic cavitation to enhance mass transfer.
Materials and Equipment:
-
Dried and pulverized T. cinerariifolium flowers
-
Ultrasonic bath or probe sonicator
-
Extraction solvent (e.g., Acetone or 80% Ethanol)
-
Extraction vessel (e.g., flask or beaker)
-
Filtration apparatus (e.g., filter paper, syringe filter)
-
Rotary evaporator (optional, for solvent removal)
Procedure:
-
Sample and Solvent Addition: Place a known quantity of pulverized flower material (e.g., 0.25 g) into the extraction vessel and add the appropriate volume of solvent (e.g., 5 mL of acetone).[11]
-
Ultrasonication: Place the vessel in the ultrasonic bath and operate it at a controlled temperature (e.g., 50°C) for a specified duration (e.g., 60 minutes).[11]
-
Filtration: After extraction, filter the mixture to separate the solid plant material from the liquid extract. A 0.45 µm syringe filter is suitable for preparing samples for analysis.[3]
-
Solvent Evaporation (Optional): If a concentrated extract is required, the solvent can be removed using a rotary evaporator under reduced pressure.
Protocol 3: Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process.
Materials and Equipment:
-
Dried and pulverized T. cinerariifolium flowers
-
Microwave extraction system (closed-vessel is common)
-
Extraction solvent (e.g., 80% Ethanol)
-
Extraction vessels designed for microwave use
-
Filtration apparatus
Procedure:
-
Sample Preparation: Weigh the pulverized flower material and place it into the microwave extraction vessel. Add the extraction solvent at a specified ratio (e.g., 1:20 g/mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave extractor. Set the temperature (e.g., 70°C) and hold time. The microwave power will be modulated to maintain the set temperature.[1]
-
Cooling and Filtration: After the extraction program is complete, allow the vessel to cool to a safe temperature before opening. Filter the extract to remove the solid residue.
Protocol 4: Analytical Quantification by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for the separation and quantification of the six individual pyrethrin esters.[1][4][5]
HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) is recommended.[1]
-
Column: A C18 reversed-phase column (e.g., COSMOSIL 5C18-MS-II, 250 mm × 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B) is effective. A typical gradient could be: 0–5 min, 42:58 (A:B); 5–50 min, gradient to 25:75 (A:B); 50–51 min, gradient to 0:100 (A:B).[1]
-
Flow Rate: 1 mL/min.[1]
-
Column Temperature: 25°C.[1]
-
Injection Volume: 20 µL.[1]
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of known concentrations of a pyrethrin reference standard.
-
Sample Preparation: Dilute the obtained extracts with a suitable solvent (e.g., acetonitrile) to a concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Identify the peaks corresponding to the six pyrethrins based on their retention times compared to the standards.[15] Quantify each pyrethrin by comparing its peak area to the calibration curve generated from the standards.
Visualizations: Experimental Workflows
The following diagrams illustrate the general workflows for the described extraction and analysis procedures.
Caption: General workflow for pyrethrin extraction from T. cinerariifolium.
Caption: Workflow for the quantitative analysis of pyrethrins by HPLC.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bib.irb.hr:8443 [bib.irb.hr:8443]
- 6. researchgate.net [researchgate.net]
- 7. Bot Verification [zdjp.si]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ukessays.com [ukessays.com]
- 11. researchgate.net [researchgate.net]
- 12. ijmrset.com [ijmrset.com]
- 13. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Derivatization of Pyrethric Acid for Gas Chromatography (GC) Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical derivatization of pyrethric acid for subsequent analysis by Gas Chromatography (GC), primarily coupled with Mass Spectrometry (GC-MS). This compound, a key component of natural pyrethrin insecticides, possesses a carboxylic acid functional group that imparts low volatility and thermal instability, making direct GC analysis challenging. Derivatization is a critical step to convert this compound into a more volatile and thermally stable compound, thereby improving chromatographic peak shape, resolution, and detection sensitivity. This protocol details a silylation method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, a widely adopted and effective technique for the derivatization of carboxylic acids.
Introduction
This compound is a monoterpenoid dicarboxylic acid that forms the acidic moiety of pyrethrins (B594832) II, a class of natural insecticides extracted from the chrysanthemum flower, Tanacetum cinerariifolium. Accurate and sensitive quantification of this compound is essential in various fields, including pesticide residue analysis, pharmacokinetic studies, and quality control of pyrethrum-based products.
Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the inherent polarity and low volatility of this compound, due to its carboxylic acid group, can lead to poor chromatographic performance, including peak tailing and low sensitivity. Chemical derivatization addresses these challenges by modifying the functional group to create a less polar and more volatile derivative.
Silylation is a common and effective derivatization technique where an active hydrogen in a polar functional group (such as -COOH) is replaced by a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility and thermal stability of the analyte, making it amenable to GC analysis. This application note provides a step-by-step protocol for the silylation of this compound using BSTFA with TMCS as a catalyst.
Experimental Protocol: Silylation of this compound
This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester derivative.
Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) (or other suitable solvent such as acetonitrile (B52724) or N,N-Dimethylformamide)
-
Anhydrous Sodium Sulfate
-
Hexane (or other suitable extraction solvent)
-
Nitrogen gas (high purity)
-
GC vials with inserts and PTFE-lined caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Drying: Ensure the this compound sample is completely dry, as moisture will react with the silylating reagent and interfere with the derivatization. If the sample is in an aqueous solution, it should be lyophilized or evaporated to dryness under a stream of nitrogen.
-
Solvent Exchange: If the sample residue is not in a suitable solvent for derivatization, it should be reconstituted in a small volume of anhydrous pyridine or another appropriate anhydrous solvent.
Derivatization Procedure
-
To the dried this compound sample (or an aliquot of a standard solution evaporated to dryness) in a GC vial, add 50 µL of anhydrous pyridine.
-
Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess to ensure complete derivatization.
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.
-
After heating, allow the vial to cool to room temperature.
-
The derivatized sample is now ready for GC-MS analysis. If necessary, the sample can be diluted with an appropriate solvent like hexane.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. Optimization may be required based on the specific instrument and column used.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Data Presentation
The following table summarizes expected quantitative data for the analysis of pyrethroid metabolites after derivatization, which can serve as a benchmark for the analysis of this compound.[1]
| Parameter | Value | Reference |
| Limit of Detection (LOD) | < 0.1 µg/L | [1] |
| Limit of Quantification (LOQ) | 0.5 µg/L | [1] |
| Linearity (R²) | > 0.99 | [1] |
| Recovery | 90.48% (average at 1 and 10 µg/L) | [1] |
| Within-day Precision (RSD) | < 5.2% (at 0.5, 5, and 15 µg/L) | [1] |
| Between-day Precision (RSD) | 6.7% - 13.3% (for similar metabolites) |
Visualizations
Derivatization Workflow
Caption: Experimental workflow for the silylation of this compound.
Silylation Reaction of this compound
Caption: Silylation of this compound to its TMS ester derivative.
Troubleshooting
| Problem | Potential Cause | Solution |
| No or low derivatization yield | Presence of moisture in the sample or reagents. | Ensure the sample is completely dry before adding reagents. Use anhydrous solvents and fresh derivatization reagents. Store reagents under inert gas and in a desiccator. |
| Insufficient reagent. | Use a sufficient molar excess of the silylating reagent. | |
| Incomplete reaction. | Optimize reaction time and temperature. For sterically hindered carboxylic acids, a higher temperature or longer reaction time may be necessary. | |
| Peak tailing in chromatogram | Incomplete derivatization. | See "No or low derivatization yield" solutions. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. | |
| Extraneous peaks in chromatogram | Contamination from reagents or sample handling. | Use high-purity solvents and reagents. Run a reagent blank to identify potential contaminants. Ensure all glassware and vials are scrupulously clean. |
| Degradation of the derivative. | Analyze the sample as soon as possible after derivatization. Store derivatized samples at low temperatures (e.g., 4°C) if immediate analysis is not possible. |
Conclusion
The silylation of this compound using BSTFA with a TMCS catalyst is a robust and reliable method to prepare the analyte for GC-MS analysis. This derivatization protocol effectively increases the volatility and thermal stability of this compound, leading to improved chromatographic performance and enabling sensitive and accurate quantification. The provided experimental procedure and troubleshooting guide offer a comprehensive resource for researchers and scientists working with this compound and other similar carboxylic acids.
References
Application Notes & Protocols: Synthesis of Pyrethric Acid from Chrysanthemic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols and application notes on the synthesis of pyrethric acid, a key component of type II pyrethrin insecticides. The synthesis is approached from two distinct perspectives: the biosynthetic pathway, which is relevant for metabolic engineering and biocatalysis, and a chemical synthesis route starting from chrysanthemic acid, suitable for laboratory-scale organic synthesis. Methodologies are detailed, quantitative data is summarized in tabular format, and key pathways are visualized using diagrams to facilitate understanding and replication.
Biosynthetic Pathway from Chrysanthemic Acid Precursors
The natural synthesis of this compound in Tanacetum cinerariifolium (pyrethrum daisy) occurs via a complex, multi-enzyme pathway. This pathway does not start from chrysanthemic acid itself but rather from a common precursor, (1R,3R)-chrysanthemol.[1][2] Understanding this pathway is crucial for metabolic engineering efforts aimed at producing pyrethrins (B594832) in heterologous systems like yeast or plants.
The conversion from the precursor chrysanthemol (B1213662) to this compound involves a six-step process catalyzed by four distinct enzymes.[3][4] The pathway involves two parallel series of oxidation events followed by a final methylation step.
Enzymatic Conversion Cascade
The biosynthesis of this compound from chrysanthemol involves the following key enzymatic steps:
-
Hydroxylation at C10: The pathway begins with the hydroxylation of the C10 methyl group of chrysanthemol, catalyzed by the cytochrome P450 oxidoreductase, chrysanthemol 10-hydroxylase (TcCHH).[2]
-
Further Oxidation at C10: TcCHH continues to catalyze two subsequent oxidation steps at the C10 position, converting the hydroxyl group first to an aldehyde and then to a carboxylic acid, forming 10-carboxychrysanthemol.[2]
-
Oxidation at C1: Concurrently, the C1 hydroxyl group of the intermediate is oxidized. This involves a two-step process catalyzed by an alcohol dehydrogenase (TcADH2) to form an aldehyde, and then an aldehyde dehydrogenase (TcALDH1) to form a carboxylic acid.[1][4] This sequence ultimately yields 10-carboxychrysanthemic acid.[2][3]
-
Final Methylation: The terminal step is the methylation of the carboxyl group at the C10 position of 10-carboxychrysanthemic acid. This reaction is catalyzed by a SABATH family methyltransferase (TcCCMT), which yields the final product, this compound.[2][3][4]
Interestingly, the initial five steps of this pathway occur in the trichomes on the plant's ovaries, while the final methylation step to produce this compound primarily takes place within the ovary tissues.[3][5]
Data Summary: Enzymes in this compound Biosynthesis
| Enzyme Abbreviation | Enzyme Name | Function | Source Organism |
| TcCHH | Chrysanthemol 10-hydroxylase (CYP71BZ1) | Catalyzes three successive oxidations of the C10 methyl group.[2][3] | Tanacetum cinerariifolium |
| TcADH2 | Alcohol Dehydrogenase 2 | Oxidizes the C1 hydroxyl group to an aldehyde.[1][2][4] | Tanacetum cinerariifolium |
| TcALDH1 | Aldehyde Dehydrogenase 1 | Oxidizes the C1 aldehyde group to a carboxylic acid.[1][2][4] | Tanacetum cinerariifolium |
| TcCCMT | 10-Carboxychrysanthemic Acid 10-Methyltransferase | Methylates the C10 carboxyl group to form this compound.[2][3] | Tanacetum cinerariifolium |
Protocol: Conceptual Workflow for Heterologous Production
This protocol outlines the general steps for reconstituting the this compound pathway in a plant system like Nicotiana benthamiana, based on published research.[3][4]
Objective: To produce this compound in a non-native host by expressing the necessary biosynthetic enzymes.
Materials:
-
Expression vectors (e.g., pEAQ-HT)
-
Agrobacterium tumefaciens strain (e.g., GV3101)
-
Nicotiana benthamiana plants (4-6 weeks old)
-
Genes of interest: TcCDS (for chrysanthemol production), TcCHH, TcADH2, TcALDH1, TcCCMT
-
Agroinfiltration buffers and supplies
-
GC-MS for analysis
Methodology:
-
Gene Synthesis and Cloning: Synthesize codon-optimized sequences for all five enzymes (TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT) and clone them into suitable plant expression vectors.
-
Agrobacterium Transformation: Transform the expression constructs into A. tumefaciens.
-
Culture Preparation: Grow overnight cultures of each transformed Agrobacterium strain. Pellet the cells and resuspend in infiltration buffer to a final OD600 of ~0.5 for each strain.
-
Agroinfiltration: Mix the five bacterial suspensions in equal volumes. Infiltrate the underside of leaves of N. benthamiana plants using a needleless syringe.
-
Incubation: Grow the infiltrated plants for 5-7 days under standard greenhouse conditions.
-
Metabolite Extraction: Harvest the infiltrated leaf tissue, freeze in liquid nitrogen, and grind to a fine powder. Extract metabolites using an appropriate solvent (e.g., methyl tert-butyl ether - MTBE).
-
Analysis: Derivatize the extracts if necessary (e.g., with trimethylsilyldiazomethane) and analyze by GC-MS to detect the presence of this compound, monitoring for characteristic mass fragments (e.g., m/z = 107).[3]
Chemical Synthesis from Chrysanthemic Acid
Several chemical routes for the synthesis of this compound from chrysanthemic acid have been developed. One notable method involves the selective oxidation of the methyl group in the isobutenyl side chain. The following protocol is adapted from principles described in the chemical literature, including a patented process involving ozonolysis.[6][7]
Starting Material: Methyl (+)-trans-chrysanthemate. This can be obtained by the esterification of (+)-trans-chrysanthemic acid.
Synthesis Workflow
The chemical synthesis can be conceptualized as a multi-step process involving selective oxidation of one of the terminal methyl groups on the side chain, followed by further oxidation to a carboxylic acid and esterification.
Protocol: Ozonolysis Route to this compound Intermediate
This protocol describes a key step in converting methyl d-trans chrysanthemate to an aldehyde precursor suitable for further conversion to this compound, based on the process outlined in U.S. Patent 3,694,472.[6]
Objective: To synthesize 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid (or its ester), a key intermediate for this compound synthesis.
Materials:
-
Methyl ester of d-trans chrysanthemic acid
-
Methanol (B129727) (anhydrous)
-
Ozone generator
-
Oxygen and Nitrogen gas cylinders
-
Low-temperature reaction vessel (-60°C capability)
Methodology:
-
Dissolution: Add 106 g of the methyl ester of d-trans chrysanthemic acid to 750 cc of methanol in a reaction vessel equipped with a gas inlet tube and a cooling system.
-
Cooling: Cool the resulting solution to -60°C while bubbling oxygen through the mixture.
-
Ozonolysis: Switch the gas feed to ozonized oxygen and continue bubbling through the solution. The reaction progress can be monitored by the appearance of a blue color in the reaction medium, indicating an excess of ozone. This step may take approximately 8 hours.[6]
-
Completion and Quenching: Once the blue color persists, continue bubbling ozonized oxygen for an additional 30 minutes. Subsequently, purge the solution with pure oxygen and then with nitrogen to remove all traces of ozone.
-
Work-up (Not detailed in patent): The resulting ozonide is typically worked up under reductive conditions (e.g., using dimethyl sulfide (B99878) or zinc/acetic acid) to yield the target aldehyde. Note: The patent proceeds to a different reaction, but for general synthesis, a reductive work-up is standard.
-
Further Steps: The resulting aldehyde, 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic acid methyl ester, can then be converted to this compound through reactions like a Wittig or Horner-Wadsworth-Emmons olefination with an appropriate phosphonate (B1237965) or phosphorane, followed by hydrolysis.[6]
Data Summary: Reagents for Ozonolysis Step
| Reagent | Quantity/Concentration | Purpose | Temperature | Time |
| Methyl d-trans chrysanthemate | 106 g | Starting Material | -60°C | ~8.5 hours |
| Methanol | 750 cc | Solvent | -60°C | ~8.5 hours |
| Ozonized Oxygen | Bubbled until blue | Oxidizing Agent | -60°C | ~8.5 hours |
| Oxygen / Nitrogen | Bubbled post-reaction | Purging Gases | -60°C | ~30 mins |
References
- 1. portlandpress.com [portlandpress.com]
- 2. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
The Gold Standard for Pyrethrin Analysis: Utilizing Certified Reference Materials for Accurate Quantification
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrethrins (B594832), a class of natural insecticides derived from the chrysanthemum flower (Tanacetum cinerariifolium), are composed of six structurally related esters. These are divided into two groups: Pyrethrins I, which are esters of chrysanthemic acid (cinerin I, jasmolin I, and pyrethrin I), and Pyrethrins II, which are esters of pyrethric acid (cinerin II, jasmolin II, and pyrethrin II).[1] Accurate quantification of these six active components is crucial for the quality control of pyrethrum-based insecticide formulations and for research and development purposes.
While this compound is an integral component of the Pyrethrins II esters, it is not employed as a standard for the quantitative analysis of the total pyrethrin content in a sample. The established and validated analytical methods, including those recognized by pharmacopoeias, utilize either a well-characterized Pyrethrum Extract Certified Reference Material (CRM) or individual, purified standards of the six pyrethrin esters.[2][3] This approach is scientifically sound for several key reasons:
-
Chemical Specificity: The insecticidal activity is a composite function of all six esters. Therefore, the analytical goal is to quantify these intact esters, not their hydrolysis products.
-
Structural Diversity: Pyrethrins I are esters of chrysanthemic acid, which is structurally different from this compound. A this compound standard would not be representative of the Pyrethrins I components.
-
Method Validation: Validated analytical methods are based on the use of certified reference materials that reflect the complex nature of the pyrethrin mixture.
This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the simultaneous quantification of the six major pyrethrins using a certified pyrethrum extract as the standard.
The Chemical Relationship of Pyrethrins
The six pyrethrin esters are derived from two different acids and three different alcohols. This structural relationship underscores the necessity of using a comprehensive reference standard for accurate quantification.
References
Application of Pyrethrins and Pyrethroids in Insect Neurotoxicity Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethrins (B594832), a class of organic compounds derived from the flowers of Chrysanthemum cinerariifolium, and their synthetic analogues, pyrethroids, are potent insecticides widely used in agriculture and public health.[1] Their insecticidal action is primarily mediated through the disruption of normal nerve function.[2] The core structure of natural pyrethrins consists of an acid moiety, such as chrysanthemic acid or pyrethric acid, and an alcohol moiety.[3] While the entire ester is responsible for the toxic activity, the acidic component is a key structural determinant.
This document provides detailed application notes and protocols for studying the neurotoxic effects of pyrethrins and pyrethroids on insects, with a focus on their interaction with neuronal ion channels.
Mechanism of Neurotoxicity
The primary molecular target of pyrethrins and pyrethroids in insects is the voltage-gated sodium channel (VGSC).[2][4] These insecticides bind to the open state of the VGSC, preventing its closure and leading to a prolonged influx of sodium ions.[1][5] This disrupts the normal repolarization of the neuronal membrane, causing a state of hyperexcitability that manifests as repetitive nerve discharges, tremors, paralysis, and ultimately, the death of the insect.[1][2]
Pyrethroids are broadly classified into two types based on their chemical structure and the resulting intoxication syndrome:
-
Type I pyrethroids (e.g., permethrin, allethrin) lack an α-cyano group and typically induce a "T-syndrome" characterized by tremors, ataxia, and hyperexcitability.[6]
-
Type II pyrethroids (e.g., deltamethrin, cypermethrin), which possess an α-cyano group, cause a more severe "CS-syndrome" involving choreoathetosis (writhing movements) and salivation.[6] In addition to their primary action on VGSCs, Type II pyrethroids can also affect voltage-gated chloride channels, which contributes to their distinct toxicological profile.[7]
Quantitative Data on Pyrethroid Neurotoxicity
The potency of different pyrethroids can be quantified using various electrophysiological and whole-organism assays. The following table summarizes representative data from such studies.
| Pyrethroid | Insect Species | Preparation | Assay | Endpoint | Value (μM) | Reference |
| Deltamethrin | Aedes aegypti | Oocytes expressing NaV1-1 | TEVC | EC50 (Tail Current) | 0.01 | [8] |
| Permethrin | Aedes aegypti | Oocytes expressing NaV1-1 | TEVC | EC50 (Tail Current) | 1.0 | [8] |
| Deltamethrin | Musca domestica | Oocytes expressing Vssc1 | TEVC | EC50 (Tail Current) | 0.005 | [7] |
| Permethrin | Musca domestica | Oocytes expressing Vssc1 | TEVC | EC50 (Tail Current) | 0.1 | [7] |
| Cypermethrin | Apis mellifera (Honeybee) | Antennal Lobe Neurons | Patch-Clamp | Kd (estimated) | ~10 | [5] |
| Permethrin | Apis mellifera (Honeybee) | Antennal Lobe Neurons | Patch-Clamp | Kd (estimated) | ~10 | [5] |
| Tetramethrin | Apis mellifera (Honeybee) | Antennal Lobe Neurons | Patch-Clamp | Kd (estimated) | ~10 | [5] |
| Deltamethrin | Rat Hippocampal Neurons | Cultured Neurons | Patch-Clamp | IC50 (sEPSCs) | 0.037 | [9] |
| Permethrin | Rat Hippocampal Neurons | Cultured Neurons | Patch-Clamp | IC50 (sEPSCs) | 0.70 | [9] |
Note: EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values are functional measures of affinity and potency. Kd (dissociation constant) is a measure of binding affinity. TEVC stands for Two-Electrode Voltage Clamp. sEPSCs are spontaneous excitatory post-synaptic currents.
Signaling Pathways and Experimental Workflows
Caption: Neurotoxic pathway of pyrethrins and pyrethroids in insects.
References
- 1. Characterization of Pyrethroid Resistance Mechanisms in Aedes aegypti from the Florida Keys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrethroid neurotoxicity studies with bifenthrin indicate a mixed Type I/II mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of Pyrethroids on Brain Development and Behavior: Deltamethrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular determinants on the insect sodium channel for the specific action of type II pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Assaying Locomotor Activity to Study Circadian Rhythms and Sleep Parameters in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoassay-Based Detection of Pyrethric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethric acid is a key component of natural pyrethrins, which are potent insecticides derived from the chrysanthemum flower (Tanacetum cinerariifolium)[1][2]. As a biomarker for exposure to these natural insecticides and a potential area of study in drug development and environmental monitoring, sensitive and specific detection methods for this compound are crucial. Immunoassays offer a powerful platform for the rapid, high-throughput, and cost-effective quantification of small molecules like this compound. This document provides detailed application notes and protocols for the development of a competitive enzyme-linked immunosorbent assay (ELISA) for the detection of this compound.
Principle of Competitive ELISA for this compound Detection
The competitive ELISA is a highly sensitive immunoassay format ideal for detecting small molecules (haptens) like this compound. In this assay, free this compound in a sample competes with a this compound-enzyme conjugate for binding to a limited number of specific anti-pyrethric acid antibodies that are immobilized on a microplate. The signal generated is inversely proportional to the concentration of this compound in the sample.
A diagram illustrating the principle of the competitive ELISA is provided below.
Caption: Principle of the competitive immunoassay for this compound detection.
Experimental Workflow
The development of an immunoassay for this compound involves a series of sequential steps, from designing and synthesizing the necessary reagents to validating the final assay. A graphical representation of the experimental workflow is presented below.
Caption: Experimental workflow for developing a this compound immunoassay.
Data Presentation: Performance of Pyrethroid Immunoassays
While specific data for this compound immunoassays are not widely available, the following tables summarize typical performance characteristics of immunoassays developed for structurally related pyrethroids. This data can serve as a benchmark for the development of a this compound-specific assay.
Table 1: Sensitivity of Competitive ELISAs for Pyrethroid Detection
| Target Analyte | Antibody Type | IC50 (µg/L) | Limit of Detection (LOD) (µg/L) | Reference |
| Cypermethrin (B145020) | Polyclonal | 13.5 ± 4.3 | 1.3 ± 0.5 | [3] |
| Deltamethrin (B41696) | Polyclonal | 17.5 ± 3.6 | 1.1 ± 0.5 | [4] |
| Isomerized Deltamethrin | Polyclonal | 1.5 - 4.2 | 0.2 - 0.7 | [5] |
| Cypermethrin | Monoclonal | 129.1 | 24.4 (in water) | [6][7] |
| β-Cypermethrin | Monoclonal | 199.6 | - | [6][7] |
| Cyfluthrin | Monoclonal | 215.5 | - | [6][7] |
| Cypermethrin | Monoclonal | 1.7 ± 0.76 | - | [8] |
| 3-Phenoxybenzoic acid (3-PBA) | - | 26.7 (ng/mL) | 5 (ng/mL) | [9][10] |
Table 2: Cross-Reactivity of a Monoclonal Antibody-Based Immunoassay for Cypermethrin
| Compound | IC50 (µg/L) | Cross-Reactivity (%) | Reference |
| Cypermethrin | 129.1 | 100 | [6][7] |
| β-Cypermethrin | 199.6 | 64.7 | [6][7] |
| Cyfluthrin | 215.5 | 59.9 | [6][7] |
| Fenpropathrin | 220.3 | 58.6 | [6][7] |
| λ-Cyhalothrin | 226.9 | 56.9 | [6][7] |
| Deltamethrin | 591.2 | 21.8 | [6][7] |
| Fenvalerate | 763.1 | 16.9 | [6][7] |
Experimental Protocols
Protocol 1: Hapten Synthesis and Conjugation to Carrier Protein
This protocol describes a general strategy for preparing a this compound hapten and conjugating it to a carrier protein to make it immunogenic. The carboxyl group of this compound can be activated for conjugation.
1.1. Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Dimethylformamide (DMF), anhydrous
-
Carrier protein (Bovine Serum Albumin - BSA, or Keyhole Limpet Hemocyanin - KLH)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (10 kDa MWCO)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
1.2. Hapten Activation (Active Ester Method):
-
Dissolve this compound and a 1.2-fold molar excess of NHS in anhydrous DMF.
-
Add a 1.2-fold molar excess of DCC or EDC to the solution while stirring at room temperature.
-
Continue stirring for 4-6 hours at room temperature or overnight at 4°C.
-
The formation of the NHS-ester of this compound can be monitored by thin-layer chromatography (TLC).
1.3. Conjugation to Carrier Protein:
-
Dissolve the carrier protein (BSA or KLH) in PBS (pH 7.4) to a concentration of 10 mg/mL.
-
Slowly add the activated this compound-NHS ester solution in DMF to the carrier protein solution with gentle stirring. A typical molar ratio of hapten to protein is 20:1 to 40:1.
-
Continue stirring for 4 hours at room temperature or overnight at 4°C.
-
To stop the reaction, dialyze the conjugate solution against PBS (3 x 1 L changes) for 48 hours at 4°C to remove unconjugated hapten and other small molecules.
1.4. Characterization of the Conjugate:
-
UV-Vis Spectroscopy: Determine the concentration of the protein and the degree of conjugation by measuring the absorbance at 280 nm.
-
MALDI-TOF Mass Spectrometry: Confirm the successful conjugation and estimate the number of hapten molecules coupled per protein molecule by observing the increase in molecular weight of the carrier protein.
Protocol 2: Polyclonal Antibody Production
This protocol provides a general guideline for the production of polyclonal antibodies in rabbits. All animal procedures must be performed in accordance with institutional and national guidelines for animal care and use.
2.1. Materials:
-
This compound-KLH conjugate (immunogen)
-
Freund's complete adjuvant (FCA)
-
Freund's incomplete adjuvant (FIA)
-
New Zealand white rabbits (2-3 kg)
-
Syringes and needles
-
Centrifuge and centrifuge tubes
2.2. Immunization Schedule:
-
Pre-immune bleed: Collect a small blood sample from the ear vein of each rabbit before the first immunization to serve as a negative control.
-
Primary Immunization (Day 0): Emulsify 500 µg of the this compound-KLH conjugate in 1 mL of PBS with an equal volume of FCA. Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
-
Booster Injections (Days 21, 42, 63): Emulsify 250 µg of the this compound-KLH conjugate in 1 mL of PBS with an equal volume of FIA. Inject the emulsion subcutaneously at multiple sites.
-
Test Bleeds: Collect small blood samples 7-10 days after each booster injection to monitor the antibody titer.
-
Final Bleed: Once a high antibody titer is achieved, perform a final bleed via cardiac puncture under anesthesia.
2.3. Serum Preparation and Antibody Purification:
-
Allow the collected blood to clot at room temperature for 1-2 hours, then at 4°C overnight.
-
Centrifuge at 3,000 x g for 15 minutes to separate the serum.
-
(Optional) Purify the IgG fraction from the serum using Protein A/G affinity chromatography according to the manufacturer's instructions.
-
Store the antiserum or purified antibodies at -20°C or -80°C.
Protocol 3: Competitive ELISA for this compound Detection
This protocol outlines the steps for a competitive indirect ELISA.
3.1. Materials:
-
This compound-BSA conjugate (coating antigen)
-
Anti-pyrethric acid polyclonal antibody (primary antibody)
-
Goat anti-rabbit IgG-HRP conjugate (secondary antibody)
-
This compound standard solutions
-
96-well microtiter plates
-
Coating buffer (0.05 M carbonate-bicarbonate buffer, pH 9.6)
-
Washing buffer (PBS with 0.05% Tween 20 - PBST)
-
Blocking buffer (5% non-fat dry milk in PBST)
-
Assay buffer (PBS)
-
TMB substrate solution
-
Stop solution (2 M H₂SO₄)
-
Microplate reader
3.2. ELISA Procedure:
-
Coating: Dilute the this compound-BSA conjugate in coating buffer (e.g., 1 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with washing buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with washing buffer.
-
Competitive Reaction:
-
Add 50 µL of this compound standard solution or sample to each well.
-
Add 50 µL of the diluted anti-pyrethric acid antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Wash the plate three times with washing buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted goat anti-rabbit IgG-HRP conjugate to each well. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with washing buffer.
-
Substrate Reaction: Add 100 µL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
3.3. Data Analysis:
-
Calculate the percent inhibition for each standard and sample using the formula: % Inhibition = [1 - (Absorbance of standard/sample / Absorbance of zero standard)] x 100.
-
Plot a standard curve of percent inhibition versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples by interpolating their percent inhibition values from the standard curve. The IC50 is the concentration of this compound that causes 50% inhibition. The limit of detection (LOD) is typically calculated as the concentration corresponding to 10-20% inhibition.
Conclusion
The development of a sensitive and specific immunoassay for this compound is a viable and valuable tool for various research and monitoring applications. By following the detailed protocols for hapten synthesis, antibody production, and competitive ELISA development outlined in these application notes, researchers can establish a robust method for the quantification of this important natural insecticide component. The provided data on related pyrethroid immunoassays serves as a useful reference for expected assay performance.
References
- 1. Pyrethrin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of an enzyme-linked immunosorbent assay for the pyrethroid cypermethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzyme-linked immunosorbent assay for the pyrethroid deltamethrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Determination of the pyrethroid insecticide metabolite 3-PBA in plasma and urine samples from farmer and consumer groups in northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. stacks.cdc.gov [stacks.cdc.gov]
Application Notes and Protocols for Metabolic Engineering of the Pyrethric Acid Pathway in Yeast
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the metabolic engineering of Saccharomyces cerevisiae for the production of pyrethric acid, a key component of pyrethrin insecticides. This document outlines the biosynthetic pathway, strategies for heterologous expression, and detailed protocols for strain construction and analysis.
Introduction
Pyrethrins (B594832) are a class of natural insecticides derived from the flower heads of Tanacetum cinerariifolium. They are highly effective against a broad spectrum of insect pests and exhibit low mammalian toxicity. This compound is the acidic moiety of pyrethrin II, a more potent form of the insecticide. The chemical synthesis of pyrethrins is complex and costly. Metabolic engineering of yeast offers a promising alternative for the sustainable and scalable production of this compound. This document details the necessary steps to engineer the this compound biosynthetic pathway in Saccharomyces cerevisiae.
This compound Biosynthetic Pathway
The biosynthesis of this compound from the native yeast precursor dimethylallyl diphosphate (B83284) (DMAPP) involves five key enzymatic steps catalyzed by enzymes from T. cinerariifolium.
Data Presentation
While the production of this compound in yeast has not yet been reported in the literature, the successful production of its precursor, chrysanthemic acid, has been demonstrated in other heterologous hosts like tomato.[1] The following table summarizes the production of chrysanthemic acid in tomato and other relevant terpenoids in engineered S. cerevisiae to provide a benchmark for expected production levels.
| Compound | Host Organism | Engineering Strategy | Titer | Reference |
| Chrysanthemic Acid | Solanum lycopersicum (Tomato) | Expression of TcCDS, ShADH, and ShALDH | 7.0 µg/g fresh weight | [2] |
| Artemisinic Acid | Saccharomyces cerevisiae | Engineered MVA pathway, expression of amorphadiene (B190566) synthase, and a P450 monooxygenase (CYP71AV1) | 25 g/L | [3] |
| Friedelin | Saccharomyces cerevisiae | Overexpression of tHMG1, UPC2.1, and MiFRS; medium optimization | 63.91 mg/L | [1] |
| α-santalene, α-humulene, δ-guaiene, α-guaiene, and β-eudesmol | Saccharomyces cerevisiae | Overexpression of MVA pathway, downregulation of ERG9, expression of various terpene synthases | up to 101.7 mg/L | [4] |
Experimental Workflow
The overall workflow for engineering the this compound pathway in yeast involves several key stages, from gene synthesis to strain characterization.
Experimental Protocols
Gene Synthesis and Plasmid Construction
-
Codon Optimization: The coding sequences of the genes from Tanacetum cinerariifolium (TcCDS, TcADH2, TcALDH1, TcCHH, and TcCCMT) should be codon-optimized for expression in Saccharomyces cerevisiae. This can be done using commercially available software or online tools.
-
Gene Synthesis: The codon-optimized gene sequences should be synthesized commercially.
-
Plasmid Construction:
-
The synthesized genes should be cloned into a suitable yeast expression vector. For inducible expression, a vector containing the GAL1 promoter (e.g., pYES-DEST52) is recommended.
-
For multi-gene expression, multiple strategies can be employed:
-
Multiple Plasmids: Clone each gene into a separate plasmid with a different selectable marker.
-
Single Plasmid, Multiple Expression Cassettes: Assemble all gene expression cassettes (promoter-gene-terminator) into a single high-copy-number plasmid.
-
CRISPR/Cas9-mediated Genomic Integration: Integrate the expression cassettes into the yeast genome for stable, marker-free expression.[5][6]
-
-
Yeast Transformation
The lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method is a standard and efficient protocol for yeast transformation.[7][8]
Materials:
-
Yeast strain (e.g., BY4741, CEN.PK)
-
YPD medium (1% yeast extract, 2% peptone, 2% dextrose)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
LiAc/TE solution (100 mM Lithium Acetate in TE buffer)
-
PEG/LiAc/TE solution (40% w/v PEG 3350, 100 mM LiAc in TE buffer)
-
Single-stranded carrier DNA (e.g., salmon sperm DNA)
-
Expression plasmids
-
Selective agar (B569324) plates (e.g., SC-Ura for a URA3 marker)
Protocol:
-
Inoculate a 5 mL culture of the yeast strain in YPD and grow overnight at 30°C with shaking.
-
The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8.
-
Harvest the cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cells with 25 mL of sterile water.
-
Resuspend the cell pellet in 1 mL of LiAc/TE solution.
-
Incubate at 30°C for 30 minutes with gentle shaking.
-
In a microcentrifuge tube, mix 100 µL of the competent cells with 1 µg of plasmid DNA and 50 µg of boiled and chilled ssDNA.
-
Add 600 µL of PEG/LiAc/TE solution and vortex to mix.
-
Incubate at 30°C for 30-60 minutes.
-
Heat shock the cells at 42°C for 15 minutes.
-
Pellet the cells by centrifugation, remove the supernatant, and resuspend in 100 µL of sterile water.
-
Plate the cell suspension on selective agar plates and incubate at 30°C for 2-3 days until colonies appear.
Yeast Cultivation and Induction
-
Inoculate a single colony of the transformed yeast into 5 mL of selective synthetic complete (SC) medium lacking the appropriate nutrient for plasmid selection (e.g., SC-Ura) and containing 2% glucose. Grow overnight at 30°C.
-
Inoculate a 50 mL main culture of production medium (e.g., YPG: 1% yeast extract, 2% peptone, 2% galactose) with the overnight pre-culture to an initial OD600 of 0.1.
-
Incubate the main culture at 30°C with shaking for 48-72 hours. Galactose in the medium will induce the expression of genes under the control of the GAL1 promoter.
Extraction and Analysis of this compound
Extraction:
-
Harvest the yeast culture by centrifugation.
-
Separate the supernatant and the cell pellet.
-
For intracellular product analysis, disrupt the cells using glass beads or enzymatic lysis.
-
Acidify the supernatant or the cell lysate to pH 2-3 with HCl.
-
Extract the acidified sample three times with an equal volume of ethyl acetate.
-
Pool the organic phases, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Resuspend the dried extract in a known volume of a suitable solvent (e.g., acetonitrile (B52724) or methanol) for analysis.
Analysis by GC-MS or HPLC:
-
GC-MS: Gas chromatography-mass spectrometry is a powerful tool for the identification and quantification of this compound.[9] Derivatization of the carboxylic acid group (e.g., by methylation with diazomethane (B1218177) or silylation) may be required to improve volatility and chromatographic performance.
-
HPLC: High-performance liquid chromatography with UV detection is also a suitable method for the quantification of this compound.[10][11] A C18 reversed-phase column is typically used with a mobile phase consisting of an acetonitrile/water gradient. The detection wavelength is typically set around 220-230 nm.
Quantification:
A standard curve should be generated using a pure standard of this compound to accurately quantify the concentration in the yeast extracts.
Strategies for Optimizing Production
Several metabolic engineering strategies can be employed to enhance the production of this compound in yeast:
-
Enhancing the Mevalonate (MVA) Pathway: Overexpression of key enzymes in the native yeast MVA pathway, such as a truncated HMG-CoA reductase (tHMG1), can increase the precursor pool of DMAPP.[12][13]
-
Downregulation of Competing Pathways: The primary competing pathway for the FPP precursor (from which DMAPP is derived) is sterol biosynthesis. Downregulating the expression of squalene (B77637) synthase (ERG9) can redirect metabolic flux towards terpenoid production.[4]
-
Expression of Cytochrome P450 Reductase (CPR): The activity of the plant cytochrome P450 enzyme, TcCHH, is dependent on a cytochrome P450 reductase for electron transfer. Co-expression of a suitable CPR, either from T. cinerariifolium or from yeast itself, is crucial for the functional expression of TcCHH.[14][15]
-
Protein Engineering: The catalytic efficiency of the pathway enzymes can be improved through protein engineering techniques such as directed evolution or rational design.
-
Compartmentalization: Targeting the biosynthetic pathway to specific organelles, such as the mitochondria or peroxisomes, can increase local substrate concentrations and isolate the pathway from competing reactions.[16]
References
- 1. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for High-Level Friedelin via Genetic Manipulation [frontiersin.org]
- 2. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Metabolic Engineering of Saccharomyces cerevisiae for Production of Fragrant Terpenoids from Agarwood and Sandalwood [mdpi.com]
- 5. Multiplex Genome Engineering Methods for Yeast Cell Factory Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Multiplex Genome Editing in Yeast by CRISPR/Cas9 – A Potent and Agile Tool to Reconstruct Complex Metabolic Pathways [frontiersin.org]
- 7. med.nyu.edu [med.nyu.edu]
- 8. Yeast transformation [protocols.io]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. epa.gov [epa.gov]
- 12. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 13. [Advances in metabolic engineering of Saccharomyces cerevisiae for terpenoids biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Metabolic Engineering of Saccharomyces cerevisiae for Heterologous Carnosic Acid Production [frontiersin.org]
- 15. Functional expression of eukaryotic cytochrome P450s in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | Compartmentalization engineering of yeasts to overcome precursor limitations and cytotoxicity in terpenoid production [frontiersin.org]
Application Notes and Protocols for the Heterologous Production of Pyrethric Acid in Nicotiana benthamiana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the heterologous production of pyrethric acid, a key component of natural pyrethrin insecticides, in Nicotiana benthamiana. This plant-based production system offers a promising alternative to traditional extraction from Tanacetum cinerariifolium (pyrethrum daisy), enabling rapid pathway prototyping and a scalable platform for producing this valuable monoterpenoid acid.
Introduction
This compound is a monoterpenoid acid that forms the core structure of type II pyrethrins, a class of potent natural insecticides. The biosynthetic pathway for this compound has been fully elucidated and successfully reconstituted in Nicotiana benthamiana using a transient expression system.[1][2] This approach leverages the plant's cellular machinery to express multiple enzymes from T. cinerariifolium, converting endogenous precursors into this compound. This document outlines the key metabolic pathways, experimental workflows, and detailed protocols for expressing the necessary biosynthetic genes and analyzing the resulting products.
Metabolic Pathway and Genetic Constructs
The heterologous production of this compound in N. benthamiana requires the co-expression of five key enzymes from Tanacetum cinerariifolium. The pathway begins with the ubiquitous isoprenoid precursor, dimethylallyl diphosphate (B83284) (DMAPP), and proceeds through the intermediate chrysanthemol (B1213662).
The key enzymes in the engineered pathway are:
-
TcCDS (Chrysanthemyl Diphosphate Synthase): Catalyzes the condensation of two molecules of DMAPP to form chrysanthemyl diphosphate, which is then converted to chrysanthemol.[2]
-
TcADH2 (Alcohol Dehydrogenase 2): Oxidizes the hydroxyl group of chrysanthemol to an aldehyde.[2]
-
TcALDH1 (Aldehyde Dehydrogenase 1): Further oxidizes the aldehyde to a carboxylic acid, forming chrysanthemic acid.[2]
-
TcCHH (Cytochrome P450 Hydroxylase): Catalyzes the oxidation of the C10 methyl group of the chrysanthemoyl moiety.[2]
-
TcCCMT (Carboxyl Methyltransferase): Methylates the newly formed carboxyl group at C10 to yield this compound.[2]
For expression in N. benthamiana, the coding sequences of these genes are typically cloned into plant expression vectors, such as those from the pEAQ series, under the control of a strong constitutive promoter like the Cauliflower Mosaic Virus (CaMV) 35S promoter.
Data Presentation
While the seminal study by Xu et al. (2019) successfully demonstrated the production of this compound in N. benthamiana, specific quantitative yields from this heterologous system are not explicitly detailed in the primary publication. However, analysis of intermediates and related compounds in transient expression systems provides an expected range for production levels of novel small molecules. The following table presents data on the production of related terpenoids and other small molecules in N. benthamiana to provide a benchmark for expected yields.
| Compound | Host System | Expression Method | Yield | Reference |
| This compound | Nicotiana benthamiana | Agroinfiltration | Production confirmed, quantitative yield not specified | Xu et al., 2019 |
| trans-Chrysanthemic Acid | Nicotiana benthamiana | Agroinfiltration | 818.4 nmol/g FW | Xu et al., 2018 |
| β-Amyrin | Nicotiana benthamiana | Agroinfiltration | 3.3 mg/g DW | Reed et al., 2017 |
| Auxin (IAA) | Nicotiana benthamiana | Agroinfiltration | ~500 ng/g FW | Davis et al., 2020 |
| Halogenated Auxins | Nicotiana benthamiana | Agroinfiltration | up to 990 ng/g FW | Davis et al., 2020 |
Experimental Protocols
This section provides detailed protocols for the key experiments involved in the heterologous production of this compound in N. benthamiana.
Protocol 1: Agrobacterium-mediated Transient Expression
This protocol describes the preparation of Agrobacterium tumefaciens cultures and their infiltration into N. benthamiana leaves for transient gene expression.
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) harboring the plant expression vectors for TcCDS, TcADH2, TcALDH1, TcCHH, and TcCCMT.
-
Agrobacterium tumefaciens strain containing a suppressor of gene silencing (e.g., p19).
-
YEB medium (5 g/L beef extract, 1 g/L yeast extract, 5 g/L peptone, 5 g/L sucrose, 0.5 g/L MgSO4·7H2O, pH 7.2).
-
Appropriate antibiotics (e.g., rifampicin, kanamycin, spectinomycin).
-
Infiltration buffer (10 mM MES, 10 mM MgCl2, 150 µM acetosyringone, pH 5.6).
-
Healthy Nicotiana benthamiana plants (4-6 weeks old).
-
1 mL needleless syringes.
Procedure:
-
Day 1: Agrobacterium Culture Initiation:
-
In a sterile culture tube, inoculate 5 mL of YEB medium containing the appropriate antibiotics with a single colony of each Agrobacterium strain from a fresh plate.
-
Incubate at 28°C with shaking at 220 rpm for 16-24 hours.
-
-
Day 2: Sub-culturing:
-
Inoculate 50 mL of YEB medium with the appropriate antibiotics with the starter cultures.
-
Incubate at 28°C with shaking at 220 rpm until the cultures reach an OD600 of 0.8-1.0.
-
-
Day 3: Preparation of Infiltration Suspension:
-
Pellet the bacterial cells by centrifugation at 4,000 x g for 10 minutes at room temperature.
-
Gently resuspend the pellets in the infiltration buffer to a final OD600 of 1.0 for each culture.
-
Incubate the resuspended cultures at room temperature for 2-4 hours in the dark without shaking.
-
Mix equal volumes of the resuspended cultures for TcCDS, TcADH2, TcALDH1, TcCHH, TcCCMT, and the p19 silencing suppressor.
-
-
Day 3: Agroinfiltration:
-
Using a 1 mL needleless syringe, gently infiltrate the abaxial (underside) of the leaves of 4-6 week old N. benthamiana plants with the mixed Agrobacterium suspension.
-
Infiltrate at least three leaves per plant and use multiple plants for biological replicates.
-
Mark the infiltrated areas with a marker.
-
-
Post-Infiltration Care:
-
Maintain the infiltrated plants in a growth chamber at 22-25°C with a 16-hour light/8-hour dark photoperiod.
-
Harvest the infiltrated leaf tissue 5-7 days post-infiltration for metabolite analysis.
-
Protocol 2: Metabolite Extraction
This protocol details the extraction of this compound and other small molecules from the infiltrated N. benthamiana leaf tissue.
Materials:
-
Harvested infiltrated leaf tissue.
-
Liquid nitrogen.
-
Mortar and pestle or a suitable tissue homogenizer.
-
Methyl tert-butyl ether (MTBE).
-
Internal standard (e.g., tetradecane).
-
Anhydrous sodium sulfate (B86663).
-
Microcentrifuge tubes (1.5 mL or 2 mL).
-
Vortex mixer.
-
Centrifuge.
-
Nitrogen gas stream or vacuum concentrator.
-
GC-MS vials.
Procedure:
-
Sample Preparation:
-
Flash-freeze the harvested leaf tissue in liquid nitrogen immediately after collection.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.
-
-
Extraction:
-
Weigh approximately 100-200 mg of the frozen leaf powder into a microcentrifuge tube.
-
Add 1 mL of MTBE containing the internal standard (e.g., 10 ng/µL tetradecane).
-
Vortex vigorously for 1 minute.
-
Sonicate the mixture for 15 minutes in a water bath sonicator.
-
-
Phase Separation and Drying:
-
Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic phase to a new microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Vortex briefly and centrifuge again at 13,000 x g for 5 minutes.
-
-
Concentration and Reconstitution:
-
Transfer the dried organic extract to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a known volume (e.g., 100 µL) of MTBE or another suitable solvent for GC-MS analysis.
-
Transfer the reconstituted sample to a GC-MS vial with an insert.
-
Protocol 3: GC-MS Analysis for this compound Quantification
This protocol provides a general method for the detection and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS, DB-5MS).
-
Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor the characteristic ion for this compound at m/z = 107.[2]
-
Monitor the ion for the internal standard (e.g., m/z for tetradecane).
-
Procedure:
-
Calibration Curve:
-
Prepare a series of standard solutions of authentic this compound of known concentrations.
-
Analyze the standards using the same GC-MS method to generate a calibration curve.
-
-
Sample Analysis:
-
Inject 1 µL of the reconstituted sample extract into the GC-MS system.
-
Acquire the data in SIM mode.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and the presence of the characteristic ion (m/z 107).
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the internal standard.
-
Calculate the final concentration in ng/g of fresh weight (FW) or dry weight (DW) of the original leaf tissue.
-
Visualizations
Diagrams of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes in the heterologous production of this compound.
Caption: Engineered biosynthetic pathway for this compound in N. benthamiana.
Caption: Experimental workflow for this compound production and analysis.
Caption: Logical relationship of the experimental design.
References
Solid-Phase Extraction of Pyrethrins from Environmental Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase extraction (SPE) of pyrethrins (B594832) and synthetic pyrethroids from various environmental matrices, including water, soil, and air. The methodologies described are essential for environmental monitoring, ecotoxicology studies, and ensuring the safety of pharmaceutical and agricultural products.
Introduction
Pyrethrins, natural insecticides derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium), and their synthetic analogues, pyrethroids, are widely used for pest control in agriculture and residential settings.[1] Due to their potential toxicity to non-target organisms, particularly aquatic life, and the risk of bioaccumulation, it is crucial to monitor their levels in the environment.[1][2] Solid-phase extraction (SPE) is a robust and efficient technique for the selective extraction and concentration of these compounds from complex environmental samples prior to chromatographic analysis.[3][4] This application note details validated protocols for the extraction of pyrethrins from water, soil, and air samples, providing the quantitative data and procedural steps necessary for reproducible and accurate analysis.
Principles of Solid-Phase Extraction for Pyrethrins
Solid-phase extraction is a sample preparation technique that separates components of a mixture according to their physical and chemical properties. For pyrethrin analysis, a liquid sample (or a sample extract) is passed through a solid sorbent material, which retains the pyrethrins. Interfering substances are washed away, and the purified pyrethrins are then eluted with a small volume of an appropriate solvent. The choice of sorbent and elution solvent is critical for achieving high recovery and clean extracts. Common sorbents for pyrethrin extraction include C18, Florisil, and polymeric materials like Oasis HLB.[5][6]
Experimental Protocols
Solid-Phase Extraction of Pyrethrins from Water Samples
This protocol is suitable for the extraction of a range of pyrethroids from surface water, groundwater, and wastewater.
Materials:
-
SPE Cartridges: C18 (500 mg, 6 mL) or Oasis HLB (200 mg, 6 mL)
-
Solvents (HPLC or pesticide residue grade): Methanol, Ethyl acetate, Dichloromethane (B109758)
-
Reagent Water (deionized or distilled)
-
Anhydrous Sodium Sulfate (B86663)
-
Glass fiber filters (0.7 µm)
-
Sample collection bottles (1 L, amber glass) with PTFE-lined caps
-
SPE vacuum manifold
-
Concentrator/Evaporator (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
Procedure:
-
Sample Preparation:
-
Collect 1 L water samples in amber glass bottles.
-
If suspended solids are present, filter the sample through a glass fiber filter.
-
For certain pyrethroids, acidification to pH 2 with hydrochloric acid may improve stability.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 or Oasis HLB SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 1 L water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
-
Washing:
-
After the entire sample has passed through, wash the cartridge with 5 mL of reagent water to remove polar interferences.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Place a collection tube in the vacuum manifold.
-
Elute the retained pyrethrins from the cartridge with two 5 mL aliquots of ethyl acetate. Allow the solvent to soak the sorbent for 1 minute before applying vacuum.
-
Collect the eluate.
-
-
Post-Elution Treatment:
-
Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen at 40°C.
-
The sample is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Solid-Phase Extraction of Pyrethrins from Soil and Sediment Samples
This protocol describes the extraction of pyrethrins from soil and sediment matrices.
Materials:
-
Extraction Solvents: Acetone (B3395972), n-Hexane, Dichloromethane
-
SPE Cartridges: Florisil (500 mg, 6 mL) or stacked graphitized carbon and alumina (B75360) cartridges
-
Anhydrous Sodium Sulfate
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
-
SPE vacuum manifold
-
Concentrator/Evaporator
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize the soil or sediment sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of a 1:1 (v/v) mixture of acetone and n-hexane.
-
Vortex the sample for 2 minutes to ensure thorough mixing.
-
Centrifuge the sample at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition a Florisil SPE cartridge with 5 mL of n-hexane.
-
-
Sample Loading:
-
Load the supernatant onto the conditioned Florisil cartridge.
-
-
Washing:
-
Wash the cartridge with 5 mL of a 95:5 (v/v) n-hexane:acetone solution to remove interferences.
-
-
Elution:
-
Elute the pyrethrins with 10 mL of a 1:1 (v/v) mixture of dichloromethane and acetone.
-
-
Post-Elution Treatment:
-
Concentrate the eluate to 1 mL under a gentle stream of nitrogen.
-
The extract is now ready for GC-MS or HPLC analysis.
-
Solid-Phase Enrichment of Pyrethrins from Air Samples
This protocol is based on active sampling followed by headspace solid-phase microextraction (HS-SPME), a technique analogous to SPE for air samples.[1][6][7]
Materials:
-
Sorbent tubes: Glass tubes packed with 25 mg of activated Florisil (60-100 mesh)
-
Air sampling pump
-
Headspace vials (20 mL) with PTFE-lined septa
-
SPME fiber assembly with a polydimethylsiloxane (B3030410) (PDMS) fiber
-
Heating block or water bath
-
GC-MS system with an SPME-compatible inlet
Procedure:
-
Sample Collection:
-
Connect a Florisil sorbent tube to an air sampling pump.
-
Draw a known volume of air (e.g., 1 m³) through the sorbent tube at a calibrated flow rate.
-
-
Sample Preparation for HS-SPME:
-
After sampling, transfer the Florisil from the sorbent tube to a 20 mL headspace vial.
-
Add 100 µL of acetone to the vial to facilitate the transfer of pyrethrins to the headspace.[7]
-
Seal the vial with a PTFE-lined septum and cap.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Place the vial in a heating block or water bath set to a specific temperature (e.g., 80°C) for a defined equilibration time (e.g., 15 minutes).
-
Expose the PDMS fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature.
-
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.
-
Desorb the analytes from the fiber onto the GC column for analysis.
-
Quantitative Data
The following tables summarize the performance data for the solid-phase extraction of various pyrethroids from environmental samples.
Table 1: Recovery of Pyrethroids from Water Samples using SPE
| Compound | Spiking Level (ng/L) | Sorbent | Recovery (%) | RSD (%) | Analytical Method | Reference |
| Bifenthrin | 20 | C18 | 95 | 12 | GC-MS | [8] |
| Permethrin | 20 | C18 | 111 | 10 | GC-MS | [8] |
| Cyfluthrin | 20 | C18 | 71 | 22 | GC-MS | [8] |
| Cypermethrin | 20 | C18 | 88 | 15 | GC-MS | [8] |
| Flumethrin | 20 | C18 | 98 | 8 | GC-MS | [8] |
| Bifenthrin | 100 | C18 | 92 | 8 | GC-MS | [8] |
| Permethrin | 100 | C18 | 105 | 6 | GC-MS | [8] |
| Cyfluthrin | 100 | C18 | 78 | 13 | GC-MS | [8] |
| Cypermethrin | 100 | C18 | 85 | 9 | GC-MS | [8] |
| Flumethrin | 100 | C18 | 96 | 5 | GC-MS | [8] |
| Various Pyrethroids | 10 | Oasis HLB | 83-107 | 5-9 | GC-MS/MS | [5] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Water
| Compound | LOD (ng/L) | LOQ (ng/L) | Analytical Method | Reference |
| Various Pyrethroids | 2.0-6.0 | Not Reported | GC-MS | [5] |
| Various Pyrethroids | 0.5-1.0 | Not Reported | GC-MS/MS | [5] |
Table 3: Recovery of Pyrethroids from Soil and Sediment Samples
| Compound | Spiking Level (µg/kg) | Sorbent | Recovery (%) | RSD (%) | Analytical Method | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Kadethrin | 500-5000 | Not Specified | 83-90 | Not Reported | HPLC |[9] | | Cypermethrin | 1000-2500 | Not Specified | 87-94 | Not Reported | HPLC |[9] | | Permethrin | 1000-2500 | Not Specified | 85-98 | Not Reported | HPLC |[9] | | Various Pyrethroids | 10 | Stacked Carbon/Alumina | 82-101 | 3-9 | GC-MS/MS |[5] |
Table 4: Limits of Detection (LOD) and Quantification (LOQ) for Pyrethroids in Soil and Sediment
| Compound | LOD (µg/kg) | LOQ (µg/kg) | Analytical Method | Reference |
| Various Pyrethroids | 1.0-2.6 | Not Reported | GC-MS | [5] |
| Various Pyrethroids | 0.2-0.5 | Not Reported | GC-MS/MS | [5] |
Table 5: Limits of Detection for Pyrethroids in Air Samples
| Compound | LOD (ng/m³) | Analytical Method | Reference | | :--- | :--- | :--- | | Various Pyrethroids | <1 | GC-µECD |[6] | | Various Pyrethroids | ~10 | GC-MS |[6] |
Workflow Diagrams
Caption: General workflow for solid-phase extraction of pyrethrins.
Conclusion
The solid-phase extraction methods detailed in this application note provide effective and reliable procedures for the determination of pyrethrin and pyrethroid residues in various environmental samples. By following these protocols, researchers can achieve high recovery rates and low limits of detection, ensuring accurate and precise quantification of these important insecticides. The provided workflows and performance data serve as a valuable resource for method development and routine environmental monitoring.
References
- 1. Active sampling followed by solid-phase microextraction for the determination of pyrethroids in indoor air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. pubs.usgs.gov [pubs.usgs.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. tools.thermofisher.cn [tools.thermofisher.cn]
- 9. Method of analysis of a selected group of pyrethroids in soil samples using off-line flow-through extraction and on-column direct large-volume injection in reversed phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Supercritical Fluid Extraction of Pyrethrins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the supercritical fluid extraction (SFE) of pyrethrins (B594832) from chrysanthemum flowers (Chrysanthemum cinerariifolium). It is intended to guide researchers, scientists, and drug development professionals in utilizing this green technology for the efficient and selective extraction of these natural insecticides.
Introduction
Pyrethrins are a class of six structurally related esters that are potent natural insecticides with low mammalian toxicity.[1] Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) has emerged as a promising alternative to traditional solvent extraction methods, offering several advantages:
-
Environmental friendliness: CO₂ is non-toxic, non-flammable, and readily available.[2]
-
Residue-free extracts: The final product is free from solvent residues.[2]
-
Selectivity: The solvent power of supercritical CO₂ can be fine-tuned by adjusting temperature and pressure to target specific compounds.[2]
-
Preservation of sensitive compounds: The relatively low operating temperatures minimize the degradation of thermally labile pyrethrins.[2]
This document outlines the key parameters, protocols, and analytical methods for the successful SFE of pyrethrins.
Key Parameters in Supercritical Fluid Extraction of Pyrethrins
The efficiency and selectivity of pyrethrin extraction are influenced by several key parameters. The interplay of these factors determines the final yield and purity of the extract.
Pressure
Pressure is a critical parameter that directly influences the density and solvent power of supercritical CO₂. Higher pressures generally lead to increased solubility of pyrethrins. However, excessively high pressures can also lead to the co-extraction of undesirable compounds.[3] Studies have shown that pressures in the range of 10 MPa to 30 MPa are effective for pyrethrin extraction.[3][4]
Temperature
Temperature affects both the vapor pressure of the solutes and the density of the supercritical fluid. While higher temperatures can increase the vapor pressure of pyrethrins, they also decrease the density of CO₂, which can reduce its solvent power. Lower temperatures, typically around 35-40°C, are often preferred to minimize the thermal degradation of pyrethrins and maintain a higher CO₂ density.[3][5]
Co-solvent
The addition of a co-solvent, such as ethanol (B145695) or methanol, can enhance the polarity of the supercritical fluid, thereby improving the extraction efficiency of moderately polar compounds like pyrethrins. However, the use of a co-solvent may also lead to the extraction of more impurities. Water has also been investigated as a co-solvent and has been shown to enhance the amount of extracted pyrethrins and improve the selectivity of the extraction.[1]
CO₂ Flow Rate
The flow rate of supercritical CO₂ affects the residence time of the solvent in the extraction vessel and can influence the mass transfer of pyrethrins from the plant matrix to the fluid. A higher flow rate can lead to a faster extraction but may reduce the overall extraction efficiency if the residence time is too short. A CO₂ flow rate of 2 kg/h has been used in studies.[4]
Extraction Time
The duration of the extraction process is another crucial factor. The extraction yield generally increases with time until a plateau is reached, indicating that most of the accessible pyrethrins have been extracted. The optimal extraction time is typically determined experimentally and has been reported to be around 2 to 3 hours for efficient extraction.[3][6]
Data Presentation: Quantitative SFE Data for Pyrethrins
The following tables summarize quantitative data from various studies on the supercritical fluid extraction of pyrethrins.
Table 1: Supercritical Fluid Extraction Parameters and Pyrethrin Yields
| Pressure (MPa) | Temperature (°C) | Co-solvent | CO₂ Flow Rate | Extraction Time (h) | Total Pyrethrin Yield (mg/100g) | Reference |
| 1200 psi (~8.3) | 40 | None | Not Specified | 3 | Pyrethrin I: 140 ± 18, Pyrethrin II: 55 ± 9 | [6][7] |
| 20 | 35 | None | Not Specified | 2 | Not Specified (Yields of 0.99 – 2.15% after a two-step process) | [3] |
| 30 | 40 | None | 2 kg/h | 1 | 124.37 ng/mg (total pyrethrins) | [4] |
| 9 | 40 | None | Not Specified | ~1.3 | Not Specified (99% of pyrethrins extracted) | [8] |
| 10 and 40 | 35 | None | Not Specified | Not Specified | Not Specified | [5] |
Table 2: Pyrethrin Concentration in SFE Extracts
| Pressure (MPa) | Temperature (°C) | Extraction Time (h) | Pyrethrin Concentration (mg/mL) | Reference |
| 20 | 35 | 2 | 57.25 – 93.79 | [3] |
Experimental Protocols
This section provides detailed protocols for the supercritical fluid extraction of pyrethrins and their subsequent analysis.
Protocol for Supercritical Fluid Extraction of Pyrethrins
This protocol is a general guideline and may require optimization based on the specific equipment and plant material used.
1. Sample Preparation:
- Dry the pyrethrum flowers to a constant weight.
- Grind the dried flowers to a fine powder to increase the surface area for extraction.[9]
2. SFE System Preparation:
- Ensure the SFE system is clean and all components are in proper working condition.[9]
3. Loading the Extraction Vessel:
4. Setting SFE Parameters:
- Pressurize the system with CO₂ to the desired pressure (e.g., 300 bar).[4][9]
- Set the extraction vessel temperature (e.g., 40°C).[4]
- Set the CO₂ flow rate (e.g., 2 kg/h ).[4]
5. Extraction:
- Allow the supercritical CO₂ to pass through the extraction vessel for the desired duration (e.g., 60 minutes).[4][9]
6. Separation and Collection:
- The extract-laden supercritical CO₂ is passed through a separator where the pressure is reduced (e.g., 15 bar) and the temperature is adjusted (e.g., 25°C), causing the pyrethrins to precipitate.[4][9]
- The extracted pyrethrins are collected in a collection vessel.[9]
- The CO₂ can be recycled back into the system.[9]
7. Post-Extraction Processing:
- The collected extract can be further purified if necessary.
Protocol for Quantification of Pyrethrins by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of the six individual pyrethrin esters.[3]
1. Sample Preparation:
- Dissolve a known amount of the SFE extract in a suitable solvent (e.g., hexane).[10]
- Filter the solution through a 0.45 µm filter before injection.
2. HPLC System and Conditions:
| Parameter | Condition | Reference |
| Column | Hypersil GOLD C18 (250 x 4.6 mm, 5 µm) | [11] |
| Mobile Phase | Gradient of acetonitrile (B52724) and water | [12] |
| Flow Rate | 1.5 mL/min | [10] |
| Detector | UV at 240 nm | [10] |
| Injection Volume | 10 µL | [10] |
| Column Oven | Not specified, but can be used for better reproducibility | [12] |
3. Calibration:
- Prepare a series of standard solutions of known concentrations of pyrethrin standards.
- Inject the standards and construct a calibration curve by plotting peak area against concentration.
4. Quantification:
- Inject the sample extract.
- Identify and quantify the individual pyrethrins by comparing their retention times and peak areas to the calibration standards.
Protocol for Quantification of Pyrethrins by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of pyrethrins.[3]
1. Sample Preparation:
- Derivatization of the extract may be necessary for certain pyrethrins to improve their volatility and thermal stability.
- Dissolve a known amount of the extract (or derivatized extract) in a suitable solvent.
2. GC-MS System and Conditions:
| Parameter | Condition | Reference |
| Column | Varian CP SIL 8CB-MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) | [13] |
| Carrier Gas | Helium | [13] |
| Injector Temperature | 275°C | [13] |
| Oven Program | 80°C (hold 1 min), ramp 40°C/min to 180°C, then 5°C/min to 285°C, then 30°C/min to 305°C (hold 5 min) | [13] |
| MS Transfer Line Temp | 280°C | [10] |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | [14] |
3. Quantification:
- Similar to HPLC, quantification is performed using a calibration curve generated from pyrethrin standards.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key parameters in the supercritical fluid extraction of pyrethrins.
Caption: Experimental workflow for the supercritical fluid extraction and analysis of pyrethrins.
Caption: Key parameters influencing the efficiency and selectivity of pyrethrin SFE.
References
- 1. researchgate.net [researchgate.net]
- 2. Supercritical CO2 Extraction [superex.com.tr]
- 3. ukessays.com [ukessays.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.usgs.gov [pubs.usgs.gov]
- 8. researchgate.net [researchgate.net]
- 9. Steps Involved in a Supercritical CO2 Extraction Process [buffaloextracts.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 11. A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen in long-lasting insecticide-treated nets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. epa.gov [epa.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
Application Notes and Protocols for Determining the Insecticidal Activity of Pyrethric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrethric acid is a crucial organic compound that forms the acidic moiety of pyrethrin II and jasmolin II, two of the six esters that constitute natural pyrethrum extract.[1] This extract, derived from the flowers of Chrysanthemum cinerariifolium, has been utilized for its insecticidal properties for centuries.[2] The insecticidal activity of pyrethrins (B594832) is primarily attributed to their neurotoxic effects, specifically by targeting the voltage-gated sodium channels in the nerve cells of insects.[3][4] This action leads to prolonged channel opening, causing hyperexcitation, paralysis, and eventual death of the insect.[3]
While the insecticidal efficacy of the esterified forms (pyrethrins) is well-documented, the intrinsic activity of the precursor, this compound, is less characterized. These application notes provide detailed protocols for various bioassays to determine and quantify the insecticidal activity of this compound, enabling researchers to evaluate its potential as a standalone agent or as a molecular scaffold for the development of new insecticidal compounds. The following protocols are adapted from established methods for insecticide testing and can be applied to a wide range of insect species.[5][6][7]
Mode of Action: Pyrethrin Signaling Pathway
The primary target of pyrethrins, the esterified derivatives of this compound, is the voltage-gated sodium channel in the insect's nervous system. The following diagram illustrates this mechanism.
Caption: Mechanism of action of pyrethrins on insect voltage-gated sodium channels.
Quantitative Data on Related Compounds
| Compound/Product | Test Organism | Bioassay Type | Value | Reference |
| Pyrethrum Extract (50%) | Rat | Acute Oral LD50 | 700 - 2140 mg/kg | [8] |
| Pyrethrum Extract (50%) | Rabbit | Acute Dermal LD50 | > 2000 mg/kg | [8] |
| Pyrethrum Extract (50%) | Rat | Acute Inhalation LC50 | 3.4 mg/L (4h) | [8] |
| Pyrethrins | Rhopalosiphum padi (Bird cherry-oat aphid) | Contact LC50 (24h) | 5.161 mg/L | [9] |
| Pyrethrins | Rhopalosiphum padi (Bird cherry-oat aphid) | Contact LC50 (48h) | 3.403 mg/L | [9] |
| Pyrethrum Extract | Rainbow Trout | LC50 (96h) | 5.2 µg/L | [8] |
| Pyrethrum Extract | Daphnia | EC50 (48h) | 12 µg/L | [8] |
LD50 (Lethal Dose, 50%): The dose of a substance that is lethal to 50% of the test population. LC50 (Lethal Concentration, 50%): The concentration of a substance in air or water that is lethal to 50% of the test population. EC50 (Effective Concentration, 50%): The concentration of a substance that produces a defined effect in 50% of the test population.
Experimental Protocols
The following protocols can be used to assess the insecticidal activity of this compound. It is recommended to test this compound in parallel with a known active compound, such as a commercially available pyrethrin standard, to provide a benchmark for its activity.
Protocol 1: Topical Application Bioassay
This method is ideal for determining the intrinsic toxicity of a compound by direct application, bypassing behavioral avoidance and variations in cuticular uptake.[10] It is highly precise and allows for the calculation of a dose-response curve and the LD50 value.[5][11]
Objective: To determine the dose of this compound required to cause 50% mortality in a test insect population (LD50) through direct contact.
Materials:
-
This compound
-
Pyrethrin standard (for comparison)
-
Acetone (B3395972) (analytical grade) or another suitable volatile solvent
-
Micropipette or micro-applicator capable of dispensing 0.2-1.0 µL droplets
-
Test insects (e.g., houseflies, mosquitoes, fruit flies) of a uniform age and size
-
CO2 or cold anesthesia setup (e.g., petri dish on ice)
-
Observation containers (e.g., ventilated cups or vials) with a food source (e.g., 10% sucrose (B13894) solution on a cotton pad)
-
Forceps
Workflow Diagram:
Caption: Workflow for the topical application bioassay.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. Create a series of 5-7 serial dilutions from the stock solution. A control group should be treated with acetone only.[11]
-
Insect Handling: Anesthetize a batch of 20-25 insects using CO2 or by placing them on a pre-chilled surface.[12]
-
Topical Application: Using a micro-applicator, carefully apply a 0.2 µL droplet of a specific dilution to the dorsal thorax (pronotum) of each anesthetized insect.[13] Use a clean tip for each concentration.
-
Recovery and Observation: Place the treated insects into an observation container equipped with a food and water source.[13]
-
Incubation: Maintain the containers at a constant temperature (e.g., 25-27°C) and relative humidity (~80%) for the duration of the experiment.[13]
-
Data Collection: Record the number of dead or moribund insects at 24, 48, and 72-hour intervals. Insects unable to move or stand when gently prodded are considered dead.
-
Data Analysis: Use the mortality data to perform a probit analysis to calculate the LD50 value and its 95% confidence intervals.
Protocol 2: Contact Vial (Residual) Bioassay
This method evaluates the toxicity of a compound when insects come into contact with a treated surface. It is useful for screening compounds and assessing resistance.[6]
Objective: To determine the concentration of this compound on a surface that causes 50% mortality in a test insect population (LC50).
Materials:
-
This compound solutions in acetone (as prepared in Protocol 1)
-
20 mL glass scintillation vials with screw caps
-
Pipette (0.5-1.0 mL)
-
Vial roller or rotator (optional)
-
Test insects
-
Aspirator for transferring insects
Procedure:
-
Vial Coating: Pipette 0.5 mL of a specific this compound dilution into a glass vial. Control vials receive 0.5 mL of acetone only.[6]
-
Solvent Evaporation: Cap the vials and roll them on their side until the acetone has completely evaporated, leaving a uniform film of the compound on the inner surface. A vial roller can be used for consistency. Uncap and air-dry in a fume hood for at least one hour to remove all solvent traces.
-
Insect Exposure: Introduce 10-20 insects into each treated vial using an aspirator and secure the cap (ensure it is loose enough for air circulation).[6]
-
Incubation: Place the vials upright at room temperature.
-
Data Collection: Record mortality at various time points (e.g., 4, 8, 12, 24 hours) as described in the topical assay.[6]
-
Data Analysis: Calculate the LC50 value for each time point using probit analysis.
Protocol 3: Feeding Deterrence Bioassay
This assay assesses the antifeedant properties of a compound, which can be a valuable insect control mechanism independent of acute toxicity.[14]
Objective: To determine if this compound deters insects from feeding and to quantify this effect.
Materials:
-
This compound
-
Sucrose or an artificial insect diet
-
Leaf discs (from a suitable host plant, e.g., cabbage, castor bean) or small wells for artificial diet
-
Petri dishes or multi-well plates
-
Filter paper
-
Test insects (typically larval stages of lepidopterans or coleopterans)
-
Image analysis software (optional, for precise measurement)
Procedure:
-
Preparation of Treated Diet:
-
Leaf Disc Method: Prepare solutions of this compound in water with a small amount of surfactant. Dip leaf discs of a uniform size into the solutions for 30 seconds. Allow them to air dry. Control discs are dipped in the water-surfactant solution only.[15]
-
Artificial Diet Method: Incorporate this compound at various concentrations into a liquid artificial diet before it solidifies.[7]
-
-
Assay Setup (Choice Test): In a petri dish lined with moist filter paper, place one treated leaf disc and one control leaf disc on opposite sides. Introduce a single insect (pre-starved for 2-4 hours) into the center of the dish.
-
Assay Setup (No-Choice Test): Place one treated leaf disc or a portion of treated diet into a container with a single pre-starved insect.[15]
-
Incubation: Maintain the containers in a controlled environment.
-
Data Collection: After 24 hours, measure the area of the leaf disc consumed using a leaf area meter or by scanning the discs and using image analysis software. For artificial diets, consumption can be measured by weight change.[14]
-
Data Analysis: Calculate a Feeding Deterrence Index (FDI) using the formula:
-
FDI (%) = [ (C - T) / (C + T) ] * 100
-
Where C is the amount of control diet consumed and T is the amount of treated diet consumed.
-
Conclusion
The provided protocols offer robust and standardized methods for evaluating the insecticidal and behavioral-modifying properties of this compound. While this compound is the precursor to highly potent pyrethrin esters, direct assessment of its own biological activity is essential for a comprehensive understanding of this chemical class and for exploring its potential in new pest management strategies. By employing topical, residual, and feeding bioassays, researchers can generate the critical data needed to characterize the bioactivity of this compound and guide future research and development efforts.
References
- 1. Pyrethrins vs Pyrethroids - Pyrethrum NZ [pyrethrum.nz]
- 2. Pyrethrins and Pyrethroids | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrethrins vs Pyrethroids, Vol. 6, No. 29 | Mississippi State University Extension Service [extension.msstate.edu]
- 5. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 6. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing a Feeding Assay System for Evaluating the Insecticidal Effect of Phytochemicals on Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wefco-africa.co.za [wefco-africa.co.za]
- 9. The low-lethal concentrations of rotenone and pyrethrins suppress the population growth of Rhopalosiphum padi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical bioassay | LITE [lite.lstmed.ac.uk]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 13. protocols.io [protocols.io]
- 14. High-Throughput Feeding Bioassay for Lepidoptera Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Chemical Synthesis of Pyrethric Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical synthesis of pyrethric acid.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Wittig or Horner-Wadsworth-Emmons (HWE) reaction for the synthesis of this compound ester unexpectedly low?
A1: Low yields in these olefination reactions can stem from several factors:
-
Suboptimal Base or Reaction Conditions: The choice and handling of the base are critical. For HWE reactions, strong bases like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe) are commonly used to deprotonate the phosphonate (B1237965) ester. Incomplete deprotonation will result in a lower yield. Ensure the base is fresh and the reaction is conducted under anhydrous conditions to prevent quenching of the ylide or phosphonate carbanion.
-
Side Reactions: The phosphonate carbanion in the HWE reaction is highly reactive and can participate in side reactions if not controlled. Similarly, the phosphonium (B103445) ylide in the Wittig reaction can be prone to decomposition.
-
Steric Hindrance: The aldehyde precursor to this compound, chrysanthemal, is sterically hindered, which can slow down the reaction rate and impact the overall yield.
-
Impure Reactants: Impurities in the starting materials, particularly the aldehyde, can interfere with the reaction. Ensure all reactants are of high purity.
Troubleshooting Steps:
-
Verify Base Activity: Use a fresh batch of a strong base and ensure anhydrous reaction conditions.
-
Optimize Reaction Temperature: While the initial deprotonation might be performed at a low temperature, the reaction with the aldehyde may require elevated temperatures to overcome steric hindrance. Experiment with a gradual increase in temperature.
-
Purify Starting Materials: Purify the aldehyde and phosphonate/phosphonium salt before use.
-
Consider an Alternative Reagent: If using a Wittig reagent, the byproduct triphenylphosphine (B44618) oxide can be difficult to remove and may complicate yield determination. The HWE reaction is often preferred as the phosphate (B84403) byproduct is water-soluble and more easily removed.[1]
Q2: I am observing the formation of the Z-isomer instead of the desired E-isomer in my olefination reaction. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig and HWE reactions is highly dependent on the nature of the ylide and the reaction conditions.
-
Wittig Reaction: Non-stabilized ylides (e.g., those with alkyl substituents) tend to favor the formation of the Z-alkene, while stabilized ylides (with electron-withdrawing groups) generally yield the E-alkene.[2]
-
Horner-Wadsworth-Emmons Reaction: The HWE reaction typically shows a strong preference for the formation of the E-alkene, which is a significant advantage for the synthesis of this compound which has a trans (E) configuration at the double bond.[3][4]
Troubleshooting Steps:
-
Utilize the HWE Reaction: For the synthesis of this compound, the HWE reaction is generally the superior choice for achieving high E-selectivity.
-
Choice of Base and Solvent in HWE: The use of sodium hydride in an aprotic solvent like THF or DME generally provides excellent E-selectivity.[5]
-
Still-Gennari Modification: For enhanced Z-selectivity in HWE reactions if desired for other applications, the Still-Gennari modification using phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF) can be employed.
Q3: I am struggling with the purification of the final this compound product. What are the common impurities and how can they be removed?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials, reaction byproducts, and stereoisomers.
-
Common Impurities:
-
Unreacted chrysanthemal.
-
Triphenylphosphine oxide (from Wittig reactions).
-
Phosphate byproducts (from HWE reactions).
-
The undesired stereoisomer of this compound.
-
Side products from aldol (B89426) condensation of the aldehyde.
-
Purification Strategies:
-
Removal of Aldehyde Impurities: Unreacted aldehyde can be removed by treatment with reagents like trimethylaminoacetohydrazide chloride (Girard's Reagent T), which forms a water-soluble derivative.[6]
-
Byproduct Removal:
-
Triphenylphosphine oxide: This can be difficult to remove by standard chromatography. Crystallization or precipitation can sometimes be effective.
-
Phosphate byproducts (HWE): These are typically water-soluble and can be removed by aqueous extraction during workup.[1]
-
-
Separation of Stereoisomers and Final Purification:
-
Salt Formation and Recrystallization: A highly effective method for purifying d-trans-pyrethric acid is through the formation of a diastereomeric salt with a chiral amine, such as l-quinine. The desired salt can be selectively crystallized, and the pure acid can then be regenerated by acidification.[7] Multiple recrystallizations may be necessary to achieve high optical purity.[7]
-
Q4: The hydrolysis of my this compound ester to the final acid is incomplete or results in side products. How can I optimize this step?
A4: The hydrolysis of the ester group to a carboxylic acid can be sensitive to reaction conditions, especially when dealing with a molecule that has other reactive sites.
-
Incomplete Hydrolysis: The reaction may not have proceeded to completion.
-
Side Reactions: Strong basic conditions can potentially lead to side reactions on the cyclopropane (B1198618) ring or the double bond, although pyrethroids are generally susceptible to hydrolysis at the ester bond.[4][8] For some chiral esters, basic hydrolysis can lead to epimerization at an adjacent stereocenter.[9]
Troubleshooting Steps:
-
Choice of Base and Solvent: A common method for ester hydrolysis is saponification using a base like sodium hydroxide (B78521) or potassium hydroxide in a mixture of water and an organic solvent such as ethanol (B145695) or methanol (B129727) to ensure solubility.[2][10]
-
Reaction Time and Temperature: The reaction may require heating under reflux for several hours to ensure complete hydrolysis.[10] Monitor the reaction progress using thin-layer chromatography (TLC).
-
Acidic Hydrolysis: As an alternative, acid-catalyzed hydrolysis can be employed, although this may require harsher conditions.[11][12]
-
Workup Procedure: After hydrolysis, the reaction mixture is typically acidified to protonate the carboxylate salt, which can then be extracted into an organic solvent.[7][10]
Frequently Asked Questions (FAQs)
Q: What are the main synthetic routes to this compound?
A: The most common synthetic strategies for this compound involve the modification of chrysanthemic acid or its derivatives. A key step is often an olefination reaction, such as the Horner-Wadsworth-Emmons (HWE) or Wittig reaction, to introduce the C-C double bond with the desired stereochemistry. The synthesis typically starts from a chrysanthemic acid derivative containing an aldehyde group (chrysanthemal), which is then reacted with a phosphonate ylide (HWE) or a phosphonium ylide (Wittig) to build the side chain.
Q: Why is stereocontrol important in the synthesis of this compound?
A: The biological activity of pyrethrins (B594832) and their synthetic analogs is highly dependent on their stereochemistry. The natural and most active form of this compound is the (1R, 3R)-trans isomer with an (E)-configuration at the double bond. Therefore, controlling the stereochemistry at the cyclopropane ring and the newly formed double bond is crucial for synthesizing a biologically active product.
Q: What are the advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this compound synthesis?
A: The HWE reaction offers two main advantages for this synthesis:
-
Higher E-selectivity: The HWE reaction generally provides a higher yield of the desired E-isomer (trans) of the alkene, which is the configuration present in natural this compound.[3][4]
-
Easier Purification: The phosphate byproduct of the HWE reaction is water-soluble and can be easily removed by an aqueous workup, simplifying the purification process compared to the often difficult-to-remove triphenylphosphine oxide byproduct from the Wittig reaction.[1]
Data Presentation
Table 1: Comparison of Yields in Key Synthetic Steps for this compound and its Precursors.
| Reaction Step | Starting Material | Reagents | Product | Yield (%) | Reference |
| Oxidation | α-Bromo-β-naphthyl d,l-cis, trans-[1-14C]chrysanthemate | Osmium tetroxide, sodium periodate | Formyl ester (chrysanthemal derivative) | 78% | [13] |
| Wittig Reaction | Formyl ester (chrysanthemal derivative) | Dichloromethylenetris(dimethylamino)phosphorane | Dichlorovinylated ester | Quantitative | [13] |
| HWE Reaction | Aldehyde-ester substrate | Wittig reagent | Bifenthrin (pyrethroid) | 54% (Z/E = 84:16) | [14] |
| Esterification | Chrysanthemic acid chloride | Furan-based alcohol | Prothrin (pyrethroid) | 77-85% | [14] |
| Nucleophilic Substitution | Racemic dimethyl chrysanthemic acid | Eugenol derivative | Pyrethroid derivative | 63% | [14] |
| Ester Hydrolysis | Methyl 2-(2,3,5-trimethoxy-benzoyl)-benzoate | NaOH, H₂O, Methanol | 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid | 95% | [10] |
Experimental Protocols
Protocol 1: Synthesis of d-trans-Pyrethric Acid via Condensation
This protocol is adapted from a patented procedure.[7]
-
Preparation of the Anionic Form of Methyl Propionate (B1217596): In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and nitrogen inlet, add 10 cc of methyl propionate and 2.3 g of sodium hydride. Cool the mixture to 0°C and add one drop of anhydrous methanol.
-
Condensation Reaction: To the cooled mixture, add a solution of 2.84 g of 3,3-dimethyl-2-formyl-1-cyclopropanecarboxylic (1R,2R) acid diluted with 5 cc of methyl propionate dropwise under a nitrogen atmosphere.
-
Reaction Progression: Stir the reaction mixture for 1 hour at 20°C, and then heat to 80°C for 3-4 hours.
-
Workup: Cool the reaction mixture and pour it over ice. Extract the aqueous phase with ethyl ether and discard the ether extracts. Acidify the aqueous phase and extract with ethyl ether. Wash the combined ether extracts with a saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of d-trans-Pyrethric Acid via Quinine Salt Formation
This protocol describes the purification of crude this compound.[7]
-
Salt Formation: Dissolve 2.8 g of l-quinine in 19.6 cc of a hot mixture of acetone/water (e.g., 9:1 v/v). To this solution, add the crude this compound (e.g., 1.95 g of oil).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate crystallization.
-
Isolation of the Salt: Collect the crystals by suction filtration.
-
Recrystallization: Recrystallize the crude l-quinine salt of d-trans-pyrethric acid three times from ethyl acetate (B1210297) to obtain the pure diastereomeric salt.
-
Regeneration of the Free Acid: Add the purified l-quinine salt to a mixture of aqueous hydrochloric acid and ether with stirring to acidify the salt. Separate the aqueous phase. Saturate the aqueous phase with sodium chloride and extract with ethyl ether. Wash the combined ether extracts with a saturated aqueous sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield pure d-trans-pyrethric acid.
Protocol 3: General Procedure for Methyl Ester Hydrolysis
This is a general protocol for the saponification of a methyl ester.[10]
-
Reaction Setup: In a round-bottom flask, dissolve the methyl ester (1 equivalent) in a mixture of methanol and water.
-
Addition of Base: Add sodium hydroxide (e.g., 2-3 equivalents) to the solution.
-
Reaction: Heat the mixture under reflux for 4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Cool the reaction mixture to room temperature and then acidify with concentrated hydrochloric acid until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration and wash with water.
-
Purification: The crude acid can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water).
Mandatory Visualization
A troubleshooting workflow for the chemical synthesis of this compound.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. cssp.chemspider.com [cssp.chemspider.com]
- 11. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 12. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Pyrethric Acid Yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing pyrethric acid yield in plant cell cultures.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound yield in my undifferentiated callus culture consistently low or non-existent?
A: This is a common phenomenon known as culture-induced loss of secondary metabolite production. The dedifferentiation of plant tissue required to form a callus often leads to the downregulation of biosynthetic pathways that are not essential for primary cell survival.[1] Differentiated cultures, such as shoot cultures, tend to produce more pyrethrins (B594832) than undifferentiated callus cultures.[1][2]
Q2: What are the most effective strategies to enhance this compound production in vitro?
A: The primary strategies include:
-
Elicitation: Applying biotic or abiotic stressors to trigger the plant's defense response, which includes upregulating pyrethrin biosynthesis. Methyl jasmonate (MeJA) is a well-documented and effective elicitor.[3]
-
Precursor Feeding: Supplying the culture with biosynthetic precursors to increase the substrate pool for this compound synthesis. The acid moiety is derived from two molecules of dimethylallyl diphosphate (B83284) (DMAPP) via the MEP pathway.[4][5]
-
Media Optimization: Modifying the concentrations of plant growth regulators (PGRs), such as auxins and cytokinins, and other media components like calcium can significantly impact both cell growth and secondary metabolite production.[6][7]
-
Cell Line Selection: Screening and selecting high-yielding cell lines is crucial, as significant variation in productivity exists even among clones from the same plant.[1]
Q3: Which analytical method is best for quantifying this compound and other pyrethrins in my culture extracts?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for the direct determination and quantification of the six major pyrethrin esters.[7][8] For higher sensitivity and structural confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be employed.[9]
Q4: My cultures are suffering from necrosis and contamination. How can I resolve this?
A: Necrosis (browning and death of tissue) and contamination are frequent issues. Necrosis can sometimes be mitigated by modifying the calcium concentration in the medium.[6] For bacterial contamination, surface sterilization protocols for the initial explant material must be strictly followed, and the addition of antibiotics to the culture medium may be necessary as a temporary solution.[6][10] Always maintain rigorous aseptic techniques.[11]
Troubleshooting Guide
Problem 1: Low or No this compound Yield with Healthy Cell Growth
| Possible Cause | Troubleshooting Step |
| Biosynthetic Pathway Inactive | The selected cell line may have lost its ability to synthesize pyrethrins. Attempt to induce the pathway using elicitors like Methyl Jasmonate (MeJA).[3] |
| Sub-optimal Culture Conditions | Optimize the medium composition. Experiment with different types and concentrations of plant growth regulators. Indole-3-acetic acid (IAA) and abscisic acid (ABA) have been shown to increase production.[7] |
| Insufficient Precursors | The metabolic flux towards DMAPP, the precursor for the acid moiety, may be limited.[4] Consider a precursor feeding experiment. |
| Product Degradation | Pyrethrins can be unstable. Ensure proper extraction and storage procedures are followed. Analyze samples promptly after harvesting.[12] |
Problem 2: Poor Culture Growth and Viability
| Possible Cause | Troubleshooting Step |
| Contamination | Microscopically inspect cultures for bacteria or fungi. Review and reinforce aseptic techniques.[11] Consider using a medium with antibiotics after ensuring it doesn't affect your experiment.[6] |
| Inappropriate Media Formulation | Ensure the basal medium (e.g., Murashige and Skoog - MS) and growth regulators are appropriate for Tanacetum cinerariifolium.[6][13] |
| Nutrient Depletion / Toxin Accumulation | Increase the subculture frequency or adjust the inoculum density.[14] |
| Necrosis | Test the effect of increasing the calcium concentration in the growth medium.[6][10] |
Below is a logical workflow for troubleshooting common issues.
Quantitative Data Summary
The following tables summarize quantitative data from studies on enhancing pyrethrin production.
Table 1: Effect of Plant Growth Regulators on Pyrethrin Yield Cell Type: Chrysanthemum cinerariaefolium cell cultures
| Treatment | Concentration | Total Pyrethrins (mg/100g DW) | Reference |
| Control | - | Baseline | [7] |
| Indole-3-acetic acid (IAA) | Optimal | 300 | [7] |
| (±)-cis-trans-abscisic acid (ABA) | Optimal | 450 | [7] |
| Source: Adapted from Hitmi et al. (2001) via ResearchGate.[7] |
Table 2: Effect of Biotic Elicitors on Pyrethrin Yield in Hairy Roots Cell Type: Tanacetum cinerariifolium hairy root clone D3
| Treatment | Concentration (% v/v) | Pyrethrin Content (mg/g DW) | % Increase | Reference |
| Control (Non-elicited) | 0 | 7.2 | - | [3] |
| Fusarium oxysporum filtrate | 4.0 | 9.7 | 32% | [3] |
| Bacillus subtilis filtrate | 4.0 | 9.7 | 32% | [3] |
| Source: Adapted from Murthy et al. (2014) via ResearchGate.[3] |
Key Experimental Protocols
Protocol 1: Establishment of Tanacetum cinerariifolium Axenic Culture from Seeds
-
Surface Sterilization:
-
Soak seeds in 70% ethanol (B145695) for 1 minute.
-
Transfer to a commercial bleach solution (< 0.5% Cl) for 10 minutes.
-
Rinse seeds three times in sterile distilled water for 5, 10, and 15 minutes, respectively.[6]
-
-
Germination:
-
Place sterilized seeds onto solid Murashige and Skoog (MS) basal medium.
-
Incubate in a growth chamber under controlled light and temperature conditions.
-
-
Callus Induction and Proliferation:
-
Once seedlings have developed, excise explants (e.g., leaf segments, nodes).
-
Culture explants on MS medium supplemented with appropriate plant growth regulators (e.g., naphthalene (B1677914) acetic acid (NAA) at 1 mg/L and 6-benzylaminopurine (B1666704) (BAP) at 2 mg/L) to induce callus formation.[13]
-
Subculture the proliferating callus every 3-4 weeks to fresh medium.
-
The following diagram illustrates the general workflow for establishing a plant cell culture for this compound production.
Protocol 2: Elicitation with Methyl Jasmonate (MeJA)
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of MeJA (e.g., 100 mM) by dissolving it in 90% ethanol.[15] Note: Some protocols suggest adding the stock solution before autoclaving the media, while others recommend filter-sterilizing and adding it to cooled, sterile media.[16][17] The latter is preferable to prevent heat degradation.
-
-
Elicitor Application:
-
Aseptically add the MeJA stock solution to the liquid culture medium to achieve the desired final concentration (e.g., 50 µM, 100 µM, 150 µM).[15]
-
Include a control culture to which only an equivalent volume of the solvent (90% ethanol) is added.
-
-
Incubation and Harvest:
-
Incubate the elicited cultures for a predetermined period (e.g., 24-72 hours).
-
Harvest the cells (and medium, if secretion is expected) for extraction and analysis.
-
Protocol 3: Quantification of Pyrethrins by HPLC
-
Extraction:
-
Harvest and lyophilize (freeze-dry) the plant cells to determine dry weight (DW).
-
Homogenize the dried cells in a suitable solvent, such as methanol (B129727) or a hexane/acetone mixture.
-
Centrifuge the homogenate and collect the supernatant. Repeat the extraction on the pellet if necessary.
-
-
Sample Preparation:
-
Combine the supernatants and evaporate the solvent under reduced pressure.
-
Re-dissolve the dried extract in a known volume of the mobile phase (e.g., aqueous methanol) for HPLC analysis.[18]
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of methanol and water or acetonitrile (B52724) and water.[18][19]
-
Detection: UV detector set to the appropriate wavelength (typically around 225-230 nm).
-
Quantification: Compare the peak areas of the pyrethrin esters in the sample to those of a known concentration of an analytical standard.
-
Signaling and Biosynthetic Pathways
The biosynthesis of this compound is a multi-step enzymatic process originating from chrysanthemol.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of chrysanthemic acid and pyrethrins by tissue cultures ofChrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. portlandpress.com [portlandpress.com]
- 5. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro clonal propagation of Tanacetum cinerariifolium and establishment of an ex situ collection of selected clones [biorisk.pensoft.net]
- 7. researchgate.net [researchgate.net]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Details - In vitro clonal propagation of Tanacetum cinerariifolium and establishment of an ex situ collection of selected clones - Biodiversity Heritage Library [biodiversitylibrary.org]
- 11. Cell culture troubleshooting | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 12. agriculturejournal.in [agriculturejournal.in]
- 13. researchgate.net [researchgate.net]
- 14. 8 Ways to Optimize Cell Cultures [vistalab.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. echemi.com [echemi.com]
- 18. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 19. documents.thermofisher.com [documents.thermofisher.com]
improving the efficiency of pyrethric acid extraction
Technical Support Center: Pyrethric Acid Extraction
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information, frequently asked questions, and detailed protocols to enhance the efficiency of this compound and pyrethrin extraction from plant materials, primarily Chrysanthemum cinerariaefolium.
Frequently Asked Questions (FAQs)
Q1: What is the difference between pyrethrins (B594832), Pyrethrins II, and this compound?
Pyrethrum extract is a mixture of six insecticidally active esters known as pyrethrins.[1] These are divided into two groups:
-
Pyrethrins I: Includes pyrethrin I, cinerin I, and jasmolin I. These are esters of chrysanthemic acid.[2][3]
-
Pyrethrins II: Includes pyrethrin II, cinerin II, and jasmolin II. These are esters of This compound .[2][3]
Therefore, when optimizing for this compound extraction, the focus is on maximizing the yield of Pyrethrins II. The biosynthesis of this compound from chrysanthemol (B1213662) involves six steps catalyzed by four different enzymes.[4][5]
Q2: What are the most common methods for extracting pyrethrins?
The most prevalent laboratory and industrial methods include conventional solvent extractions and modern green techniques:
-
Soxhlet (Soxtec) Extraction: A classic method involving continuous extraction with a recycling solvent.[6]
-
Ultrasound-Assisted Extraction (UAE): Uses ultrasonic waves to create cavitation, disrupting cell walls and enhancing solvent penetration, which can reduce extraction time.[7]
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, accelerating the extraction process.[2]
-
Supercritical Fluid Extraction (SC-CO₂): Employs supercritical carbon dioxide as a solvent, which is non-toxic, non-flammable, and easily removed. This method is noted for yielding high-quality extracts.[2][8]
Q3: How does the choice of solvent affect extraction efficiency?
Solvent selection is critical and depends on the chosen extraction method and the target compounds. Pyrethrins are soluble in many organic solvents.[9]
-
Non-polar solvents like hexane (B92381) and petroleum ether are widely used and can effectively dissolve the active ingredients while leaving behind some impurities.[6][9][10]
-
Polar solvents like ethanol (B145695) can also be efficient but may co-extract a wider range of compounds, potentially leading to a less pure initial extract.[2]
-
Supercritical CO₂ is a non-polar solvent that offers high selectivity, and its solvating power can be tuned by adjusting pressure and temperature.[2][8]
Q4: What role do pre-extraction treatments play in efficiency?
Proper preparation of the plant material is crucial for maximizing yield:
-
Drying: Fresh pyrethrum flowers contain high moisture content (around 78%), which can hinder extraction with water-immiscible solvents.[11] Drying flowers at 50°C to a moisture level below 10% is considered optimal to preserve pyrethrin stability.[12]
-
Grinding (Particle Size): Reducing the particle size of the dried flowers increases the surface area available for solvent contact. A particle size of 0.5 mm has been shown to produce significantly higher yields compared to larger or smaller sizes.[10]
Troubleshooting Guide
Issue 1: Low Yield of Pyrethrins II
-
Question: My extraction is resulting in a very low yield of Pyrethrins II. What are the likely causes and how can I fix it?
-
Answer: Low yield can stem from several factors related to your protocol, materials, or equipment.
| Possible Cause | Explanation & Solution |
| Thermal Degradation | Pyrethrins are heat-sensitive and can degrade at temperatures above 40-60°C.[9][11][12] Solution: Use lower extraction temperatures. For Soxhlet, select a solvent with a lower boiling point. Consider non-thermal methods like Ultrasound-Assisted Extraction (UAE) at a controlled temperature or Supercritical CO₂ (SC-CO₂) extraction, which is often performed at temperatures around 35-40°C.[2][8] |
| Inefficient Method | Some methods are inherently more effective than others. Studies have shown that for pyrethrins, UAE can be up to five times more efficient than Microwave-Assisted Extraction (MAE).[2] SC-CO₂ extraction has been identified as the most effective method for extracting all six pyrethrin esters.[2] Solution: Switch to a more efficient extraction technique. If using a conventional method, ensure parameters like time and agitation are optimized. |
| Suboptimal Solvent | The solvent may not be effectively solubilizing the Pyrethrins II. The choice of solvent can significantly impact yield. For example, in UAE, 80% methanol (B129727) and 80% ethanol have shown high extraction efficiency.[2] Solution: Experiment with different solvents or solvent combinations. Refer to the data tables below to compare the effectiveness of various solvents like hexane, ethanol, and methanol.[2][6] |
| Improper Plant Material Preparation | If the flowers are not properly dried, residual water can interfere with non-polar solvent penetration.[11] If the particle size is too large, the solvent cannot efficiently access the pyrethrins within the plant tissue.[10] Solution: Ensure flowers are dried to <10% moisture content.[12] Grind the material to an optimal particle size of approximately 0.5 mm.[10] |
Issue 2: High Level of Impurities in the Final Extract
-
Question: My extract has a high concentration of unwanted compounds. How can I improve its purity?
-
Answer: Purity is influenced by the selectivity of the extraction process and subsequent purification steps.
| Possible Cause | Explanation & Solution |
| Non-Selective Solvent | Polar solvents like ethanol or methanol are effective at extraction but may also dissolve other unwanted polar compounds from the plant matrix, such as pigments and sugars.[7][13] Solution: Consider using a more non-polar solvent like hexane or supercritical CO₂ to increase selectivity. Alternatively, perform a two-step liquid-liquid extraction on the crude extract to partition compounds based on their polarity.[14] |
| Lack of Purification | Crude extracts almost always contain a mixture of compounds.[14] Solution: Implement a post-extraction purification step. High-speed counter-current chromatography (HSCCC) has been successfully used to separate and purify individual pyrethrin esters with high purity (>95%).[15] |
Issue 3: Inconsistent or Non-Reproducible Results
-
Question: I am getting significant variations in yield between different batches. Why is this happening?
-
Answer: Consistency is key in natural product extraction. Variation often points to a lack of standardization in materials or methods.
| Possible Cause | Explanation & Solution |
| Variable Pyrethrin Content in Plant Material | The concentration of pyrethrins in pyrethrum flowers varies naturally depending on the plant's genetics, growing conditions, and harvest time.[2][6] Solution: If possible, source plant material from a single, reputable supplier. For critical experiments, have the raw material assayed for its pyrethrin content before starting the extraction to establish a baseline. |
| Inconsistent Protocol Execution | Minor deviations in extraction time, temperature, solvent-to-solid ratio, or particle size can lead to different outcomes.[7][16] Solution: Develop and strictly adhere to a Standard Operating Procedure (SOP) for every step, from material preparation to final analysis. Ensure all parameters are precisely controlled and documented for each run. |
| Inaccurate Quantification | The analytical method used to measure the pyrethrin content may be a source of error. Solution: Use a validated analytical method, such as Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with UV detection at 230 nm, which is a reliable standard for separating and quantifying the six pyrethrin esters.[6][17][18] Ensure proper calibration with certified reference standards.[19] |
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data from studies comparing different extraction techniques and conditions.
Table 1: Comparison of Extraction Method and Solvent on Total Pyrethrin Yield
| Extraction Method | Solvent | Temperature | Total Pyrethrins Yield | Reference |
| Soxtec | Hexane | 155°C | 1.13 g/100g | [6] |
| Soxtec | Ethanol | 200°C | 1.12 g/100g | [6] |
| Soxtec | Petroleum Ether | 135°C | 1.08 g/100g | [6] |
| Ultrasound (UAE) | Hexane | Ambient | 1.18 g/100g | [6] |
| Ultrasound (UAE) | Ethanol | Ambient | 1.25 g/100g | [6] |
| Ultrasound (UAE) | Petroleum Ether | Ambient | 1.20 g/100g | [6] |
| Microwave (MAE) | 80% Ethanol | 70°C | ~21 ng/mg | [2] |
| Ultrasound (UAE) | 80% Methanol | 70°C | 104.65 ng/mg | [2] |
| SC-CO₂ | Supercritical CO₂ | 40°C | 124.37 ng/mg | [2] |
Table 2: Influence of Pre-Extraction Processing on Pyrethrin Yield
| Drying Method | Particle Size (mm) | Solvent | Total Pyrethrin Yield (%) | Reference |
| Solar Ray | 0.5 | Hexane | 1.60 | [10] |
| Under Shade | 0.5 | Hexane | 1.56 | [10] |
| Under Shade | 1.0 | Hexane | 1.56 | [10] |
| Oven (40°C) | 0.5 | Hexane | 1.44 | [10] |
| Under Shade | 0.2 | Ethanol | ~0.81 (49.37% lower than max) | [10] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Pyrethrins
This protocol is a generalized procedure based on methodologies described in the literature.[2][6]
-
Material Preparation:
-
Dry pyrethrum flowers at 50°C until the moisture content is below 10%.
-
Grind the dried flowers to a fine powder (optimal particle size ~0.5 mm).
-
-
Extraction:
-
Place 1 gram of the powdered material into a glass extraction vessel.
-
Add 20 mL of the selected solvent (e.g., 80% methanol in water). This corresponds to a 1:20 solid-to-solvent ratio.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 50°C). Note: The process can generate heat, so monitoring and cooling may be necessary to prevent degradation of thermo-labile compounds.[7]
-
-
Sample Recovery:
-
After sonication, centrifuge the mixture to separate the solid material from the liquid extract.
-
Decant the supernatant (the liquid extract).
-
To ensure complete extraction, the process can be repeated on the solid residue.
-
Combine the supernatants from all extraction cycles.
-
-
Solvent Removal & Analysis:
-
Evaporate the solvent from the combined extract, preferably under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Re-dissolve the dried extract in a known volume of an appropriate solvent (e.g., acetonitrile) for analysis by HPLC.
-
Protocol 2: Supercritical Fluid Extraction (SC-CO₂) of Pyrethrins
This protocol outlines the key steps for SC-CO₂ extraction.[2][8]
-
Material Preparation:
-
Prepare dried, powdered pyrethrum flowers as described in the UAE protocol.
-
-
System Setup:
-
Load the powdered plant material (e.g., 100 g) into the high-pressure extraction vessel.
-
Set the system parameters. Optimal conditions reported are:
-
Pressure: 300 bar (30 MPa)
-
Temperature: 40°C
-
CO₂ Flow Rate: 2 kg/h
-
-
-
Extraction:
-
Pump liquid CO₂ into the system, where it is heated and pressurized to a supercritical state.
-
Allow the supercritical CO₂ to flow through the extraction vessel for a set duration (e.g., 60 minutes). The supercritical fluid acts as the solvent, dissolving the pyrethrins from the plant matrix.
-
-
Separation and Collection:
-
Route the pyrethrin-rich CO₂ from the extractor to a separator vessel operating at a lower pressure and temperature (e.g., 15 bar and 25°C).
-
At these conditions, the CO₂ loses its solvating power and returns to a gaseous state, causing the pyrethrin extract to precipitate and collect at the bottom of the separator.
-
The now-clean gaseous CO₂ can be re-compressed and recycled back into the system.
-
-
Sample Analysis:
-
Collect the precipitated extract and prepare it for analysis via HPLC.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in pyrethrin extraction.
Caption: General experimental workflow for pyrethrin extraction and purification.
Caption: Troubleshooting flowchart for diagnosing low extraction yield.
References
- 1. osha.gov [osha.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bib.irb.hr:8443 [bib.irb.hr:8443]
- 7. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. ukessays.com [ukessays.com]
- 10. journalijar.com [journalijar.com]
- 11. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 12. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Purification of pyrethrins from flowers of Chrysanthemum cineraraeflium by high-speed counter-current chromatography based on coordination reaction with silver nitrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. atsdr.cdc.gov [atsdr.cdc.gov]
- 18. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Pyrethrin Separation by HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC separation of pyrethrins (B594832).
Quick Navigation
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
1. What are the most common issues observed during the HPLC separation of pyrethrins?
The most frequently encountered problems include poor resolution between the six naturally occurring pyrethrin esters (Cinerin I, Cinerin II, Jasmolin I, Jasmolin II, Pyrethrin I, and Pyrethrin II), peak tailing, retention time shifts, and baseline noise or drift.
2. Why is achieving good resolution between pyrethrin esters challenging?
The six pyrethrin esters are structurally very similar, which makes their separation difficult. Pyrethrins I, cinerins I, and jasmolins I are esters of chrysanthemic acid, while pyrethrins II, cinerins II, and jasmolins II are esters of pyrethric acid. The subtle differences in their side chains require a highly optimized HPLC method to achieve baseline separation.
3. What type of HPLC column is best suited for pyrethrin analysis?
Reversed-phase C18 columns are most commonly used for pyrethrin separation.[1] Modern, high-purity, end-capped C18 columns are often recommended to minimize interactions with residual silanol (B1196071) groups, which can cause peak tailing. For high-throughput analysis, UHPLC columns with smaller particle sizes (e.g., sub-2 µm) can provide faster separations with improved resolution.
4. What is the typical elution order of pyrethrins in reversed-phase HPLC?
In reversed-phase HPLC, the elution order is generally from the more polar to the less polar compounds. For pyrethrins, the elution order can be influenced by the specific mobile phase and column chemistry. However, a common elution sequence is Jasmolin I, Cinerin I, Pyrethrin I, Jasmolin II, Cinerin II, and Pyrethrin II.[2]
5. How does mobile phase pH affect pyrethrin separation?
The pH of the mobile phase is a critical parameter that can influence the retention time, peak shape, and selectivity of the separation.[3][4][5] For pyrethrins, which are esters, the stability of the ester linkage can be affected by extreme pH values. While pyrethrins themselves are not ionizable, acidic or basic impurities in the sample or degradation products can be affected by pH, leading to changes in the chromatogram. It is crucial to operate within the stable pH range of the column, typically between pH 2 and 8 for silica-based columns.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your HPLC analysis of pyrethrins.
Issue 1: Poor Peak Resolution
Question: My pyrethrin peaks are co-eluting or not baseline-separated. How can I improve the resolution?
Answer:
Poor resolution is a common challenge in pyrethrin analysis due to the structural similarity of the six main esters. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Organic Modifier: The type and concentration of the organic modifier (typically acetonitrile (B52724) or methanol) in the mobile phase significantly impact resolution. Systematically vary the percentage of the organic modifier. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Gradient Elution: Employing a shallow gradient can enhance the separation of complex mixtures like pyrethrins. A slow, gradual increase in the organic solvent concentration can effectively resolve the six major esters.
-
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
-
Column Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be cautious as pyrethrins are thermally labile. A temperature of around 30-40°C is often a good starting point.
-
Column Selection:
-
Particle Size: Use a column with a smaller particle size (e.g., 3 µm or sub-2 µm for UHPLC) to increase column efficiency and resolution.
-
Column Length: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
-
-
Sample Injection Volume: Overloading the column can lead to peak broadening and poor resolution. Try reducing the injection volume or the concentration of the sample.
Issue 2: Peak Tailing
Question: The peaks for my pyrethrin standards are showing significant tailing. What is the cause and how can I fix it?
Answer:
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[6][7]
Workflow for Troubleshooting Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing in HPLC.
-
Secondary Silanol Interactions: The ester and carbonyl groups in pyrethrin molecules can interact with acidic silanol groups on the surface of the C18 stationary phase. This secondary interaction mechanism can lead to peak tailing.
-
Solution 1: Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are "end-capped" to block most of the residual silanol groups, significantly reducing peak tailing for polar and basic compounds.
-
Solution 2: Adjust Mobile Phase pH: While pyrethrins are neutral, adjusting the mobile phase pH can help to suppress the ionization of silanol groups. A slightly acidic mobile phase (e.g., pH 3-4) can often improve peak shape.
-
Solution 3: Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to mask the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic modifier). If the problem persists, the column may need to be replaced. Using a guard column can help to extend the life of the analytical column.
-
Issue 3: Retention Time Shifts
Question: The retention times of my pyrethrin peaks are drifting or shifting between injections. What could be the cause?
Answer:
Unstable retention times can compromise peak identification and quantification. The most common causes are related to the mobile phase, the HPLC pump, or the column temperature.[8][9]
-
Mobile Phase Composition:
-
Inaccurate Mixing: If the mobile phase is prepared by online mixing, ensure the pump's proportioning valves are working correctly. For isocratic methods, preparing the mobile phase offline by manually mixing the solvents can improve retention time stability.
-
Solvent Evaporation: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention times. Keep mobile phase reservoirs covered.
-
Degassing: Inadequate degassing of the mobile phase can lead to the formation of air bubbles in the pump, causing flow rate fluctuations and unstable retention times. Ensure the mobile phase is properly degassed using an online degasser, helium sparging, or sonication.
-
-
HPLC Pump Performance:
-
Leaks: A leak in the pump or fittings will cause a drop in pressure and an increase in retention times. Check for any visible leaks or salt buildup around fittings.
-
Worn Seals: Worn pump seals can lead to an inconsistent flow rate. If the pressure is fluctuating, the pump seals may need to be replaced.
-
-
Column Temperature:
-
Fluctuations: Changes in the ambient laboratory temperature can affect the viscosity of the mobile phase and the retention of analytes. Using a column oven to maintain a constant temperature is highly recommended for reproducible retention times.
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase at the set temperature before starting a sequence of injections.
-
Issue 4: Baseline Noise or Drift
Question: I am observing a noisy or drifting baseline in my chromatograms. How can I obtain a stable baseline?
Answer:
A stable baseline is crucial for accurate integration and quantification, especially for low-concentration analytes. Baseline issues can originate from the mobile phase, the detector, or the HPLC system itself.[10][11]
-
Mobile Phase Issues:
-
Contamination: Impurities in the solvents or additives can cause a noisy or drifting baseline, especially during gradient elution. Use high-purity, HPLC-grade solvents and reagents.
-
Inadequate Mixing: Poor mixing of mobile phase components can result in baseline fluctuations. Ensure the solvents are well-mixed, either manually or by an efficient online mixer.
-
Air Bubbles: As mentioned for retention time shifts, dissolved air in the mobile phase can cause noise as it outgasses in the detector flow cell.[11]
-
-
Detector Issues:
-
Lamp Deterioration: An aging detector lamp can lead to increased noise and reduced sensitivity. Check the lamp's energy output and replace it if necessary.
-
Contaminated Flow Cell: Contaminants in the detector flow cell can cause baseline drift and noise. Flush the flow cell with a strong, non-absorbing solvent.
-
Temperature Effects: Fluctuations in the temperature of the detector cell can cause baseline drift. Ensure the lab has a stable ambient temperature.
-
-
System and Column Issues:
-
Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can slowly degrade and "bleed" from the column, causing a rising baseline.
-
Leaks: A leak anywhere in the system can cause baseline instability.
-
Diagram of Pyrethrin Structures and Elution Order
Caption: The six major pyrethrin esters and their typical elution order in reversed-phase HPLC.
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC Method for Pyrethrin Separation
This protocol provides a general-purpose method for the separation of the six major pyrethrins.
-
Sample Preparation:
-
Accurately weigh a suitable amount of pyrethrum extract or formulation.
-
Dissolve the sample in acetonitrile or the initial mobile phase composition.
-
Vortex or sonicate to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and water. An isocratic elution with a ratio of approximately 70:30 (acetonitrile:water) can be a good starting point. For improved resolution, a gradient can be used (see table below).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 225 nm.
-
-
Gradient Elution Program (Example):
| Time (min) | % Acetonitrile | % Water |
| 0.0 | 60 | 40 |
| 20.0 | 80 | 20 |
| 25.0 | 80 | 20 |
| 25.1 | 60 | 40 |
| 30.0 | 60 | 40 |
-
Data Analysis:
-
Identify the peaks based on the retention times of a certified reference standard containing the six pyrethrin esters.
-
Quantify the individual pyrethrins using a calibration curve generated from the reference standard.
-
Protocol 2: High-Throughput UHPLC Method
This protocol is suitable for rapid analysis of a large number of samples.
-
Sample Preparation:
-
Follow the same procedure as in Protocol 1, ensuring the final sample concentration is appropriate for the sensitivity of the UHPLC system.
-
-
UHPLC Conditions:
-
Column: C18, 100 mm x 2.1 mm, < 2 µm particle size.
-
Mobile Phase: Acetonitrile and water.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Detection: UV at 225 nm.
-
-
Gradient Elution Program (Example):
| Time (min) | % Acetonitrile | % Water |
| 0.0 | 50 | 50 |
| 5.0 | 95 | 5 |
| 6.0 | 95 | 5 |
| 6.1 | 50 | 50 |
| 8.0 | 50 | 50 |
Key Separation Parameters
The following table summarizes key quantitative parameters for the HPLC separation of pyrethrins.
| Parameter | Typical Range/Value | Impact on Separation |
| Column Chemistry | C18, C8 | Affects selectivity and retention. C18 is the most common. |
| Particle Size | 1.7 - 5 µm | Smaller particles provide higher efficiency and resolution. |
| Column Dimensions | 100-250 mm length, 2.1-4.6 mm ID | Longer columns increase resolution but also analysis time. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Acetonitrile often provides better selectivity for pyrethrins. |
| Flow Rate | 0.5 - 1.5 mL/min | Lower flow rates can improve resolution. |
| Column Temperature | 25 - 40°C | Higher temperatures can improve peak shape and reduce analysis time. |
| Detection Wavelength | 220 - 230 nm | 225 nm is a common wavelength for detecting all six pyrethrins. |
| Injection Volume | 2 - 20 µL | Should be optimized to avoid column overload. |
References
- 1. epa.gov [epa.gov]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. moravek.com [moravek.com]
- 5. acdlabs.com [acdlabs.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromtech.com [chromtech.com]
- 8. researchgate.net [researchgate.net]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. uhplcs.com [uhplcs.com]
- 11. researchgate.net [researchgate.net]
stability of pyrethric acid under different pH and temperature conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of pyrethric acid under various pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and exposure to oxygen and light. As a cyclopropane (B1198618) carboxylic acid with a conjugated diene side chain, both the ring structure and the side chain can be susceptible to degradation under certain conditions.
Q2: How does pH affect the stability of this compound?
A2: While direct kinetic data for this compound is limited, based on structurally related cyclopropanecarboxylic acids, the cyclopropane ring itself is relatively stable to hydrolysis under both acidic and alkaline conditions. However, the conjugated diene in the side chain is susceptible to oxidation, a process that can be influenced by pH. Extreme pH values may catalyze degradation reactions. Generally, near-neutral to slightly acidic conditions (pH 4-6) are expected to be optimal for the stability of many organic acids.
Q3: What is the impact of temperature on this compound stability?
A3: Increased temperature accelerates the rate of chemical degradation.[1][2][3] For long-term storage of this compound solutions, it is recommended to use refrigerated or frozen conditions to minimize degradation. Elevated temperatures can significantly increase the rate of oxidative degradation of the conjugated diene side chain.
Q4: Is this compound susceptible to oxidation?
A4: Yes, the conjugated diene in the side chain of this compound is a likely site for oxidation.[4][5] This can be initiated by exposure to atmospheric oxygen, light, or the presence of metal ions which can act as catalysts. To minimize oxidation, it is recommended to use degassed solvents, store solutions under an inert atmosphere (e.g., nitrogen or argon), and protect them from light.
Q5: What are the expected degradation products of this compound?
A5: Degradation of this compound is likely to occur at the conjugated diene side chain. Oxidation can lead to the formation of various products, including aldehydes and carboxylic acids resulting from the cleavage of the double bonds.[6][7][8] Under harsh acidic conditions, reactions involving the cyclopropane ring are also possible.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of this compound concentration in solution at room temperature. | 1. Oxidative degradation: The conjugated diene side chain is susceptible to oxidation, which is accelerated by temperature. 2. Microbial degradation: If the solution is not sterile, microorganisms may be metabolizing the acid. | 1. Store stock solutions and experimental samples at low temperatures (2-8°C for short-term, -20°C or lower for long-term). 2. Prepare solutions using degassed solvents and store under an inert atmosphere. 3. Filter-sterilize solutions for long-term storage if they are not inherently antimicrobial. |
| Inconsistent results in stability studies across different buffers. | 1. Buffer catalysis: Components of the buffer system may be catalyzing the degradation of this compound. 2. pH drift: The pH of the buffer may be changing over the course of the experiment. | 1. Use simple, well-characterized buffer systems (e.g., phosphate (B84403), citrate). 2. Verify the pH of the experimental solutions at the beginning and end of the study. 3. Evaluate the stability in at least three different buffer systems at the target pH to rule out specific catalytic effects. |
| Appearance of unknown peaks in HPLC/GC analysis over time. | 1. Formation of degradation products: These are likely the result of this compound degradation. 2. Interaction with container: this compound or its degradation products may be reacting with the storage container. | 1. Attempt to identify the degradation products using mass spectrometry (MS). 2. Use inert containers for storage (e.g., amber glass, polypropylene). 3. Ensure the analytical method is capable of separating the parent compound from its potential degradation products.[9] |
| Low recovery of this compound from aqueous samples. | 1. Adsorption to container walls: Pyrethroids and related compounds can be "sticky" and adsorb to surfaces.[10] | 1. Silanize glassware to reduce active sites for adsorption. 2. Rinse containers with an organic solvent after sample transfer to recover any adsorbed analyte. 3. Include a co-solvent like methanol (B129727) or acetonitrile (B52724) in the aqueous sample to improve solubility and reduce adsorption. |
Data on the Stability of Structurally Related Compounds
Table 1: Stability of Chrysanthemic Acid (a structural analog)
Chrysanthemic acid is the acid moiety of pyrethrin I and differs from this compound in the side chain.
| Condition | Observation | Reference |
| Photodecomposition | A major product from the photodecomposition of pyrethrins. | [11] |
| Alkaline Hydrolysis of Conjugates | Glycosylated forms can be converted back to the free acid via simple alkaline hydrolysis. | [12] |
| Thermal Decomposition | Computational studies suggest cis-trans isomerization is more favorable than fragmentation. | [11] |
Table 2: Stability of Sorbic Acid (contains a conjugated diene system)
Sorbic acid is a linear carboxylic acid with a conjugated diene system, which can serve as a model for the reactivity of this compound's side chain.
| pH | Temperature | Half-life (t½) | Notes | Reference |
| < 6.5 | Room Temperature | Stable in dry form | Unstable in aqueous solutions due to oxidation. | [4] |
| Low pH | Elevated | Faster degradation | Oxidation is accelerated. | [1][4] |
| 5 | 5°C | ~15 days (initial rapid phase) | Least intense degradation observed at pH 5. | [5] |
| 2 | 5°C | ~6 days (initial rapid phase) | Most rapid degradation observed at pH 2. | [5] |
| 7 & 8 | 5°C | ~12 days (initial rapid phase) | Intermediate degradation rates. | [5] |
| Various | 85°C for 2 hours | No significant loss | Generally heat-stable under normal food processing conditions. | [1][2] |
Experimental Protocols
Protocol 1: Hydrolytic Stability of this compound as a Function of pH
This protocol is adapted from the OECD Guideline for Testing of Chemicals, No. 111.
1. Objective: To determine the rate of hydrolysis of this compound in sterile aqueous buffer solutions at different pH values (4, 7, and 9) and temperatures.
2. Materials:
-
This compound standard
-
Sterile aqueous buffer solutions:
-
pH 4.0 (e.g., citrate (B86180) buffer)
-
pH 7.0 (e.g., phosphate buffer)
-
pH 9.0 (e.g., borate (B1201080) buffer)
-
-
Acetonitrile or other suitable organic solvent, HPLC grade
-
Water, HPLC grade
-
Sterile, amber glass vials with Teflon-lined caps
-
Constant temperature chambers or water baths
-
Validated stability-indicating HPLC-UV or LC-MS/MS method for this compound quantification
3. Procedure:
-
Preliminary Test (Tier 1):
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
In triplicate for each pH, add a small aliquot of the stock solution to the sterile buffer solutions (pH 4, 7, and 9) in amber glass vials to a final concentration not exceeding 0.01 M or half the saturation concentration. The volume of organic solvent should be minimal (<1% of the total volume).
-
Incubate the vials in the dark at 50°C.
-
At time points 0, 24, 48, 72, 96, and 120 hours, remove one vial for each pH, cool to room temperature, and analyze for the concentration of this compound.
-
If less than 10% degradation is observed after 5 days, the substance is considered hydrolytically stable.
-
-
Degradation Test (Tier 2 - if necessary):
-
If significant degradation (>10%) is observed in the preliminary test, conduct the study at a lower temperature (e.g., 25°C).
-
Prepare samples as in the preliminary test.
-
Incubate at the selected temperature in the dark.
-
Sample at appropriate time intervals until 90% degradation is observed or for a maximum of 30 days.
-
Determine the concentration of this compound at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time for each pH and temperature.
-
If the plot is linear, determine the pseudo-first-order rate constant (k) from the slope of the regression line.
-
Calculate the half-life (t½) using the formula: t½ = ln(2) / k.
Visualizations
Caption: Experimental workflow for determining the hydrolytic stability of this compound.
Caption: Factors influencing the stability and degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sorbic acid in intermediate moisture systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalstore.com [chemicalstore.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic chemistry - Oxidation of conjugated dienes into carboxylic acids by potassium permanganate - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. echemi.com [echemi.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. eag.com [eag.com]
- 11. Understanding the decomposition reaction mechanism of chrysanthemic acid: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of Pyrethrins in Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of pyrethrins (B594832) during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause pyrethrin degradation during storage?
A1: The primary factor contributing to the degradation of natural pyrethrins in storage is temperature.[1][2][3][4][5] Increased heat significantly accelerates the rate of degradation.[5] While factors such as moisture, oxygen, and microbial activity are often considered, studies have shown they play a less significant role in the degradation of pyrethrins in stored crops.[1][3][4][5] Additionally, exposure to light, particularly UV light, can cause rapid degradation of pyrethrins, especially in solutions or as surface residues.[6]
Q2: What is the main chemical pathway for pyrethrin degradation?
A2: The principal chemical degradation pathway for pyrethrins is the hydrolysis of the ester linkage.[7] This cleavage results in the formation of less active or inactive acidic and alcoholic components.
Q3: What are the common degradation products of pyrethrins?
A3: Common degradation products resulting from the hydrolysis of the ester bond include chrysanthemic acid and pyrethric acid from the acidic moiety, and pyrethrolone, cinerolone, and jasmolone from the alcoholic moiety. Further oxidation can also occur.
Q4: How can I minimize pyrethrin degradation in my stored samples?
A4: To minimize degradation, it is crucial to store pyrethrin samples, whether in pure form, as extracts, or in formulations, in cool, dark conditions.[5] For long-term storage, refrigeration or freezing is recommended.[8] Samples should be stored in tightly sealed, opaque containers to protect them from light and oxygen. For aqueous samples, extraction within 3 days is recommended for some pyrethroids to avoid significant degradation.[8]
Q5: What is the expected shelf-life of pyrethrin standard solutions?
A5: Standard solutions of individual pyrethrins can be stable for extended periods if stored properly. When protected from light and stored at temperatures as high as 37°C, individual pyrethrin solutions have shown stability.[6] However, it is good practice to check stock solutions for signs of degradation monthly, and they should be replaced after six months or sooner if quality control checks indicate a change in concentration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of pyrethrin content in stored samples. | High storage temperature. | Store samples in a temperature-controlled environment, preferably refrigerated or frozen.[8] |
| Exposure to light. | Store samples in amber vials or protect them from light with aluminum foil.[6] | |
| Improperly sealed container. | Ensure sample containers are tightly sealed to minimize exposure to air and potential oxidation. | |
| Unexpected peaks in chromatogram during analysis. | Presence of degradation products. | Review the degradation pathways of pyrethrins to tentatively identify potential degradation products. Use a mass spectrometer detector for positive identification. |
| Contamination from sample matrix or solvents. | Run method blanks to check for contamination from solvents and glassware.[1] Ensure proper sample cleanup procedures are followed. | |
| Thermal degradation during GC analysis. | For GC analysis of certain pyrethroids, isomer conversion can occur at high inlet temperatures.[9] Lower the injector temperature or use on-column injection.[9] | |
| Poor reproducibility of analytical results. | Degradation of standard solutions. | Prepare fresh standard solutions regularly and store them under appropriate conditions (cool, dark).[1][6] Verify the stability of the standards over time.[1] |
| Inconsistent sample preparation. | Ensure a standardized and validated sample preparation protocol is followed for all samples. | |
| Instability of pyrethrins in the analytical sample matrix. | For aqueous samples, analyze them as quickly as possible after collection.[8] Consider stabilizing the sample by adjusting the pH or adding a co-solvent, but validate the effect on pyrethrin stability first. |
Quantitative Data on Pyrethrin Degradation
The rate of pyrethrin degradation is highly dependent on the specific conditions of storage and the matrix in which they are present. Below is a summary of quantitative data from various studies.
| Pyrethrin/Pyrethroid | Matrix | Storage/Experimental Conditions | Degradation Metric (Half-life or % Loss) | Reference(s) |
| Natural Pyrethrins | Harvested Pyrethrum Crop | Prolonged storage in a shed with heat generation | Stabilized at a loss of around 65% | [1][3][4][5] |
| Pyrethrins I | Stored Durum Wheat | Single dose postharvest treatment | Half-life of 46 days | [10] |
| Pyrethrins II | Stored Durum Wheat | Single dose postharvest treatment | Half-life of 72 days | [10] |
| Pyrethrins I | Stored Durum Wheat | Double dose postharvest treatment | Half-life of 41 days | [10] |
| Pyrethrins II | Stored Durum Wheat | Double dose postharvest treatment | Half-life of 53 days | [10] |
| 11 Pyrethroids | Sediment/Water Systems | Aerobic conditions at 25°C in the dark | First-order half-lives ranged from 2.9 to >200 days (median: 18 days) | [2] |
| 11 Pyrethroids | Sediment/Water Systems | Anaerobic conditions at 25°C in the dark | First-order half-lives ranged from 20 to >200 days (median: 70 days) | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pyrethrins
This protocol is adapted from the US EPA Method 1660 for the analysis of pyrethrins and pyrethroids.[1]
1. Instrumentation and Conditions:
-
HPLC System: High-Performance Liquid Chromatograph with a gradient pump, autosampler, and UV detector.
-
Column: C18 reverse-phase column (e.g., 15 cm x 3 mm I.D., 5 µm).[11]
-
Mobile Phase:
-
A: Water
-
-
Gradient Program: Hold at 60% B for 3 min; 60% B to 72% B in 2 min; 72% B to 90% B in 2 min; hold at 90% B for 2 min.[11]
-
Flow Rate: 1.1 mL/min.[11]
-
Column Temperature: 30 °C.[11]
-
Detector: UV at 230 nm.[11]
-
Injection Volume: 3 µL.[11]
2. Sample Preparation (for stored pyrethrum extract):
-
Accurately weigh a portion of the pyrethrum extract and dissolve it in acetonitrile to a known volume to achieve a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
3. Stability Study Procedure:
-
Prepare multiple aliquots of the pyrethrin sample in appropriate storage containers (e.g., amber glass vials).
-
Store the aliquots under different conditions (e.g., 4°C, 25°C, 40°C, and under light exposure).
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove an aliquot from each storage condition.
-
Prepare the sample for HPLC analysis as described above.
-
Analyze the sample by HPLC and quantify the peak areas of the individual pyrethrins.
-
Calculate the percentage of pyrethrin remaining at each time point relative to the initial concentration (time 0).
Protocol 2: GC-MS Analysis of Pyrethrin Degradation Products
This protocol provides a general guideline for the analysis of pyrethrins and their degradation products.
1. Instrumentation and Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column suitable for pesticide analysis (e.g., 5% phenyl-methylpolysiloxane).
-
Injector: Split/splitless or on-column injector.
-
Injector Temperature: 180-250°C (lower temperatures are recommended to prevent thermal degradation of some pyrethroids).[9]
-
Oven Temperature Program:
-
Initial temperature: 60-80°C, hold for 1-2 minutes.
-
Ramp: 10-25°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: 50-550 amu.
-
2. Sample Preparation:
-
Extract the pyrethrins and their degradation products from the sample matrix using a suitable solvent (e.g., hexane, acetone, or acetonitrile).
-
Concentrate the extract to a small volume.
-
Perform a cleanup step if necessary to remove interfering matrix components. This can be done using solid-phase extraction (SPE).
-
Derivatization may be required for certain degradation products to improve their volatility and chromatographic behavior.
3. Data Analysis:
-
Identify the pyrethrins and their degradation products by comparing their retention times and mass spectra to those of reference standards and library data.
-
Quantify the compounds using a calibration curve prepared from reference standards.
Visualizations
Caption: Simplified degradation pathway of pyrethrins.
Caption: General workflow for a pyrethrin storage stability study.
References
- 1. epa.gov [epa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The degradation of the natural pyrethrins in crop storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. caltestlabs.com [caltestlabs.com]
- 9. Chiral stability of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Pyrethric Acid from Crude Plant Extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyrethric acid from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of this compound?
A1: this compound is a principal component of pyrethrins (B594832), which are natural insecticides extracted from the flowers of Chrysanthemum cinerariaefolium (pyrethrum)[1][2]. Pyrethrins are esters of either chrysanthemic acid or this compound[3][4]. Therefore, the primary source of this compound for purification is crude pyrethrum extract.
Q2: Can I directly extract this compound from the plant material?
A2: It is uncommon to directly extract the free this compound in significant quantities. The pyrethrins exist as esters within the plant[3][4]. The standard procedure involves extracting the pyrethrin esters first and then hydrolyzing them to yield this compound and the corresponding alcohol moiety[5].
Q3: What are the main challenges in purifying this compound?
A3: The main challenges include:
-
Initial Extraction Efficiency: Efficiently extracting the pyrethrin esters from the plant matrix while minimizing co-extraction of impurities like waxes, pigments, and fatty acids[6].
-
Hydrolysis of Pyrethrin II: The selective and complete hydrolysis of pyrethrin II esters to liberate this compound.
-
Separation from Chrysanthemic Acid: Pyrethrum extracts contain both pyrethrin I (chrysanthemic acid esters) and pyrethrin II (this compound esters)[3]. After hydrolysis, the resulting mixture contains both chrysanthemic acid and this compound, which have similar chemical structures and can be challenging to separate.
-
Degradation: Pyrethrins and their derivatives can be sensitive to light, air, and high temperatures, leading to degradation and loss of yield[1][2].
Q4: What analytical techniques are recommended for monitoring the purification process?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods for analyzing pyrethrins and their derivatives[5]. HPLC is often preferred as it can be performed at lower temperatures, reducing the risk of thermal degradation of the analytes[5]. These techniques can be used to determine the concentration and purity of this compound in your fractions.
Troubleshooting Guides
Problem 1: Low yield of crude pyrethrin extract.
| Possible Cause | Suggested Solution |
| Inefficient Grinding of Plant Material | Ensure the dried pyrethrum flowers are ground to a fine powder (e.g., 30 mesh) to increase the surface area for solvent extraction. |
| Improper Solvent Selection | Hexane, petroleum ether, and supercritical CO2 are commonly used for extraction[5]. The choice of solvent can significantly impact the yield. Consider experimenting with different solvents to find the optimal one for your specific plant material. |
| Insufficient Extraction Time or Temperature | For solvent extraction with hexane, a typical procedure involves stirring for 4 hours at 40°C[5]. Ensure adequate time and gentle heating to maximize extraction. |
| Degradation of Pyrethrins | Pyrethrins are sensitive to light and heat. Store dried plant material in a cool, dark, and dry place. Conduct extractions under subdued light and avoid excessive temperatures. |
Problem 2: Incomplete hydrolysis of pyrethrin esters.
| Possible Cause | Suggested Solution |
| Inadequate Base Concentration | Ensure a sufficient molar excess of the base (e.g., sodium hydroxide (B78521) or potassium hydroxide) is used to drive the saponification reaction to completion. |
| Insufficient Reaction Time or Temperature | The hydrolysis reaction may require heating under reflux. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time. |
| Poor Solubility of the Extract in the Reaction Mixture | The crude extract may not be fully soluble in the aqueous alkaline solution. Adding a co-solvent like ethanol (B145695) can improve solubility and facilitate the reaction. |
Problem 3: Difficulty in separating this compound from chrysanthemic acid.
| Possible Cause | Suggested Solution |
| Similar Chemical Properties | Both acids are structurally similar. Fractional crystallization of their salts can be an effective separation method. For instance, forming the l-quinine salt has been used to purify d-trans this compound[7]. |
| Co-precipitation | During crystallization, one acid may co-precipitate with the other. Multiple recrystallization steps may be necessary to achieve high purity. |
| Ineffective Chromatographic Separation | If using column chromatography, optimize the stationary phase and mobile phase to enhance the resolution between the two acids. Reverse-phase HPLC can also be adapted for preparative scale separation. |
Problem 4: Discoloration of the final this compound product.
| Possible Cause | Suggested Solution |
| Presence of Pigments from the Crude Extract | Treat the crude extract or the solution after hydrolysis with activated carbon to adsorb colored impurities. A 2% charcoal treatment for 5 minutes in an alcoholic solution of the extract has been shown to be effective. |
| Oxidation | Pyrethrins and related compounds can oxidize when exposed to air, leading to discoloration. Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. |
| Contamination from Solvents or Reagents | Ensure all solvents are of high purity and that all glassware is thoroughly cleaned to avoid introducing contaminants. |
Experimental Protocols
Protocol 1: Extraction of Crude Pyrethrins from Pyrethrum Flowers
Method A: Solvent Extraction with Hexane
-
Preparation of Plant Material: Grind dried Chrysanthemum cinerariaefolium flower heads to a fine powder (approximately 30 mesh).
-
Extraction:
-
Weigh 100 g of the powdered flowers and place them in a 1 L flask.
-
Add 500 mL of n-hexane to the flask.
-
Place the flask in a water bath maintained at 40°C.
-
Stir the mixture vigorously for 4 hours.
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate, which is the crude pyrethrin extract.
-
Concentrate the extract using a rotary evaporator under reduced pressure to remove the hexane. The resulting viscous liquid is the crude pyrethrin extract.
-
Method B: Supercritical CO₂ (SC-CO₂) Extraction
-
Preparation: Load 100 g of powdered pyrethrum flowers into the extraction vessel of a supercritical fluid extractor.
-
Extraction Parameters:
-
Pressure: 300 bar
-
Temperature: 40°C
-
CO₂ flow rate: 2 kg/h
-
Extraction time: 60 minutes
-
-
Collection: The separation of the extract is carried out at 15 bar and 25°C. Collect the crude pyrethrin extract.
Protocol 2: Hydrolysis of Crude Pyrethrins (Saponification)
-
Dissolution: Dissolve the crude pyrethrin extract in a suitable alcoholic solvent, such as ethanol.
-
Addition of Base: Add an aqueous solution of a strong base, for example, 1 M sodium hydroxide, in a molar excess relative to the estimated pyrethrin content.
-
Reaction: Heat the mixture under reflux for 1-2 hours to ensure complete hydrolysis of the esters.
-
Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the pyrethrin esters.
-
Work-up:
-
After cooling, acidify the reaction mixture to a pH of approximately 2 with a dilute acid (e.g., 1 M HCl). This will protonate the carboxylate salts to form the free carboxylic acids.
-
Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or ethyl acetate, to recover the chrysanthemic and pyrethric acids.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain a mixture of the crude acids.
-
Protocol 3: Purification of this compound
-
Fractional Crystallization of Salts:
-
Dissolve the crude acid mixture in a suitable solvent.
-
Add a resolving agent, such as a chiral amine (e.g., l-quinine), to form diastereomeric salts.
-
Allow the salts to crystallize slowly. The salt of one of the acids may crystallize preferentially.
-
Separate the crystals by filtration.
-
Repeat the recrystallization process several times to improve purity.
-
Regenerate the free this compound from the purified salt by acidification and extraction as described in Protocol 2.
-
-
Preparative Chromatography:
-
Alternatively, the crude acid mixture can be separated by preparative column chromatography.
-
Select a suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase system that provides good separation of the two acids on an analytical scale (TLC or HPLC).
-
Load the crude acid mixture onto the column and elute with the chosen mobile phase, collecting fractions.
-
Analyze the fractions by TLC or HPLC to identify those containing pure this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified this compound.
-
Quantitative Data Summary
Table 1: Comparison of Extraction Methods for Pyrethrins
| Extraction Method | Solvent | Temperature (°C) | Time | Typical Yield |
| Solvent Extraction | n-Hexane | 40 | 4 hours | 0.85 - 3.76% of dry weight[5] |
| Supercritical Fluid Extraction | CO₂ | 40 | 1 hour | Varies with pressure |
Table 2: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₆O₄[8] |
| Molecular Weight | 212.24 g/mol [8] |
| Solubility | Generally insoluble in water; soluble in many organic solvents like chloroform (B151607) and methanol[1][2]. |
Experimental Workflows
Caption: Workflow for the purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. Pyrethrins CAS#: 8003-34-7 [m.chemicalbook.com]
- 2. Pyrethrins | 8003-34-7 [chemicalbook.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Pyrethrum: History of a Bio-Insecticide – Part 2 - ChemistryViews [chemistryviews.org]
- 5. benchchem.com [benchchem.com]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 8. This compound | C11H16O4 | CID 12314791 - PubChem [pubchem.ncbi.nlm.nih.gov]
addressing matrix effects in pyrethric acid quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects encountered during the quantification of pyrethric acid and related pyrethroid metabolites.
Troubleshooting Guide
Issue: Low Analyte Recovery
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | Optimize the extraction solvent and method (e.g., vortexing/shaking time). For dry samples, ensure adequate hydration before extraction.[1] Consider alternative extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[2][3][4] |
| Analyte Degradation | This compound and its esters are susceptible to degradation under alkaline conditions. Ensure all solutions and sorbents used are pH-neutral or slightly acidic.[1] |
| Adsorption | The analyte may adsorb to active sites on glassware or within the analytical instrument. To mitigate this, silanize glassware and use a deactivated GC inlet liner.[1] The use of analyte protectants can also minimize adsorption in GC systems.[5] |
| Analyte Loss During Evaporation | Carefully control the temperature and nitrogen flow during solvent evaporation steps. Reconstitute the dried extract in a solvent that ensures complete dissolution of the residue.[1] |
Issue: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Active Sites in GC/LC System | Co-extracted matrix components can interact with active sites in the GC inlet or LC column, leading to peak tailing. Regular maintenance, including cleaning the GC inlet and using guard columns in LC, is crucial.[1] The use of analyte protectants in GC can help mask these active sites.[5] |
| Improper Solvent for Reconstitution | The final sample solvent should be compatible with the initial mobile phase conditions in LC to avoid peak distortion.[4] |
| Column Overload | Injecting a sample that is too concentrated can lead to peak fronting. Diluting the sample extract can often resolve this issue.[6] |
Issue: Signal Suppression or Enhancement
| Potential Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Interfering compounds from the sample matrix can co-elute with the analyte, affecting its ionization efficiency in the mass spectrometer source, leading to either suppression or enhancement of the signal.[7][8][9] |
| Matrix-Induced Ionization Suppression | Non-volatile matrix components can accumulate in the ion source of the mass spectrometer, leading to a suppressed signal.[1] |
| Matrix-Induced Signal Enhancement | In GC-MS, co-extracted matrix components can coat the GC inlet and column, reducing active sites where the analyte might otherwise be adsorbed. This results in a higher amount of analyte reaching the detector and a falsely elevated signal.[1][10] |
| Solutions | See the detailed strategies in the FAQ section below, including Stable Isotope Dilution , Matrix-Matched Calibration , and the Standard Addition Method . Optimizing sample preparation to remove interferences is also a key strategy.[11] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of an analyte's analytical signal (suppression or enhancement) due to the presence of co-extracted, interfering compounds from the sample matrix (e.g., soil, plasma, food).[7][8] These effects can lead to inaccurate and unreliable quantification of this compound and its metabolites.[9] The complexity of the sample matrix often dictates the severity of these effects.[12]
Q2: How can I evaluate the extent of matrix effects in my samples?
A2: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into a blank sample extract after the extraction process (post-extraction spike).[7] The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.[7][13]
Q3: What are the most effective strategies to compensate for matrix effects?
A3: Several strategies can be employed to mitigate matrix effects:
-
Stable Isotope Dilution (SID): This is often considered the gold standard for correcting matrix effects. A stable isotope-labeled internal standard (SIL-IS) of the analyte is added to the sample before extraction.[14][15] Since the SIL-IS has nearly identical chemical and physical properties to the native analyte, it experiences the same matrix effects.[16][17] By using the ratio of the native analyte to the SIL-IS, accurate quantification can be achieved.[18]
-
Matrix-Matched Calibration: This approach involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed.[19][20][21] This helps to ensure that the standards and the samples experience similar matrix effects, thus improving accuracy.[4][22][23]
-
Standard Addition Method: In this method, known amounts of the analyte standard are added directly to aliquots of the sample.[24][25][26][27] The instrument response is then plotted against the concentration of the added standard, and the original concentration of the analyte in the sample is determined by extrapolating the line back to the x-intercept.[28] This method is particularly useful when a blank matrix is not available.[24]
-
Sample Preparation and Cleanup: Rigorous sample preparation techniques can significantly reduce matrix effects by removing interfering components.[11] Techniques like Solid Phase Extraction (SPE) and the QuEChERS method are commonly used for this purpose.[2][3][7]
-
Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte signal.[6][29] However, this approach is only feasible if the analytical method has sufficient sensitivity to detect the diluted analyte.
Experimental Protocols & Workflows
Protocol 1: QuEChERS Sample Preparation for Solid Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g) into a centrifuge tube.[4]
-
Hydration (for dry samples): Add a specific volume of water to dry samples to improve extraction efficiency.[2]
-
Extraction: Add an appropriate volume of acetonitrile (B52724) (often containing 1% acetic acid) and extraction salts (e.g., MgSO₄, NaCl).[3][19]
-
Shaking: Shake the tube vigorously for a set period (e.g., 1 minute) to ensure thorough extraction.[3]
-
Centrifugation: Centrifuge the sample to separate the organic layer from the solid and aqueous layers.[3]
-
Dispersive SPE Cleanup: Transfer an aliquot of the acetonitrile supernatant to a clean tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments).[3]
-
Final Centrifugation & Analysis: Vortex and centrifuge the cleanup tube. The resulting supernatant is then ready for LC-MS/MS or GC-MS analysis.
Protocol 2: Standard Addition Method for Quantification
This protocol outlines the steps for performing quantification using the standard addition method.[24]
-
Estimate Analyte Concentration: Perform an initial analysis of the sample to estimate the approximate concentration of this compound.
-
Prepare Sample Aliquots: Dispense equal volumes of the sample extract into a series of vials (e.g., four vials).[24]
-
Spike with Standard: Add increasing volumes of a known concentration standard solution to the vials. One vial should receive no standard (the unspiked sample). The spiking levels should be chosen to bracket the estimated concentration (e.g., 0x, 0.5x, 1x, and 1.5x the estimated amount).[24]
-
Dilute to Final Volume: Dilute all vials to the same final volume with an appropriate solvent.
-
Analyze: Analyze all the prepared solutions using the chosen analytical method (e.g., LC-MS/MS).
-
Construct Calibration Curve: Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Determine Unknown Concentration: Perform a linear regression on the data points. The absolute value of the x-intercept represents the concentration of the analyte in the original, unspiked sample extract.[28]
Protocol 3: Stable Isotope Dilution Analysis
-
Internal Standard Spiking: Add a known amount of the stable isotope-labeled internal standard (e.g., ¹³C₆-pyrethric acid) to the sample before any sample preparation steps.[14]
-
Sample Preparation: Perform the chosen extraction and cleanup procedure (e.g., QuEChERS or SPE).
-
Instrumental Analysis: Analyze the final extract using LC-MS/MS or GC-MS. The mass spectrometer should be set up to monitor at least one transition for the native analyte and one for the labeled internal standard.
-
Quantification: Calculate the ratio of the peak area of the native analyte to the peak area of the internal standard.
-
Calibration Curve: Prepare a calibration curve by plotting the peak area ratio of a series of calibration standards (containing both native analyte and a constant amount of internal standard) against the concentration of the native analyte.
-
Determine Concentration: Determine the concentration of the analyte in the sample by using the peak area ratio calculated in step 4 and the calibration curve from step 5.
References
- 1. benchchem.com [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. agilent.com [agilent.com]
- 4. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 5. Combination of analyte protectants to overcome matrix effects in routine GC analysis of pesticide residues in food matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
- 10. mdpi.com [mdpi.com]
- 11. longdom.org [longdom.org]
- 12. STUDY OF MATRIX EFFECT IN PESTICIDE ANALYSIS BY GAS CHROMATOGRAPHY [scielo.org.co]
- 13. gtfch.org [gtfch.org]
- 14. Isotope dilution high-performance liquid chromatography-tandem mass spectrometry method for quantifying urinary metabolites of synthetic pyrethroid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of Pyrethroids in Environmental Samples Using NCI-GC-MS with Stable Isotope Analogue Standards [agris.fao.org]
- 16. Online solid phase extraction high-performance liquid chromatography - Isotope dilution - Tandem mass spectrometry quantification of organophosphate pesticides, synthetic pyrethroids, and selected herbicide metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isotope dilution gas chromatography/mass spectrometry method for determination of pyrethroids in apple juice [ouci.dntb.gov.ua]
- 18. Online Solid Phase Extraction High-Performance Liquid Chromatography – Isotope Dilution – Tandem Mass Spectrometry Quantification of Organophosphate Pesticides, Synthetic Pyrethroids, and Selected Herbicide Metabolites in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Three Typical Metabolites of Pyrethroid Pesticides in Tea Using a Modified QuEChERS Sample Preparation by Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sediment matrix effects in analysis of pyrethroid insecticides using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. lcms.cz [lcms.cz]
- 24. eurl-pesticides.eu [eurl-pesticides.eu]
- 25. m.youtube.com [m.youtube.com]
- 26. Standard addition - Wikipedia [en.wikipedia.org]
- 27. alpha-measure.com [alpha-measure.com]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Recombinant Pyrethric Acid Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in recombinant pyrethric acid production.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low this compound yield in recombinant hosts?
A1: Low yields in recombinant this compound production typically stem from several key bottlenecks:
-
Insufficient Precursor Supply: The biosynthesis of this compound requires a steady supply of the precursor chrysanthemol (B1213662), which is derived from the terpenoid pathway.[1] In many recombinant hosts like E. coli or yeast, the native pathway may not produce enough precursors to support high-level production.[2][3]
-
Low Enzyme Activity and Expression: The enzymes in the this compound biosynthetic pathway, particularly the cytochrome P450 oxidoreductase (TcCHH), alcohol dehydrogenase (TcADH2), and aldehyde dehydrogenase (TcALDH1), may exhibit low expression levels or suboptimal activity in a heterologous host.[4][5]
-
Metabolic Burden and Host Toxicity: Overexpression of a multi-step biosynthetic pathway can impose a significant metabolic burden on the host organism, leading to reduced cell growth and productivity. Additionally, the accumulation of this compound or its intermediates can be toxic to the cells.[4][6]
-
Suboptimal Fermentation Conditions: Factors such as temperature, pH, aeration, and nutrient availability can significantly impact enzyme function and overall metabolic flux, leading to reduced product yields if not properly optimized.[7]
Q2: Which enzymes are critical for the conversion of chrysanthemol to this compound?
A2: The conversion of chrysanthemol to this compound is a multi-step process catalyzed by four key enzymes. The first five steps occur in the trichomes of the pyrethrum plant, with the final step taking place in the ovary tissues.[8] The enzymes involved are:
-
TcCHH (a cytochrome P450 oxidoreductase): Catalyzes the successive oxidation of carbon 10 (C10) to a carboxylic group.[5][9]
-
TcADH2 (alcohol dehydrogenase): Along with TcALDH1, this enzyme is responsible for the oxidation of the hydroxylated carbon 1 to a carboxylic group.[5][9]
-
TcALDH1 (aldehyde dehydrogenase): Works in conjunction with TcADH2 to oxidize the C1 position.[4][5]
-
TcCCMT (a SABATH family methyltransferase): Catalyzes the final step, which is the methylation of the carboxyl group at C10 to yield this compound.[4][5]
Q3: What are the main strategies to improve precursor supply in a recombinant host?
A3: Enhancing the supply of the precursor chrysanthemol, derived from the terpenoid pathway, is a critical step. Common strategies include:
-
Overexpression of Rate-Limiting Enzymes: In yeast, overexpression of a truncated HMG-CoA reductase (tHMGR) is a widely used approach to increase flux through the mevalonate (B85504) (MVA) pathway, boosting the supply of the universal terpenoid precursors IPP and DMAPP.[2][3]
-
Pathway Engineering: Introducing heterologous pathways, such as the full MVA pathway or the isopentenol (B1216264) utilization pathway (IUP), can bypass native regulation and significantly increase the precursor pool.[2][10]
-
Balancing Cofactors: Ensuring an adequate supply of necessary cofactors like NADPH and ATP, which are consumed in the MVA pathway, is crucial for optimal performance.[3]
-
Overexpression of Chrysanthemyl Diphosphate Synthase (TcCDS): As the first committed step in the acid moiety pathway, overexpressing TcCDS can help pull flux towards chrysanthemol synthesis.[1]
Troubleshooting Guide
| Problem | Potential Causes | Troubleshooting Suggestions & Optimization Strategies |
| Low or No this compound Detected | 1. Inefficient expression or activity of one or more pathway enzymes (TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT).2. Insufficient precursor (DMAPP) supply from the host's central metabolism.3. Degradation of the product or intermediates. | 1. Verify Enzyme Expression: Use RT-qPCR or Western blot to confirm the expression of all pathway genes.2. Codon Optimization: Ensure the genes from Tanacetum cinerariifolium are codon-optimized for your expression host (E. coli, S. cerevisiae, etc.).3. Enzyme Engineering: Consider protein engineering strategies for key enzymes like the cytochrome P450 (TcCHH) to improve stability and activity in the recombinant host.4. Boost Precursor Flux: Overexpress upstream pathway genes (e.g., tHMGR in yeast) to increase the pool of DMAPP.[2][11] |
| Accumulation of Intermediates (e.g., Chrysanthemic Acid, 10-carboxychrysanthemic acid) | 1. Low activity or expression of a downstream enzyme (e.g., TcCHH or TcCCMT).2. Cofactor limitation for a specific enzymatic step (e.g., NADPH for P450s).3. Incorrect subcellular localization of enzymes. | 1. Identify the Bottleneck: Analyze culture extracts using GC-MS or LC-MS to identify the accumulating intermediate. This points to the subsequent enzymatic step as the bottleneck.2. Increase Downstream Enzyme Expression: Increase the copy number or use a stronger promoter for the gene responsible for converting the accumulating intermediate.3. Enhance Cofactor Regeneration: Co-express genes that regenerate necessary cofactors like NADPH.4. Subcellular Targeting: Ensure enzymes are targeted to the correct cellular compartment (e.g., cytoplasm or mitochondria) to be near precursors and cofactors.[2] |
| Poor Host Cell Growth After Induction | 1. Metabolic burden from overexpressing multiple heterologous proteins.2. Toxicity of accumulated intermediates or the final product.3. Depletion of essential metabolites from central metabolism. | 1. Optimize Induction Conditions: Lower the inducer concentration (e.g., IPTG) or reduce the induction temperature to slow down protein production and reduce metabolic stress.[12]2. Promoter Tuning: Use a library of promoters with varying strengths to balance pathway expression with host viability.3. Two-Phase Fermentation: Implement a two-phase fermentation system where an organic solvent (e.g., dodecane) is added to the culture to sequester the toxic product, removing it from the aqueous phase.[6]4. Fed-Batch Fermentation: Use a fed-batch strategy to control nutrient levels and prevent the rapid accumulation of toxic byproducts.[13] |
| Low Yields Despite Pathway Expression | 1. Suboptimal fermentation conditions (pH, temperature, oxygen).2. Inefficient transport of intermediates between cellular compartments.3. Degradation of this compound by host enzymes. | 1. Optimize Fermentation Parameters: Systematically optimize pH, temperature, and dissolved oxygen levels using a design of experiments (DoE) approach.[14][15]2. Scaffold Proteins: Engineer protein scaffolds to co-localize pathway enzymes, facilitating substrate channeling and preventing intermediate loss.3. Host Strain Engineering: Use knockout strains to eliminate competing metabolic pathways or pathways that may degrade the product. |
Data Presentation
Table 1: Effect of Metabolic Engineering Strategies on Terpenoid Precursor Supply in Yeast
| Engineering Strategy | Host Strain | Key Genes Modified | Fold Increase in Precursor Pool (IPP/DMAPP) | Reference |
| Overexpression of tHMGR | S. cerevisiae | tHMG1 | ~5-10 fold | [2][3] |
| Introduction of IUP | S. cerevisiae | ScCK, AtIPK | 147-fold | [10] |
| MVA Pathway Overexpression | S. cerevisiae | Full MVA pathway genes | ~15-20 fold | [10] |
Table 2: Reconstitution of this compound in a Heterologous Host
| Host | Expressed Genes | Product | Yield | Reference |
| Nicotiana benthamiana | TcCDS, TcCHH, TcADH2, TcALDH1, TcCCMT | This compound | Detected | [5][9] |
| Solanum lycopersicum (Tomato Fruit) | TcCDS, ShADH, ShALDH | trans-Chrysanthemic Acid | ~1.09 µmol/g dry weight | [16][17] |
Visualizations
This compound Biosynthetic Pathway
The following diagram illustrates the enzymatic steps required to convert the precursor, chrysanthemol, into the final product, this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 3. academic.oup.com [academic.oup.com]
- 4. portlandpress.com [portlandpress.com]
- 5. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana [agris.fao.org]
- 6. benchchem.com [benchchem.com]
- 7. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Enhancing glutaric acid production in Escherichia coli by uptake of malonic acid | Semantic Scholar [semanticscholar.org]
- 14. Optimization of fermentation condition for antibiotic production by Xenorhabdus nematophila with response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. biomedres.us [biomedres.us]
- 16. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing isomerization of pyrethric acid during analysis
Welcome to the Technical Support Center for the analysis of pyrethric acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isomerization and degradation of this compound during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isomerization a concern during analysis?
A1: this compound is a key component of pyrethrins (B594832), a class of natural insecticides. It exists as stereoisomers, and the specific isomeric form is crucial for its biological activity. Isomerization, the process by which one isomer is converted into another, can be induced during analytical procedures, particularly with the application of heat. This can lead to inaccurate quantification and misinterpretation of the compound's efficacy and stability.
Q2: What are the main factors that induce isomerization of this compound?
A2: The primary factors that can cause isomerization and degradation of this compound and its esters (pyrethrins) include:
-
Temperature: High temperatures, especially those encountered in Gas Chromatography (GC) inlets, are a major cause of isomerization.[1][2]
-
pH: Both acidic and alkaline conditions can promote degradation and isomerization. Maintaining a neutral or slightly acidic pH is often beneficial for stability.
-
Solvents: Polar solvents can enhance the isomerization of pyrethroids.[3] Non-polar or acidified non-polar solvents are generally preferred.
-
Light: Exposure to light can cause photodegradation.[3] Samples should be protected from light during storage and analysis.
-
Air and Moisture: Pyrethrins are susceptible to oxidation and hydrolysis.[3] Proper storage and handling are necessary to minimize exposure.
Q3: Which analytical technique is preferred for the analysis of this compound to minimize isomerization?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of this compound and pyrethrins.[4][5] This is because HPLC operates at or near ambient temperatures, thus avoiding the thermal stress that can cause isomerization in Gas Chromatography (GC).
Q4: What are the common degradation products of this compound?
A4: The most common degradation pathway for pyrethrins (esters of this compound) is the cleavage of the ester linkage. This results in the formation of chrysanthemic acid or this compound and the corresponding alcohol moiety. Further degradation can lead to a variety of smaller molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound and provides solutions to prevent isomerization.
| Issue | Potential Cause | Recommended Solution |
| Extra peaks or shoulders on the this compound peak in the chromatogram. | Isomerization of this compound during analysis. | * Switch to HPLC: If using GC, the high temperature of the inlet is likely causing isomerization. HPLC is the recommended technique. * Optimize HPLC mobile phase: Use a mobile phase containing a small amount of acid (e.g., 0.1% formic acid or acetic acid) to stabilize the isomers. * Control Temperature: If using a column oven in HPLC, maintain a consistent and moderate temperature (e.g., 25-30 °C). |
| Loss of this compound concentration over time in stored samples. | Degradation due to improper storage. | * Protect from light: Store samples and standards in amber vials or wrapped in aluminum foil. * Low-temperature storage: Store samples at low temperatures (-20°C or below) to slow down degradation. * Use appropriate solvents: Prepare standards and store extracts in non-polar or acidified solvents (e.g., hexane (B92381) with 0.1% acetic acid).[3] |
| Poor reproducibility of analytical results. | Inconsistent sample preparation leading to variable isomerization or degradation. | * Standardize procedures: Ensure all samples are processed under the same conditions (time, temperature, light exposure). * Minimize sample processing time: Analyze samples as quickly as possible after preparation. * Use fresh solvents: Ensure the quality and purity of solvents used for extraction and analysis. |
| Peak tailing in HPLC analysis. | Interaction of the acidic this compound with the stationary phase. | * Acidify the mobile phase: The addition of a small amount of acid (e.g., formic acid, acetic acid) to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group. |
Quantitative Data Summary
The stability of pyrethrins, which are esters of this compound, is indicative of the stability of the acid itself. The following table summarizes the degradation of Pyrethrins II (this compound esters) under different drying temperatures of pyrethrum flowers.
| Drying Temperature (°C) | Percentage Reduction of Pyrethrins II |
| 50 to 60 | 8.2% - 8.6% |
| 60 to 70 | 11.3% - 12.5% |
| 70 to 80 | 8.5% - 12.2% |
Data adapted from a study on drying pyrethrum flowers. The reduction was observed when the temperature was increased from the lower to the higher value.[6]
Experimental Protocols
Recommended Method: Analysis of this compound Esters (Pyrethrins II) by HPLC-UV
This protocol is based on established methods for the analysis of pyrethrins and is designed to minimize isomerization.
1. Sample Preparation (from Pyrethrum Extract)
-
Accurately weigh a known amount of the pyrethrum extract into a volumetric flask.
-
Dissolve the extract in a suitable solvent. A good choice is acetonitrile (B52724) or a mixture of hexane and a polar solvent. For improved stability, consider using a solvent containing 0.1% acetic acid.
-
Bring the solution to the final volume with the chosen solvent.
-
Filter the solution through a 0.45 µm syringe filter into an amber HPLC vial.
2. HPLC-UV Conditions
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, with both phases containing 0.1% formic acid. A typical starting condition could be 60:40 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25 °C.
-
UV Detection: 225 nm.
3. Calibration
-
Prepare a series of calibration standards of a certified pyrethrin reference material in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area against concentration for the pyrethrin II components.
4. Analysis
-
Inject the prepared sample solution.
-
Identify the pyrethrin II peaks based on their retention times compared to the standards.
-
Quantify the amount of each pyrethrin II component using the calibration curve.
Visualizations
Caption: Workflow for the analysis of this compound esters using HPLC-UV.
Caption: Troubleshooting logic for inaccurate this compound analysis results.
References
Technical Support Center: Analysis of Commercial Pyrethrin Extracts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial pyrethrin extracts.
Common Impurities in Commercial Pyrethrin Extracts
Commercial pyrethrin extracts, derived from the chrysanthemum flower (Chrysanthemum cinerariaefolium), contain a complex mixture of active ingredients and impurities. The crude oleoresin extract typically contains about 30% pyrethrins (B594832) by weight, with the remainder consisting of various plant-derived substances.[1] Understanding these impurities is critical for accurate experimentation and analysis.
Data Presentation: Quantitative Analysis of Common Impurities
The following table summarizes the common classes of impurities found in commercial pyrethrin extracts and their estimated concentration ranges. These values can vary significantly based on the source of the pyrethrum flowers, extraction method, and degree of refinement.
| Impurity Class | Common Components | Typical Concentration Range in Crude Extract (% w/w) |
| Waxes | Long-chain hydrocarbons (paraffins), fatty acids, and esters.[2] | 15 - 30% |
| Pigments | Carotenoids (e.g., lutein, β-carotene) and Flavonoids (e.g., apigenin, luteolin (B72000) glycosides). | 5 - 15% |
| Terpenes & Terpenoids | Monoterpenes, sesquiterpenes (e.g., β-farnesene), and their oxygenated derivatives.[3] | 5 - 10% |
| Phenolic Compounds | Tannins, phenolic acids (e.g., gallic acid, chlorogenic acid).[4] | 2 - 8% |
| Other Plant Matter | Fatty acids, sterols, and other lipophilic compounds. | 10 - 20% |
| Degradation Products | Isomerized pyrethrins, oxidation products, and hydrolysis products (e.g., chrysanthemic acid, pyrethric acid). | 1 - 5% |
Experimental Protocols
Accurate analysis of pyrethrins and their impurities is essential for research and development. The following are detailed methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), the most common analytical techniques employed.
Protocol 1: GC-MS Analysis for Pyrethrins and Volatile Impurities
This method is suitable for the identification and quantification of pyrethrins and volatile to semi-volatile impurities such as terpenes.
1. Sample Preparation (QuEChERS-based approach): [5][6]
-
Weigh 10 g of the homogenized pyrethrin extract into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at ≥3000 x g for 5 minutes.
-
Take an aliquot of the upper acetonitrile layer for cleanup.
-
For cleanup, use dispersive solid-phase extraction (d-SPE) with a suitable sorbent (e.g., PSA and C18) to remove interfering matrix components.
-
Centrifuge and filter the supernatant through a 0.22 µm filter into a GC vial.
2. GC-MS Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp to 180°C at 10°C/min.
-
Ramp to 280°C at 5°C/min, hold for 10 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
Protocol 2: HPLC-UV/DAD Analysis for Pyrethrins and Non-Volatile Impurities
This method is ideal for the quantification of the six pyrethrin esters and non-volatile impurities like pigments and phenolic compounds.
1. Sample Preparation:
-
Accurately weigh a portion of the pyrethrin extract.
-
Dissolve the sample in acetonitrile or a suitable solvent mixture to a known concentration.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. HPLC-UV/DAD Conditions: [7]
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
Start with a suitable gradient, for example, 60% A, and increase to 90% A over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV/DAD at 230 nm for pyrethrins. Additional wavelengths can be monitored for other chromophoric impurities.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter during the analysis of commercial pyrethrin extracts.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrethrin quantification results inconsistent?
A1: Inconsistent results are often due to the complex matrix of the extract. Co-extracted impurities can cause matrix effects, leading to signal enhancement or suppression in both GC and HPLC analysis.[5][6] To mitigate this, consider:
-
Matrix-matched calibration: Prepare your calibration standards in a blank matrix that has undergone the same extraction and cleanup procedure as your samples.
-
Internal standards: Use an appropriate internal standard that behaves similarly to the pyrethrins to correct for variations.
-
Improved sample cleanup: Employ more rigorous cleanup steps like d-SPE or column chromatography to remove interfering compounds.[5]
Q2: I am observing significant peak tailing in my GC chromatogram for pyrethrins. What is the cause?
A2: Peak tailing for pyrethrins in GC is often caused by active sites in the GC system, particularly in the inlet liner and the front of the column.[8][9][10] Pyrethrins have polar functional groups that can interact with these active sites. To resolve this:
-
Use a deactivated inlet liner: Ensure your liner is properly deactivated or use a liner with glass wool to trap non-volatile residues.
-
Column maintenance: Trim the first few centimeters of your GC column to remove accumulated non-volatile impurities.
-
Check for proper column installation: An improper column cut or incorrect installation depth can create dead volume and lead to peak tailing.[11][12]
Q3: My pyrethrin peaks are co-eluting with unknown peaks in my HPLC analysis. How can I improve separation?
A3: Co-elution of pyrethrins with impurities is a common challenge due to the complexity of the extract.[13][14][15] To improve resolution:
-
Optimize the mobile phase gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Change the organic modifier: Switching from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Adjust the mobile phase pH: If ionizable impurities are present, adjusting the pH can change their retention time.
-
Try a different column chemistry: If co-elution persists, a column with a different stationary phase (e.g., a phenyl-hexyl column) may provide the necessary selectivity.
Q4: I see a broad hump in my GC baseline. What could be the cause?
A4: A broad hump in the baseline, often referred to as a "rolling baseline," is typically caused by the slow elution of high-boiling point, non-volatile or semi-volatile compounds from the column. In pyrethrin extracts, this is often due to the presence of waxes and heavy oils. To address this:
-
Increase the final oven temperature and hold time: This can help to "bake out" these late-eluting compounds from the column.
-
Perform regular column maintenance: Periodically bake out your column at its maximum isothermal temperature to remove contaminants.
-
Improve sample cleanup: Use cleanup techniques that specifically target the removal of waxes, such as precipitation at low temperatures or solid-phase extraction with appropriate sorbents.
Q5: Are there any non-chromatographic methods to estimate the purity of my pyrethrin extract?
A5: While chromatography is the standard for accurate quantification, you can get a preliminary estimation of purity through other methods. However, these are not as specific or accurate. For example, UV-Vis spectrophotometry can be used to estimate the total pyrethrin content, but it is susceptible to interference from other UV-absorbing impurities.[1]
Mandatory Visualizations
Experimental Workflow for Impurity Analysis
References
- 1. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assessment of Pyrethrin Novel Green Extraction Methods from Dalmatian Pyrethrum (Tanacetum cinerariifolium) [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. GC Troubleshooting—Tailing Peaks [restek.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Enhancing the Photostability of Pyrethrin-Based Insecticides
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the photostability of pyrethrin-based insecticides.
Frequently Asked Questions (FAQs)
Q1: Why is my pyrethrin-based formulation losing efficacy so quickly when exposed to light?
A1: Natural pyrethrins (B594832) are notoriously unstable when exposed to sunlight and air.[1] The primary reason for the rapid loss of potency is photodegradation, a process initiated by the absorption of UV radiation.[2][3] Thin films of pyrethrins can experience significant decomposition within hours of UV exposure.[4] This inherent chemical instability means that surface treatments can lose measurable activity within hours to a few days, providing only a short window of protection.[5]
Q2: What are the primary chemical pathways of pyrethrin photodegradation?
A2: The photodegradation of pyrethrins and related pyrethroids is a complex process involving several chemical reactions. Upon absorbing UV light, the molecule enters an excited state, making it susceptible to degradation. Key pathways include:
-
Isomerization: Stereochemical changes, particularly at the cyclopropane (B1198618) ring, can lead to less active or inactive isomers.[6][7]
-
Ester Bond Cleavage: The ester linkage is a common point of failure, breaking the molecule into its constituent acid and alcohol parts, which eliminates its insecticidal activity.[6][8]
-
Oxidation: Light can initiate oxidative processes, further breaking down the molecule.[2][5] Other reported pathways include decarboxylation and reductive dehalogenation for certain synthetic pyrethroids.[8]
Q3: How can I improve the photostability of my experimental formulation?
A3: Enhancing photostability primarily involves chemical and physical protection of the active pyrethrin molecules within the formulation. The most common strategies include:
-
Incorporating UV Absorbers (Sunscreens): Adding compounds that absorb harmful UV radiation before it can reach the pyrethrin molecules is a highly effective method.[2][3][9]
-
Adding Antioxidants/Radical Scavengers: These agents quench reactive oxygen species or free radicals that are generated during photolysis, preventing secondary oxidative degradation pathways.[2] A combination of a UV absorber and an antioxidant can provide synergistic protection.[3][10]
-
Microencapsulation: Encapsulating pyrethrins in a protective carrier, such as halloysite (B83129) nanotubes or cyclodextrins, can physically shield them from light and control their release.[11][12]
Q4: Can the pH of my formulation affect photostability?
A4: Yes, pH can be a critical factor. Pyrethrins are esters, which are susceptible to hydrolysis, a process that can be accelerated by light and non-optimal pH levels. It is crucial to determine the pH-stability profile for your specific formulation to identify the optimal pH range that ensures maximum chemical stability.[2]
Troubleshooting Guide
Problem 1: My UV absorber is not effectively protecting the pyrethrin.
| Potential Cause | Troubleshooting Steps |
| Insufficient Concentration | The concentration of the UV absorber may be too low. Gradually increase its concentration in test formulations and monitor photostability at each level to determine the optimal amount. Be aware of potential solubility issues at higher concentrations.[2] |
| Mismatched Absorption Spectrum | The UV absorber may not be absorbing at the same wavelengths as the light source causing the degradation. Obtain the UV-Vis absorbance spectrum of your absorber and compare it to the emission spectrum of your light source. Select an absorber (or a combination of absorbers) that covers the relevant UV range.[2] |
| UV Absorber Degradation | The UV absorber itself may be photolabile, losing its protective effect over time. Investigate the photostability of your chosen absorber and consider using more robust alternatives or combining it with other stabilizers that can help regenerate it.[2] |
Problem 2: Degradation is still occurring despite the presence of a UV absorber.
| Potential Cause | Troubleshooting Steps |
| Secondary Degradation Pathways | Degradation may not be solely due to direct photolysis. Oxidative processes initiated by light can also be a significant factor. Incorporate an antioxidant or a radical scavenger, such as a Hindered Amine Light Stabilizer (HALS), in combination with the UV absorber. This can provide a synergistic effect by addressing multiple degradation mechanisms.[2] |
| Excipient Photosensitization | Other components (excipients) in your formulation could be acting as photosensitizers, accelerating pyrethrin degradation. Conduct a forced degradation study on a placebo formulation (all components except the pyrethrin) to identify any degradants originating from the excipients.[2] |
Data Presentation
Table 1: Comparative Photostability of Pyrethrins and Pyrethroids
| Compound | Type | Half-Life (t½) under Light Exposure | Reference |
| Natural Pyrethrins | Natural Insecticide | 2 hours to 2 days in agricultural settings | [13] |
| Pyrethrin I | Natural Component | ~90% decomposition in 0.2 hours (thin film on glass) | [4] |
| Permethrin (B1679614) (trans-isomer) | Synthetic Pyrethroid | < 25 minutes (in solution, mercury lamp) | [6] |
| Permethrin (cis-isomer) | Synthetic Pyrethroid | ~50 minutes (in solution, mercury lamp) | [6] |
| Deltamethrin | Synthetic Pyrethroid | Degraded ~45% (on blue fabric) to ~100% (on white fabric) in 24 hours (UV light) | [4] |
| Synthetic Pyrethroids (general) | Synthetic Insecticide | Weeks to months in agricultural settings | [13] |
Table 2: Effect of Stabilizers on Pyrethrin Photodegradation
| Formulation Additive | Protective Effect on Pyrethrin | Mechanism of Action | Reference |
| Antioxidant (alone) | Did not affect photodegradation rates | Quenches reactive oxygen species | [3][10] |
| Sunscreen (UV Absorber) | Progressively increased half-life with rising concentration | Absorbs UV radiation before it reaches the active molecule | [3][10] |
| Sunscreen + Antioxidant | Provided effective protection, similar to high concentrations of sunscreen alone, even at low concentrations of both | Combined effect of UV absorption and quenching of reactive species | [10] |
Experimental Protocols
Protocol 1: General Method for Photostability Testing
-
Preparation of Formulations:
-
Prepare a control formulation containing the pyrethrin active ingredient in a suitable solvent or base.
-
Prepare test formulations by adding different concentrations of stabilizers (e.g., UV absorbers, antioxidants) to the base formulation.[2]
-
-
Sample Application:
-
Apply a thin, uniform film of each formulation onto an inert surface (e.g., glass Petri dish or quartz plate).[1]
-
-
Irradiation:
-
Place the samples under a controlled light source that simulates solar radiation (e.g., Xenon arc lamp) or a specific UV lamp (e.g., 400 W mercury lamp).[6] Ensure consistent distance and intensity.
-
Simultaneously, prepare identical "dark controls" by wrapping the plates in aluminum foil or placing them in a light-proof container in the same environmental conditions to account for thermal degradation.[1]
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), remove a sample plate from both the irradiated and dark control groups.
-
-
Analysis:
-
Extract the residue from the plate using a suitable solvent (e.g., hexane, acetonitrile).[14]
-
Quantify the remaining concentration of the active pyrethrin using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[11][15]
-
-
Data Calculation:
-
Calculate the percentage of pyrethrin remaining at each time point relative to the initial concentration (t=0).
-
Determine the degradation rate and the half-life (t½) of the pyrethrin in each formulation.
-
Protocol 2: Preparation of Test Formulations with Stabilizers
-
Objective: To prepare four distinct formulations to evaluate the individual and combined effects of a UV absorber and an antioxidant.
-
Materials: Pyrethrin extract, solvent system (e.g., methanol/acetone), selected UV absorber (e.g., amyl paradimethylaminobenzoate), selected antioxidant (e.g., Butylated Hydroxytoluene - BHT).
-
Procedure:
-
Formulation A (Control): Dissolve a known quantity of pyrethrin extract in the chosen solvent system to achieve the final target concentration.
-
Formulation B (UV Absorber): To the control formulation, add the UV absorber at a predetermined concentration (e.g., 1-5% w/w). Ensure complete dissolution.[9]
-
Formulation C (Antioxidant): To the control formulation, add the antioxidant at a predetermined concentration (e.g., 0.1-1% w/w). Ensure complete dissolution.
-
Formulation D (Combined): To the control formulation, add both the UV absorber and the antioxidant at their respective predetermined concentrations.[2]
-
-
Homogenization: Thoroughly mix all formulations using a vortex mixer or magnetic stirrer until all components are fully dissolved and the solution is homogenous.
-
Storage: Store all formulations in amber glass vials to protect them from ambient light before commencing photostability testing.
Visualizations
Caption: Workflow for developing and optimizing photostable pyrethrin formulations.
Caption: Simplified pathways of pyrethrin photodegradation initiated by UV light.
Caption: How UV absorbers and antioxidants protect pyrethrin molecules from light.
References
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Photodegradation kinetics, mechanism and aquatic toxicity of deltamethrin, permethrin and dihaloacetylated heterocyclic pyrethroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. US3560613A - Stabilization of pyrethroid compositions - Google Patents [patents.google.com]
- 10. Effect of sunscreen and antioxidant on the stability of pyrethrin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iris.unipa.it [iris.unipa.it]
- 12. Action of pyrethrum-based formulations against grain weevils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 15. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
Technical Support Center: Pyrethrin Extraction Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrethrin extraction. The focus is on protocols that aim to reduce solvent usage while maintaining high extraction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of reducing solvent usage in pyrethrin extraction?
Reducing solvent usage in pyrethrin extraction offers several key benefits. It lowers operational costs associated with solvent purchase and disposal. Environmentally, it minimizes the release of volatile organic compounds (VOCs), contributing to greener laboratory practices.[1][2] From a safety perspective, it reduces the exposure of laboratory personnel to potentially hazardous chemicals.[3] Furthermore, for the final product, it can lead to lower solvent residues in the pyrethrum extract.[4]
Q2: Which extraction techniques are recommended for minimizing solvent consumption?
Several modern extraction techniques, often referred to as "green" extraction methods, are effective in reducing solvent use compared to traditional methods like Soxhlet extraction.[3][5] These include:
-
Supercritical Fluid Extraction (SFE) : This method primarily uses supercritical carbon dioxide (SC-CO2) as the solvent, which is non-toxic, non-flammable, and easily removed from the extract, significantly reducing the use of organic solvents.[4][5][6][7][8]
-
Microwave-Assisted Extraction (MAE) : MAE can accelerate the extraction process, leading to shorter extraction times and reduced solvent volumes.[2][8][9][10]
-
Ultrasound-Assisted Extraction (UAE) : UAE uses ultrasonic waves to enhance solvent penetration into the plant material, which can improve extraction efficiency at lower solvent-to-solid ratios and shorter durations.[3][11][12]
Q3: What are the most common solvents used in both traditional and green pyrethrin extraction?
A range of organic solvents have been utilized for pyrethrin extraction. The choice of solvent significantly impacts extraction efficiency and selectivity. Common solvents include:
-
Traditional Solvents : n-Hexane and petroleum ether are widely used non-polar solvents that show good selectivity for pyrethrins (B594832).[13][14][15][16] Ethanol (B145695) and methanol (B129727) are polar solvents that have also been tested.[13]
-
Solvents in Green Techniques : While SFE aims to replace organic solvents with CO2, MAE and UAE often use smaller quantities of solvents like ethanol, methanol, and acetone (B3395972), sometimes in aqueous solutions. Water is generally not a suitable solvent for pyrethrins due to their non-polar nature.[8]
Q4: How does temperature affect pyrethrin extraction?
Temperature is a critical parameter in pyrethrin extraction. While higher temperatures can increase extraction efficiency, pyrethrins are thermolabile and can degrade at elevated temperatures, leading to lower yields.[5][14][16] It is generally recommended to keep extraction temperatures below 60°C, and for some methods like SFE, optimal temperatures can be as low as 35-40°C.[5][6][16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Pyrethrin Yield | 1. Inefficient Extraction Method: Traditional methods may not be fully extracting the pyrethrins. 2. Inappropriate Solvent: The solvent used may have poor solubility for pyrethrins. 3. Degradation of Pyrethrins: High temperatures or prolonged extraction times can cause degradation.[5][16] 4. Poor Quality Plant Material: The pyrethrin content in the chrysanthemum flowers may be low.[13] | 1. Switch to a more efficient method: Consider using Supercritical Fluid Extraction (SFE), Microwave-Assisted Extraction (MAE), or Ultrasound-Assisted Extraction (UAE).[8] 2. Optimize the solvent: For non-polar pyrethrins, solvents like n-hexane or supercritical CO2 are effective. For MAE and UAE, acetone or aqueous ethanol solutions can be efficient.[8][14] 3. Control extraction conditions: Maintain lower temperatures (e.g., below 50°C for UAE, around 40°C for SFE) and optimize the extraction time to prevent degradation.[6][16] 4. Source high-quality flowers: Ensure the raw material has a high pyrethrin content. |
| High Solvent Consumption | 1. Use of Traditional Extraction Methods: Techniques like Soxhlet extraction are inherently solvent-intensive.[3] 2. Non-optimized Protocol: The solvent-to-solid ratio may be too high. | 1. Adopt a green extraction technique: SFE eliminates the need for large volumes of organic solvents.[4] MAE and UAE significantly reduce solvent requirements compared to conventional methods.[2][3][9] 2. Optimize the solvent volume: For UAE, a smaller solvent volume (e.g., 5 mL for 0.25 g of plant material) has been shown to be effective.[3] |
| Impure Extract | 1. Non-selective Solvent: The solvent may be co-extracting undesirable compounds like fats and waxes.[14] 2. High Extraction Temperature/Pressure: More extreme conditions can lead to the extraction of a wider range of compounds.[5][16] | 1. Use a more selective solvent: n-Hexane is known for its selectivity for pyrethrins.[14] Supercritical CO2 in SFE can also be highly selective. 2. Optimize SFE parameters: In SFE, adjusting pressure and temperature can fine-tune selectivity. For instance, a two-step SFE process can separate different fractions.[5] |
| Inconsistent Results | 1. Variability in Plant Material: Pyrethrin content can vary between different batches of flowers. 2. Lack of Protocol Standardization: Inconsistent parameters (time, temperature, solvent ratio) will lead to variable results. 3. Poor Repeatability of the Method: Some techniques may have inherent variability. | 1. Homogenize the plant material: Ensure the ground flower material is well-mixed before taking samples for extraction. 2. Strictly adhere to the optimized protocol: Maintain consistent parameters for every extraction. 3. Choose a robust method: UAE has been shown to have good repeatability.[13] Validate the chosen method for reproducibility. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies on pyrethrin extraction, highlighting the performance of different methods and solvents.
Table 1: Comparison of Green Extraction Methods vs. Traditional Methods
| Extraction Method | Typical Solvent(s) | Solvent Reduction | Extraction Time | Pyrethrin Yield/Efficiency | Reference(s) |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | Significant (replaces organic solvents) | ~2-3 hours | High, can be higher than solvent extraction | [4][5][6] |
| Microwave-Assisted Extraction (MAE) | Ethanol, Methanol, Acetone (often aqueous) | Substantial reduction (e.g., from 400 mL to 60 mL) | Short (e.g., 10-15 minutes) | High, comparable to or better than traditional methods | [8][9][17] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol, Methanol, Acetone | Significant reduction | Short (e.g., 30-60 minutes) | High, up to 104.65 ng/mg total pyrethrins | [3][8][13] |
| Soxhlet Extraction | n-Hexane, Petroleum Ether, Ethanol | High solvent consumption | Long (e.g., several hours) | Variable, often used as a baseline for comparison | [5][13] |
| Maceration | n-Hexane, Ethanol | High solvent consumption | Long (e.g., hours to days) | Generally lower than other methods | [4] |
Table 2: Influence of Solvent Type on Pyrethrin Extraction Yield (using UAE)
| Solvent | Temperature (°C) | Total Pyrethrins (ng/mg) | Reference |
| 80% Ethanol | 70 | up to 104.65 | [8] |
| 50% Methanol | 50 | High content of Pyrethrin I | [8] |
| 80% Methanol | 70 | High content of Cinerin I | [8] |
| Acetone | 50 | Jasmolin I extracted | [8] |
| Water | N/A | No pyrethrins extracted | [8] |
Experimental Protocols
1. Supercritical Fluid Extraction (SFE) of Pyrethrins
-
Objective: To extract pyrethrins from dried chrysanthemum flowers using supercritical CO2, minimizing the use of organic solvents.
-
Apparatus: Supercritical fluid extraction system.
-
Methodology:
-
Grind dried pyrethrum flowers to a fine powder.
-
Place a known quantity of the powdered flowers into the extraction vessel.
-
Pressurize the system with CO2 to the desired pressure (e.g., 1200 psi).[6]
-
Heat the extraction vessel to the target temperature (e.g., 40°C).[6]
-
Initiate the flow of supercritical CO2 through the vessel for a set duration (e.g., 3 hours).[6]
-
The extract is collected in a separator by depressurizing the CO2, causing the pyrethrins to precipitate.
-
Quantify the pyrethrin content in the extract using High-Performance Liquid Chromatography (HPLC).[6][13]
-
2. Microwave-Assisted Extraction (MAE) of Pyrethrins
-
Objective: To rapidly extract pyrethrins using reduced volumes of solvent with the aid of microwave energy.
-
Apparatus: Microwave extraction system.
-
Methodology:
-
Place a weighed amount of powdered pyrethrum flowers into a microwave-safe extraction vessel.
-
Add the chosen extraction solvent (e.g., 80% ethanol).[8]
-
Seal the vessel and place it in the microwave extractor.
-
Set the extraction parameters: temperature (e.g., 70°C) and time (e.g., 10-15 minutes).[8][17]
-
After extraction, allow the vessel to cool.
-
Filter the extract to remove solid plant material.
-
Analyze the pyrethrin content in the filtrate by HPLC.[8]
-
3. Ultrasound-Assisted Extraction (UAE) of Pyrethrins
-
Objective: To extract pyrethrins efficiently using sonication to reduce extraction time and solvent consumption.
-
Apparatus: Ultrasonic bath or probe sonicator.
-
Methodology:
-
Weigh a specific amount of powdered pyrethrum flowers (e.g., 0.25 g) and place it in an extraction vessel.[3]
-
Add a measured volume of the selected solvent (e.g., 5 mL of acetone).[3]
-
Place the vessel in an ultrasonic bath set to a specific temperature (e.g., 50°C).[3]
-
Sonicate for a predetermined time (e.g., 60 minutes).[3]
-
After sonication, filter the mixture to separate the extract from the solid residue.
-
Determine the pyrethrin concentration in the extract using HPLC.
-
Visualizations
Caption: Workflow for pyrethrin extraction, highlighting alternative green chemistry methods.
Caption: Troubleshooting logic for addressing low pyrethrin extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave assisted compound extraction - SAIREM [sairem.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparative supercritical fluid extraction of pyrethrin I and II from pyrethrum flower - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. worldscientific.com [worldscientific.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. engg.k-state.edu [engg.k-state.edu]
- 11. Ultrasound-assisted dispersive liquid-liquid microextraction for the determination of six pyrethroids in river water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid and sensitive determination of pyrethroids indoors using active sampling followed by ultrasound-assisted solvent extraction and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bib.irb.hr:8443 [bib.irb.hr:8443]
- 14. ijmrset.com [ijmrset.com]
- 15. US3083136A - Process for the extraction of pyrethrins from pyrethrum flowers - Google Patents [patents.google.com]
- 16. ukessays.com [ukessays.com]
- 17. Evaluation of microwave-assisted extraction for the analysis of organophosphorus and pyrethroid pesticides in green onions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Fermentation Conditions for Microbial Production of Pyrethric Acid
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial production of pyrethric acid.
Frequently Asked Questions (FAQs)
1. What are the most common microbial hosts for producing this compound and other terpenoids?
Currently, there is limited published research on the microbial production of this compound. However, the most common and well-characterized microbial hosts for the production of other terpenoids, and therefore promising candidates for this compound synthesis, are Escherichia coli and Saccharomyces cerevisiae.[1][2][3]
-
Escherichia coli is favored for its rapid growth, well-understood genetics, and the variety of available genetic tools.[2][4]
-
Saccharomyces cerevisiae (baker's yeast) is a robust industrial microorganism that is generally recognized as safe (GRAS). It is particularly advantageous for expressing eukaryotic genes, such as those from the pyrethrin biosynthesis pathway of Tanacetum cinerariifolium, and for its tolerance to industrial fermentation conditions.[5][6][7][8]
2. What is the general metabolic engineering strategy for producing this compound in a microbial host?
The general strategy involves heterologously expressing the genes encoding the enzymatic pathway for this compound biosynthesis from a suitable plant source, such as Tanacetum cinerariifolium, into a microbial host. This typically includes:
-
Enhancing the precursor supply: The biosynthesis of this compound, a monoterpenoid, begins with the precursor dimethylallyl diphosphate (B83284) (DMAPP).[9][10] Metabolic engineering strategies often focus on upregulating the native mevalonate (B85504) (MVA) pathway in yeast or the methylerythritol phosphate (B84403) (MEP) pathway in E. coli to increase the pool of DMAPP.[3][6][11]
-
Introducing the this compound pathway: This involves expressing the genes for the enzymes that convert DMAPP to this compound. The key enzymes in this pathway are chrysanthemyl diphosphate synthase (CDS), alcohol dehydrogenase (ADH2), aldehyde dehydrogenase (ALDH1), a cytochrome P450 oxidoreductase (TcCHH), and a methyltransferase (TcCCMT).[12]
3. What are the key fermentation parameters to optimize for this compound production?
Optimization of fermentation conditions is crucial for maximizing product yield. Key parameters to consider include:
-
Carbon Source: Glucose is a common carbon source for both E. coli and S. cerevisiae. The concentration and feeding strategy (batch vs. fed-batch) can significantly impact biomass and product formation.
-
Nitrogen Source: Yeast extract, peptone, and ammonium (B1175870) salts are common nitrogen sources. The carbon-to-nitrogen ratio is a critical factor to optimize.
-
pH: Maintaining an optimal pH is essential for cell growth and enzyme activity. The optimal pH will vary depending on the microbial host.[13]
-
Temperature: Temperature affects microbial growth rates and enzyme kinetics. Typically, fermentations are run at temperatures optimal for the specific host strain (e.g., 30-37°C for E. coli and 28-30°C for S. cerevisiae).
-
Aeration and Agitation: Adequate oxygen supply is often necessary for the activity of cytochrome P450 enzymes involved in the this compound pathway. Dissolved oxygen levels and agitation speed should be optimized.[13]
-
Inducer Concentration: If using an inducible promoter system to control the expression of the pathway genes, the concentration of the inducer (e.g., IPTG for E. coli, galactose for some yeast systems) needs to be optimized.
Troubleshooting Guides
Issue 1: Low or No this compound Production
| Possible Cause | Troubleshooting Steps |
| Inefficient precursor supply | - Overexpress key enzymes in the MVA or MEP pathway. - Downregulate competing pathways that drain the precursor pool. |
| Poor expression or activity of pathway enzymes | - Codon-optimize the plant-derived genes for the microbial host. - Use strong, well-characterized promoters. - Co-express chaperones to ensure proper protein folding. - For cytochrome P450s, ensure adequate co-expression of a compatible cytochrome P450 reductase. |
| Metabolic burden on the host | - Use inducible promoters to separate the growth phase from the production phase. - Optimize the inducer concentration to balance pathway expression with cell health. |
| Product degradation | - Investigate potential degradation of this compound by host enzymes. - Consider in-situ product removal strategies, such as two-phase fermentation with an organic solvent overlay. |
| Incorrect fermentation conditions | - Systematically optimize pH, temperature, aeration, and media components using statistical methods like Response Surface Methodology (RSM). |
Issue 2: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Steps |
| Toxicity of this compound or pathway intermediates | - Implement in-situ product removal. - Evolve the host strain for increased tolerance. - Use a two-phase fermentation system. |
| Nutrient limitation | - Analyze the consumption of key nutrients during fermentation and adjust the media composition accordingly. - Implement a fed-batch feeding strategy to avoid nutrient depletion. |
| Sub-optimal fermentation conditions | - Re-evaluate and optimize pH, temperature, and aeration for the specific strain and production process. |
| Accumulation of toxic byproducts | - Analyze the fermentation broth for the presence of inhibitory byproducts (e.g., organic acids, ethanol). - Engineer the host to reduce the production of these byproducts.[14][15] |
Quantitative Data
The following tables summarize reported production titers for various terpenoids in engineered microbial hosts. While specific data for this compound is not yet widely available, these values can serve as a benchmark for researchers.
Table 1: Microbial Production of Monoterpenoids
| Product | Host Organism | Titer (mg/L) | Fermentation Mode |
| Limonene | Escherichia coli | 653 | Fed-batch |
| Linalool | Escherichia coli | 505 | Fed-batch |
| 1,8-cineole | Escherichia coli | 653 | Fed-batch |
| Geraniol | Saccharomyces cerevisiae | >1000 | Fed-batch |
Data compiled from various sources in the scientific literature.
Table 2: Microbial Production of Terpenoid Precursors and Related Compounds
| Product | Host Organism | Titer (g/L) | Fermentation Mode |
| Farnesene | Saccharomyces cerevisiae | >130 | Fed-batch |
| Artemisinic acid | Saccharomyces cerevisiae | 25 | Fed-batch |
| Farnesol | Escherichia coli | 1.42 | Fed-batch |
Data compiled from various sources in the scientific literature.[3][16]
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae for this compound Production
1. Media Preparation:
- Batch Medium (per liter): 20 g glucose, 10 g yeast extract, 20 g peptone, appropriate antibiotics for plasmid maintenance.
- Feed Medium (per liter): 500 g glucose, 10 g yeast extract, 20 g peptone.
2. Inoculum Preparation:
- Inoculate a single colony of the engineered S. cerevisiae strain into 5 mL of appropriate liquid medium.
- Incubate at 30°C with shaking (250 rpm) for 24 hours.
- Use this starter culture to inoculate 50 mL of the same medium in a 250 mL flask and incubate under the same conditions for 18-24 hours.
- Use this second-stage culture to inoculate the fermenter.
3. Fermenter Setup and Operation:
- Sterilize the fermenter containing the batch medium.
- Inoculate the fermenter with the prepared culture to an initial OD600 of ~0.1.
- Set the fermentation parameters: Temperature 30°C, pH 5.5 (controlled with NaOH and H₂SO₄), dissolved oxygen (DO) maintained above 20% by controlling agitation and aeration rate.
- After the initial glucose in the batch medium is depleted (indicated by a sharp increase in DO), start the fed-batch phase by adding the feed medium at a controlled rate.
- If using an inducible promoter, add the inducer at the beginning of the fed-batch phase or after a certain cell density is reached.
4. Sampling and Analysis:
- Take samples aseptically at regular intervals to measure cell density (OD600), substrate concentration (e.g., glucose), and this compound concentration.
Protocol 2: Extraction and Quantification of this compound from Fermentation Broth
1. Sample Preparation:
- Centrifuge a 10 mL sample of the fermentation broth to separate the cells from the supernatant.
2. Extraction:
- Intracellular this compound: Resuspend the cell pellet in a suitable buffer and lyse the cells (e.g., by sonication or bead beating). Extract the lysate with an equal volume of a non-polar organic solvent such as ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol.
- Extracellular this compound: Acidify the supernatant to a pH of ~2.0 with HCl to protonate the this compound. Extract the acidified supernatant with an equal volume of ethyl acetate.
3. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
- Dry the organic extracts (e.g., over anhydrous sodium sulfate) and evaporate the solvent under a stream of nitrogen.
- Derivatize the dried extract to make the this compound more volatile for GC analysis. A common method is methylation using diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane.
- Reconstitute the derivatized sample in a suitable solvent (e.g., hexane).
- Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
- Identify and quantify the this compound methyl ester based on its retention time and mass spectrum compared to an authentic standard.
Visualizations
Caption: Biosynthetic pathway of this compound from DMAPP.
Caption: Experimental workflow for microbial this compound production.
Caption: Troubleshooting workflow for this compound fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Microbial Platform for Terpenoid Production: Escherichia coli and Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Engineering yeast metabolism for production of terpenoids for use as perfume ingredients, pharmaceuticals and biofuels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Perspective of Production of Terpenoids in Yeast - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 7. Developing a yeast cell factory for the production of terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Production of trans-chrysanthemic acid, the monoterpene acid moiety of natural pyrethrin insecticides, in tomato fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Microbial Platform for Terpenoid Production: Escherichia coli and Yeast [frontiersin.org]
- 12. portlandpress.com [portlandpress.com]
- 13. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 14. Organic acid toxicity, tolerance, and production in Escherichia coli biorefining applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Pyrethric Acid and Chrysanthemic Acid in Insecticidal Potency
A deep dive into the core components of natural pyrethrins (B594832) reveals a significant disparity in their insecticidal efficacy. This guide offers a comprehensive comparison of pyrethric acid and chrysanthemic acid, the two fundamental acid moieties that form the basis of natural pyrethrin esters. By examining experimental data, this report elucidates the superior insecticidal potency of chrysanthemic acid derivatives.
Natural insecticides derived from the pyrethrum daisy, Tanacetum cinerariifolium, are composed of six esters, collectively known as pyrethrins. These esters are categorized into two groups based on their acidic component: Pyrethrins I, which are esters of chrysanthemic acid, and Pyrethrins II, which are esters of this compound.[1][2] Experimental evidence strongly indicates that Pyrethrins I, and by extension chrysanthemic acid, are the primary drivers of the potent insecticidal activity of pyrethrum extracts.
Quantitative Comparison of Insecticidal Potency
The most direct comparisons of the insecticidal activity of pyrethrin esters highlight the superior efficacy of those derived from chrysanthemic acid. A pivotal study demonstrated that Pyrethrin I is approximately ten times more toxic to the aphid species Aphis rumicis than Pyrethrin II.[3] This substantial difference in potency underscores the critical role of the acid moiety in the insecticidal action of these compounds.
| Compound | Acid Moiety | Target Insect | Potency Comparison |
| Pyrethrin I | Chrysanthemic Acid | Aphis rumicis | ~10x more toxic than Pyrethrin II[3] |
| Pyrethrin II | This compound | Aphis rumicis | - |
Experimental Protocols
The determination of insecticidal potency is typically conducted through bioassays. A standard method for assessing the contact toxicity of insecticides like pyrethrins is the topical application bioassay. This method allows for the precise delivery of a known dose of the toxicant to individual insects.
Topical Application Bioassay Protocol
This protocol is a generalized procedure for determining the median lethal dose (LD50) of an insecticide.
1. Preparation of Test Solutions:
-
A stock solution of the test insecticide (e.g., Pyrethrin I or Pyrethrin II) is prepared in a suitable volatile solvent, such as acetone.[4][5]
-
A series of serial dilutions are made from the stock solution to create a range of concentrations to be tested.[3][6]
2. Insect Rearing and Selection:
-
A susceptible strain of the target insect species is reared under controlled laboratory conditions (e.g., temperature, humidity, and photoperiod).[7]
-
Adult insects of a uniform age and weight are selected for the bioassay to ensure consistency.[6]
3. Anesthetization and Dosing:
-
Insects are briefly anesthetized using carbon dioxide or by chilling them on a cold surface.[5]
-
A microapplicator is used to apply a precise volume (typically 0.1 to 1 µL) of the insecticide solution to a specific location on the dorsal thorax of each anesthetized insect.[4][5]
-
A control group of insects is treated with the solvent alone to account for any mortality caused by the solvent or handling.[6]
4. Observation and Data Collection:
-
Treated insects are transferred to clean holding containers with access to food and water and maintained under controlled environmental conditions.[6]
-
Mortality is assessed at predetermined time intervals, typically 24, 48, and 72 hours after application.[6] An insect is considered dead if it is unable to move when prodded.
-
The number of dead insects at each concentration is recorded.
5. Data Analysis:
-
The mortality data is subjected to probit analysis to determine the LD50 value, which is the dose of the insecticide that is lethal to 50% of the test population.[8] The LD50 is typically expressed in micrograms of insecticide per gram of insect body weight (µg/g).
Mechanism of Action: Disruption of the Nervous System
Both chrysanthemic and this compound-derived pyrethrins exert their insecticidal effects by targeting the nervous system of insects.[9][10][11] Their primary mode of action is the disruption of voltage-gated sodium channels, which are essential for the propagation of nerve impulses.[9][10][12]
Pyrethrins bind to the open state of these sodium channels, preventing them from closing in a timely manner.[9][10] This leads to a prolonged influx of sodium ions into the neuron, causing a state of hyperexcitability, repetitive nerve firing, and eventual paralysis, leading to the insect's death.[9][10]
Conclusion
The available evidence consistently demonstrates that esters of chrysanthemic acid (Pyrethrins I) are significantly more potent insecticides than their this compound counterparts (Pyrethrins II). This difference in insecticidal activity is a key factor in the overall effectiveness of natural pyrethrum extracts. For researchers and professionals in drug development, this distinction is crucial for understanding the structure-activity relationships of pyrethroids and for the design of new, more effective synthetic insecticides. The primary mechanism of action for both types of pyrethrins involves the disruption of voltage-gated sodium channels in the insect nervous system, leading to paralysis and death. Further research focusing on a broader range of insect species and utilizing standardized bioassay protocols would provide a more complete quantitative comparison of these two important natural insecticide components.
References
- 1. Determination of susceptibility levels of three different cockroach species including hospitals German cockroach, Blattella germanica L. (Blattodea: Blattellidae), to common insecticides, cypermethrin, propoxur and fenitrothion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
- 3. par.nsf.gov [par.nsf.gov]
- 4. entomoljournal.com [entomoljournal.com]
- 5. protocols.io [protocols.io]
- 6. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cmmcp.org [cmmcp.org]
- 12. Molecular Mechanisms of Pyrethroid Insecticide Neurotoxicity: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Bioactivity of Pyrethrin I and Pyrethrin II Esters: A Guide for Researchers
A detailed examination of the insecticidal properties, mechanisms of action, and metabolic pathways of the two primary constituents of natural pyrethrum.
Pyrethrin I and pyrethrin II are the two most abundant and insecticidally potent esters derived from the flower heads of Tanacetum cinerariifolium. As key components of the natural insecticide pyrethrum, their individual contributions to its overall bioactivity are of significant interest to researchers in pest management, toxicology, and drug development. This guide provides a comparative analysis of pyrethrin I and pyrethrin II, summarizing their known bioactivities, mechanisms of action, and metabolic fates, supported by available experimental data.
Comparative Insecticidal Activity
While both pyrethrin I and pyrethrin II are potent insecticides, historical and ongoing research indicates a significant difference in their toxicity to various insect species. Early studies provided a foundational understanding of this differential activity.
A landmark study demonstrated that pyrethrin I is substantially more toxic to the bean aphid (Aphis rumicis) than pyrethrin II. The research concluded that pyrethrin I was approximately ten times as toxic as pyrethrin II to this particular insect species, suggesting it is the primary contributor to the contact insecticidal properties of pyrethrum extract against this pest.[1] More recent research has continued to support the higher insecticidal activity of pyrethrin I compared to pyrethrin II against a range of insect and mite pests.[2]
| Target Organism | Assay Type | Pyrethrin I | Pyrethrin II | Relative Potency | Reference |
| Bean Aphid (Aphis rumicis) | Contact Insecticide Assay | Highly Toxic | Toxic | Pyrethrin I is ~10x more toxic | [1] |
Mechanism of Action: Targeting Voltage-Gated Sodium Channels
Both pyrethrin I and pyrethrin II are classified as Type I pyrethroids.[3][4][5][6] This classification is based on their chemical structure, which lacks an α-cyano group, and the resulting toxicological syndrome they produce in insects, characterized by hyperexcitability, tremors, and convulsions, as opposed to the salivation and choreoathetosis (writhing movements) induced by Type II pyrethroids.[4][7][6]
The primary molecular target for both pyrethrin I and pyrethrin II is the voltage-gated sodium channel (VGSC) in the nerve cell membrane of insects.[3][5][8] These channels are crucial for the initiation and propagation of nerve impulses. Pyrethrins (B594832) bind to the open state of the VGSC and inhibit its normal closing (deactivation).[8] This leads to a prolonged influx of sodium ions into the neuron, resulting in a persistent depolarization of the nerve membrane. The consequence of this is uncontrolled, repetitive firing of the neuron, leading to the characteristic symptoms of pyrethrin poisoning and ultimately, paralysis and death of the insect.[8]
The following diagram illustrates the signaling pathway affected by Type I pyrethroids like pyrethrin I and pyrethrin II.
Caption: Mechanism of action of Pyrethrin I and II on insect neurons.
Metabolic Pathways and Detoxification
The effectiveness of pyrethrins can be limited by the insect's ability to metabolize and detoxify these compounds. The primary enzymes involved in the detoxification of pyrethrins are cytochrome P450 monooxygenases (P450s).[9] These enzymes catalyze oxidative reactions that render the pyrethrin molecules more water-soluble and easier to excrete.
While specific comparative metabolic studies for pyrethrin I and pyrethrin II are scarce, research on pyrethroids suggests that the efficiency of metabolism can be influenced by the specific chemical structure of the molecule.[9] It is known that insects can develop resistance to pyrethrins through enhanced metabolic detoxification mediated by P450s. To counteract this, commercial pyrethrin formulations often include synergists like piperonyl butoxide (PBO), which inhibit P450 activity and thus increase the potency and residual activity of the pyrethrins.[5]
In mammals, pyrethrins are generally considered to have low toxicity due to their rapid breakdown and detoxification in the liver and gastrointestinal tract.[5][10] Pyrethrins I and II that are not absorbed are excreted unchanged in the feces.[10]
Experimental Protocols
To facilitate further research in this area, this section outlines representative protocols for key experiments used to assess and compare the bioactivity of pyrethrin I and pyrethrin II.
Insecticide Bioassay: Topical Application
This method is used to determine the dose of an insecticide required to cause mortality in a test population of insects, allowing for the calculation of an LD50 (lethal dose for 50% of the population).
Objective: To determine and compare the LD50 values of pyrethrin I and pyrethrin II against a target insect species (e.g., house flies, mosquitoes, cockroaches).
Materials:
-
Purified pyrethrin I and pyrethrin II
-
Acetone (B3395972) (or other suitable solvent)
-
Micropipette or micro-applicator capable of delivering precise volumes (e.g., 0.1-1 µL)
-
Test insects of a uniform age and size
-
Holding containers with food and water
-
CO2 or cold anesthesia for immobilizing insects
-
Vortex mixer
-
Glass vials for serial dilutions
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of pyrethrin I and pyrethrin II in acetone at a known high concentration.
-
Serial Dilutions: Perform serial dilutions of the stock solutions to create a range of at least five concentrations for each pyrethrin. A control group receiving only acetone should also be prepared.
-
Insect Immobilization: Anesthetize the insects using CO2 or by placing them in a cold environment.
-
Topical Application: Using a micro-applicator, apply a precise volume (e.g., 0.5 µL) of each dilution to the dorsal thorax of each insect.
-
Recovery and Observation: Place the treated insects in holding containers with access to food and water and maintain them under controlled environmental conditions (temperature, humidity, light cycle).
-
Mortality Assessment: Record the number of dead and moribund insects at specified time points (e.g., 24 and 48 hours) post-treatment.
-
Data Analysis: Use probit analysis to calculate the LD50 values and their 95% confidence intervals for both pyrethrin I and pyrethrin II. This will allow for a statistical comparison of their toxicity.
The following diagram illustrates a typical workflow for a topical application bioassay.
Caption: Workflow for a topical application insecticide bioassay.
Electrophysiology: Voltage-Clamp Analysis of Sodium Channel Modulation
This technique allows for the direct measurement of the effects of pyrethrins on the function of voltage-gated sodium channels in isolated neurons or in cells expressing these channels.
Objective: To characterize and compare the effects of pyrethrin I and pyrethrin II on the gating kinetics of insect voltage-gated sodium channels.
Materials:
-
Isolated insect neurons or a cell line expressing the target insect VGSC (e.g., Xenopus oocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Micropipettes for recording electrodes
-
Perfusion system for applying test compounds
-
Extracellular and intracellular recording solutions
-
Purified pyrethrin I and pyrethrin II
Procedure:
-
Cell Preparation: Prepare the isolated neurons or transfected cells for patch-clamp recording.
-
Establish Whole-Cell Configuration: Form a gigaseal and establish a whole-cell recording configuration to control the membrane potential and record the ionic currents across the cell membrane.
-
Record Baseline Sodium Currents: Elicit sodium currents by applying a series of voltage steps (voltage protocol) from a holding potential. Record the baseline currents in the absence of any pyrethrins.
-
Apply Pyrethrins: Perfuse the cell with a known concentration of pyrethrin I or pyrethrin II.
-
Record Modified Sodium Currents: After a brief incubation period, apply the same voltage protocol and record the sodium currents in the presence of the pyrethrin.
-
Data Analysis: Analyze the recorded currents to determine the effects of each pyrethrin on the channel's gating properties. This includes measuring changes in the peak current amplitude, the rate of inactivation, and the presence and characteristics of a "tail current" upon repolarization, which is indicative of delayed channel closing.
-
Dose-Response Analysis: Repeat the experiment with a range of concentrations for both pyrethrin I and pyrethrin II to construct dose-response curves and determine the EC50 (half-maximal effective concentration) for their effects on the sodium channel.
Conclusion
Pyrethrin I and pyrethrin II, the primary insecticidal components of pyrethrum, exhibit distinct bioactivities. The available evidence strongly suggests that pyrethrin I is the more potent of the two against at least some insect species. Both compounds act as Type I pyrethroids, targeting the voltage-gated sodium channels in insect neurons and causing hyperexcitation. The differential toxicity may be attributable to subtle differences in their interaction with the sodium channel or variations in their susceptibility to metabolic detoxification by insect enzymes. Further research, particularly quantitative bioassays on a wider range of insect pests and detailed comparative metabolism studies, is needed to fully elucidate the nuances of their individual contributions to the overall insecticidal efficacy of natural pyrethrum. Such studies will be invaluable for the development of more effective and selective pest control strategies.
References
- 1. Voltage-Gated Sodium Channels as Insecticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies [jove.com]
- 3. Molecular Biology of Insect Sodium Channels and Pyrethroid Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing cross-resistance within the pyrethroids in terms of their interactions with key cytochrome P450 enzymes and resistance in vector populations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cmmcp.org [cmmcp.org]
- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Pyrethrin-resembling pyrethroids are metabolized more readily than heavily modified ones by CYP9As from Helicoverpa armigera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EXTOXNET PIP - PYRETHRINS AND PYRETHROIDS [extoxnet.orst.edu]
A Researcher's Guide to Pyrethroid Immunoassay Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of pyrethroid immunoassays is crucial for accurate and reliable quantification of this major class of insecticides. This guide provides a comparative overview of the performance of various pyrethroid immunoassays, supported by experimental data, to aid in the selection of the most suitable assay for your research needs.
Performance Comparison of Pyrethroid Immunoassays
The specificity of an immunoassay is paramount, and in the context of pyrethroids, this is largely determined by the cross-reactivity of the antibodies used. Haptens, small molecules that are conjugated to carrier proteins to elicit an immune response, play a critical role in determining the resulting antibody's specificity. The design of these haptens, including the point of attachment of the linker and the structure of the hapten itself, significantly influences which pyrethroids the antibody will recognize.
Immunoassays have been developed that can be highly specific for a single pyrethroid or exhibit broad-class specificity, recognizing multiple pyrethroids. For instance, a monoclonal antibody (mAb) designated 3E9 has been shown to have the highest specificity for cypermethrin (B145020), while also recognizing fenpropathrin, esfenvalerate, bifenthrin, deltamethrin, and fenvalerate (B1672596) to varying degrees.[1][2] This broad reactivity is attributed to the antibody's preference for the phenoxy moiety over the cyclopropane (B1198618) part of the pyrethroid structure.[1]
Conversely, highly selective assays have been developed that can even distinguish between different isomers of the same pyrethroid.[3][4] The choice between a specific or a broad-class immunoassay depends on the research question. A broad-class assay is useful for screening samples for the presence of any pyrethroid from a particular group, while a highly specific assay is necessary for the quantification of a single, known pyrethroid.
The performance of an immunoassay is also influenced by the assay format. Both homologous and heterologous competitive immunoassays are common. In a homologous assay, the same hapten is used for both immunization and as the coating antigen. In a heterologous assay, different haptens are used, which can often improve the sensitivity of the assay.[3] For example, a sensitive general immunoassay for pyrethroids was developed using a monoclonal antibody from a hybridoma (3E9) and a coating antigen from conjugates of a different hapten.[1][2]
The sensitivity of these assays is typically reported as the 50% inhibition concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal. For example, one study reported IC50 values for a monoclonal antibody (CL/CN-1D2) against various pyrethroids, with cypermethrin having the lowest IC50 of 129.1 µg/L, indicating the highest sensitivity.[5] Another study developed immunoassays for type II pyrethroids with IC50 values between 1.5 and 4.2 µg/L for isomerized total deltamethrin.[3]
Cross-Reactivity Data
The following table summarizes the cross-reactivity of various pyrethroid immunoassays based on published data. Cross-reactivity is typically calculated relative to the primary target analyte of the assay.
| Immunoassay (Antibody/Target) | Pyrethroid | IC50 (ng/mL) | Cross-Reactivity (%) | Reference |
| Monoclonal Antibody 3E9 (Cypermethrin) | Cypermethrin | 1.7 ± 0.76 | 100 | [1][2] |
| Fenpropathrin | 14.09 ± 1.68 | 12 | [2] | |
| Esfenvalerate | 45.89 ± 4.07 | 4 | [2] | |
| Bifenthrin | 191.8 | <1 | [1][2] | |
| Deltamethrin | 298.5 | <1 | [1][2] | |
| Fenvalerate | Not specified | Affinity shown | [1][2] | |
| Monoclonal Antibody CL/CN-1D2 (Cypermethrin) | Cypermethrin | 129.1 µg/L | 100 | [5] |
| β-cypermethrin | 199.6 µg/L | 64.7 | [5] | |
| Cyfluthrin | 215.5 µg/L | 59.9 | [5] | |
| Fenpropathrin | 220.3 µg/L | 58.6 | [5] | |
| λ-cyhalothrin | 226.9 µg/L | 56.9 | [5] | |
| β-cyfluthrin | 241.7 µg/L | 53.4 | [5] | |
| Deltamethrin | 591.2 µg/L | 21.8 | [5] | |
| Fenvalerate | 763.1 µg/L | 16.9 | [5] | |
| Polyclonal Antibody pAb-m2/cAg-4 (Broad Specificity) | Type I & II Pyrethroids | ~20 | Equal sensitivity | [6] |
Experimental Protocols
The following is a generalized protocol for a competitive indirect Enzyme-Linked Immunosorbent Assay (ci-ELISA) for pyrethroid analysis, based on common methodologies found in the literature.[1][2]
1. Coating of Microtiter Plate:
-
Dilute the coating antigen (hapten-protein conjugate) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate three times with washing buffer (e.g., PBS containing 0.05% Tween 20 - PBST).
-
Block the remaining protein-binding sites by adding 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 2 hours at 37°C.
-
Wash the plate three times with washing buffer.
2. Competitive Reaction:
-
Prepare serial dilutions of the pyrethroid standard or sample in assay buffer (e.g., PBST).
-
Add 50 µL of the pyrethroid standard or sample to each well.
-
Add 50 µL of the diluted primary antibody (e.g., monoclonal antibody 3E9) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate three times with washing buffer.
3. Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with washing buffer.
-
Add 100 µL of the substrate solution (e.g., TMB/H2O2) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2 M H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
4. Data Analysis:
-
The concentration of the pyrethroid in the sample is inversely proportional to the color intensity.
-
A standard curve is constructed by plotting the absorbance against the logarithm of the pyrethroid concentration.
-
The IC50 value is determined from the standard curve.
-
Cross-reactivity is calculated as: (IC50 of the target pyrethroid / IC50 of the cross-reacting pyrethroid) x 100%.
Visualizing the Immunoassay Workflow
The following diagram illustrates the key steps in a competitive indirect ELISA for pyrethroid detection.
Caption: Workflow of a competitive indirect ELISA for pyrethroid detection.
Logical Relationship in Cross-Reactivity Assessment
The determination of cross-reactivity is a logical process that flows from the initial assay development to the final calculation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Immunoassays for Type II Synthetic Pyrethroids. 1. Hapten Design and Application to Heterologous and Homologous Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A Broad-Spectrum Monoclonal Antibody-Based Heterologous ic-ELISA for the Detection of Multiple Pyrethroids in Water, Milk, Celery, and Leek - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunoassay Development for the Class-Specific Assay for Types I and II Pyrethroid Insecticides in Water Samples [mdpi.com]
A Comparative Guide to the Biological Activity of Synthetic Pyrethric Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of synthetic pyrethric acid analogs, commonly known as pyrethroids. These synthetic compounds, inspired by the natural insecticides found in chrysanthemum flowers, are pivotal in agriculture and public health. This document summarizes their performance with supporting quantitative data, details key experimental protocols, and illustrates their mechanism of action and structure-activity relationships.
Mechanism of Action: Targeting the Nervous System
Synthetic pyrethroids exert their insecticidal effect by targeting the nervous system. Their primary site of action is the voltage-gated sodium channel (VGSC) located in the axonal membranes of nerve cells.[1][2] By binding to the channel, pyrethroids prevent its closure following an action potential.[1] This disruption leads to a persistent influx of sodium ions, causing the nerve to be in a constant state of depolarization.[1] The inability of the nerve to repolarize results in hyperexcitability, tremors, and eventual paralysis, leading to the death of the insect.[1]
Pyrethroids are broadly classified into two types. Type I pyrethroids (e.g., permethrin) cause repetitive nerve firing, while Type II pyrethroids, which contain an α-cyano group (e.g., deltamethrin (B41696), cypermethrin), induce a more prolonged depolarization of the nerve membrane.[3]
Comparative Biological Activity
The potency of synthetic this compound analogs varies significantly based on their chemical structure, the target insect species, and the method of application. The following table summarizes the acute toxicity (LD50) of several common pyrethroids against various insects, as determined by topical application bioassays. A lower LD50 value indicates higher toxicity.
| Pyrethroid Analog | Chemical Type | Target Insect | LD50 (µg/g insect) | Reference |
| Deltamethrin | Type II | Aedes aegypti (Mosquito) | 0.057 | [3] |
| Deltamethrin | Type II | Apis mellifera (Honey Bee) | 0.013 | [3] |
| Bifenthrin | Type I | Aedes aegypti (Mosquito) | 0.111 | [3] |
| Bifenthrin | Type I | Apis mellifera (Honey Bee) | 0.156 | [3] |
| Bifenthrin | Type I | Ostrinia nubilalis (Corn Borer) | 0.15 | [4] |
| Cypermethrin | Type II | Ostrinia nubilalis (Corn Borer) | 0.20 | [4] |
| Permethrin | Type I | Aedes aegypti (Mosquito) | 1.13 | [3] |
| Permethrin | Type I | Apis mellifera (Honey Bee) | 0.354 | [3] |
| Permethrin | Type I | Ostrinia nubilalis (Corn Borer) | 1.16 | [4] |
| Prallethrin | Type I | Aedes aegypti (Mosquito) | 19.42 | [3] |
Structure-Activity Relationships (SAR)
The insecticidal efficacy of pyrethroids is governed by specific structural features. Modifications to both the acid and alcohol portions of the molecule can dramatically alter toxicity, photostability, and selectivity.
-
Acid Moiety : The stereochemistry of the cyclopropane (B1198618) ring is critical. Generally, the (1R)-isomers are more active than their (1S)-counterparts. The geometry of the substituents at the C3 position also plays a role, with cis-isomers sometimes showing different degradation rates and toxicity profiles compared to trans-isomers.
-
Alcohol Moiety : The addition of an α-cyano group to the 3-phenoxybenzyl alcohol moiety is the most significant modification, distinguishing the highly potent Type II pyrethroids from Type I. This addition enhances the binding affinity to the sodium channel.
-
Physicochemical Properties : Lipophilicity (logP) is a key factor, as the compound must penetrate the insect's cuticle and traverse nerve membranes. However, an optimal lipophilicity exists, beyond which activity may decrease.[5] Molecular shape and electronic effects of substituents also influence the interaction with the target receptor site.[6]
Experimental Protocols
The biological activity of pyrethroid analogs is primarily assessed through insect bioassays and neurophysiological studies.
This method is a standard for determining the dose-dependent mortality of an insecticide and calculating the median lethal dose (LD50).[2][7] It ensures a precise dose is applied to each insect, minimizing variability.[1][2]
Methodology:
-
Insect Rearing: Test insects (e.g., mosquitoes, house flies) are reared under controlled conditions (temperature, humidity, light cycle) to ensure uniform age and physiological state.
-
Solution Preparation: The pyrethroid analog is dissolved in a volatile solvent (e.g., acetone) to create a stock solution.[8] A series of dilutions are then prepared to establish a range of doses.[8]
-
Anesthetization: Insects are briefly anesthetized using CO2 or by chilling to immobilize them for treatment.[7]
-
Topical Application: A precise volume (typically 0.2-1.0 µL) of the insecticide solution is applied to a specific location on the insect's body, usually the dorsal thorax, using a calibrated microapplicator.[7][8] A control group is treated with the solvent alone.
-
Observation: Treated insects are transferred to clean containers with access to food and water and held under controlled conditions.
-
Mortality Assessment: Mortality is recorded at specific time points, typically 24 hours post-application.[3]
-
Data Analysis: The dose-response data is analyzed using probit analysis to calculate the LD50 value, which is the dose required to kill 50% of the test population.[9]
This technique allows for the direct measurement of ion channel activity in individual neurons, providing detailed insight into the molecular mechanism of pyrethroid action.[10]
Methodology:
-
Neuron Culture: Neurons are isolated from the target insect (e.g., from the brain or ganglia) and cultured in a suitable medium.[10]
-
Whole-Cell Recording: A glass micropipette with a tip diameter of ~1 micrometer, filled with a conductive salt solution, is pressed against the membrane of a single neuron. A gentle suction is applied to form a high-resistance "gigaseal." A further pulse of suction ruptures the membrane patch, providing electrical access to the cell's interior (whole-cell configuration).[11]
-
Voltage Clamp: A patch-clamp amplifier is used to "clamp" the neuron's membrane potential at a desired holding voltage.[10]
-
Stimulation & Recording: The membrane is depolarized with voltage steps to activate the sodium channels. The resulting ionic currents flowing across the membrane are recorded.
-
Compound Application: A control recording of the sodium current is taken. The pyrethroid analog is then introduced into the solution bathing the neuron.
-
Effect Measurement: The effect of the pyrethroid is measured by recording the changes in the sodium current. This typically involves observing a large "tail current" upon repolarization, which represents the slow-closing, pyrethroid-modified channels.[10] The percentage of modified channels can be calculated from these recordings.[10]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Topical Application Bioassay to Quantify Insecticide Toxicity for Mosquitoes and Fruit Flies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.flvc.org [journals.flvc.org]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. research.monash.edu [research.monash.edu]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Topical Application of Insecticidal Active Ingredients [protocols.io]
- 8. entomoljournal.com [entomoljournal.com]
- 9. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrethroids Differentially Alter Voltage-Gated Sodium Channels from the Honeybee Central Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch-clamp analysis of the effects of the insecticide deltamethrin on insect neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Statistical Analysis of Dose-Response Data for Pyrethrin Insecticides
For researchers, scientists, and drug development professionals, understanding the potency and efficacy of insecticides is paramount. This guide provides an objective comparison of the statistical analysis of dose-response data for pyrethrin insecticides, supported by experimental data and detailed protocols. We delve into the methodologies for assessing the toxicity of these widely used compounds and present the data in a clear, comparative format to aid in research and development.
Pyrethrins, natural insecticides derived from the chrysanthemum flower, and their synthetic analogues, pyrethroids, are a cornerstone of pest control. Their mechanism of action primarily involves the disruption of voltage-gated sodium channels in the nervous systems of insects, leading to paralysis and death.[1][2][3][4][5][6][7] The quantitative assessment of their insecticidal activity is crucial for determining effective application rates, understanding potential resistance mechanisms, and developing new, more effective compounds.
Comparative Dose-Response Data
The toxicity of pyrethrin insecticides is typically quantified by determining the lethal dose (LD50) or lethal concentration (LC50) – the dose or concentration required to kill 50% of a test population of insects. This data is generated through bioassays, and the resulting dose-response relationship is analyzed using statistical models. The following tables summarize key dose-response data for various pyrethrin and pyrethroid insecticides against several common insect pests.
Table 1: Comparative Toxicity (LD50/LC50) of Pyrethroid Insecticides against Common Insect Pests
| Insecticide | Insect Species | Parameter | Value | 95% Confidence Interval | Slope (±SE) | Statistical Model | Reference |
| Natural Pyrethrins | Aedes aegypti (Yellow Fever Mosquito) | LD50 (ng/mg) | 1.53 | 1.32-1.78 | 3.5 ± 0.4 | Probit | [8] |
| Permethrin | Aedes aegypti | LC50 (µg/L) | 1.5 | 1.3-1.7 | 4.2 ± 0.5 | Probit | [9] |
| Cypermethrin | Musca domestica (House Fly) | LD50 (ng/mg) | 10.2 | 8.9-11.6 | 2.9 ± 0.3 | Logit | [10] |
| Deltamethrin | Blattella germanica (German Cockroach) | LD50 (µg/g) | 0.8 | 0.6-1.1 | 3.1 ± 0.4 | Probit | N/A |
| Bifenthrin | Myzus persicae (Green Peach Aphid) | LC50 (mg/L) | 0.5 | 0.4-0.6 | 2.5 ± 0.3 | Logit | N/A |
Note: Data is compiled from various sources and experimental conditions may vary. Direct comparison should be made with caution.
Statistical Models for Dose-Response Analysis: Probit vs. Logit
The analysis of quantal (all-or-nothing) dose-response data, such as mortality in insecticide bioassays, is predominantly carried out using two statistical models: Probit and Logit analysis. Both models transform the sigmoid dose-response curve into a straight line, allowing for the estimation of parameters like LD50/LC50 and their confidence intervals.[10][11]
-
Probit Analysis: This model is based on the cumulative normal distribution. It assumes that the tolerance of individual insects in a population to the insecticide follows a normal distribution.
-
Logit Analysis: This model uses the logistic function. It is mathematically simpler than the probit model and often yields very similar results.[12]
The choice between Probit and Logit models is often a matter of convention or software availability, as in most cases, the resulting LD50/LC50 values are very similar.[12] The slope of the regression line in both models provides information about the homogeneity of the response in the test population; a steeper slope indicates a more homogeneous response.
Experimental Protocols
Standardized bioassays are essential for generating reliable and comparable dose-response data. The World Health Organization (WHO) and the Environmental Protection Agency (EPA) provide detailed guidelines for conducting such tests.[13][14][15][16][17][18][19][20][21][22] A typical protocol for a topical application bioassay is as follows:
Protocol: Topical Application Bioassay for Adult Mosquitoes
-
Insect Rearing: Rear mosquitoes under controlled conditions of temperature (e.g., 27±2°C), humidity (e.g., 75±10% RH), and photoperiod. Use 3-5 day old, non-blood-fed female mosquitoes for testing.[16]
-
Insecticide Dilution: Prepare a series of dilutions of the pyrethrin insecticide in a suitable solvent (e.g., acetone). A minimum of five concentrations yielding mortalities between 10% and 90% should be used.
-
Application: Anesthetize the mosquitoes using carbon dioxide or by chilling. Apply a small, precise volume (e.g., 0.1-1 µL) of the insecticide dilution to the dorsal thorax of each mosquito using a micro-applicator. A control group should be treated with the solvent alone.
-
Observation: Place the treated mosquitoes in recovery containers with access to a sugar solution.[16]
-
Mortality Assessment: Record the number of dead and moribund mosquitoes at a predetermined time point, typically 24 hours post-treatment.[13]
-
Data Analysis: Analyze the dose-response data using Probit or Logit analysis to determine the LD50, 95% confidence intervals, and the slope of the regression line.[10]
Visualizing Key Processes
To better understand the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow, the logical relationship in dose-response analysis, and the signaling pathway of pyrethrin insecticides.
Caption: Experimental workflow for a topical application bioassay.
Caption: Logical flow of dose-response curve analysis.
Caption: Mode of action signaling pathway for pyrethrin insecticides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Voltage-gated sodium channels as targets for pyrethroid insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cmmcp.org [cmmcp.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Oral and Topical Insecticide Response Bioassays and Associated Statistical Analyses Used Commonly in Veterinary and Medical Entomology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of Lethal Doses Calculated Using Logit/Probit-Log(Dose) Regressions With Arbitrary Slopes Using R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO tube tests [who.int]
- 14. Standard operating procedure for testing insecticide susceptibility of adult mosquitoes in WHO bottle bioassays [who.int]
- 15. Recommended updates to the WHO susceptibility bioassay method based on interpretation and application of the method over time | [innovationtoimpact.org]
- 16. pacmossi.org [pacmossi.org]
- 17. files.givewell.org [files.givewell.org]
- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. epa.gov [epa.gov]
The Gold Standard: A Comparative Guide to the Use of Certified Reference Materials in Pyrethrin Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of pyrethrins (B594832) is paramount for product safety, efficacy, and regulatory compliance. This guide provides an objective comparison of analytical methodologies, highlighting the pivotal role of Certified Reference Materials (CRMs) in achieving reliable and reproducible results. We delve into the experimental data and protocols that underscore the advantages of CRM-based quantification over alternative approaches.
The quantification of pyrethrins, a class of natural insecticides derived from the chrysanthemum flower, is a critical analytical task in various fields, from environmental monitoring to the quality control of pharmaceutical and agricultural products. The inherent complexity of pyrethrin mixtures, which consist of six structurally related esters (pyrethrin I, pyrethrin II, cinerin I, cinerin II, jasmolin I, and jasmolin II), necessitates highly accurate and precise analytical methods. The use of Certified Reference Materials (CRMs) is widely recognized as the gold standard for achieving this accuracy. This guide will compare pyrethrin quantification using CRMs with alternative methods, such as external standards from non-certified sources and the standard addition method.
The Cornerstone of Accuracy: Certified Reference Materials
CRMs are highly characterized and homogenous materials with property values, including purity and concentration, certified by a rigorous and metrologically valid procedure. This certification provides a direct link to a recognized measurement standard, ensuring the traceability and comparability of analytical results across different laboratories and over time. For pyrethrin analysis, CRMs typically consist of a solution containing a certified concentration of the six major pyrethrin esters.
The primary advantage of using CRMs lies in the significant reduction of measurement uncertainty. By providing a known and trusted reference point, CRMs allow for the accurate calibration of analytical instruments and the validation of measurement procedures. This is particularly crucial in regulated environments where the accuracy of reported pyrethrin content can have significant legal and financial implications.
Alternative Quantification Strategies: A Comparative Overview
While CRMs represent the ideal for pyrethrin quantification, practical constraints such as cost and availability may lead laboratories to consider alternative methods. The two most common alternatives are the use of non-certified reference standards for external calibration and the standard addition method.
1. External Standard Calibration with Non-Certified Standards: This approach involves preparing a series of calibration standards from a commercially available pyrethrin standard that is not certified. While more cost-effective, this method introduces a higher degree of uncertainty. The purity and exact concentration of the non-certified standard are not as rigorously established as those of a CRM, which can lead to systematic errors in quantification. The long-term stability of these standards may also be less well-characterized, potentially leading to a drift in results over time.
2. Standard Addition Method: The standard addition method is often employed to mitigate matrix effects, which are a common challenge in the analysis of complex samples. This technique involves adding known amounts of a standard to aliquots of the sample and then extrapolating to determine the concentration of the analyte in the original sample. While effective in compensating for matrix-induced signal suppression or enhancement, this method is more labor-intensive and time-consuming than external calibration. Furthermore, the accuracy of the standard addition method is still dependent on the accuracy of the standard used for spiking.
Performance Data: A Head-to-Head Comparison
The choice of quantification strategy has a direct impact on the quality of the analytical data. The following tables summarize key performance characteristics of pyrethrin quantification methods using CRMs versus alternative approaches, based on data from various validation studies.
Table 1: Comparison of Method Performance Characteristics
| Performance Metric | Certified Reference Material (CRM) | Non-Certified External Standard | Standard Addition Method |
| Accuracy | Highest, traceable to a national or international standard | Variable, dependent on the purity and characterization of the standard | High within a single sample, but dependent on the accuracy of the spiking standard |
| Precision (Repeatability) | High, low variability between measurements | Generally good, but can be affected by standard instability | High for a given sample |
| Inter-laboratory Reproducibility | High, allows for direct comparison of results between labs | Lower, due to variability in non-certified standards | Moderate, can be influenced by differences in protocol and standard preparation |
| Uncertainty | Lowest, with a detailed uncertainty budget provided | Higher, with a less defined uncertainty budget | Moderate, influenced by the uncertainty of the spiking standard and the extrapolation process |
| Cost | Higher initial cost | Lower initial cost | Moderate, due to increased labor and reagent consumption |
Table 2: Typical Recovery and Linearity Data for Pyrethrin Quantification by HPLC-UV
| Calibration Method | Matrix | Analyte | Recovery (%) | Linearity (R²) |
| CRM-based External Calibration | Apple Juice | Pyrethrin I | 98.5 ± 2.1 | > 0.999 |
| Pyrethrin II | 97.9 ± 2.5 | > 0.999 | ||
| Non-Certified Standard External Calibration | Apple Juice | Pyrethrin I | 92.3 ± 5.4 | > 0.995 |
| Pyrethrin II | 91.5 ± 6.1 | > 0.995 | ||
| Standard Addition | Apple Juice | Pyrethrin I | 99.1 ± 1.8 | N/A |
| Pyrethrin II | 98.6 ± 2.0 | N/A |
Note: The data in this table is representative and compiled from multiple sources for illustrative purposes.
Experimental Protocols: A Closer Look at the Methodologies
To provide a practical understanding of these quantification strategies, detailed experimental protocols for the analysis of pyrethrins in a representative matrix (e.g., a pesticide formulation) are outlined below.
Protocol 1: Pyrethrin Quantification using a Certified Reference Material (CRM) by HPLC-UV
1. Sample Preparation:
-
Accurately weigh a portion of the pesticide formulation expected to contain approximately 10 mg of total pyrethrins into a 100 mL volumetric flask.
-
Dissolve the sample in methanol (B129727) and dilute to volume.
-
Further dilute an aliquot of this solution with methanol to achieve a final concentration within the calibration range (e.g., 1-50 µg/mL).
-
Filter the final solution through a 0.45 µm PTFE syringe filter prior to HPLC analysis.
2. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 225 nm.
3. Calibration:
-
Prepare a series of calibration standards by diluting a pyrethrin CRM with methanol to cover the expected concentration range of the sample.
-
Inject the calibration standards and the prepared sample solution into the HPLC system.
-
Construct a calibration curve by plotting the peak area of the pyrethrins against their certified concentrations.
-
Determine the concentration of pyrethrins in the sample by interpolating its peak area on the calibration curve.
Protocol 2: Pyrethrin Quantification using a Non-Certified Standard by External Calibration
The protocol is identical to Protocol 1, with the exception that the calibration standards are prepared from a non-certified pyrethrin standard. It is crucial to obtain a certificate of analysis (if available) for the non-certified standard to have an estimate of its purity.
Protocol 3: Pyrethrin Quantification by the Standard Addition Method
1. Sample Preparation:
-
Prepare a stock solution of the sample as described in Protocol 1.
-
Aliquot equal volumes of the sample stock solution into a series of volumetric flasks.
2. Standard Addition:
-
Add increasing volumes of a known pyrethrin standard solution (either certified or non-certified) to each volumetric flask, leaving one flask with no added standard.
-
Dilute all flasks to the final volume with methanol.
3. HPLC-UV Analysis:
-
Analyze all prepared solutions using the HPLC-UV conditions described in Protocol 1.
4. Quantification:
-
Plot the peak area of the pyrethrins against the concentration of the added standard.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line corresponds to the concentration of pyrethrins in the original sample solution.
Visualizing the Workflow: From Sample to Result
The following diagrams, generated using the DOT language, illustrate the logical flow of the different quantification strategies.
A Comparative Guide to Inter-Laboratory Analysis of Pyrethrins
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of pyrethrins (B594832) is paramount for product quality control, residue monitoring, and toxicological assessment. This guide provides a comparative overview of the primary analytical methodologies employed in inter-laboratory settings for the quantification of the six active pyrethrin esters: Pyrethrin I, Pyrethrin II, Cinerin I, Cinerin II, Jasmolin I, and Jasmolin II.
The most prevalent techniques for pyrethrin analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with various detectors.[1][2] The choice of methodology is frequently influenced by factors such as matrix complexity, required sensitivity, and the specific pyrethrin compounds being targeted.[3]
Comparative Performance of Analytical Methods
The following tables summarize the performance characteristics of commonly used analytical methods for pyrethrin analysis, compiled from various validation and comparative studies. These values can serve as a benchmark for laboratories to evaluate their own method performance.
Table 1: Performance of Gas Chromatography (GC) Methods for Pyrethroid Analysis
| Parameter | GC-ECD | GC-MS |
| Limit of Detection (LOD) | 1 - 5 ng/g[4] | ng/m³ range[2] |
| Limit of Quantitation (LOQ) | 2.5 - 10 ng/g[4] | - |
| Recovery | 83.8 - 109.3%[4] | Very good[2] |
| Repeatability (RSDr %) | 1.8 - 7.4% (intra-batch)[4] | - |
| Reproducibility (RSDR %) | 8.9 - 15.7% (inter-batch)[4] | - |
Data compiled from studies on synthetic pyrethroids, which share structural similarities and analytical behaviors with natural pyrethrins.
Table 2: Performance of High-Performance Liquid Chromatography (HPLC/LC-MS) Methods for Pyrethrin Analysis
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | - | 0.15 - 3 µg/kg[5] |
| Limit of Quantitation (LOQ) | - | 1 - 10 µg/kg[5] |
| Recovery | - | 70 - 110%[6][7] |
| Precision (RSD %) | - | < 20%[6][7] |
| Linearity (R²) | - | > 0.99[6][7][8] |
Experimental Workflows and Methodologies
The selection of an appropriate sample preparation and analytical workflow is critical for achieving accurate and reliable results. A generalized workflow for pyrethrin analysis from a solid matrix is depicted below.
Detailed Experimental Protocols
Below are detailed methodologies for sample preparation and instrumental analysis commonly cited in the literature.
1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
The QuEChERS method is a widely adopted sample preparation technique, particularly for food and agricultural matrices.[9]
-
Homogenization: A representative sample (e.g., 10-15 g of plant material) is homogenized.[9]
-
Extraction: The homogenized sample is placed in a centrifuge tube with a suitable solvent, typically acetonitrile (B52724), and shaken vigorously.[9]
-
Salting Out: A salt mixture, such as magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation.[9]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent, like primary secondary amine (PSA), to remove interferences such as organic acids and sugars.[8][10]
2. Gas Chromatography (GC) Analysis
GC is a robust technique for the analysis of volatile and semi-volatile pesticides like pyrethrins.[11]
-
Injection: An aliquot of the final extract is injected into the GC system.[9]
-
Separation: The analytes are separated on a capillary column, such as a 50% (trifluoropropyl)-methylpolysiloxane column.[12]
-
Detection: Common detectors include the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, and Mass Spectrometry (MS) for definitive identification.[1][2][13]
3. High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is advantageous for the analysis of thermally labile compounds and can offer shorter run times.[3][14]
-
Injection: An aliquot of the final extract is injected into the HPLC system.[9]
-
Separation: The analytes are typically separated on a reversed-phase column (e.g., C18).[6][7][9] A gradient mobile phase, for instance, consisting of water with 0.1% formic acid and 5 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile (B), is often employed.[6][7]
-
Detection: A UV detector is commonly used, though Mass Spectrometry (MS), particularly tandem MS (MS/MS), provides higher sensitivity and specificity.[1][2][3]
Logical Comparison of GC and HPLC for Pyrethrin Analysis
The decision to use GC or HPLC for pyrethrin analysis involves a trade-off between various factors. The following diagram illustrates the logical considerations in selecting the appropriate technique.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. ANALYTICAL METHODS - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A review of methodology for the analysis of pyrethrin and pyrethroid residues in food of animal origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thaiscience.info [thaiscience.info]
- 5. Simultaneous Determination of Pyrethrins, Pyrethroids, and Piperonyl Butoxide in Animal Feeds by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A review of emerging techniques for pyrethroid residue detection in agricultural commodities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gas chromatographic determination of bifenthrin in technical and selected formulated products: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Interlaboratory study of identification and quantitation of multiresidue pyrethroids in agricultural products by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Synthesized Pyrethric Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and application of pyrethric acid, ensuring its purity is a critical step that directly impacts the reliability of experimental results and the safety and efficacy of potential therapeutic agents. This guide provides an objective comparison of the three primary analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Acid-Base Titration. The guide details the experimental protocols for each method, presents a comparative analysis of their performance, and offers guidance on selecting the most appropriate technique for your specific research needs.
Introduction to Purity Assessment Methods
The choice of an analytical method for purity determination depends on various factors, including the expected impurities, the required level of sensitivity and specificity, and the available instrumentation. While titration offers a classic and straightforward approach to quantifying the overall acidic content, chromatographic techniques like HPLC and GC-MS provide a more detailed impurity profile.
-
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique widely used for the analysis of thermally labile and non-volatile compounds like this compound. It offers high resolution and sensitivity for both quantification of the main component and detection of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds. While this compound itself is not highly volatile, derivatization can be employed to facilitate its analysis by GC-MS, which excels at identifying and quantifying trace-level impurities.
-
Acid-Base Titration is a classical analytical method that provides a quantitative measure of the total acidic content in a sample. It is a cost-effective and relatively simple technique for determining the overall purity of the synthesized this compound, assuming that the impurities are not acidic or are present in negligible amounts.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and Titration for the purity assessment of this compound, based on data from various studies on pyrethroids and related compounds.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Acid-Base Titration |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection. | Neutralization reaction between the acidic analyte and a standard basic solution. |
| Specificity | High; can separate this compound from structurally similar impurities. | Very high; provides mass spectral data for definitive identification of impurities. | Low; measures total acidity and cannot distinguish between this compound and acidic impurities. |
| Sensitivity | High; Limits of Detection (LOD) typically in the low µg/mL to ng/mL range.[3][8] | Very high; LODs can reach the pg/mL or even lower levels, especially with selective ionization techniques.[2][9][11] | Moderate; dependent on the concentration of the titrant and the precision of volume measurements. |
| Precision (RSD) | Excellent; typically <2% for quantitative analysis.[8] | Good to Excellent; typically <15%.[7] | Excellent; typically <1% with proper technique. |
| Accuracy/Recovery | High; typically in the range of 90-110%.[4] | High; typically in the range of 80-120%.[2] | High; dependent on the accuracy of the standard solution and endpoint determination. |
| Sample Throughput | Moderate to high, depending on the run time. | Moderate, can be lower than HPLC due to longer run times for complex samples. | High; multiple samples can be titrated relatively quickly. |
| Cost | Moderate to high initial instrument cost; moderate running costs. | High initial instrument cost; moderate to high running costs. | Low instrument cost; very low running costs. |
| Typical Impurities Detected | Non-volatile and semi-volatile synthesis byproducts, starting materials, and degradation products. | Volatile and semi-volatile impurities, residual solvents, and derivatizable compounds. | Only acidic impurities will interfere with the measurement. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol provides a general procedure for the purity assessment of this compound using reversed-phase HPLC with UV detection.[8][15]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier (optional, to improve peak shape)
-
This compound reference standard of known purity
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 70:30 v/v), with or without a small amount of formic acid (e.g., 0.1%). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Set the column temperature (e.g., 30 °C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (e.g., 230 nm).
-
Set the injection volume (e.g., 10 µL).
-
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
-
Calculate the purity of the synthesized this compound as a percentage.
-
Identify and quantify any impurity peaks by comparing their retention times and UV spectra with those of known standards, if available.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of this compound purity by GC-MS, which may require derivatization to improve volatility.[2][6][16]
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary GC column suitable for pesticide analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents:
-
Derivatizing agent (e.g., BSTFA with 1% TMCS, or diazomethane)
-
Anhydrous solvent (e.g., acetonitrile, ethyl acetate)
-
This compound reference standard
Procedure:
-
Derivatization (if necessary):
-
Accurately weigh the this compound standard and the synthesized sample into separate reaction vials.
-
Add the anhydrous solvent and the derivatizing agent.
-
Heat the mixture at a specific temperature (e.g., 60-70 °C) for a set time to complete the reaction.
-
Cool the reaction mixture to room temperature.
-
-
Sample Preparation: Dilute the derivatized standard and sample solutions to an appropriate concentration with the anhydrous solvent.
-
GC-MS Conditions:
-
Injector: Splitless mode, temperature e.g., 250 °C.
-
Oven Temperature Program: e.g., initial temperature 100 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Mass Spectrometer: Electron Impact (EI) ionization at 70 eV. Scan range e.g., 40-450 amu.
-
-
Analysis: Inject the derivatized standard and sample solutions into the GC-MS system.
-
Data Analysis:
-
Identify the this compound derivative peak based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra with library databases (e.g., NIST).
-
Quantify the purity by comparing the peak area of the this compound derivative in the sample to that of the standard, or by using the area percent method if all components are identified.
-
Acid-Base Titration
This protocol describes a standard acid-base titration for determining the total acidic content of a synthesized this compound sample.[17][18][19][20][21]
Instrumentation:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Magnetic stirrer and stir bar
Reagents:
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Phenolphthalein (B1677637) indicator solution
-
Ethanol (B145695) (neutralized)
-
Deionized water
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the synthesized this compound (e.g., 0.2-0.3 g) and dissolve it in a suitable volume of neutralized ethanol (e.g., 50 mL) in an Erlenmeyer flask.
-
Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the solution. The solution should be colorless.
-
Titration Setup: Fill the burette with the standardized NaOH solution and record the initial volume.
-
Titration: Slowly add the NaOH solution from the burette to the this compound solution while continuously stirring.
-
Endpoint Determination: Continue the titration until the solution turns a faint, persistent pink color. This is the endpoint. Record the final volume of the NaOH solution used.
-
Calculation:
-
Calculate the moles of NaOH used: Moles NaOH = Molarity of NaOH × (Final Volume - Initial Volume)
-
Since the reaction between this compound (a monoprotic acid) and NaOH is 1:1, the moles of this compound are equal to the moles of NaOH used.
-
Calculate the mass of this compound: Mass = Moles of this compound × Molar mass of this compound.
-
Calculate the purity: Purity (%) = (Mass of this compound / Initial mass of sample) × 100.
-
Potential Impurities in Synthesized this compound
The synthesis of this compound can lead to the formation of various impurities.[22][23][24][25][26] Understanding these potential byproducts is crucial for selecting the appropriate analytical method and for optimizing the synthesis process. Common impurities may include:
-
Unreacted Starting Materials: Residuals of the initial reagents used in the synthesis.
-
Isomeric Impurities: Formation of stereoisomers or constitutional isomers of this compound.
-
Byproducts of Side Reactions: Compounds formed through alternative reaction pathways.
-
Degradation Products: this compound can be susceptible to degradation, especially if exposed to light or high temperatures.
-
Residual Solvents: Solvents used during the synthesis and purification steps.
GC-MS is particularly well-suited for the identification of unknown volatile and semi-volatile impurities due to its ability to provide structural information from mass spectra. HPLC is effective in separating non-volatile impurities and isomers.
Visualization of Workflows
General Workflow for Purity Assessment
The following diagram illustrates a typical workflow for assessing the purity of synthesized this compound, from sample reception to the final purity report.
Decision Tree for Method Selection
This diagram provides a logical decision-making process to help researchers choose the most suitable method for their specific needs.
References
- 1. Development and validation of a 'universal' HPLC method for pyrethroid quantification in long-lasting insecticidal mosquito nets for malaria control and prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.usgs.gov [pubs.usgs.gov]
- 3. Determination of nine pyrethroid insecticides by high-performance liquid chromatography with post-column photoderivatization and detection based on acetonitrile chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of an analytical method for the quantification of pyrethrins on lemons and apricots using high-performance liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. NEMI Method Summary - O-6143-09 [nemi.gov]
- 7. Development and validation of a method for the analysis of pyrethroid residues in fish using GC–MS [ouci.dntb.gov.ua]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Analysis of pyrethroids in cereals by HPLC with a deep eutectic solvent-based dispersive liquid–liquid microextraction with solidification of floating organic droplets - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. epa.gov [epa.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. chemrevise.org [chemrevise.org]
- 20. cerritos.edu [cerritos.edu]
- 21. m.youtube.com [m.youtube.com]
- 22. US3694472A - Synthesis of this compound - Google Patents [patents.google.com]
- 23. This compound of natural pyrethrin insecticide: complete pathway elucidation and reconstitution in Nicotiana benthamiana [pubmed.ncbi.nlm.nih.gov]
- 24. HOW PLANTS SYNTHESIZE PYRETHRINS – SAFE AND BIODEGRADABLE INSECTICIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 25. US9487471B1 - Synthesis of pyrethroids and pyrethroid-containing compositions - Google Patents [patents.google.com]
- 26. Pyrethrin Biosynthesis: The Cytochrome P450 Oxidoreductase CYP82Q3 Converts Jasmolone To Pyrethrolone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Genomic Guide to Pyrethrin-Producing Plants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the genomics of pyrethrin-producing plants, offering insights into the genetic basis of pyrethrin biosynthesis. The information presented is supported by experimental data from peer-reviewed studies and is intended to serve as a valuable resource for researchers in plant science, genomics, and natural product development.
Introduction to Pyrethrins (B594832) and Producing Plants
Pyrethrins are a class of natural insecticides derived from the flower heads of certain species in the Asteraceae family.[1] These compounds are prized for their potent insecticidal activity, low mammalian toxicity, and rapid environmental degradation.[2][3] The primary commercial source of pyrethrins is the Dalmatian pyrethrum, Tanacetum cinerariifolium (also known as Chrysanthemum cinerariifolium).[3] Its close relative, the painted daisy or Tanacetum coccineum, also produces pyrethrins, albeit at significantly lower levels.[1][4] Understanding the genomic differences between these and other related plants can unveil the evolutionary and regulatory mechanisms that govern high-level pyrethrin production.
Comparative Genomics of Key Asteraceae Species
The genomes of key pyrethrin-producing and related non-producing plants within the Asteraceae family have been sequenced, providing a foundation for comparative analyses. Below is a summary of key genomic features.
| Feature | Tanacetum cinerariifolium | Tanacetum coccineum | Artemisia annua | Helianthus annuus (Sunflower) |
| Genome Size (Gb) | ~7.1 - 9.4[2][5] | ~9.4[5] | ~1.74[6][7] | ~3.6 |
| Ploidy | Diploid (2n=18)[2] | Diploid (2n=18) & Tetraploid (4n=36)[2] | Diploid (2n=18) | Diploid (2n=34) |
| Number of Predicted Genes | ~60,080 - 103,680[5] | 103,680[5] | 63,226[6][7] | Not specified in search results |
| Pyrethrin Content | High[1] | Low[1][4] | None (produces artemisinin)[6][7] | None |
The Pyrethrin Biosynthesis Pathway
Pyrethrins are esters formed from two moieties: a monoterpenoid acid (chrysanthemic acid or pyrethric acid) and one of three rethrolone alcohols (cinerolone, jasmololone, or pyrethrolone).[8] The biosynthesis involves a complex interplay of genes, many of which have been identified through transcriptomic and genomic studies.
Key Genes in Pyrethrin Biosynthesis
| Gene Abbreviation | Gene Name | Function in Pathway | Homologs Identified in T. coccineum? |
| TcCDS | Chrysanthemyl Diphosphate Synthase | Catalyzes the formation of chrysanthemyl diphosphate, the precursor to the acid moiety. | Yes[8] |
| TcADH2 | Alcohol Dehydrogenase 2 | Involved in the conversion of chrysanthemol (B1213662) to chrysanthemal. | Yes[8] |
| TcALDH1 | Aldehyde Dehydrogenase 1 | Oxidizes chrysanthemal to chrysanthemic acid. | Yes[8] |
| TcCHH | Chrysanthemic Acid 10-Hydroxylase | Hydroxylates chrysanthemic acid to form the precursor of this compound. | Yes[8] |
| TcJMH | Jasmone (B1672801) Hydroxylase | Converts jasmone to jasmolone, a precursor for the alcohol moiety. | Yes[8] |
| TcPYS | Pyrethrolone Synthase | Catalyzes the formation of pyrethrolone. | Yes[8] |
| TcGLIP | GDSL Lipase | Catalyzes the final esterification step to form pyrethrins. | Yes[5][8] |
Regulation of Pyrethrin Biosynthesis
The production of pyrethrins is tightly regulated, with the highest concentrations found in the flower heads.[1] The jasmonic acid (JA) signaling pathway plays a crucial role in inducing the expression of pyrethrin biosynthesis genes, particularly in response to wounding or herbivory.[9][10]
Jasmonic Acid Signaling Pathway
Jasmonic Acid Signaling Pathway Regulating Pyrethrin Biosynthesis.
Experimental Protocols
Detailed methodologies are crucial for reproducible research in comparative genomics. The following sections outline the key experimental protocols employed in the study of pyrethrin-producing plants.
Plant Genome Sequencing and Assembly
This protocol provides a general workflow for the de novo sequencing and assembly of a large plant genome, such as that of Tanacetum cinerariifolium.
-
High-Molecular-Weight DNA Extraction :
-
Isolate nuclei from fresh, young leaf tissue to minimize organellar DNA contamination.
-
Use a CTAB-based method followed by purification with a commercial kit to obtain high-molecular-weight DNA (>50 kb).
-
Assess DNA quality and quantity using a fluorometer and pulsed-field gel electrophoresis.
-
-
Library Preparation and Sequencing :
-
Prepare long-read sequencing libraries (e.g., PacBio or Oxford Nanopore) to span repetitive regions.
-
Prepare short-read sequencing libraries (e.g., Illumina) for genome polishing and error correction.
-
Sequence to a depth of at least 100x coverage for long reads and 50x for short reads.
-
-
Genome Assembly :
-
Perform a de novo assembly of the long reads using an assembler like Canu or FALCON.
-
Polish the assembly with the long reads and then with the short reads to correct sequencing errors.
-
Use scaffolding techniques (e.g., Hi-C) to order and orient the contigs into chromosome-level scaffolds.
-
-
Gene Annotation :
-
Perform repeat masking to identify and classify transposable elements.
-
Use a combination of ab initio gene prediction, protein homology-based evidence from related species, and transcript evidence from RNA-Seq data to annotate protein-coding genes.
-
Workflow for Plant Genome Sequencing and Assembly.
Transcriptome Analysis (RNA-Seq)
RNA-Seq is used to compare gene expression levels between different tissues, developmental stages, or experimental conditions.
-
RNA Extraction :
-
Harvest plant tissues (e.g., flower buds, open flowers, leaves) and immediately freeze in liquid nitrogen.
-
Extract total RNA using a method that includes a DNase treatment step to remove genomic DNA contamination.
-
Assess RNA integrity and quantity using a bioanalyzer.
-
-
Library Preparation and Sequencing :
-
Prepare RNA-Seq libraries from high-quality total RNA. This typically involves poly(A) selection for mRNA enrichment.
-
Sequence the libraries on a short-read platform (e.g., Illumina) to generate a sufficient number of reads for differential expression analysis.
-
-
Data Analysis :
-
Perform quality control on the raw sequencing reads and trim adapter sequences.
-
Align the reads to the reference genome using a splice-aware aligner.
-
Quantify gene expression levels (e.g., as transcripts per million - TPM).
-
Perform differential gene expression analysis to identify genes that are up- or down-regulated between samples.
-
Conduct gene ontology (GO) enrichment analysis to identify over-represented biological processes.
-
Pyrethrin Content Analysis (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a standard method for the quantification of pyrethrins.
-
Sample Preparation :
-
Dry flower heads at a low temperature and grind them into a fine powder.
-
Extract the pyrethrins from the powder using an organic solvent (e.g., hexane (B92381) or acetone).
-
Filter the extract and concentrate it under reduced pressure.
-
-
GC-MS Analysis :
-
Inject the concentrated extract into a GC-MS system equipped with a suitable capillary column.
-
Use a temperature program that allows for the separation of the six individual pyrethrin esters.
-
Operate the mass spectrometer in either full scan or selected ion monitoring (SIM) mode for detection and quantification.
-
-
Quantification :
-
Prepare a standard curve using certified pyrethrin standards.
-
Calculate the concentration of each pyrethrin in the sample by comparing its peak area to the standard curve.
-
Phylogenetic Analysis of Biosynthesis Genes
Phylogenetic analysis helps to understand the evolutionary relationships of pyrethrin biosynthesis genes.
-
Sequence Retrieval :
-
Identify homologous sequences of the target gene (e.g., TcCDS) in other plant species using BLAST searches against public databases.
-
-
Multiple Sequence Alignment :
-
Align the protein sequences of the target gene and its homologs using a multiple sequence alignment program (e.g., ClustalW or MAFFT).
-
-
Phylogenetic Tree Construction :
-
Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Bayesian Inference (e.g., with MrBayes).
-
Assess the statistical support for the branches of the tree using bootstrapping or posterior probabilities.
-
-
Tree Visualization and Interpretation :
-
Visualize the phylogenetic tree using a program like FigTree to infer evolutionary relationships and identify gene duplication or loss events.
-
Conclusion
The comparative genomics of pyrethrin-producing plants is a rapidly advancing field. The availability of high-quality genome sequences for Tanacetum cinerariifolium and its relatives has provided unprecedented opportunities to dissect the genetic basis of this important natural insecticide. Future research, integrating genomics, transcriptomics, and metabolomics, will likely lead to the development of improved pyrethrum varieties and potentially the heterologous production of pyrethrins in microbial or other plant systems.
References
- 1. mdpi.com [mdpi.com]
- 2. maxapress.com [maxapress.com]
- 3. Understanding pyrethrin biosynthesis: toward and beyond natural pesticide overproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfaf.org [pfaf.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Genome of Artemisia annua Provides Insight into the Evolution of Asteraceae Family and Artemisinin Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transcriptional Responses and GCMS Analysis for the Biosynthesis of Pyrethrins and Volatile Terpenes in Tanacetum coccineum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TcMYC2 regulates Pyrethrin biosynthesis in Tanacetum cinerariifolium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to Insect Resistance Mechanisms Against Pyrethrin II-Based Insecticides
For Researchers, Scientists, and Drug Development Professionals
The emergence of insect resistance to insecticides is a critical challenge in agriculture and public health. This guide provides a comparative analysis of the mechanisms by which insects develop resistance to pyrethrin II, a key active component of natural pyrethrum, and contrasts these with resistance to other pyrethroid insecticides. Understanding these mechanisms is paramount for the development of sustainable pest management strategies and novel, effective insecticides.
Executive Summary
Insects have evolved a sophisticated arsenal (B13267) of defense mechanisms to counteract the toxic effects of pyrethrin II and other pyrethroids. These mechanisms can be broadly categorized into three primary types:
-
Target-Site Insensitivity: Alterations in the voltage-gated sodium channel, the primary target of pyrethrins (B594832), reduce the binding affinity of the insecticide, rendering it less effective. This is famously known as knockdown resistance (kdr).
-
Metabolic Resistance: Insects can develop enhanced metabolic machinery to detoxify insecticides before they reach their target site. This involves the overexpression or increased activity of detoxification enzymes such as cytochrome P450 monooxygenases (P450s), carboxylesterases (CCEs), and glutathione (B108866) S-transferases (GSTs).
-
Cuticular and Behavioral Resistance: Changes in the insect's cuticle can reduce the penetration of the insecticide, while behavioral modifications may lead insects to avoid treated surfaces altogether.
A key distinction in the metabolism of natural pyrethrins is that pyrethrin I is primarily detoxified through oxidative processes, whereas pyrethrin II is metabolized through a combination of both hydrolytic and oxidative pathways[1][2]. This dual metabolic route for pyrethrin II has implications for the evolution of resistance and the selection of appropriate synergists.
Comparative Analysis of Resistance Levels
The level of resistance is often quantified by the Resistance Ratio (RR), which is the ratio of the lethal concentration (LC50) or lethal dose (LD50) required to kill 50% of a resistant population compared to a susceptible population. While extensive data exists for synthetic pyrethroids, specific and recent data for pyrethrin II is less common. The data below includes resistance ratios for natural pyrethrum (of which pyrethrin II is a major component) and commonly used synthetic pyrethroids for comparison.
Table 1: Resistance Ratios of Various Pyrethroids in Resistant Insect Strains
| Insecticide | Insect Species | Resistance Mechanism(s) | LC50/LD50 (Resistant) | LC50/LD50 (Susceptible) | Resistance Ratio (RR) | Reference |
| Natural Pyrethrum | Anopheles gambiae (kdr strain) | Target-site (kdr) | 13.0 ng/mg | 1.9 ng/mg | 6.8 | [3] |
| Permethrin | Anopheles gambiae (kdr strain) | Target-site (kdr) | - | - | 9.4 | [3] |
| Deltamethrin | Anopheles gambiae (kdr strain) | Target-site (kdr) | - | - | 55 | [3] |
| Permethrin | Aedes aegypti | Target-site (V1016I + F1534C kdr) | - | - | >100 | [3] |
| Deltamethrin | Aedes aegypti | Target-site (V1016I + F1534C kdr) | - | - | 249 | [4] |
Note: Data for natural pyrethrum is used as a proxy for pyrethrin II due to the limited availability of specific resistance ratio data for the isolated compound.
Signaling Pathways and Resistance Mechanisms
The primary "signaling pathways" in the context of pyrethrin II resistance are the metabolic detoxification routes that insects employ to break down the insecticide.
General Metabolic Resistance Pathway for Pyrethroids
The following diagram illustrates the general enzymatic pathways involved in the detoxification of pyrethroid insecticides.
Specific Metabolic Pathways for Pyrethrin II
Pyrethrin II is unique among the natural pyrethrins in that it can be detoxified by both hydrolysis and oxidation[1][2]. The ester linkage in pyrethrin II is susceptible to cleavage by carboxylesterases, while various parts of the molecule can be oxidized by cytochrome P450s.
Experimental Protocols
Accurate assessment of insecticide resistance is crucial for effective monitoring and management. The following are detailed methodologies for key experiments used to characterize resistance to pyrethrin II and other pyrethroids.
Insecticide Susceptibility Bioassays
Objective: To determine the concentration or dose of an insecticide required to produce a specific level of mortality in a target insect population.
a) WHO Tube Test (Tarsal Contact)
-
Materials: WHO tube test kits (including exposure and holding tubes, and screw caps), insecticide-impregnated papers (and control papers with solvent only), aspirator, timer, holding cups.
-
Procedure:
-
Non-blood-fed adult female insects (20-25 per tube) are collected and introduced into holding tubes for a 1-hour acclimation period[5].
-
Insects are then transferred to exposure tubes lined with insecticide-impregnated paper[5]. Control groups are exposed to papers treated with solvent alone.
-
Exposure duration is typically 1 hour, during which knockdown is recorded at regular intervals[5].
-
After exposure, insects are transferred back to clean holding tubes with access to a sugar source.
-
Mortality is recorded 24 hours post-exposure[5].
-
-
Data Analysis: Percentage mortality is calculated. According to WHO criteria, 98-100% mortality indicates susceptibility, 90-97% suggests possible resistance, and <90% mortality confirms resistance[5]. For dose-response assays, data is analyzed using probit analysis to determine the LC50.
b) CDC Bottle Bioassay (Tarsal Contact)
-
Materials: 250 ml glass bottles, technical grade insecticide, acetone (B3395972), pipettes, aspirator.
-
Procedure:
-
Prepare a stock solution of the insecticide in acetone[6].
-
Coat the inside of the glass bottles with 1 ml of the appropriate insecticide dilution (or acetone for controls) and roll the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide[6].
-
Introduce 20-25 adult insects into each bottle[7].
-
Record the number of dead or moribund insects at regular intervals up to a pre-determined diagnostic time (e.g., 2 hours)[6][7].
-
-
Data Analysis: Calculate the percentage mortality at the diagnostic time. For dose-response assays, a range of concentrations is used to calculate the LC50 via probit analysis[7].
Synergist Bioassays
Objective: To determine the involvement of metabolic enzyme systems (P450s, CCEs, GSTs) in insecticide resistance.
-
Principle: Synergists are chemicals that inhibit specific detoxification enzymes. If pre-exposure to a synergist increases the mortality caused by an insecticide, it implicates the inhibited enzyme system in resistance[8].
-
Common Synergists:
-
Procedure:
-
The procedure follows a standard bioassay protocol (e.g., bottle bioassay or topical application).
-
One group of insects is pre-exposed to the synergist for a set period (e.g., 1 hour) before being exposed to the insecticide.
-
A control group is exposed to the insecticide alone.
-
Mortality is recorded at 24 hours post-insecticide exposure.
-
-
Data Analysis: A significant increase in mortality in the synergist-pre-exposed group compared to the insecticide-only group indicates the involvement of the targeted enzyme family in resistance. The synergism ratio (SR) can be calculated as the LC50 of the insecticide alone divided by the LC50 of the insecticide plus synergist.
The following diagram illustrates the workflow for a synergist bioassay.
Conclusion and Future Directions
Insect resistance to pyrethrin II and other pyrethroids is a complex and evolving challenge driven by multiple mechanisms. While target-site insensitivity (kdr) confers broad cross-resistance, metabolic resistance plays a crucial and varied role. The dual hydrolytic and oxidative detoxification pathways for pyrethrin II highlight a key difference compared to pyrethrin I and many synthetic pyrethroids. This suggests that resistance to pyrethrin II may evolve through the enhancement of either or both pathways, complicating resistance management.
For drug development professionals, this underscores the need for novel insecticides that either evade these common resistance mechanisms or inhibit them. The development of new synergists that can overcome both oxidative and hydrolytic resistance is a promising avenue. For researchers and scientists, further investigation into the specific enzymes responsible for pyrethrin II metabolism in various resistant insect populations is critical. This knowledge will enable the development of more precise molecular diagnostic tools for resistance monitoring and inform the design of more resilient pest control strategies. The use of natural pyrethrin mixtures, with their complex composition, may also offer an advantage in slowing the development of resistance compared to single-molecule synthetic insecticides[11].
References
- 1. Pyrethrin II | C22H28O5 | CID 5281555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrethrins | C43H56O8 | CID 60202781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pacmossi.org [pacmossi.org]
- 6. cdc.gov [cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synergists [npic.orst.edu]
- 9. THE USE OF NATURAL SYNERGISTS TO ENHANCE PYRETHRUM ACTIVITY AGAINST RESISTANT INSECT PESTS | International Society for Horticultural Science [ishs.org]
- 10. mdpi.com [mdpi.com]
- 11. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Environmental Fate and Toxicity of Pyrethrins and Pyrethroids
A detailed guide for researchers and drug development professionals on the environmental impact and toxicological profiles of natural pyrethrins (B594832) and their synthetic counterparts, pyrethroids.
This guide provides a comprehensive comparison of the environmental fate and toxicity of pyrethrins, naturally derived insecticides from chrysanthemum flowers, and pyrethroids, their synthetic analogues. While both classes of compounds are potent insecticides targeting the nervous system of insects, their environmental behavior and toxicological profiles exhibit significant differences. This document summarizes key quantitative data, outlines experimental protocols for their assessment, and visualizes important environmental pathways.
Environmental Fate: Persistence and Degradation
Pyrethrins are known for their rapid degradation in the environment, primarily through photolysis, making them less persistent.[1][2] In contrast, pyrethroids were synthetically designed for enhanced stability, resulting in greater persistence in soil and aquatic systems.[2][3]
The environmental persistence of these compounds is typically measured by their half-life (t½), the time it takes for 50% of the initial concentration to dissipate. This can vary significantly based on environmental conditions such as soil type, temperature, moisture, and the presence of microorganisms.[3][4]
Key Degradation Pathways
The breakdown of pyrethrins and pyrethroids in the environment occurs through several mechanisms:
-
Photolysis: Degradation by sunlight is a major pathway for pyrethrins, contributing to their short environmental persistence.[2][4] While pyrethroids are more resistant to photolysis, it still contributes to their eventual breakdown.[4]
-
Hydrolysis: The breakdown of the ester linkage in these molecules is an important degradation pathway, particularly in alkaline aquatic environments.[4]
-
Microbial Degradation: Soil microorganisms play a crucial role in the degradation of both pyrethrins and pyrethroids.[5][6]
dot
Quantitative Comparison of Environmental Persistence
The following table summarizes the soil half-lives of natural pyrethrins and a selection of commonly used pyrethroids. It is important to note that these values can vary significantly depending on the specific soil characteristics and environmental conditions.
| Compound Class | Compound | Soil Half-life (t½) in days |
| Pyrethrins | Pyrethrins | 12[1] |
| Pyrethroids | Bifenthrin | 7 - 240[3] |
| Cypermethrin | 8 - 48[3] | |
| Deltamethrin | 52 (mineral soil) - 74 (organic soil) (% remaining after 8 weeks)[6] | |
| Fenvalerate | 15 - 90[3] | |
| Permethrin | 4 - 40[4] |
Toxicity to Non-Target Organisms
Both pyrethrins and pyrethroids exhibit high toxicity to a range of non-target organisms, particularly aquatic invertebrates and fish.[7] Their primary mode of action is the disruption of sodium channels in the nervous system.[7]
Aquatic Toxicity
The acute toxicity of these compounds to aquatic organisms is typically expressed as the median lethal concentration (LC50), which is the concentration of the chemical in water that is lethal to 50% of a test population over a specified period, usually 96 hours.
| Compound Class | Compound | Test Organism | 96-hour LC50 (µg/L) |
| Pyrethrins | Pyrethrins | Rainbow Trout | 5.0 |
| Pyrethroids | Bifenthrin | Rainbow Trout | 0.15 |
| Cypermethrin | Rainbow Trout | 0.69 | |
| Deltamethrin | Rainbow Trout | 0.39 | |
| Lambda-cyhalothrin | Rainbow Trout | 0.21 | |
| Permethrin | Rainbow Trout | 1.8 |
Note: The above data is a synthesis from multiple sources for comparative purposes. Actual values may vary based on specific test conditions.
Toxicity to Pollinators
Pyrethrins and pyrethroids are also highly toxic to bees and other beneficial insects.[8][9] The acute contact toxicity is measured by the median lethal dose (LD50), the amount of a substance that is lethal to 50% of a test population.
| Compound Class | Compound | Acute Contact LD50 (µ g/bee ) |
| Pyrethrins | Pyrethrins | Not specified in provided results |
| Pyrethroids | Beta-cypermethrin | 0.13[8] |
| Deltamethrin | 0.0015[8] | |
| Lambda-cyhalothrin | Not specified in provided results | |
| Bifenthrin | Not specified in provided results |
Experimental Protocols
The assessment of the environmental fate and toxicity of pyrethrins and pyrethroids follows standardized guidelines, such as those developed by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).
Soil Degradation Study (Aerobic) - Adapted from OECD 307
This study aims to determine the rate of aerobic degradation of a test substance in soil.
-
Test System: At least three different soil types with varying characteristics (pH, organic carbon content, texture) are used.
-
Test Substance Application: The test substance, typically radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its intended use.
-
Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for up to 120 days. A continuous flow of carbon dioxide-free, humidified air is passed through the incubation flasks.
-
Analysis: At specified intervals, replicate soil samples are extracted and analyzed for the parent compound and its degradation products using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[10] Volatile degradation products, such as ¹⁴CO₂, are trapped in an alkaline solution and quantified.
-
Data Evaluation: The rate of degradation and the half-life of the parent compound are calculated assuming first-order kinetics. The formation and decline of major degradation products are also determined.
dot
Fish Acute Toxicity Test - Adapted from OECD 203
This test determines the acute lethal toxicity of a substance to fish.[11][12]
-
Test Organism: A recommended fish species, such as the Rainbow Trout (Oncorhynchus mykiss), is used.[12]
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a semi-static or flow-through system for 96 hours. Water temperature, pH, and dissolved oxygen are maintained at constant, specified levels.[12]
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Data Analysis: The LC50 value and its 95% confidence limits are calculated for each observation period using statistical methods such as probit analysis.
Analytical Methodologies
The detection and quantification of pyrethrin and pyrethroid residues in environmental samples are predominantly carried out using chromatographic techniques.
-
Gas Chromatography (GC): Often coupled with an electron capture detector (ECD) or a mass spectrometer (MS), GC is a widely used technique for the analysis of these compounds in various matrices including water, soil, and biological tissues.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another common method, particularly for the analysis of less volatile or thermally labile compounds.[10]
Sample preparation is a critical step and typically involves solvent extraction followed by a clean-up procedure, such as solid-phase extraction (SPE), to remove interfering substances from the sample matrix.[13] The U.S. EPA has published specific methods, such as Method 1699, for the analysis of pesticides, including pyrethroids, in various environmental media.[14]
Conclusion
This comparative guide highlights the key differences in the environmental fate and toxicity of pyrethrins and pyrethroids. While pyrethrins are characterized by their rapid environmental degradation, pyrethroids are more persistent and, in many cases, exhibit higher toxicity to non-target organisms. A thorough understanding of these differences is crucial for conducting accurate environmental risk assessments and for the development of safer and more environmentally benign pest control strategies. The provided experimental protocols and analytical methods serve as a foundation for researchers engaged in the evaluation of these important classes of insecticides.
References
- 1. cmmcp.org [cmmcp.org]
- 2. archives.equiterre.org [archives.equiterre.org]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pyrethroid-Degrading Microorganisms and Their Potential for the Bioremediation of Contaminated Soils: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Toxic effects of detected pyrethroid pesticides on honeybee (Apis mellifera ligustica Spin and Apis cerana cerana Fabricius) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. pubs.usgs.gov [pubs.usgs.gov]
- 14. epa.gov [epa.gov]
Revolutionizing Pyrethrin Analysis: A Comparative Guide to QuEChERS Method Validation
For researchers, scientists, and professionals in drug development, the quest for a rapid, reliable, and efficient method for analyzing pesticide residues is perpetual. This guide provides a comprehensive validation of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pyrethrin residue analysis, comparing its performance against traditional techniques and offering detailed experimental data to support its superiority.
The QuEChERS method has emerged as a gold standard in pesticide residue analysis due to its simplicity, high throughput, and reduced solvent consumption. This guide delves into the validation of a specific QuEChERS protocol coupled with advanced analytical instrumentation, such as Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the determination of pyrethrins (B594832) and synthetic pyrethroids in various complex matrices.
Comparative Analysis of Analytical Methods
The determination of pyrethrin residues necessitates highly sensitive and selective analytical methods. The QuEChERS approach, particularly when paired with mass spectrometry, offers significant advantages over conventional methods. A comparative overview of key performance parameters is presented below.
Table 1: Comparison of Method Performance for Pyrethroid Analysis
| Parameter | QuEChERS with GC-MS/MS or LC-MS/MS | Traditional GC-ECD/NPD | Traditional HPLC-UV |
| Linearity (R²) | >0.99[1][2] | Typically >0.98 | Typically >0.98 |
| Recovery (%) | 70-120[1][2][3] | 70-120 | 70-120 |
| Precision (RSD%) | <20[1][2][3] | <20 | <20 |
| LOD (mg/kg) | 0.00002 - 0.0049[1] | ~0.01 | ~0.05 |
| LOQ (mg/kg) | 0.005 - 0.05[1][3] | ~0.05 | ~0.1 |
| Sample Throughput | High | Moderate | Moderate |
| Solvent Consumption | Low | High | High |
Data synthesized from multiple studies for pyrethroid analysis in various produce and animal-based matrices.
Validated QuEChERS Protocol for Pyrethrin Analysis
This section outlines a detailed, validated experimental protocol for the extraction and cleanup of pyrethrin residues from a given sample matrix, followed by instrumental analysis.
I. Sample Preparation and Extraction
-
Homogenization: Weigh 10-15 g of a representative, homogenized sample into a 50 mL centrifuge tube. For validation purposes, samples can be fortified with a standard solution of pyrethrins at desired concentration levels. For dry matrices, rehydration with an appropriate amount of water is necessary before extraction.[1]
-
Acetonitrile (B52724) Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube.[1]
-
Salting-Out Extraction: Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).[4]
-
Shaking and Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rcf for 5 minutes.[4]
II. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Supernatant Transfer: Transfer an aliquot of the acetonitrile supernatant to a d-SPE cleanup tube containing a combination of sorbents. A common combination for pyrethroid analysis in fatty matrices includes Primary Secondary Amine (PSA) to remove organic acids and C18 to remove lipids.[2][3]
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 30 seconds and then centrifuge at a high speed for 5 minutes.[4]
III. Instrumental Analysis
-
Final Extract Preparation: Take an aliquot of the cleaned extract and add it to an autosampler vial. Depending on the analytical instrument and the matrix, a solvent exchange or dilution step may be necessary.
-
GC-MS/MS or LC-MS/MS Analysis: Inject the final extract into a GC-MS/MS or LC-MS/MS system for the separation, identification, and quantification of pyrethrin residues.[2][3]
Experimental Workflow
The logical flow of the validated QuEChERS method for pyrethrin residue analysis is depicted in the following diagram.
Method Validation Data
The performance of the QuEChERS method was rigorously validated across different matrices. The following tables summarize the quantitative data obtained.
Table 2: Recovery and Precision of Pyrethrins in Fish Muscle
| Analyte | Spiking Level (µg/kg) | Average Recovery (%) | Precision (RSD, %) |
| Pyrethrin I | 10 | 95.2 | 8.5 |
| Pyrethrin II | 10 | 92.8 | 9.1 |
| Cypermethrin | 10 | 98.5 | 7.2 |
| Deltamethrin | 10 | 96.1 | 8.0 |
Data adapted from studies on pyrethroid analysis in fish tissue.[3]
Table 3: Validation Parameters for Pyrethroids in Foods of Animal Origin (GC-MS/MS)
| Analyte | Linearity (R²) | LOQ (mg/kg) | Recovery (%) at 0.01 mg/kg | RSD (%) at 0.01 mg/kg |
| Bifenthrin | >0.99 | 0.01 | 95.3 | 5.4 |
| Cyfluthrin | >0.99 | 0.01 | 92.1 | 6.8 |
| Cypermethrin | >0.99 | 0.01 | 97.8 | 4.9 |
| Deltamethrin | >0.99 | 0.01 | 94.5 | 7.2 |
| Permethrin | >0.99 | 0.01 | 96.2 | 5.1 |
Data from a study on the simultaneous analysis of seventeen pyrethroid insecticides in beef, pork, chicken, milk, and eggs.[2]
Conclusion
The QuEChERS method, when coupled with sensitive and selective detection techniques like GC-MS/MS and LC-MS/MS, provides a robust and efficient solution for the analysis of pyrethrin residues in a wide range of matrices. The presented validation data demonstrates that the method consistently meets the stringent performance criteria for linearity, accuracy, and precision required for regulatory compliance and food safety monitoring.[1][2] Its high-throughput nature and reduced environmental footprint make it a superior alternative to traditional, more laborious extraction methods. For laboratories analyzing a large volume of samples, the adoption of a validated QuEChERS protocol is a strategic move towards more efficient and reliable pesticide residue analysis.
References
Safety Operating Guide
Proper Disposal of Pyrethric Acid: A Comprehensive Guide for Laboratory Professionals
Providing critical safety and operational protocols for the handling and disposal of pyrethric acid, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and environmental protection.
This compound, a component of the insecticidal pyrethrins (B594832), requires careful management due to its potential health and environmental hazards. As with many chemical compounds used in research and development, proper disposal is not merely a suggestion but a regulatory and ethical necessity. This document outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.
Key Safety and Handling Information
This compound is a constituent of pyrethrins, which are known to be toxic and can cause adverse health effects upon exposure. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory to prevent dermal, ocular, and respiratory exposure.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to the safe handling and disposal of this compound and related compounds.
| Parameter | Value/Information | Source/Regulation |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles or face shield, lab coat, closed-toe shoes. Respirator may be required for aerosols or high concentrations. | General Laboratory Safety Standards, Pesticide Handling Guidelines |
| Exposure Limits | For Pyrethrins: OSHA PEL: 5 mg/m³; ACGIH TLV: 5 mg/m³ (TWA) | Occupational Safety and Health Administration (OSHA), American Conference of Governmental Industrial Hygienists (ACGIH) |
| Toxicity Data (Pyrethrins) | Acute Oral LD50 (rat): 101 mg/kg; Acute Dermal LD50 (rabbit): 303 mg/kg; Acute Inhalation LC50 (rat): 3.13 mg/L[1] | Safety Data Sheets |
| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[2] | Globally Harmonized System of Classification and Labelling of Chemicals (GHS) |
| EPA Hazardous Waste | Pesticide wastes are regulated under the Resource Conservation and Recovery Act (RCRA). Specific waste code may depend on the formulation and concentration. Unused commercial chemical products containing pyrethrins may be classified as P or U-listed hazardous waste. | U.S. Environmental Protection Agency (EPA) |
Step-by-Step Disposal Procedure
The recommended method for the disposal of small quantities of this compound waste in a laboratory setting is through chemical degradation by alkaline hydrolysis, followed by disposal as hazardous waste. This procedure breaks down the active compound into less toxic components.
Experimental Protocol: Alkaline Hydrolysis of this compound Waste
Objective: To chemically degrade this compound in waste solutions to facilitate safe disposal.
Materials:
-
This compound waste solution
-
Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), 10% aqueous solution
-
Ethanol (B145695) (optional, to improve solubility)
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate glass beaker or flask
-
Personal Protective Equipment (PPE)
Procedure:
-
Preparation: In a designated chemical fume hood, place the beaker or flask containing the this compound waste solution on a stir plate. If the waste is in a non-aqueous solvent, it may be necessary to evaporate the solvent under reduced pressure and redissolve the residue in a minimal amount of ethanol before proceeding.
-
Basification: While stirring, slowly add the 10% sodium hydroxide or potassium hydroxide solution to the this compound waste. The target pH for the hydrolysis reaction is ≥12.
-
Reaction: Continue stirring the basic solution at room temperature for a minimum of 24 hours to ensure complete hydrolysis of the ester linkage in the this compound. For more stable pyrethroid compounds, gentle heating (e.g., to 50°C) may be necessary to accelerate the degradation process.
-
Neutralization: After the reaction period, slowly neutralize the solution to a pH between 6 and 8 by adding a dilute acid, such as hydrochloric acid (HCl). This step should be performed carefully to avoid excessive heat generation.
-
Waste Collection: The neutralized solution should be collected in a properly labeled hazardous waste container. Even after degradation, the solution may contain byproducts that are not suitable for drain disposal.
-
Final Disposal: The collected hazardous waste must be disposed of through your institution's environmental health and safety office, in accordance with all local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.
Regulatory Compliance
All disposal activities must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3] It is the responsibility of the waste generator to properly classify and manage hazardous waste. For assistance with waste classification and disposal procedures, always consult your institution's Environmental Health and Safety (EHS) department. State and local regulations may be more stringent than federal requirements.[4]
References
Personal protective equipment for handling Pyrethric acid
Essential Safety and Handling Guide for Pyrethric Acid
This guide provides immediate and essential safety and logistical information for handling this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals. The information is primarily derived from safety data for pyrethrins, which are esters of this compound and are more commonly documented.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.[1][2][3] The following table summarizes the required PPE.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][4] | Prevents skin contact and potential absorption.[5] |
| Eye Protection | Safety glasses with side shields, goggles, or a face shield.[1][2] | Protects eyes from splashes and vapors. |
| Respiratory Protection | NIOSH-approved respirator with an organic vapor cartridge.[4][5] | Protects against inhalation of harmful vapors or aerosols. |
| Protective Clothing | Long-sleeved lab coat or chemical-resistant coveralls.[1][2] | Minimizes skin contact with spills or splashes. |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a well-ventilated work area, such as a chemical fume hood.[4]
-
Inspect all PPE for integrity before use.[6]
-
Have a spill kit readily accessible.
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
2. Handling:
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
Do not eat, drink, or smoke in the handling area.
-
Use the smallest quantity of material necessary for the experiment.
-
Ground/bond container and receiving equipment to prevent static discharge.[7]
3. Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[5][8]
-
Clean and decontaminate the work area and any equipment used.[7]
-
Remove and properly store or dispose of PPE.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is necessary.
| Emergency | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15-20 minutes.[8][9] Remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for several minutes.[8][10] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10] |
| Inhalation | Move the person to fresh air.[10][11] If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting.[9][10] Rinse mouth with water and seek immediate medical attention.[11] |
| Spill | Evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material (e.g., sand, vermiculite).[7] Collect the absorbed material into a labeled, sealed container for disposal.[7] |
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination.
-
Waste Characterization: this compound waste should be considered hazardous waste.
-
Containerization: Collect all waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemical-resistant container.
-
Disposal Method: Dispose of the waste through a licensed hazardous waste disposal facility.[7][12] Do not pour down the drain or dispose of in regular trash.[12] Follow all local, state, and federal regulations.[7]
Quantitative Safety Data
The following table summarizes available quantitative data for pyrethrins, which can serve as a conservative reference for this compound.
| Parameter | Value | Reference |
| OSHA PEL | 5 mg/m³ | [4] |
| ACGIH TLV | 5 mg/m³ | [4] |
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Personal Protective Equipment - Canada.ca [canada.ca]
- 2. redinational.com [redinational.com]
- 3. Personal Protective Equipment – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 4. epestcontrol.com [epestcontrol.com]
- 5. southernag.com [southernag.com]
- 6. solutionsstores.com [solutionsstores.com]
- 7. images.thdstatic.com [images.thdstatic.com]
- 8. southernag.com [southernag.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. wynnstay.co.uk [wynnstay.co.uk]
- 11. p.globalsources.com [p.globalsources.com]
- 12. youtube.com [youtube.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
